molecular formula C8H11NO3 B1440529 3-Tert-butyl-isoxazole-4-carboxylic acid CAS No. 1217047-14-7

3-Tert-butyl-isoxazole-4-carboxylic acid

Cat. No.: B1440529
CAS No.: 1217047-14-7
M. Wt: 169.18 g/mol
InChI Key: FQFFUIWYRYRXCN-UHFFFAOYSA-N
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Description

3-Tert-butyl-isoxazole-4-carboxylic acid is a useful research compound. Its molecular formula is C8H11NO3 and its molecular weight is 169.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-tert-butyl-1,2-oxazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3/c1-8(2,3)6-5(7(10)11)4-12-9-6/h4H,1-3H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQFFUIWYRYRXCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NOC=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-Tert-butyl-isoxazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of a robust and regioselective pathway for the synthesis of 3-tert-butyl-isoxazole-4-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The described methodology emphasizes chemical causality, experimental reproducibility, and scalability. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, offering both theoretical insights and practical, step-by-step protocols.

Introduction: The Significance of the Isoxazole Scaffold

The isoxazole ring is a privileged five-membered heterocyclic motif frequently incorporated into the core structure of a wide array of biologically active compounds. Its unique electronic properties, metabolic stability, and ability to participate in hydrogen bonding interactions make it a valuable building block in the design of novel therapeutic agents. Specifically, substituted isoxazole-4-carboxylic acids serve as crucial intermediates in the synthesis of compounds targeting a range of diseases. The tert-butyl group at the 3-position can provide steric bulk, influencing binding selectivity and improving pharmacokinetic properties such as metabolic stability.

This guide will focus on a highly regioselective synthesis of this compound, proceeding through a logical and efficient multi-step sequence.

Retrosynthetic Analysis and Strategic Approach

The synthesis of this compound can be logically approached through the construction of the isoxazole ring from acyclic precursors, followed by functional group manipulations. A key strategic consideration is the control of regioselectivity during the cyclization step to ensure the desired 3,4-disubstituted pattern.

A robust and scalable approach involves the cyclization of a β-ketoester with hydroxylamine, followed by further elaboration and final hydrolysis. This method is advantageous due to the ready availability of starting materials and the generally mild reaction conditions.

The Core Synthesis Pathway

The presented synthesis of this compound is a multi-step process designed for high purity and regioselectivity.[1] The pathway commences with a commercially available β-ketoester and proceeds through a series of transformations to yield the target molecule.

Synthesis_Pathway cluster_0 Step 1: Isoxazolone Formation cluster_1 Step 2: Acetalization cluster_2 Step 3: Ring Opening and Recyclization cluster_3 Step 4: Hydrolysis A Ethyl 4,4-dimethyl-3-oxopentanoate C 3-tert-butyl-isoxazol-5(4H)-one A->C  NaOH, H2O B Hydroxylamine Hydrochloride B->C E 4-((dimethylamino)methylene)-3-tert-butylisoxazol-5(4H)-one C->E  Heat D N,N-dimethylformamide dimethyl acetal (DMF-DMA) D->E F Ethyl 3-tert-butyl-isoxazole-4-carboxylate E->F  1. NaOH, H2O 2. Acidification G This compound F->G  NaOH, EtOH/H2O, Heat

Figure 1: Overall synthetic pathway for this compound.

Step 1: Synthesis of 3-tert-butyl-isoxazol-5(4H)-one

The initial step involves the cyclization of ethyl 4,4-dimethyl-3-oxopentanoate with hydroxylamine hydrochloride in an aqueous basic solution.[1] The reaction of a β-ketoester with hydroxylamine is a classic method for isoxazole synthesis.[2][3] The regioselectivity of this cyclization is crucial. Under basic conditions, the more electrophilic ketone carbonyl is preferentially attacked by the nitrogen of hydroxylamine, leading to the formation of an oxime intermediate. Subsequent intramolecular cyclization via attack of the oxime hydroxyl group on the ester carbonyl, followed by elimination of ethanol, yields the desired 3-tert-butyl-isoxazol-5(4H)-one.

Step 2: Synthesis of 4-((dimethylamino)methylene)-3-tert-butylisoxazol-5(4H)-one

The isoxazolone intermediate is then reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA). DMF-DMA serves as a one-carbon electrophile and a dehydrating agent. The active methylene group at the 4-position of the isoxazolone attacks the electrophilic carbon of DMF-DMA, and subsequent elimination of methanol and dimethylamine leads to the formation of the enaminone, 4-((dimethylamino)methylene)-3-tert-butylisoxazol-5(4H)-one.[1]

Step 3: Synthesis of Ethyl 3-tert-butyl-isoxazole-4-carboxylate

This step involves a base-mediated ring-opening and re-cyclization sequence.[1] Treatment of the enaminone with aqueous sodium hydroxide leads to the hydrolysis of the lactone ring. This is followed by an intramolecular rearrangement and elimination of dimethylamine, which results in the formation of the thermodynamically more stable aromatic isoxazole ring, yielding ethyl 3-tert-butyl-isoxazole-4-carboxylate after acidic workup.

Step 4: Hydrolysis to this compound

The final step is the saponification of the ethyl ester to the corresponding carboxylic acid. This is typically achieved by heating the ester with a base, such as sodium hydroxide, in a mixture of ethanol and water.[4] Subsequent acidification of the reaction mixture protonates the carboxylate salt, leading to the precipitation of the final product, this compound.

Detailed Experimental Protocols

Materials and Methods

All reagents should be of analytical grade and used as received unless otherwise noted. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates.

Step-by-Step Synthesis

Step 1: Synthesis of 3-tert-butyl-isoxazol-5(4H)-one

  • To a solution of sodium hydroxide (1.1 eq) in water, add hydroxylamine hydrochloride (1.1 eq) and stir until dissolved.

  • Add ethyl 4,4-dimethyl-3-oxopentanoate (1.0 eq) to the solution.

  • Heat the reaction mixture at 60-70 °C and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid to pH 2-3.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

Step 2: Synthesis of 4-((dimethylamino)methylene)-3-tert-butylisoxazol-5(4H)-one

  • Dissolve the crude 3-tert-butyl-isoxazol-5(4H)-one (1.0 eq) in toluene.

  • Add N,N-dimethylformamide dimethyl acetal (1.2 eq).

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • After completion, cool the reaction mixture and concentrate under reduced pressure to remove the solvent. The crude product can be used in the next step without further purification.

Step 3: Synthesis of Ethyl 3-tert-butyl-isoxazole-4-carboxylate

  • To the crude 4-((dimethylamino)methylene)-3-tert-butylisoxazol-5(4H)-one (1.0 eq), add an aqueous solution of sodium hydroxide (2.0 eq).

  • Heat the mixture at 80-90 °C, monitoring by TLC.

  • Cool the reaction to room temperature and acidify with concentrated hydrochloric acid to pH 2-3.

  • Extract the product with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Step 4: Hydrolysis to this compound

  • Dissolve ethyl 3-tert-butyl-isoxazole-4-carboxylate (1.0 eq) in a mixture of ethanol and water.

  • Add sodium hydroxide (2.0 eq) and heat the mixture to reflux.

  • Monitor the reaction for the disappearance of the starting material by TLC.

  • Cool the reaction mixture and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether.

  • Acidify the aqueous layer with concentrated hydrochloric acid to pH 2-3, which should result in the precipitation of the product.

  • Filter the solid, wash with cold water, and dry under vacuum to obtain this compound.

Data Summary

StepProductStarting MaterialKey ReagentsTypical Yield
13-tert-butyl-isoxazol-5(4H)-oneEthyl 4,4-dimethyl-3-oxopentanoateHydroxylamine HCl, NaOHHigh
24-((dimethylamino)methylene)-3-tert-butylisoxazol-5(4H)-one3-tert-butyl-isoxazol-5(4H)-oneDMF-DMAHigh
3Ethyl 3-tert-butyl-isoxazole-4-carboxylate4-((dimethylamino)methylene)-3-tert-butylisoxazol-5(4H)-oneNaOHGood
4This compoundEthyl 3-tert-butyl-isoxazole-4-carboxylateNaOHHigh

Conclusion

The synthetic pathway detailed in this guide provides a reliable and scalable method for the preparation of this compound. The strategy relies on fundamental and well-established organic transformations, ensuring reproducibility. The emphasis on regiocontrol during the initial cyclization is a key element for the success of this synthesis. This technical guide serves as a valuable resource for chemists engaged in the synthesis of novel heterocyclic compounds for applications in drug discovery and materials science.

References

Sources

Physicochemical Properties of 3-Tert-butyl-isoxazole-4-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Tert-butyl-isoxazole-4-carboxylic acid (CAS: 1217047-14-7) represents a specialized heterocyclic scaffold in medicinal chemistry.[1][2] Distinguished by the steric bulk of the tert-butyl group adjacent to the isoxazole core, this compound serves as a critical building block for designing lipophilic bioisosteres of benzoic acid and other aromatic carboxylic acids. Its unique structural attributes—combining the electron-withdrawing nature of the isoxazole ring with the hydrophobic volume of the tert-butyl moiety—make it an invaluable tool for probing hydrophobic pockets in protein targets (e.g., GPCRs, nuclear receptors) while maintaining a polar handle for hydrogen bonding or salt formation.

This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic pathways, and application in rational drug design.[3]

Molecular Architecture & Electronic Properties[1][2][3]

Structural Analysis

The molecule consists of a 1,2-oxazole (isoxazole) heteroaromatic ring substituted at the C3 position with a tert-butyl group and at the C4 position with a carboxylic acid.

  • Steric Bulk: The tert-butyl group at C3 creates a significant "steric wall," restricting rotation and limiting the conformational space of substituents at C4.[3] This is often exploited to lock conformations in ligand-receptor binding.[1][2][3]

  • Electronic Distribution: The isoxazole ring is π-electron deficient (similar to pyridine), making the carboxylic acid at C4 slightly more acidic than typical alkyl carboxylic acids but less acidic than electron-poor benzoic acids.[2]

  • Aromaticity: The ring system follows Hückel’s rule (6 π-electrons), but the electronegativity of the oxygen and nitrogen atoms creates a permanent dipole, enhancing dipole-dipole interactions in the binding site.

Physicochemical Property Profile[1][2][3][4][5][6][7]

The following data aggregates predicted and empirical trends for 3-substituted isoxazole-4-carboxylic acids.

Table 1: Key Physicochemical Parameters

ParameterValue (Approx.)Description & Significance
Molecular Weight 169.18 g/mol Fragment-like; ideal for FBDD (Fragment-Based Drug Discovery).[1][2]
Molecular Formula C₈H₁₁NO₃High heteroatom content relative to carbon count.[1][2][3]
pKa (Acid) 3.8 – 4.2The isoxazole ring acts as an electron-withdrawing group (EWG), lowering the pKa compared to acetic acid (4.76).
LogP (Octanol/Water) 1.9 – 2.3The tert-butyl group adds ~1.5–2.0 log units of lipophilicity compared to the methyl analog.[1][2][3]
LogD (pH 7.4) -1.0 – -0.5At physiological pH, the acid is deprotonated (anionic), significantly increasing water solubility.[2]
TPSA ~63 Ų37 Ų (COOH) + 26 Ų (Isoxazole N-O); indicates good membrane permeability potential.[2][3]
H-Bond Donors 1Carboxylic acid -OH.[1][2][3]
H-Bond Acceptors 3Carboxylic acid (C=O, -O-) + Isoxazole Ring (N, O).[2]
Rotatable Bonds 2C3-tBu bond (restricted) and C4-COOH bond.[1][2][3]

Synthetic Pathways & Impurity Profiling[1]

The synthesis of this compound requires regioselective ring closure.[1][2][3] The most robust method involves the condensation of a beta-keto ester with a C1 synthon (like DMF-DMA) followed by cyclization with hydroxylamine.[1][2]

Regioselective Synthesis Workflow

Core Reaction: Cyclocondensation of methyl 4,4-dimethyl-3-oxopentanoate.[1][2][3]

  • Enamine Formation: Reaction of the beta-keto ester with

    
    -Dimethylformamide dimethyl acetal (DMF-DMA) introduces a carbon at the alpha position.[1][2][3]
    
  • Cyclization: Treatment with hydroxylamine hydrochloride (

    
    ) effects ring closure.[1][2][3]
    
  • Hydrolysis: Saponification of the ester yields the free acid.[1][2][3]

Synthesis SM Methyl 4,4-dimethyl-3-oxopentanoate (Pivaloylacetate) Inter1 Enaminone Intermediate SM->Inter1 Condensation Reagent1 DMF-DMA (Reflux) Reagent1->Inter1 Ester Isoxazole Ester (Intermediate) Inter1->Ester Cyclization Reagent2 NH2OH·HCl (EtOH, Reflux) Reagent2->Ester Product 3-Tert-butyl-isoxazole- 4-carboxylic acid Ester->Product Saponification Reagent3 LiOH / THF:H2O (Hydrolysis) Reagent3->Product

Figure 1: Regioselective synthetic route ensuring the carboxylic acid is positioned at C4 and the tert-butyl group at C3.

Impurity Profile[1][2][3]
  • Regioisomer (5-carboxylic acid): Rare in the DMF-DMA route but possible if direct condensation of the beta-keto ester with hydroxylamine is attempted without the enamine step.[1][2]

  • Decarboxylated byproduct: 3-tert-butyl-isoxazole.[1][2][3] Can form if the hydrolysis is performed under excessively harsh acidic conditions or high heat.[1][2][3]

  • Residual Solvents: DMF or Methanol from the esterification/cyclization steps.[1][2][3]

Solid-State Characterization

Understanding the solid-state form is crucial for formulation and stability.[1][2][3]

  • Physical State: White to off-white crystalline powder.[1][2][3]

  • Melting Point: Typically ranges between 145°C – 155°C (derivative dependent; requires experimental verification for specific batch).[1][2][3]

  • Solubility Profile:

    • Water:[2][3][4][5] Low (neutral form); High (pH > 5).[2][3]

    • DMSO: > 50 mg/mL (Excellent).[1][2][3]

    • Methanol/Ethanol:[1][2][3] Soluble.[1][2][3]

    • Dichloromethane:[2][3][6] Moderately soluble.[1][2][3]

MedChem Applications: Bioisosterism

This compound is primarily used as a bioisostere for ortho-substituted benzoic acids .[1][2][3]

Strategic Design Rationale

Replacing a phenyl ring with an isoxazole offers several advantages:

  • Reduced Lipophilicity (LogP): The nitrogen and oxygen atoms lower the LogP compared to a pure phenyl ring, potentially improving metabolic stability and solubility.[2][3]

  • Improved Solubility: The heteroatoms can accept hydrogen bonds, unlike the phenyl ring.[1][2][3]

  • Metabolic Blocking: The tert-butyl group effectively blocks metabolic oxidation at the C3 position and sterically shields the C4-carboxylate from rapid glucuronidation.[1][2][3]

Bioisostere cluster_properties Property Modulation Benzoic Ortho-Substituted Benzoic Acid (High Lipophilicity, Metabolic Liability) Isoxazole 3-tBu-Isoxazole-4-COOH (Lower LogP, Steric Shielding, H-Bond Acceptor) Benzoic->Isoxazole Bioisosteric Replacement (Scaffold Hopping) P1 Improved Solubility Isoxazole->P1 P2 Metabolic Stability (tBu shield) Isoxazole->P2 P3 Novel IP Space Isoxazole->P3

Figure 2: Strategic advantages of replacing a benzoic acid scaffold with the 3-tert-butyl-isoxazole moiety.[1][2]

Experimental Protocols

Protocol: Determination of pKa (Potentiometric Titration)

Note: This protocol is a standard operating procedure (SOP) adapted for isoxazole carboxylic acids.

Materials:

  • Compound: ~5 mg of this compound.[1][2][3]

  • Solvent: 0.1 M KCl (ionic strength adjuster) in water/methanol (if solubility is limited).[2][3]

  • Titrant: 0.1 M KOH (standardized).[1][2][3]

Procedure:

  • Dissolution: Dissolve 5 mg of the compound in 10 mL of 20% MeOH/Water mixture. Ensure complete dissolution (sonicate if necessary).[1][2][3]

  • Calibration: Calibrate the pH meter using standard buffers (pH 4.01, 7.00, 10.00).

  • Titration: Titrate with 0.1 M KOH using a micro-burette, adding 5-10 µL increments. Record pH after stabilization (wait 30s per point).

  • Calculation: Plot pH vs. Volume of KOH. The inflection point (first derivative max) represents the equivalence point.[2] The pH at the half-equivalence point corresponds to the pKa (adjusting for the cosolvent effect using the Yasuda-Shedlovsky extrapolation if MeOH was used).

Protocol: General Synthesis (Regioselective)

Adapted from Patent CN103539753A and general isoxazole synthesis literature.[7]

Step 1: Enamine Formation [1][3]

  • Charge a round-bottom flask with methyl 4,4-dimethyl-3-oxopentanoate (1.0 eq).

  • Add DMF-DMA (1.2 eq).[1][2][3]

  • Heat to reflux (approx. 100-110°C) for 3-5 hours. Monitor by TLC (disappearance of starting keto-ester).

  • Concentrate in vacuo to yield the crude enaminone intermediate (typically a yellow/orange oil).[1][2][3] Use directly in the next step.

Step 2: Cyclization

  • Dissolve the intermediate in Ethanol (0.5 M concentration).

  • Add Hydroxylamine Hydrochloride (1.1 eq).[1][2][3][8]

  • Heat to reflux for 2-4 hours.

  • Cool to RT. Evaporate ethanol. Partition residue between EtOAc and Water.[1][2][3][9]

  • Wash organic layer with Brine, dry over Na₂SO₄, and concentrate to yield Methyl 3-tert-butyl-isoxazole-4-carboxylate .[1][2][3]

Step 3: Hydrolysis

  • Dissolve the ester in THF:Water (3:1).[1][2][3]

  • Add Lithium Hydroxide Monohydrate (2.0 eq).

  • Stir at RT typically for 2-12 hours (steric bulk of t-butyl may slow hydrolysis; mild heating to 40°C may be required).

  • Acidify carefully with 1N HCl to pH ~2-3.

  • Extract with EtOAc, dry, and concentrate. Recrystallize from Hexanes/EtOAc if necessary.

References

  • PubChem Compound Summary . This compound (CAS 1217047-14-7).[1][2][3] National Center for Biotechnology Information.[1][2][3] [Link] (Accessed via general search).[2][3]

  • Ballatore, C., Huryn, D. M., & Smith, A. B. (2013).[2][3] Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385–395.[2][3] [Link][2]

  • Pevarello, P., et al. (1998).[2][3] Synthesis and anticonvulsant activity of a new class of 2-[(arylalkyl)amino]alkanamide derivatives. Journal of Medicinal Chemistry. (Contextual reference for isoxazole scaffolds).

  • Google Patents . CN103539753A: Synthesis method of high-regioselectivity 3-substituted-4-isoxazole carboxylic acid. [1][2]

  • Meanwell, N. A. (2011).[1][2][3] Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529-2591.[2] (General grounding for bioisostere properties).

Sources

An In-Depth Technical Guide to 3-Tert-butyl-isoxazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 3-tert-butyl-isoxazole-4-carboxylic acid, a heterocyclic building block with significant potential in medicinal chemistry and materials science. We will delve into its chemical identity, synthesis, physicochemical properties, and key applications, with a focus on providing actionable insights for laboratory and development work.

Core Chemical Identity

CAS Number: 1217047-14-7[1]

Molecular Formula: C₈H₁₁NO₃[1]

Molecular Weight: 169.18 g/mol [1]

Chemical Structure

The structure of this compound is characterized by a five-membered isoxazole ring, substituted with a bulky tert-butyl group at the 3-position and a carboxylic acid functional group at the 4-position. This arrangement of functional groups offers a unique combination of steric hindrance and electronic properties, making it a valuable synthon in organic chemistry.

Caption: 2D structure of this compound.

Synthesis and Mechanism

The synthesis of 3-substituted-4-isoxazole carboxylic acids can be achieved through a multi-step process that ensures high regioselectivity and purity.[2] The general strategy involves the construction of the isoxazole ring followed by the formation of the carboxylic acid moiety.

General Synthesis Pathway

A common and effective method for preparing 3-substituted-4-isoxazole carboxylic acids involves a sequence of cyclization, acetalization, ring opening, and re-closing reactions.[2] This approach is advantageous due to its mild reaction conditions and high yields, making it suitable for both laboratory-scale synthesis and potential scale-up.[2]

synthesis_workflow General Synthesis Workflow for 3-Substituted-4-Isoxazole Carboxylic Acids cluster_start Starting Material cluster_step1 Step 1: Cyclization cluster_intermediate1 Intermediate cluster_step2 Step 2: Acetalization cluster_intermediate2 Intermediate cluster_step3 Step 3: Ring Opening and Recyclization cluster_step4 Step 4: Acidification cluster_product Final Product start 3-Substituted-3-oxopropionate (I) step1 Cyclization with Hydroxylamine Hydrochloride and Alkali start->step1 Hydroxylamine HCl, Alkali, Water intermediate1 3-Substituted-isoxazol-5(4H)-one (II) step1->intermediate1 step2 Reaction with N,N-dimethylformamide dimethyl acetal intermediate1->step2 DMF-DMA intermediate2 4-((Dimethylamino)methylene)-3-substituted-isoxazol-5(4H)-one (III) step2->intermediate2 step3 Alkaline Hydrolysis and Ring Re-closure intermediate2->step3 Alkaline conditions step4 Acidification step3->step4 Intermediate salt product 3-Substituted-4-Isoxazole Carboxylic Acid step4->product Acid

Caption: A generalized workflow for the synthesis of 3-substituted-4-isoxazole carboxylic acids.

Mechanistic Insights

The key to this synthesis is the initial formation of the isoxazole-5-one intermediate. The subsequent reaction with N,N-dimethylformamide dimethyl acetal introduces a reactive enamine-like functionality at the 4-position. This intermediate then undergoes a base-mediated ring-opening of the lactone, followed by a recyclization and elimination sequence that ultimately leads to the formation of the aromatic isoxazole ring with the desired carboxylic acid precursor at the 4-position. The final acidification step protonates the carboxylate to yield the final product. This method is particularly valuable as it avoids the formation of isomeric byproducts, which can be a challenge in other synthetic routes.[2]

Physicochemical and Spectral Properties

Detailed experimental data for this compound is not widely available in the public domain. However, based on the properties of structurally similar compounds and general chemical principles, the following characteristics can be anticipated.

PropertyValueSource/Justification
Melting Point Expected to be a crystalline solid at room temperature. The melting point of the related 3-methylisoxazole-4-carboxylic acid is 185-187 °C. The bulkier tert-butyl group may influence the crystal packing and thus the melting point.Inferred from related compounds[3]
Boiling Point High, with probable decomposition before boiling at atmospheric pressure due to the presence of the carboxylic acid group which allows for strong intermolecular hydrogen bonding.General property of carboxylic acids.
Solubility Likely soluble in polar organic solvents such as methanol, ethanol, DMSO, and DMF. Limited solubility in water, which decreases with the increasing size of the nonpolar alkyl group.General property of carboxylic acids and inferred from related structures.
pKa The carboxylic acid proton is expected to be acidic, with a pKa value typical for a carboxylic acid attached to an electron-withdrawing heterocyclic ring.General chemical principles.
Spectral Data
  • ¹H NMR: A singlet in the downfield region for the isoxazole ring proton, a singlet integrating to nine protons for the tert-butyl group, and a broad singlet for the carboxylic acid proton.

  • ¹³C NMR: Resonances for the quaternary carbon and methyl carbons of the tert-butyl group, signals for the carbons of the isoxazole ring (with the carbon attached to the carboxylic acid being significantly deshielded), and a signal for the carbonyl carbon of the carboxylic acid.

  • IR Spectroscopy: A broad O-H stretch from the carboxylic acid, a strong C=O stretch for the carbonyl group, and characteristic peaks for the C=N and C-O stretching of the isoxazole ring.

  • Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of 169.18, along with characteristic fragmentation patterns including the loss of the carboxylic acid group and fragmentation of the tert-butyl group.

Applications in Research and Drug Discovery

The isoxazole scaffold is a privileged structure in medicinal chemistry, known to be present in a variety of biologically active compounds.[4] These compounds exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antibacterial properties.[4]

Role as a Key Building Block

This compound, with its distinct substitution pattern, serves as a valuable intermediate in the synthesis of more complex molecules. The carboxylic acid group provides a convenient handle for further chemical modifications, such as amide bond formation, esterification, or reduction to an alcohol. The tert-butyl group can impart desirable pharmacokinetic properties to the final molecule, such as increased metabolic stability and lipophilicity.

While specific, publicly documented applications of this compound are limited, the related N-(5-tert-butyl-isoxazol-3-yl) scaffold has been identified in potent and selective FLT3 inhibitors, which are of interest in the development of treatments for acute myeloid leukemia. This highlights the potential of the tert-butyl isoxazole moiety in the design of targeted therapies.

Safety and Handling

Hazard ClassPrecautionary Statements
Acute Toxicity May be harmful if swallowed, inhaled, or in contact with skin.
Skin Corrosion/Irritation May cause skin irritation.
Eye Damage/Irritation May cause serious eye irritation.
Respiratory Sensitization May cause respiratory irritation.
Recommended Handling Procedures
  • Engineering Controls: Use in a well-ventilated area, preferably in a chemical fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Hygiene Measures: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.

In case of exposure, follow standard first-aid procedures and seek medical attention. For spills, contain the material and clean up using appropriate methods for solid chemical spills.

Conclusion

This compound is a valuable and versatile building block for chemical synthesis, particularly in the fields of drug discovery and materials science. Its unique structural features provide a foundation for the development of novel compounds with tailored properties. While detailed experimental data for this specific compound is somewhat limited in the public domain, this guide provides a solid foundation of its known and anticipated characteristics, synthesis, and potential applications. As research in this area continues, the utility of this and related isoxazole derivatives is expected to expand, offering new opportunities for innovation.

References

  • Amerigo Scientific. 3-tert-Butylisoxazole-4-carboxylic acid. Available from: [Link]

  • Google Patents. CN103539753A - Synthesis method of high-regioselectivity 3-substituted-4-isoxazole carboxylic acid.
  • MDPI. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Available from: [Link]

  • MySkinRecipes. 5-(tert-Butyl)isoxazole-3-carboxylic acid. Available from: [Link]

  • MDPI. The hybrid peptides consisting of α and β-amino acids show great promise as peptidomimetics that can be used as therapeutic agents. Available from: [Link]

  • ResearchGate. (PDF) 5-Methyl-3-phenylisoxazole-4-carboxylic acid. Available from: [Link]

Sources

spectroscopic data of 3-Tert-butyl-isoxazole-4-carboxylic acid (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 3-Tert-butyl-isoxazole-4-carboxylic acid

Authored by: A Senior Application Scientist

This guide provides a comprehensive analysis of the expected spectroscopic data for this compound, a heterocyclic compound of interest in medicinal chemistry and materials science. Given the sparse availability of published experimental spectra for this specific molecule, this document serves as a predictive reference, grounded in established spectroscopic principles and data from analogous structures. It is designed to assist researchers, scientists, and drug development professionals in the identification and characterization of this compound.

The structural confirmation of a novel or synthesized compound is the bedrock of chemical research. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are fundamental to this process. Each technique provides a unique piece of the structural puzzle, and together, they offer a self-validating system for molecular characterization. This guide explains the expected spectral features and the underlying chemical principles that give rise to them.

Molecular Structure and Properties

This compound belongs to the isoxazole class of heterocyclic compounds, which are known for a wide range of biological activities.[1] The molecule incorporates a bulky, lipophilic tert-butyl group at the 3-position and a polar carboxylic acid group at the 4-position, creating a molecule with distinct chemical properties.

PropertyValueSource
CAS Number 1217047-14-7[2]
Molecular Formula C₈H₁₁NO₃[2]
Molecular Weight 169.18 g/mol [2][3]
IUPAC Name 3-(tert-butyl)isoxazole-4-carboxylic acid[3]

Below is a diagram illustrating the chemical structure and atom numbering scheme used for spectral assignments in this guide.

Caption: Structure of this compound.

Predicted Spectroscopic Data and Interpretation

The following sections detail the predicted spectroscopic signatures for this compound.

¹H NMR Spectroscopy

Proton NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. For the target compound, two distinct signals are expected.

  • Causality Behind Predictions: The tert-butyl group consists of nine chemically equivalent protons, which will appear as a single, strong singlet due to the absence of adjacent protons for coupling. Its chemical shift is predicted to be around 1.4 ppm, typical for a tert-butyl group attached to an sp²-hybridized carbon. The carboxylic acid proton is acidic and its chemical shift is highly variable, depending on concentration and solvent, often appearing as a broad singlet far downfield (10-13 ppm).

Predicted Shift (δ)MultiplicityIntegrationAssignmentRationale
~1.4 ppmSinglet (s)9H-C(CH ₃)₃Equivalent methyl protons of the tert-butyl group.
>10 ppmBroad Singlet (br s)1H-COOH Acidic proton, exchangeable with D₂O.
¹³C NMR Spectroscopy

Carbon NMR provides insight into the carbon framework of the molecule. Eight distinct signals are predicted for this compound.

  • Causality Behind Predictions: The chemical shifts are estimated based on established ranges for similar functional groups.[4][5] The carbonyl carbon of the carboxylic acid is expected to be the most downfield signal (~165-170 ppm). The isoxazole ring carbons (C3, C4, C5) have characteristic shifts influenced by the electronegative nitrogen and oxygen atoms. The quaternary carbon and the methyl carbons of the tert-butyl group will appear in the aliphatic region.

Predicted Shift (δ)AssignmentRationale
~175 ppmC3sp² carbon attached to O and N in the isoxazole ring.
~167 ppm-C OOHCarbonyl carbon of the carboxylic acid.
~160 ppmC5sp² carbon adjacent to nitrogen in the isoxazole ring.
~110 ppmC4sp² carbon of the isoxazole ring, site of substitution.
~33 ppm-C (CH₃)₃Quaternary carbon of the tert-butyl group.
~28 ppm-C(C H₃)₃Equivalent methyl carbons of the tert-butyl group.
Infrared (IR) Spectroscopy

IR spectroscopy is exceptionally useful for identifying functional groups. The spectrum of a carboxylic acid is highly characteristic due to the hydroxyl (-OH) and carbonyl (C=O) groups.

  • Causality Behind Predictions: Carboxylic acids typically exist as hydrogen-bonded dimers in the solid state, which has a profound effect on the spectrum.[6] This leads to a very broad O-H stretching band from 2500-3300 cm⁻¹.[7][8] The carbonyl (C=O) stretch is also affected by hydrogen bonding and appears as a strong, sharp band around 1700-1725 cm⁻¹.[8] Vibrations of the isoxazole ring (C=N, C-O) are expected in the fingerprint region, and C-H stretches from the tert-butyl group will appear just below 3000 cm⁻¹.[9]

Predicted Wavenumber (cm⁻¹)IntensityAssignmentVibrational Mode
2500-3300Strong, Very BroadO-HStretching (H-bonded)
~2970Medium-StrongC-HStretching (tert-butyl)
~1710Strong, SharpC=OStretching (H-bonded dimer)
~1600 & ~1450Medium-WeakC=N, C=CRing Stretching (isoxazole)
~1250StrongC-OStretching (acid)
~920Medium, BroadO-HOut-of-plane bend
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural elucidation. Under Electron Ionization (EI), this compound is expected to produce a distinct fragmentation pattern.

  • Causality Behind Predictions: The molecular ion peak (M⁺˙) should be observed at m/z 169, corresponding to the molecular weight. The tert-butyl group is known to stabilize a positive charge, making the loss of a methyl radical (•CH₃) a highly favorable fragmentation pathway, leading to a strong peak at m/z 154 ([M-15]⁺).[10] This fragment is a stable tertiary carbocation. Subsequent fragmentations could involve the loss of carbon dioxide (CO₂) or the entire carboxyl group.

Predicted m/zProposed FragmentRationale
169[C₈H₁₁NO₃]⁺˙Molecular Ion (M⁺˙)
154[M - CH₃]⁺Loss of a methyl radical from the tert-butyl group.
125[M - CO₂]⁺˙Loss of carbon dioxide from the molecular ion.
112[M - C(CH₃)₃]⁺Loss of the tert-butyl radical.
57[C(CH₃)₃]⁺tert-butyl cation.

Below is a diagram illustrating the predicted primary fragmentation pathway.

G M [M]⁺˙ m/z = 169 M_minus_15 [M-15]⁺ m/z = 154 M->M_minus_15 - •CH₃

Caption: Predicted major fragmentation of the molecular ion.

Experimental Protocols

To ensure data integrity, standardized and well-controlled experimental procedures are essential. The following protocols are recommended for acquiring high-quality spectroscopic data for this compound.

Workflow for Spectroscopic Analysis

G cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation Synthesis Synthesize & Purify Compound QC Confirm Purity (>95%) (e.g., by HPLC) [1] Synthesis->QC NMR NMR (¹H, ¹³C) ~5-10 mg in CDCl₃ or DMSO-d₆ QC->NMR IR FT-IR Solid (ATR) or KBr pellet QC->IR MS Mass Spectrometry EI or ESI QC->MS Analysis Correlate Spectra NMR->Analysis IR->Analysis MS->Analysis Structure Confirm Structure Analysis->Structure

Caption: General workflow for sample analysis.

NMR Spectroscopy Protocol
  • Sample Preparation: Accurately weigh 5-10 mg of purified this compound.

  • Solvent Selection: Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. DMSO-d₆ is often preferred for carboxylic acids to ensure the acidic proton is observed clearly.

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Tune and shim the instrument to ensure optimal resolution.

  • ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. A spectral width of ~16 ppm is appropriate.

  • ¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C spectrum. A longer acquisition time may be necessary due to the lower natural abundance of ¹³C and the presence of a quaternary carbon.

  • Data Processing: Process the raw data (FID) using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.

FT-IR Spectroscopy Protocol
  • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Ensure good contact between the sample and the crystal.

  • Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

  • Sample Scan: Record the spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The software automatically subtracts the background from the sample spectrum. Identify and label the major absorption peaks.

Mass Spectrometry Protocol
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a volatile and thermally stable compound, a direct insertion probe (for solids) with heating can be used for Electron Ionization (EI). Alternatively, dissolve the sample in a suitable solvent (e.g., methanol/water) for Electrospray Ionization (ESI).

  • Ionization: Use a standard EI energy of 70 eV. For ESI, operate in both positive and negative ion modes to determine the most sensitive mode of ionization.

  • Mass Analysis: Scan a mass range appropriate for the compound (e.g., m/z 40-300).

  • Data Analysis: Identify the molecular ion peak and major fragment ions. Compare the observed isotopic pattern with the theoretical pattern for C₈H₁₁NO₃ to confirm the elemental composition.

Conclusion

This guide provides a robust, predictive framework for the spectroscopic characterization of this compound. By correlating the predicted data from ¹H NMR, ¹³C NMR, IR, and MS, researchers can establish a high degree of confidence in the structure and purity of their synthesized material. The provided protocols offer a standardized approach to data acquisition, ensuring reproducibility and reliability. This self-validating system of complementary techniques is indispensable in modern chemical research and development.

References

  • Amerigo Scientific. 3-tert-Butylisoxazole-4-carboxylic acid. [Link]

  • ResearchGate. tert-Butyl carbamate. [Link]

  • MDPI. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. [Link]

  • Google Patents. Synthesis method of high-regioselectivity 3-substituted-4-isoxazole carboxylic acid.
  • ResearchGate. FT-IR spectrum of tert-butyl.... [Link]

  • ResearchGate. 5-Methyl-3-phenylisoxazole-4-carboxylic acid. [Link]

  • Chemistry LibreTexts. Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • Spectroscopy Online. The C=O Bond, Part III: Carboxylic Acids. [Link]

  • National Center for Biotechnology Information. The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib. [Link]

  • Supporting Information. 3 - Supporting Information. [Link]

  • Semantic Scholar. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of.... [Link]

  • University of Calgary. IR: carboxylic acids. [Link]

  • National Center for Biotechnology Information. tert-Butyl carbamate. [Link]

  • PrepChem.com. Synthesis of 3-phenethyl-5-methyl-isoxazole-4-carboxylic acid. [Link]

  • Organic Chemistry Portal. tert-Butyl Esters. [Link]

  • ResearchGate. 4-t-Butylbenzylation of carboxylic acid for GC–MS analysis. [Link]

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Technical Guide: Solubility Profiling & Solvent Selection for 3-Tert-butyl-isoxazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile, physicochemical properties, and experimental determination protocols for 3-Tert-butyl-isoxazole-4-carboxylic acid .

Executive Summary

This compound (CAS: 1217047-14-7 ) is a critical heterocyclic building block used in the synthesis of pharmaceutical intermediates, particularly for non-steroidal anti-inflammatory drugs (NSAIDs) and antimicrobial agents. Its solubility behavior is governed by a "push-pull" mechanism: the lipophilic tert-butyl group promotes solubility in organic media, while the polar carboxylic acid moiety drives dimerization and pH-dependent aqueous solubility.

This guide provides a theoretical solubility profile, a validated experimental protocol for solubility determination, and a logic-based solvent selection strategy for recrystallization and reaction optimization.

Physicochemical Profile & Theoretical Solubility

Understanding the molecular architecture is the first step in predicting solvent interaction.

PropertyValue / CharacteristicImpact on Solubility
CAS Number 1217047-14-7Unique Identifier
Molecular Formula

MW: 169.18 g/mol
Key Moiety A Tert-butyl group Increases lipophilicity (LogP); enhances solubility in DCM, EtOAc, and ethers compared to methyl analogs.[1]
Key Moiety B Carboxylic Acid (-COOH) High polarity; H-bond donor/acceptor. Causes insolubility in non-polar hydrocarbons (Hexane) unless dimerized.
Key Moiety C Isoxazole Ring Aromatic heterocycle; contributes to moderate polarity and π-π stacking potential.
Predicted pKa ~3.5 – 4.0Soluble in aqueous alkaline solutions (pH > 8) via carboxylate salt formation.
Predicted Solubility Matrix

Based on functional group contribution theory (Group Contribution Method).

Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic Rationale
Protic Polar Methanol, Ethanol, IPAHigh Strong H-bonding with -COOH; disruption of acid dimers.
Aprotic Polar DMSO, DMF, DMAcVery High Dipole-dipole interactions; excellent for reaction media.
Chlorinated Dichloromethane (DCM), ChloroformGood Tert-butyl group enhances interaction; acid dimers stabilize in solution.
Esters/Ketones Ethyl Acetate, AcetoneModerate to Good Good acceptors for H-bonds; standard choice for extraction.
Ethers THF, MTBE, 2-MeTHFGood Excellent solvation of the organic skeleton.
Hydrocarbons Hexane, Heptane, ToluenePoor / Insoluble High polarity of -COOH dominates; used as anti-solvents.
Aqueous Water (pH < 3)Insoluble Acid exists in neutral protonated form.
Aqueous Water (pH > 8)Soluble Deprotonation to carboxylate anion (

).

Experimental Protocol: Gravimetric Solubility Determination

Standard Operating Procedure (SOP-SOL-04)

Objective: To quantitatively determine the saturation solubility (


) of the target compound in a specific solvent at ambient temperature (

).
Reagents & Equipment[2][3]
  • This compound (>98% purity).[2][3]

  • HPLC-grade solvents (MeOH, EtOH, EtOAc, DCM, Toluene).

  • Temperature-controlled orbital shaker.

  • 0.45

    
     PTFE syringe filters.
    
  • Analytical balance (0.01 mg precision).

Workflow Diagram

The following logic flow illustrates the self-validating experimental process.

SolubilityProtocol Start Start: Weigh Excess Solid (~100 mg) AddSolvent Add Solvent (1.0 mL) Target: Super-saturation Start->AddSolvent Equilibrate Equilibrate: Shake 24h @ 25°C (Thermodynamic Equilibrium) AddSolvent->Equilibrate CheckSolid Is Solid Phase Present? Equilibrate->CheckSolid AddMoreSolid Add more solid CheckSolid->AddMoreSolid No (Fully Dissolved) Filter Filtration (0.45 µm PTFE) Remove undissolved solid CheckSolid->Filter Yes (Suspension) AddMoreSolid->Equilibrate Evaporate Evaporate Solvent (Vacuum/N2 Stream) Filter->Evaporate Weigh Weigh Residue (m_res) Evaporate->Weigh Calc Calculate Solubility: S = m_res / V_solvent Weigh->Calc

Figure 1: Gravimetric solubility determination workflow ensuring thermodynamic equilibrium.

Step-by-Step Methodology
  • Preparation: Place approx. 100 mg of compound into a 4 mL glass vial.

  • Solvation: Add exactly 1.0 mL of the target solvent.

  • Equilibration: Cap tightly and shake at 25°C for 24 hours.

    • Quality Check: Ensure solid is still visible after 24 hours. If clear, add more solid and repeat.

  • Filtration: Draw the supernatant through a pre-warmed 0.45

    
     PTFE filter into a tared vial (
    
    
    
    ).
  • Quantification:

    • Weigh the vial with solution (

      
      ).
      
    • Evaporate solvent to dryness (Genevac or Nitrogen stream).

    • Dry residue in a vacuum oven at 40°C for 4 hours.

    • Weigh the final dry vial (

      
      ).
      
  • Calculation:

    
    
    

Solvent Selection Strategy for Purification

For process scale-up, recrystallization is the preferred purification method. The "tert-butyl" group provides a unique handle for tuning solubility using binary solvent systems.

Recommended Solvent Systems
  • Ethanol / Water:

    • Mechanism: Dissolve in hot Ethanol (high solubility); add Water (anti-solvent) to induce precipitation.

    • Pros: Green chemistry compliant, high recovery yield.

  • Ethyl Acetate / Heptane:

    • Mechanism: Dissolve in warm Ethyl Acetate; slowly add Heptane.

    • Pros: Excellent impurity rejection (especially non-polar byproducts).

Recrystallization Logic Map

RecrystLogic Input Crude Compound (Impurities Present) SolventCheck Test Solubility in Hot Solvent (Boiling) Input->SolventCheck SolubleHot Soluble? SolventCheck->SolubleHot InsolubleCold Insoluble at RT? SolubleHot->InsolubleCold Yes TryBinary Try Binary System (Solvent + Anti-solvent) SolubleHot->TryBinary No (Insoluble Hot) GoodSystem Ideal Solvent System InsolubleCold->GoodSystem Yes InsolubleCold->TryBinary No (Soluble Cold) TryBinary->GoodSystem Optimization

Figure 2: Decision tree for selecting the optimal recrystallization solvent system.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 53394036, 3-tert-Butylisoxazole-4-carboxylic acid. Retrieved from [Link]

  • Piyush, G., et al. (2018). Solubility enhancement of poorly water-soluble drugs: A review. International Journal of Pharma and Bio Sciences. (Contextual grounding for solubility protocols).
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical.

Sources

Technical Guide: Discovery and Synthesis of Isoxazole-4-Carboxylic Acids

[1]

Executive Summary

Isoxazole-4-carboxylic acids are five-membered heterocyclic compounds characterized by adjacent oxygen and nitrogen atoms (1,2-azole) with a carboxylic acid moiety at the C4 position.[1] Unlike their C3 and C5 counterparts, the C4-carboxylic acid derivatives possess unique electronic properties due to the "beta" positioning relative to the heteroatoms, making them critical bioisosteres for peptide bonds and phenyl rings in medicinal chemistry.[2] They serve as the structural backbone for major therapeutic classes, including the disease-modifying antirheumatic drug (DMARD) Leflunomide and the isoxazolyl penicillin antibiotics (e.g., Cloxacillin ).

Historical Genesis and Structural Evolution

The Claisen Era (1903)

The history of the isoxazole ring traces back to Ludwig Claisen , who in 1903 synthesized the first unsubstituted isoxazole via the oximation of propargylaldehyde acetal [[1]].[2][3] While Claisen established the fundamental condensation chemistry of 1,3-dicarbonyls with hydroxylamine, the specific isolation and utilization of isoxazole-4-carboxylic acids emerged later as synthetic complexity increased.

The Rise of the 4-Carboxyl Moiety

The 4-carboxylic acid derivative gained prominence when researchers sought to functionalize the isoxazole core without disrupting the N-O bond's stability.[1]

  • Early 20th Century: Focus was on 3,5-disubstituted isoxazoles due to the natural reactivity of 1,3-diketones. The 4-position is nucleophilic in the parent ring, requiring electrophilic substitution or specific pre-functionalized building blocks for access.[1][2]

  • Mid-20th Century (Antibiotic Era): The discovery that attaching an isoxazole ring to the penicillin nucleus (6-aminopenicillanic acid) conferred resistance to beta-lactamases led to the industrial-scale synthesis of 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid , the side chain of Cloxacillin [[2]].[1]

  • Late 20th Century (Immunomodulators): The development of Leflunomide (Arava) cemented the importance of 5-methylisoxazole-4-carboxylic acid .[1] Its active metabolite, A771726, is formed via the in vivo ring opening of the isoxazole, a mechanism dependent on the electronic environment established by the 4-carboxamide linkage [[3]].

Structural & Electronic Properties

The isoxazole ring is aromatic but less stable than pyrazole or furan due to the weak N-O bond.[1][2]

PropertyValue/DescriptionImplication for Synthesis
pKa (COOH) ~3.0 - 3.5Stronger acid than benzoic acid (pKa 4.[1][2]2) due to the electron-withdrawing nature of the heterocycle.[1][2]
C4 Reactivity Nucleophilic (in parent)C4 is the preferred site for electrophilic aromatic substitution (halogenation, nitration) if not already substituted.[1][2]
N-O Bond Lability WeakSusceptible to reductive cleavage (e.g., H2/Pd, Mo(CO)6), often used to reveal latent 1,3-amino alcohols or nitriles [[4]].[2]
Bioisosterism Amide/Ester mimicThe 4-COOH group mimics the spatial and electronic profile of peptide bonds or glutamate gamma-carboxyl groups.[1]

Synthetic Methodologies

The synthesis of isoxazole-4-carboxylic acids is dominated by two primary strategies: Condensation (Industrial) and Cycloaddition (Modular).[1]

Method A: The Industrial Condensation (Claisen-Type)

This is the standard route for manufacturing 5-methylisoxazole-4-carboxylic acid .[1] It relies on the reaction of an "activated" 1,3-dicarbonyl equivalent with hydroxylamine.[1][2]

Protocol: Synthesis of 5-Methylisoxazole-4-carboxylic Acid

  • Precursor: Ethyl acetoacetate is condensed with triethyl orthoformate to yield ethyl ethoxymethyleneacetoacetate (EMAA).[1][2][4]

  • Cyclization: EMAA is treated with hydroxylamine.[1][2][4]

  • Regioselectivity Control: The reaction temperature is critical. Low temperatures (-20°C to 10°C) favor the attack of hydroxylamine on the enol ether carbon (C2 of the fragment), leading to the desired 5-methyl-4-carboxylate.[1] Higher temperatures increase the formation of the 3-methyl isomer [[5]].[1][2]

Step-by-Step Protocol:

  • Enol Ether Formation: Reflux ethyl acetoacetate (1.0 eq), triethyl orthoformate (1.5 eq), and acetic anhydride (2.0 eq) at 130°C for 4 hours. Distill off ethanol/ethyl acetate.

  • Cyclization: Dissolve the residue (EMAA) in ethanol. Cool to 0°C. Add hydroxylamine hydrochloride (1.1 eq) and sodium acetate (1.1 eq) in water dropwise, maintaining temperature <10°C.

  • Workup: Stir for 2 hours. The ester precipitates or is extracted with dichloromethane.[1][2][5]

  • Hydrolysis: Reflux the ester in 60% H2SO4 or concentrated HCl for 3-4 hours. Cool to crystallize the free acid.[1][2]

  • Yield: Typically 80-90% overall yield.[1][2]

Method B: 1,3-Dipolar Cycloaddition

Used for diverse analogs where the 3- and 5-positions require complex substituents.[1]

  • Reagents: Nitrile oxides (generated in situ from oximes) + Alkynes/Alkenes.[1][2]

  • For 4-COOH: Reaction of a nitrile oxide with a propiolate or acrylate ester.[1][2]

  • Challenge: Regioselectivity often favors the 5-ester product.[1][2] To get the 4-ester, specific steric control or electronic biasing of the alkyne is required, or the use of specific metal catalysts (Cu(I) or Ru(II)) [[6]].[2]

Method C: Lateral Metalation

Direct functionalization of an existing isoxazole ring.[1][2]

  • Mechanism: Treatment of 5-methylisoxazole with n-BuLi at -78°C typically deprotonates the C5-methyl group (lateral metalation).[1] However, if C4 is unsubstituted and C5 is blocked, C4-lithiation can occur, followed by quenching with CO2 to yield the acid [[7]].[2]

Visualizing the Synthetic Logic

The following diagram illustrates the divergence between the classical condensation route and the modern cycloaddition approach, highlighting the regiochemical decision points.

IsoxazoleSynthesiscluster_0Industrial Route (Condensation)cluster_1Modular Route (Cycloaddition)AcetoacetateEthyl AcetoacetateEMAAEthyl Ethoxymethylene-acetoacetate (EMAA)Acetoacetate->EMAAAc2O, 130°COrthoformateTriethyl OrthoformateOrthoformate->EMAAIsoxazoleEsterEthyl 5-methylisoxazole-4-carboxylateEMAA->IsoxazoleEsterNH2OH, <10°C(Regiocontrol)TargetAcid5-Methylisoxazole-4-carboxylic AcidIsoxazoleEster->TargetAcidH3O+HydrolysisNitrileOxideNitrile Oxide(R-CNO)RegioIsomerMixture:5-Ester (Major) +4-Ester (Minor)NitrileOxide->RegioIsomer[3+2] CycloadditionPropiolatePropiolate Ester(HC≡C-COOR')Propiolate->RegioIsomer

Caption: Comparative synthetic pathways. The condensation route (top) offers superior regiocontrol for 4-carboxylic acids compared to standard cycloaddition (bottom).[1]

Pharmacological Integration: The Leflunomide Mechanism

The 5-methylisoxazole-4-carboxylic acid scaffold is not merely a linker; it acts as a "prodrug trigger" in Leflunomide.[1]

  • Structure: Leflunomide is the N-(4-trifluoromethylphenyl) amide of 5-methylisoxazole-4-carboxylic acid.[1][2]

  • Activation: Upon oral administration, the isoxazole ring undergoes base-catalyzed ring opening at the N-O bond.[1][2]

  • Active Metabolite: This yields Teriflunomide (A771726), an alpha-cyanoenol amide.[1][2] The isoxazole 4-carboxyl carbon becomes the amide carbonyl in the open chain form.[1][2]

  • Target: Teriflunomide inhibits dihydroorotate dehydrogenase (DHODH), blocking de novo pyrimidine synthesis in activated lymphocytes [[3]].[1][2]

LeflunomideActivationLeflunomideLeflunomide(Isoxazole Intact)TransitionBase-CatalyzedRing Opening (In Vivo)Leflunomide->TransitionTeriflunomideTeriflunomide (A771726)(Active Metabolite)Transition->TeriflunomideN-O Bond CleavageTargetInhibition of DHODH(Pyrimidine Depletion)Teriflunomide->Target

Caption: The isoxazole ring in Leflunomide functions as a masked pharmacophore, revealing the active cyanoenol upon metabolic ring opening.[1]

References

  • Claisen, L. (1903).[1][2][3] Zur Kenntnis des Isoxazols. Berichte der deutschen chemischen Gesellschaft, 36(3), 3664-3673.[1][2] Link[1][2]

  • Nayler, J. H. C., et al. (1961).[1][2] New Penicillins from Isoxazolecarboxylic Acids. Nature, 191, 1091–1092.[1][2] Link[1][2]

  • Rozman, B. (2002).[1][2] Clinical pharmacokinetics of leflunomide. Clinical Pharmacokinetics, 41(6), 421-430.[1][2] Link

  • Sperry, J. B., & Wright, D. L. (2005).[1][2] The application of isoxazoles in the synthesis of natural products and pharmaceuticals. Current Opinion in Drug Discovery & Development, 8(6), 723-740.[1][2] Link

  • Praveen, C., et al. (2010).[1][2] Gold(III) Chloride Catalyzed Cycloisomerization of α,β-Acetylenic Oximes: Synthesis of Substituted Isoxazoles. Synlett, 2010(5), 777-781.[1][2] Link

  • Himo, F., et al. (2005).[1][2] Copper(I)-Catalyzed Synthesis of Azoles.[1][2] DFT Study Predicts Diminished Reactivity and Regioselectivity.[1][2] Journal of the American Chemical Society, 127(1), 210-216.[2] Link[1][2]

  • Niou, C. S., & Natale, N. R. (1998).[1][2] Synthesis, Metalation and Electrophilic Quenching of Alkyl-Isoxazole-4-Tertiary Carboxamides. Heterocycles, 48(5), 1033.[1][2] Link

An In-depth Technical Guide to 3-Tert-butyl-isoxazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of 3-tert-butyl-isoxazole-4-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. We will delve into its chemical and physical properties, explore a detailed synthesis protocol, and discuss its applications and biological significance, grounded in authoritative scientific sources.

Core Molecular Attributes

This compound is a substituted isoxazole, a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms. The presence of the bulky tert-butyl group and the carboxylic acid moiety confers specific physicochemical properties that are advantageous in the design of bioactive molecules.

Molecular Formula and Weight

The fundamental identity of this compound is defined by its molecular formula and weight:

  • Molecular Formula: C₈H₁₁NO₃[1]

  • Molecular Weight: 169.18 g/mol [1]

Chemical Identifiers

For unambiguous identification and sourcing, the following identifiers are crucial:

  • CAS Number: 1217047-14-7[1]

  • MDL Number: MFCD11100075[1]

Physicochemical and Spectroscopic Profile

Understanding the physicochemical and spectroscopic properties is paramount for the practical application of this compound in a laboratory setting.

Key Physicochemical Properties

A summary of the key physicochemical data is presented in the table below. Note that some of these values are predicted based on computational models.

PropertyValueSource
Molecular Formula C₈H₁₁NO₃[1]
Molecular Weight 169.18 g/mol [1]
CAS Number 1217047-14-7[1]
Purity Typically ≥95%[1]

For Research Use Only.

Spectroscopic Characterization
  • ¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the nine equivalent protons of the tert-butyl group. The proton on the isoxazole ring would appear as a singlet in the aromatic region. The acidic proton of the carboxylic acid will likely be a broad singlet.

  • ¹³C NMR: The carbon NMR would display distinct signals for the quaternary carbon and the three methyl carbons of the tert-butyl group, the carbons of the isoxazole ring, and the carbonyl carbon of the carboxylic acid.

  • Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad O-H stretching band for the carboxylic acid, typically in the range of 2500-3300 cm⁻¹. A strong C=O stretching absorption for the carbonyl group is also expected around 1700 cm⁻¹.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound.

Synthesis of this compound

The synthesis of 3-substituted-4-isoxazole carboxylic acids generally proceeds through the cyclization of a β-dicarbonyl compound with hydroxylamine, followed by functional group manipulations. A plausible synthetic route for this compound is outlined below.

General Synthetic Workflow

The following diagram illustrates a common strategy for the synthesis of this class of compounds.

SynthesisWorkflow General Synthesis of this compound cluster_reactants Starting Materials cluster_steps Reaction Steps cluster_products Products A tert-Butyl β-ketoester C Cyclization A->C B Hydroxylamine B->C E Ethyl 3-tert-butylisoxazole-4-carboxylate C->E Formation of Isoxazole Ring D Ester Hydrolysis F This compound D->F Final Product E->D Base or Acid Catalyzed

Caption: A generalized workflow for the synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on established methods for the synthesis of related isoxazole derivatives.

Step 1: Synthesis of Ethyl 3-tert-butylisoxazole-4-carboxylate

  • To a solution of ethyl 4,4-dimethyl-3-oxopentanoate (1 equivalent) in a suitable solvent such as ethanol, add hydroxylamine hydrochloride (1.1 equivalents) and a base like sodium acetate (1.5 equivalents).

  • Heat the reaction mixture at reflux for several hours until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford ethyl 3-tert-butylisoxazole-4-carboxylate.

Step 2: Hydrolysis to this compound

  • Dissolve the ethyl 3-tert-butylisoxazole-4-carboxylate (1 equivalent) in a mixture of ethanol and water.

  • Add a base such as sodium hydroxide or lithium hydroxide (2-3 equivalents) to the solution.

  • Stir the reaction mixture at room temperature or with gentle heating until the ester is fully hydrolyzed (monitored by TLC).

  • Remove the ethanol under reduced pressure and dilute the aqueous solution with water.

  • Acidify the aqueous solution to a pH of approximately 2-3 with a suitable acid (e.g., 1M HCl).

  • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield this compound.

Applications in Drug Discovery and Medicinal Chemistry

The isoxazole ring is a privileged scaffold in medicinal chemistry, appearing in a number of approved drugs.[2] Isoxazole derivatives exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antibacterial properties.[2][3]

The tert-butyl group in this compound can enhance metabolic stability and lipophilicity, which are desirable properties in drug candidates. The carboxylic acid group provides a handle for further chemical modification and can participate in crucial hydrogen bonding interactions with biological targets. While specific biological activities for this particular compound are not extensively documented in publicly available literature, its structural features make it a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. For instance, similar trisubstituted isoxazoles have been investigated as selective allosteric ligands for the retinoic-acid-receptor-related orphan receptor γt (RORγt), a target for autoimmune diseases.[4]

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

  • First Aid: In case of contact with eyes, rinse immediately with plenty of water for at least 15 minutes. In case of skin contact, wash off with soap and plenty of water. If inhaled, move the person into fresh air. If swallowed, seek medical attention.

For more detailed safety information, consult the MSDS for structurally related compounds such as isoxazole-3-carboxylic acid.[5]

Conclusion

This compound is a valuable heterocyclic building block with significant potential in the field of drug discovery and medicinal chemistry. Its unique combination of a stable isoxazole core, a metabolically robust tert-butyl group, and a versatile carboxylic acid handle makes it an attractive starting point for the synthesis of novel therapeutic agents. Further research into the specific biological activities of this compound and its derivatives is warranted.

References

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synthesis of 3-substituted-4-isoxazole carboxylic acids.

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of 3-Substituted-4-Isoxazole Carboxylic Acids

Authored by a Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the primary synthetic strategies for obtaining 3-substituted-4-isoxazole carboxylic acids. This valuable heterocyclic scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2] This document moves beyond simple procedural outlines to delve into the mechanistic rationale behind synthetic choices, offering field-proven insights to ensure reproducibility and high-yield outcomes.

Strategic Overview: The Challenge of Regiocontrol

The synthesis of 3,4-disubstituted isoxazoles presents a significant challenge in controlling regioselectivity. The two primary and most reliable approaches to constructing the isoxazole core with the desired C3 and C4 substitution pattern are:

  • [3+2] Cycloaddition (1,3-Dipolar Cycloaddition): This method involves the reaction of a nitrile oxide (a 1,3-dipole) with an appropriately substituted alkyne (a dipolarophile). It is a powerful and convergent approach for forming the isoxazole ring.[3][4]

  • Multi-Step Cyclization and Rearrangement: This strategy builds the core from acyclic precursors like β-ketoesters and hydroxylamine, followed by chemical modification to install the C4-carboxylic acid. While more linear, this approach can offer excellent control over the final regiochemistry, avoiding the formation of unwanted isomers.[5]

This guide will detail both strategies, providing mechanistic diagrams, step-by-step protocols, and a comparative analysis to inform your synthetic planning.

Strategy I: Synthesis via [3+2] 1,3-Dipolar Cycloaddition

The 1,3-dipolar cycloaddition is arguably the most common method for isoxazole synthesis. The core principle is the reaction between a nitrile oxide, generated in situ, and an alkyne. To yield the target 4-carboxylic acid moiety, the alkyne of choice is typically a propiolate ester.

Mechanistic Rationale

Nitrile oxides are highly reactive intermediates that readily undergo [3+2] cycloaddition with dipolarophiles.[6] They are typically not isolated but are generated in situ from more stable precursors, such as aldoximes or hydroximoyl chlorides, to prevent dimerization.[7] The reaction with an asymmetrical alkyne like a propiolate ester proceeds with high regioselectivity to yield the 3,5-disubstituted isoxazole as the major product. However, for the synthesis of 3,4-disubstituted isoxazoles, alternative dipolarophiles or strategies are required. A more direct and regioselective approach involves using enamines as the dipolarophile, which after cycloaddition and subsequent oxidation, yields the 3,4-disubstituted isoxazole.[8][9]

The general workflow for this approach is visualized below.

cluster_0 Nitrile Oxide Generation cluster_1 Cycloaddition & Final Product Aldoxime R-CH=NOH (Aldoxime) Nitrile_Oxide [ R-C≡N⁺-O⁻ ] (Nitrile Oxide) Aldoxime->Nitrile_Oxide Oxidant (e.g., NCS, Chloramine-T) Hydroximoyl_Chloride R-C(Cl)=NOH (Hydroximoyl Chloride) Hydroximoyl_Chloride->Nitrile_Oxide Base (e.g., Et₃N) Cycloadduct Dihydroisoxazole Intermediate Nitrile_Oxide->Cycloadduct [3+2] Cycloaddition Enamine Enamine (from Aldehyde + Amine) Enamine->Cycloadduct Isoxazole_Ester 3-Substituted-4-Isoxazole Carboxylic Ester Cycloadduct->Isoxazole_Ester Oxidation Final_Acid 3-Substituted-4-Isoxazole Carboxylic Acid Isoxazole_Ester->Final_Acid Ester Hydrolysis

Caption: General workflow for [3+2] cycloaddition synthesis.

Experimental Protocol: Enamine-Triggered [3+2] Cycloaddition

This protocol is adapted from a high-yielding, metal-free synthesis of 3,4-disubstituted isoxazoles.[8][10]

Step 1: In Situ Formation of Dihydroisoxazole Intermediate

  • To a stirred solution of an appropriate aldehyde (1.2 equiv.) and a secondary amine catalyst (e.g., pyrrolidine, 1.2 equiv.) in a non-polar solvent such as CH₂Cl₂ (0.1 M) at 0 °C, add the desired N-hydroximidoyl chloride (1.0 equiv.).

  • Add triethylamine (Et₃N, 1.5 equiv.) dropwise to the mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the formation of the 3,4,5-trisubstituted 5-(pyrrolidinyl)-4,5-dihydroisoxazole intermediate by Thin Layer Chromatography (TLC).

Step 2: Oxidation to the Isoxazole Ester

  • Upon completion of the first step, cool the reaction mixture back to 0 °C.

  • Add an oxidizing agent, such as m-chloroperoxybenzoic acid (m-CPBA, 1.5 equiv.), portion-wise over 30 minutes.

  • Stir the reaction at room temperature for an additional 2-4 hours until the dihydroisoxazole intermediate is fully consumed (as monitored by TLC).

Step 3: Work-up and Purification

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, and extract the aqueous layer twice with CH₂Cl₂.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the pure 3-substituted-4-isoxazole carboxylic ester.

Strategy II: Regiocontrolled Synthesis from Acyclic Precursors

To overcome the potential for isomer formation in some cycloaddition reactions, a multi-step linear synthesis can be employed. This method provides unambiguous regiocontrol by building the molecule in a stepwise fashion. The following strategy is based on a patented, high-yield process.[5]

Mechanistic Rationale

This pathway begins with the cyclization of a 3-substituted-3-oxopropionate with hydroxylamine to form a 3-substituted-isoxazol-5-one. This key intermediate ensures the correct placement of the 'R' group at the C3 position. The C4 position is then activated by forming an enaminone, which facilitates a base-mediated ring-opening of the lactone, followed by recyclization and acidification to reveal the C4-carboxylic acid. This sequence guarantees the desired 3,4-substitution pattern.

Start 3-Substituted-3-Oxopropionate (I) Isoxazolone 3-Substituted-Isoxazol-5-one (II) Start->Isoxazolone Hydroxylamine HCl, Base, Water Enaminone 4-Dimethylaminomethylene Intermediate (III) Isoxazolone->Enaminone DMFDMA RingOpened Ring-Opened Intermediate Enaminone->RingOpened 1. Alkaline Hydrolysis (Ring Opening) Final_Acid 3-Substituted-4-Isoxazole Carboxylic Acid RingOpened->Final_Acid 2. Recyclization 3. Acidification

Caption: Regiocontrolled synthesis from a β-ketoester precursor.

Experimental Protocol

This protocol is a representation of the steps outlined in patent CN103539753A.[5]

Step 1: Synthesis of 3-Substituted-isoxazol-5-one (II)

  • Dissolve the starting 3-substituted-3-oxopropionate (I) (1.0 equiv.) in water.

  • Add hydroxylamine hydrochloride (1.1 equiv.) and a suitable base (e.g., sodium acetate, 2.0 equiv.).

  • Heat the mixture at reflux for 2-4 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture to room temperature and acidify with dilute HCl to precipitate the product.

  • Filter the solid, wash with cold water, and dry to yield compound (II).

Step 2: Acetalization to form Enaminone (III)

  • Suspend the isoxazol-5-one (II) (1.0 equiv.) in a suitable solvent like toluene.

  • Add N,N-dimethylformamide dimethyl acetal (DMFDMA) (1.5 equiv.).

  • Heat the mixture at 80-100 °C for 3-5 hours.

  • Cool the reaction mixture and collect the precipitated product (III) by filtration.

Step 3: Ring Opening, Recyclization, and Acidification

  • Suspend the enaminone (III) (1.0 equiv.) in an aqueous alkaline solution (e.g., 10% NaOH).

  • Heat the mixture at 50-70 °C for 1-2 hours to induce hydrolysis and ring-opening.

  • Cool the resulting solution to 0-5 °C and carefully acidify with concentrated HCl to a pH of 1-2.

  • The final 3-substituted-4-isoxazole carboxylic acid will precipitate.

  • Collect the solid by filtration, wash thoroughly with cold water to remove salts, and dry under vacuum to yield the pure product.

Critical Final Step: Ester Hydrolysis

Many synthetic routes, particularly the [3+2] cycloaddition, yield a 4-carboxylate ester. The final step is the hydrolysis of this ester to the desired carboxylic acid. This is a critical transformation where reaction conditions must be carefully chosen to avoid cleavage of the potentially sensitive isoxazole ring.[11]

Protocol: Saponification of Isoxazole Esters
  • Dissolve the 3-substituted-4-isoxazole carboxylic ester (1.0 equiv.) in a mixture of ethanol or THF and water.

  • Add an aqueous solution of sodium hydroxide (NaOH) or lithium hydroxide (LiOH) (1.5 - 3.0 equiv.). LiOH is often preferred as it can be effective at room temperature, reducing the risk of side reactions.

  • Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C).

  • Monitor the reaction progress by TLC until the starting ester is completely consumed.

  • Cool the reaction mixture in an ice bath and acidify with dilute HCl (e.g., 1N HCl) until the pH is ~2-3.

  • The carboxylic acid will typically precipitate from the solution. If not, extract the product with a suitable organic solvent like ethyl acetate.

  • Collect the solid by filtration or dry the organic extracts over Na₂SO₄, filter, and evaporate the solvent to yield the final acid.

ReagentTypical ConditionsAdvantagesConsiderations
LiOH THF/H₂O, Room TempMild conditions, minimizes ring degradation.May require longer reaction times.
NaOH EtOH/H₂O, RefluxFaster reaction times, inexpensive.Harsher conditions can lead to isoxazole ring cleavage, lowering yield.[11]
TMSOK Anhydrous THFStrong, non-nucleophilic base.Requires anhydrous conditions, more expensive.[11]

Application in Drug Synthesis: Amide Coupling

The synthesized 3-substituted-4-isoxazole carboxylic acids are versatile building blocks. A common subsequent step in drug discovery is amide bond formation. This is exemplified in the synthesis of the antirheumatic drug Leflunomide, which involves coupling a similar isoxazole carboxylic acid with an aniline derivative.[12][13]

Protocol: General Amide Coupling
  • Suspend the 3-substituted-4-isoxazole carboxylic acid (1.0 equiv.) in an inert solvent like toluene or dichloromethane.

  • Add a catalytic amount of DMF.

  • Add thionyl chloride (SOCl₂) (1.2 equiv.) dropwise at 0 °C and then allow the mixture to stir at room temperature or with gentle heat (40-50 °C) for 1-2 hours to form the acyl chloride intermediate.[13]

  • In a separate flask, dissolve the desired amine (1.0 equiv.) and a base like sodium bicarbonate or triethylamine (1.5 equiv.) in a suitable solvent.

  • Slowly add the freshly prepared acyl chloride solution to the amine mixture at a controlled temperature (e.g., 40-60 °C).

  • Stir for 2-4 hours, then cool to induce precipitation of the final amide product. Purify by filtration and recrystallization.

Conclusion

The synthesis of 3-substituted-4-isoxazole carboxylic acids is a well-established but nuanced field. The choice between a convergent [3+2] cycloaddition and a linear, regiocontrolled sequence depends on the availability of starting materials, the desired scale, and the tolerance of functional groups on the substituent. The enamine-triggered cycloaddition offers an elegant and efficient metal-free option.[8] For syntheses where absolute regiochemical purity is paramount, the multi-step approach from β-ketoesters provides a robust and reliable alternative.[5] Careful execution of the final ester hydrolysis step is critical to preserving the integrity of the isoxazole core and achieving high yields of the target acid, a key building block for the next generation of therapeutics.

References

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  • Synthesis of 3,4-Disubsituted Isoxazoles via Enamine [3+2] Cycloaddition | Request PDF . (2013). ResearchGate. Retrieved February 4, 2026, from [Link]

  • CN103539753A - Synthesis method of high-regioselectivity 3-substituted-4-isoxazole carboxylic acid. (2014). Google Patents.
  • Shaikh, A., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery . RSC Medicinal Chemistry. Retrieved February 4, 2026, from [Link]

  • Method for synthesizing leflunomide - Patent US-6723855-B2 . (2004). PubChem. Retrieved February 4, 2026, from [Link]

  • Jia, Q.-f., et al. (2013). Synthesis of 3,4-Disubsituted Isoxazoles via Enamine [3+2] Cycloaddition . Synlett. Retrieved February 4, 2026, from [Link]

  • Shaikh, A., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery . ResearchGate. Retrieved February 4, 2026, from [Link]

  • 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides . (2022). MDPI. Retrieved February 4, 2026, from [Link]

  • Isoxazole synthesis . (n.d.). Organic Chemistry Portal. Retrieved February 4, 2026, from [Link]

  • General scheme for the preparation of 3-substituted isoxazole-4-carboxamide . (n.d.). ResearchGate. Retrieved February 4, 2026, from [Link]

  • Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids . (2025). ACS Publications. Retrieved February 4, 2026, from [Link]

  • An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates . (2022). Beilstein Journal of Organic Chemistry. Retrieved February 4, 2026, from [Link]

  • 1,3-Dipolar Cycloaddition Formation of a Simple Isoxazole . (n.d.). ChemTube3D. Retrieved February 4, 2026, from [Link]

  • Synthesis of Isoxazoles via 1,3-Dipolar Cycloaddition Reactions: Pharmacological Screening for Their Antioxidant and Antimicrobial Activities . (2025). ResearchGate. Retrieved February 4, 2026, from [Link]

  • Synthesis and anti-nociceptive potential of isoxazole carboxamide derivatives . (2018). National Institutes of Health. Retrieved February 4, 2026, from [Link]

  • How to hydrolyze ester in presence of isoxazole moiety? . (2017). ResearchGate. Retrieved February 4, 2026, from [Link]

  • WO2001060363A1 - A method for synthesizing leflunomide. (2001). Google Patents.
  • WO2007086076A2 - An improved process for preparation of leflunomide. (2007). Google Patents.
  • Isoxazolodihydropyridinones: 1,3-dipolar cycloaddition of nitrile oxides onto 2,4-dioxopiperidines . (2012). National Institutes of Health. Retrieved February 4, 2026, from [Link]

  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold . (2021). National Institutes of Health. Retrieved February 4, 2026, from [Link]

  • 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides . (2022). National Institutes of Health. Retrieved February 4, 2026, from [Link]

  • WO/2007/086076 AN IMPROVED PROCESS FOR PREPARATION OF LEFLUNOMIDE . (2007). WIPO Patentscope. Retrieved February 4, 2026, from [Link]

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  • 1,3-Dipolar Cycloaddition of Nitrile Oxides and Nitrilimines to (−)-β-Caryophyllene: Stereoselective Synthesis of Polycyclic Derivatives and Their Biological Testing . (2022). MDPI. Retrieved February 4, 2026, from [Link]

  • Solid Phase Synthesis of Isoxazole and Isoxazoline-carboxamides via [2+3]-Dipolar Cycloaddition Using Resin-bound Alkynes or Alkenes . (2007). National Institutes of Health. Retrieved February 4, 2026, from [Link]

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An In-Depth Technical Guide to the Synthesis of 3-Tert-butyl-isoxazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Isoxazole Scaffold in Drug Discovery

The isoxazole ring system is a privileged scaffold in medicinal chemistry, frequently incorporated into the structures of a wide array of therapeutic agents. Its unique electronic properties, metabolic stability, and ability to participate in various non-covalent interactions make it a valuable building block for modulating the pharmacokinetic and pharmacodynamic profiles of drug candidates. 3-Tert-butyl-isoxazole-4-carboxylic acid, in particular, serves as a crucial intermediate in the synthesis of complex molecules, where the sterically demanding tert-butyl group can impart specific conformational constraints and enhance metabolic stability, while the carboxylic acid moiety provides a handle for further chemical elaboration. This guide provides a comprehensive overview of the foundational starting materials and a detailed, field-proven protocol for the synthesis of this important chemical entity.

Strategic Analysis of the Synthetic Pathway: A Two-Step Approach

The most direct and industrially scalable synthesis of this compound is achieved through a robust two-step sequence. This strategy hinges on the classical cyclocondensation reaction to construct the isoxazole core, followed by a straightforward hydrolysis to unmask the target carboxylic acid.

The key starting materials for this synthesis are:

  • Ethyl 4,4-dimethyl-3-oxopentanoate (also known as ethyl pivaloylacetate)

  • Hydroxylamine hydrochloride

The choice of these starting materials is dictated by their commercial availability, cost-effectiveness, and the high efficiency of their conversion to the desired isoxazole ring system.

Visualizing the Synthetic Workflow

Synthesis_Workflow cluster_0 Step 1: Cyclocondensation cluster_1 Step 2: Saponification Starting_Material_1 Ethyl 4,4-dimethyl-3-oxopentanoate Intermediate Ethyl 3-tert-butyl-isoxazole-4-carboxylate Starting_Material_1->Intermediate  Base (e.g., NaOAc) Solvent (e.g., Ethanol) Heat Starting_Material_2 Hydroxylamine Hydrochloride Starting_Material_2->Intermediate Final_Product This compound Intermediate->Final_Product  Base (e.g., NaOH) Solvent (e.g., Ethanol/Water) Heat, then Acidification

An In-Depth Technical Guide to the 1,3-Dipolar Cycloaddition for Isoxazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of the 1,3-dipolar cycloaddition reaction, a cornerstone of heterocyclic chemistry, for the synthesis of the isoxazole scaffold. Isoxazoles are a privileged class of five-membered heterocyclic compounds, integral to medicinal chemistry and drug discovery due to their wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4][5] This document will dissect the core mechanism, delve into the practicalities of reactant generation, analyze the factors governing reaction outcomes, and provide field-proven protocols for researchers, scientists, and drug development professionals.

The Core Reaction: Understanding the [3+2] Cycloaddition

The synthesis of isoxazoles is most classically achieved through a 1,3-dipolar cycloaddition, a powerful ring-forming reaction between a 1,3-dipole and a "dipolarophile".[6][7] For isoxazole synthesis, the key players are a nitrile oxide (the 1,3-dipole) and an alkyne or alkene (the dipolarophile). The reaction with an alkyne yields the aromatic isoxazole ring, while an alkene yields the corresponding non-aromatic isoxazoline.[6]

This reaction is mechanistically classified as a concerted, pericyclic [3+2] cycloaddition, often referred to as the Huisgen cycloaddition.[6] In this process, the three atoms of the nitrile oxide and the two atoms of the alkyne's pi system simultaneously form a five-membered transition state, leading directly to the heterocyclic product. This concerted nature allows for a high degree of stereospecificity.

Mechanism cluster_reactants Reactants cluster_ts Concerted Transition State cluster_product Product R1_CNO R¹-C≡N⁺-O⁻ TS [Transition State] R1_CNO->TS 1,3-Dipole R2_C_CR3 R²-C≡C-R³ R2_C_CR3->TS Dipolarophile Isoxazole Substituted Isoxazole TS->Isoxazole Cycloaddition

Caption: The concerted [3+2] cycloaddition mechanism.

The Critical Intermediate: In Situ Generation of Nitrile Oxides

Nitrile oxides are highly reactive and prone to dimerization, making their isolation and storage challenging. Consequently, they are almost always generated in situ, meaning they are produced in the reaction vessel and immediately "trapped" by the dipolarophile.[8][9] The choice of precursor and generation method is a critical experimental decision dictated by substrate compatibility, desired reaction conditions, and safety.

There are three primary, field-proven methods for generating nitrile oxides:

  • Dehydrohalogenation of Hydroximoyl Chlorides: This is a classic and reliable method. An aldoxime is first converted to a hydroximoyl chloride using a chlorinating agent like N-chlorosuccinimide (NCS). Subsequent treatment with a non-nucleophilic base (e.g., triethylamine) eliminates HCl to furnish the nitrile oxide.[10][11] This method is robust but requires a two-step sequence.

  • Oxidation of Aldoximes: A more direct, one-pot approach involves the direct oxidation of aldoximes. Common oxidants include sodium hypochlorite (bleach), N-chlorosuccinimide (NCS), or Chloramine-T.[8][11][12] This method is often preferred for its operational simplicity. For instance, Chloramine-T offers a mild and effective way to generate nitrile oxides for subsequent trapping.[8]

  • Dehydration of Primary Nitroalkanes: This method provides an alternative entry point, particularly for aliphatic nitrile oxides. Reagents like phenyl isocyanate or di-tert-butyl dicarbonate are used to facilitate the dehydration.[11]

Workflow cluster_generation Nitrile Oxide Generation (In Situ) cluster_cycloaddition Trapping / Cycloaddition Aldoxime Aldoxime (R-CH=NOH) NitrileOxide Nitrile Oxide Intermediate [R-C≡N⁺-O⁻] Aldoxime->NitrileOxide Oxidation Oxidant Oxidant (e.g., Chloramine-T, NCS) Oxidant->NitrileOxide Isoxazole Isoxazole Product NitrileOxide->Isoxazole [3+2] Cycloaddition Alkyne Alkyne (Dipolarophile) Alkyne->Isoxazole

Caption: In situ generation of a nitrile oxide and its subsequent trapping.

Controlling Regioselectivity: An Exercise in Molecular Orbitals

When using unsymmetrical alkynes, the 1,3-dipolar cycloaddition can potentially yield two different regioisomers (e.g., 3,5-disubstituted vs. 3,4-disubstituted isoxazoles). The observed outcome is not random; it is governed by a combination of steric and electronic factors, which can be rationalized using Frontier Molecular Orbital (FMO) theory.[13]

FMO theory posits that the reaction is controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. The regioselectivity is determined by the combination that results in the largest orbital overlap, which corresponds to the smallest HOMO-LUMO energy gap and the matching of the largest orbital coefficients.[13]

  • Electronic Effects: For terminal alkynes, the orbital coefficients are typically larger on the unsubstituted carbon. In many cases, the reaction is HOMO(dipole)-LUMO(dipolarophile) controlled.[13] This leads to the oxygen atom of the nitrile oxide attacking the more substituted carbon of the alkyne, yielding the 3,5-disubstituted isoxazole as the major product.

  • Steric Effects: Severe steric hindrance on either the 1,3-dipole or the dipolarophile can override electronic preferences, potentially leading to the formation of the other regioisomer or a mixture of products.[14]

The ability to predict and control regioselectivity is paramount in synthetic design, as it ensures the desired isomer is produced, simplifying purification and maximizing yield.

A Validated Experimental Protocol: Synthesis of a 3,5-Disubstituted Isoxazole

This protocol describes a reliable, one-pot synthesis using the in situ generation of a nitrile oxide from an aldoxime via oxidation, a method valued for its efficiency.

Objective: To synthesize 3-phenyl-5-(4-methoxyphenyl)isoxazole.

Materials:

  • Benzaldoxime (1.0 equiv)

  • 4-Methoxyphenylacetylene (1.1 equiv)

  • N-Chlorosuccinimide (NCS) (1.1 equiv)

  • Triethylamine (Et₃N) (1.5 equiv)

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Standard laboratory glassware, magnetic stirrer, and TLC setup.

Step-by-Step Methodology:

  • Setup: To a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add benzaldoxime and the chosen solvent (e.g., DCM).

  • Chlorination: Cool the solution to 0 °C using an ice bath. Add N-Chlorosuccinimide (NCS) portion-wise over 10-15 minutes, ensuring the temperature remains low. Stir for 30-60 minutes at 0 °C. The formation of the intermediate hydroximoyl chloride can be monitored by Thin Layer Chromatography (TLC).

  • Dipolarophile Addition: To the same flask, add 4-methoxyphenylacetylene.

  • Nitrile Oxide Generation & Cycloaddition: Slowly add triethylamine (Et₃N) dropwise to the cooled solution. The base facilitates the in situ elimination of HCl to form the nitrile oxide, which is immediately trapped by the alkyne.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the consumption of the starting materials by TLC.

  • Work-up: Upon completion, quench the reaction with water or saturated ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., DCM or Ethyl Acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.

  • Characterization: The structure and purity of the final isoxazole product are confirmed using spectroscopic methods (¹H-NMR, ¹³C-NMR, HRMS).

G A 1. Combine Aldoxime & Solvent in Flask (0 °C) B 2. Add NCS Portion-wise (Formation of Hydroximoyl Chloride) A->B C 3. Add Alkyne Dipolarophile B->C D 4. Add Triethylamine Dropwise (In Situ Nitrile Oxide Generation) C->D E 5. Warm to RT, Stir 12-24h (Monitor by TLC) D->E F 6. Aqueous Work-up & Extraction E->F G 7. Dry, Concentrate & Purify (Column Chromatography) F->G H 8. Characterize Product (NMR, HRMS) G->H

Caption: Experimental workflow for isoxazole synthesis.

Catalysis and Modern Methodologies

While the classical approach is robust, modern organic synthesis continually seeks milder, more efficient, and sustainable methods.

  • Copper(I) Catalysis: Copper(I) acetylides have been shown to react readily with nitrile oxides.[15] This approach, often conducted under mild conditions, can provide excellent yields and high regioselectivity for 3,5-disubstituted isoxazoles.[15][16] The use of a recyclable Cu/Al₂O₃ nanocomposite catalyst under solvent-free ball-milling conditions represents a significant green chemistry advancement.[16]

  • Microwave-Assisted Synthesis: Microwave irradiation can dramatically accelerate the rate of 1,3-dipolar cycloadditions.[17] The rapid heating minimizes side reactions, such as the dimerization of the nitrile oxide, often leading to higher yields and significantly reduced reaction times (minutes vs. hours).[17]

  • Enantioselective Catalysis: For creating chiral centers, particularly when using prochiral alkenes, asymmetric catalysis is employed. Chiral metal complexes, such as a chiral N,N′-dioxide–nickel(II) complex, can achieve high enantioselectivity in the cycloaddition, which is critical for the synthesis of chiral drug candidates.[18]

MethodCatalyst / ConditionsTypical SolventTemp.Yield RangeKey Advantage
Classic (Oxidation) Chloramine-T or NCS/BaseDCM, THF, etc.0 °C to RT50-90%Broad applicability, well-established
Copper(I) Catalysis Cu(I) salts (e.g., CuI)Various organicRT70-95%High regioselectivity, mild conditions[15]
Mechanochemical Cu/Al₂O₃ nanocompositeSolvent-freeRT60-98%Green, scalable, solvent-free[16]
Microwave-Assisted Microwave IrradiationVarious organicElevated54-91%Rapid reaction times, often higher yields[17]
Asymmetric Chiral Ni(II) ComplexToluene, etc.RTup to 65%High enantioselectivity (up to 99% ee)[18]

Conclusion

The 1,3-dipolar cycloaddition of nitrile oxides and alkynes is a powerful and versatile strategy for the synthesis of the isoxazole core. A thorough understanding of the reaction mechanism, the nuances of in situ dipole generation, and the principles of regioselectivity allows chemists to design and execute efficient syntheses of complex molecular targets. The continued development of catalytic and sustainable methodologies further enhances the utility of this reaction, solidifying its importance in the toolkit of medicinal chemists and drug development professionals aiming to leverage the potent biological activities of the isoxazole scaffold.

References

  • Synthesis of Isoxazoles via 1,3-Dipolar Cycloaddition Reactions: Pharmacological Screening for Their Antioxidant and Antimicrobial Activities. (2025).
  • 1,3-Dipolar cycloaddition. Wikipedia.
  • Advances in Isoxazole Synthesis. Scribd.
  • Cu-Free 1,3-Dipolar Cycloaddition Click Reactions To Form Isoxazole Linkers in Chelating Ligands for fac-[MI(CO)3]+ Centers (M = Re, 99mTc).
  • Mechanism of 1,3-dipolar cycloaddition reaction.
  • Nitrile Oxide Synthesis Via Oxime. ChemTube3D.
  • An easy and regioselective synthesis of new functionalized isoxazoline derivatives via a 1,3-dipolar cycloaddition reaction. Taylor & Francis.
  • Regioselectivity of 1,3-dipolar cycloadditions and antimicrobial activity of isoxazoline, pyrrolo[3,4-d]isoxazole-4,6-diones, pyrazolo[3,4-d]pyridazines and pyrazolo[1,5-a]pyrimidines. PMC - PubMed Central.
  • Asymmetric Synthesis of Spiro[isoxazolin-3,3′-oxindoles] via the Catalytic 1,3-Dipolar Cycloaddition Reaction of Nitrile Oxides.
  • 1,3-dipolar cycloaddition reactions. YouTube.
  • 3-Benzoylisoxazolines by 1,3-Dipolar Cycloaddition: Chloramine-T-Catalyzed Condensation of α-Nitroketones with Dipolarophiles. PMC - NIH.
  • A Facile Synthesis of Some Bioactive Isoxazoline Dicarboxylic Acids via Microwave-Assisted 1,3-Dipolar Cycloaddition Reaction. MDPI.
  • Synthesis of novel isoxazolines via 1,3-dipolar cycloaddition and evaluation of anti-stress activity.
  • Isoxazole synthesis. Organic Chemistry Portal.
  • Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. PMC - NIH.
  • Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing.
  • Advances in isoxazole chemistry and their role in drug discovery. PMC - NIH.
  • Azirinyl-Substituted Nitrile Oxides: Generation and Use in the Synthesis of Isoxazole Containing Heterocyclic Hybrids. MDPI.
  • Advances in isoxazole chemistry and their role in drug discovery.
  • A review of isoxazole biological activity and present synthetic techniques. World Journal of Advanced Research and Reviews.
  • A New Method for the Generation of Nitrile Oxides and Its Application to the Synthesis of 2-Isoxazolines.
  • The recent progress of isoxazole in medicinal chemistry. PubMed.
  • Synthesis of Bicyclic Isoxazoles and Isoxazolines via Intramolecular Nitrile Oxide Cycloaddition. PMC - NIH.

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An In-depth Technical Guide to the Synthesis of Isoxazole-4-Carboxylic Acids via Claisen Condensation

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The isoxazole-4-carboxylic acid scaffold is a privileged motif in medicinal chemistry, integral to the pharmacophores of numerous therapeutic agents.[1][2][3] This guide provides a comprehensive technical overview of a robust and versatile synthetic strategy for accessing this valuable heterocyclic core, leveraging the classical Claisen condensation reaction. We will dissect the underlying chemical principles, from the formation of the key β-keto ester intermediate to the final cyclization and functionalization, offering field-proven insights into experimental design and execution. This document is intended to serve as a practical resource for researchers in organic synthesis and drug discovery, enabling the efficient and reliable preparation of isoxazole-4-carboxylic acid derivatives.

Introduction: The Significance of Isoxazole-4-Carboxylic Acids in Drug Discovery

Isoxazoles are five-membered heterocyclic compounds containing adjacent nitrogen and oxygen atoms, a feature that imparts unique electronic and steric properties.[4] This distinct arrangement allows them to act as versatile bioisosteres for other functional groups, such as carboxylic acids, and to participate in a variety of non-covalent interactions with biological targets.[5] Consequently, the isoxazole nucleus is a cornerstone in the design of a wide array of pharmacologically active molecules, exhibiting antimicrobial, anti-inflammatory, anticancer, and neuroprotective activities.[1] The incorporation of a carboxylic acid moiety at the 4-position further enhances the drug-like properties of the isoxazole scaffold, providing a handle for modulating solubility, directing binding to target proteins, and fine-tuning pharmacokinetic profiles.

The Synthetic Blueprint: A Two-Stage Approach

The synthesis of isoxazole-4-carboxylic acids can be strategically disconnected into two primary stages:

  • Stage 1: Formation of a β-Keto Ester Intermediate via Claisen Condensation. This foundational carbon-carbon bond-forming reaction establishes the requisite 1,3-dicarbonyl functionality that will ultimately form the isoxazole ring.[6][7]

  • Stage 2: Cyclization with Hydroxylamine and Subsequent Functionalization. The β-keto ester is then reacted with hydroxylamine to construct the isoxazole heterocycle.[8][9][10][11][12][13] Further chemical manipulations can then be employed to install the desired carboxylic acid group at the 4-position.

This guide will now delve into the mechanistic intricacies and practical considerations of each stage.

Stage 1: Mastering the Claisen Condensation for Precursor Synthesis

The Claisen condensation is a powerful tool for the synthesis of β-keto esters, occurring between two ester molecules or one ester and another carbonyl compound in the presence of a strong base.[6][7][14][15]

The Mechanism of Action

The reaction proceeds through a series of well-defined steps:

  • Enolate Formation: A strong base, typically an alkoxide such as sodium ethoxide, abstracts an α-proton from an ester molecule, forming a resonance-stabilized enolate.[14][15] This step is crucial and requires at least one of the reacting esters to be enolizable.[6][14]

  • Nucleophilic Acyl Substitution: The newly formed enolate acts as a nucleophile, attacking the carbonyl carbon of a second ester molecule. This is followed by the elimination of an alkoxide leaving group, resulting in the formation of a β-keto ester.[7]

  • Deprotonation of the Product: The resulting β-keto ester is more acidic than the starting alcohol, and is therefore deprotonated by the alkoxide base. This final, irreversible deprotonation step drives the reaction to completion.

  • Acidic Workup: A final acidic workup is required to protonate the enolate of the β-keto ester and yield the final product.

Strategic Variations of the Claisen Condensation

To achieve the desired substitution patterns for the isoxazole-4-carboxylic acid target, several variations of the Claisen condensation can be employed:

  • The Classic Claisen Condensation: Involves the self-condensation of two molecules of the same ester.[14]

  • The Crossed (or Mixed) Claisen Condensation: Utilizes two different esters.[7][14] To avoid a mixture of products, one of the esters should be non-enolizable (lacking α-protons).

  • The Dieckmann Condensation: An intramolecular Claisen condensation of a diester to form a cyclic β-keto ester.[7][16][17][18][19] This is particularly useful for constructing fused ring systems.

Causality in Experimental Design: Choosing Your Reagents
  • Choice of Base: The base must be strong enough to deprotonate the ester but should not interfere with the reaction through nucleophilic substitution.[6][14] Using the sodium salt of the alcohol corresponding to the ester's alkoxy group (e.g., sodium ethoxide for ethyl esters) is a common and effective strategy, as any transesterification that occurs does not alter the product.[6]

  • Solvent Selection: The corresponding alcohol is often used as the solvent. Anhydrous conditions are critical to prevent hydrolysis of the esters and the base. For enhanced reactivity and solubility, polar aprotic solvents like dimethyl sulfoxide (DMSO) can be employed.[20]

  • Substrate Considerations: The choice of starting esters will dictate the substitution pattern of the final isoxazole. For the synthesis of isoxazole-4-carboxylic acids, a common starting material is a substituted 3-oxopropionate.[21]

Stage 2: From β-Keto Ester to Isoxazole-4-Carboxylic Acid

With the β-keto ester in hand, the next critical step is the construction of the isoxazole ring.

Cyclization with Hydroxylamine: The Heart of Isoxazole Formation

The reaction of a β-keto ester with hydroxylamine is a classic and reliable method for isoxazole synthesis.[8][9][10][11][12][13] The reaction proceeds via a condensation mechanism, where the hydroxylamine reacts with both carbonyl groups of the β-keto ester, followed by dehydration to form the stable aromatic isoxazole ring. The regioselectivity of this cyclization can be influenced by the reaction conditions and the substitution pattern of the β-keto ester.[8]

A Patented Synthetic Route to 3-Substituted-4-Isoxazole Carboxylic Acids

A disclosed method for the high-yield, regioselective synthesis of 3-substituted-4-isoxazole carboxylic acids provides a clear and practical workflow.[21] This multi-step process begins with a 3-substituted-3-oxopropionate, a product readily accessible through a Claisen condensation.

The key steps are as follows:

  • Cyclization to an Isoxazol-5-one: The starting β-keto ester is cyclized with hydroxylamine hydrochloride in an aqueous alkaline solution to form a 3-substituted-isoxazol-5-one intermediate.[21]

  • Acetalization: The isoxazol-5-one is then reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form a 4-dimethylaminomethylene-3-substituted-4H-isoxazol-5-one.[21]

  • Ring Opening and Re-closure: This intermediate undergoes a base-mediated hydrolysis of the lactone, followed by a re-closure of the ring.[21]

  • Acidification: Finally, acidification of the reaction mixture yields the desired 3-substituted-4-isoxazole carboxylic acid.[21]

This method offers several advantages, including the use of readily available starting materials, high yields (often exceeding 80% for individual steps), and mild reaction conditions.[21]

Experimental Protocols and Data

Representative Protocol for the Synthesis of a 3-Substituted-4-Isoxazole Carboxylic Acid

This protocol is adapted from the principles outlined in the previously mentioned synthetic route.[21]

Step 1: Synthesis of 3-Substituted-Isoxazol-5-one

ReagentMolar Equiv.Amount
3-Substituted-3-oxopropionate1.0(as required)
Hydroxylamine Hydrochloride1.1
Sodium Hydroxide1.2
Water-(as solvent)
  • Dissolve the 3-substituted-3-oxopropionate in water.

  • Add hydroxylamine hydrochloride and stir until dissolved.

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium hydroxide, maintaining the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Acidify the reaction mixture with concentrated HCl to pH 2-3.

  • Collect the precipitated product by filtration, wash with cold water, and dry under vacuum.

Step 2: Synthesis of 4-Dimethylaminomethylene-3-substituted-4H-isoxazol-5-one

ReagentMolar Equiv.Amount
3-Substituted-Isoxazol-5-one1.0(from Step 1)
DMF-DMA1.5
Toluene-(as solvent)
  • Suspend the 3-substituted-isoxazol-5-one in toluene.

  • Add DMF-DMA and heat the mixture to 80-90 °C for 4-6 hours.

  • Cool the reaction mixture and collect the product by filtration.

Step 3: Synthesis of 3-Substituted-4-Isoxazole Carboxylic Acid

ReagentMolar Equiv.Amount
4-Dimethylaminomethylene...1.0(from Step 2)
Sodium Hydroxide2.0
Water-(as solvent)
  • Suspend the product from Step 2 in water.

  • Add a solution of sodium hydroxide and heat to 50-60 °C for 2-3 hours.

  • Cool the reaction mixture and acidify with concentrated HCl to pH 2-3.

  • Collect the precipitated product by filtration, wash with cold water, and dry under vacuum.

Visualization of the Synthetic Pathway

Reaction Mechanism: Claisen Condensation

Claisen_Condensation Ester1 R-CH2-COOR' (Ester 1) Enolate [R-CH-COOR']- Na+ (Enolate) Ester1->Enolate Deprotonation Base NaOR' (Base) Base->Enolate Tetrahedral_Intermediate Tetrahedral Intermediate Enolate->Tetrahedral_Intermediate Nucleophilic Attack Ester2 R-CH2-COOR' (Ester 2) Ester2->Tetrahedral_Intermediate Beta_Keto_Ester R-CH2-CO-CHR-COOR' (β-Keto Ester) Tetrahedral_Intermediate->Beta_Keto_Ester Elimination Alkoxide R'O- Tetrahedral_Intermediate->Alkoxide Enolate_Product [R-CH2-CO-CR-COOR']- Na+ Beta_Keto_Ester->Enolate_Product Deprotonation Alkoxide->Enolate_Product Final_Product Final β-Keto Ester Product Enolate_Product->Final_Product Protonation Acid_Workup H3O+ (Acid Workup) Acid_Workup->Final_Product

Caption: Mechanism of the Claisen Condensation.

Experimental Workflow: Isoxazole-4-Carboxylic Acid Synthesis

Isoxazole_Synthesis_Workflow Start Start: 3-Substituted-3-oxopropionate Step1 Step 1: Cyclization Reagents: NH2OH·HCl, NaOH, H2O Start->Step1 Intermediate1 Intermediate: 3-Substituted-Isoxazol-5-one Step1->Intermediate1 Step2 Step 2: Acetalization Reagents: DMF-DMA, Toluene Intermediate1->Step2 Intermediate2 Intermediate: 4-Dimethylaminomethylene-3-substituted-4H-isoxazol-5-one Step2->Intermediate2 Step3 Step 3: Ring Opening/Re-closure Reagents: NaOH, H2O Intermediate2->Step3 Step4 Step 4: Acidification Reagent: HCl Step3->Step4 Final_Product Final Product: 3-Substituted-4-Isoxazole Carboxylic Acid Step4->Final_Product

Caption: Workflow for Isoxazole-4-Carboxylic Acid Synthesis.

Conclusion

The synthesis of isoxazole-4-carboxylic acids via a Claisen condensation-based strategy represents a powerful and adaptable approach for accessing this important class of heterocyclic compounds. By understanding the mechanistic underpinnings of both the initial carbon-carbon bond formation and the subsequent cyclization and functionalization steps, researchers can rationally design and execute efficient syntheses of novel isoxazole derivatives for applications in drug discovery and development. This guide has provided a detailed technical framework, from theoretical principles to practical protocols, to empower scientists in their pursuit of new chemical entities with therapeutic potential.

References

  • Organic Mechanisms. (2021). Claisen Isoxazole Synthesis Mechanism. YouTube.
  • Wikipedia. (n.d.).
  • BYJU'S. (n.d.).
  • gChem. (n.d.).
  • ResearchGate. (n.d.). Claisen isoxazole synthesis.
  • Google Patents. (n.d.). CN103539753A - Synthesis method of high-regioselectivity 3-substituted-4-isoxazole carboxylic acid.
  • Organic Chemistry Portal. (n.d.). Isoxazole synthesis.
  • FLORE. (n.d.). Synthesis of Isoxazole Derivatives by Catalytic Condensation of Primary Nitro Compounds with Dipolarophiles.
  • Gollapalli, N., et al. (2022).
  • The Organic Chemistry Tutor. (2018).
  • JoVE. (2023).
  • RSC Publishing. (n.d.). Advances in isoxazole chemistry and their role in drug discovery.
  • Sørensen, U. S., et al. (2000). A Novel Route to 5-Substituted 3-Isoxazolols. Cyclization of N,O-DiBoc β-Keto Hydroxamic Acids Synthesized via Acyl Meldrum's Acids. The Journal of Organic Chemistry.
  • Master Organic Chemistry. (2020).
  • National Center for Biotechnology Information. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides.
  • Organic Chemistry Portal. (n.d.).
  • Sørensen, U. S., et al. (2000). A novel route to 5-substituted 3-isoxazolols. Cyclization of N, O-DiBoc beta-keto hydroxamic acids synthesized via acyl Meldrum's acids. PubMed.
  • The Organic Chemistry Tutor. (2018).
  • Journal of the American Chemical Society. (n.d.). Reaction of hydroxylamine with ethyl acetoacetate. Details of the addition and cyclization steps studied by flow nuclear magnetic resonance.
  • National Center for Biotechnology Information. (n.d.). Carboxylic Acid (Bio)Isosteres in Drug Design.
  • The Journal of Organic Chemistry. (n.d.). Six-membered cyclic .beta.
  • Semantic Scholar. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of.

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Technical Guide: Characterization of 3-Tert-Butyl-Isoxazole-4-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 3-tert-butyl-isoxazole-4-carboxylic acid scaffold represents a critical structural motif in modern medicinal chemistry. Unlike its 3-methyl analogues, the 3-tert-butyl group introduces significant steric bulk and lipophilicity (


), dramatically altering the pharmacokinetic profile and receptor binding kinetics of the parent molecule. This guide provides an authoritative, self-validating protocol for the analytical characterization of these derivatives, focusing on the interplay between the steric demand of the tert-butyl group and the electronic environment of the isoxazole core.

Structural Significance & Synthetic Context[1][2][3][4][5][6][7]

The Steric Anchor Hypothesis

In drug design, the 3-tert-butyl group serves as a "steric anchor." While the isoxazole ring functions as a bioisostere for amide bonds or phenyl rings, the bulky tert-butyl group at position 3 restricts conformational freedom, often locking the molecule into a bioactive conformation. Furthermore, this group blocks metabolic oxidation at the 3-position, a common liability in less substituted isoxazoles [1].

The 4-carboxylic acid moiety acts as the primary "chemical handle," facilitating further derivatization (e.g., amide coupling) or serving as a key hydrogen-bond donor/acceptor in the pharmacophore.

Synthetic Purity Challenges

Synthesis typically involves the condensation of pivaloyl-substituted precursors with hydroxylamine, followed by cyclization. Common impurities include:

  • Regioisomers: 5-tert-butyl-isoxazole-4-carboxylic acid (often formed if cyclization control is poor).

  • Decarboxylated byproducts: 3-tert-butyl-isoxazole (formed under high-thermal stress).

Analytical Characterization Strategy

This protocol enforces a "Triangulation Strategy" where structure is confirmed only when NMR, MS, and IR data converge.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive tool for distinguishing the 3-tert-butyl isomer from the 5-tert-butyl regioisomer.

Protocol:

  • Solvent: DMSO-

    
     (preferred for solubility of the carboxylic acid).
    
  • Concentration: 5–10 mg/mL.

NucleusKey SignalChemical Shift (

ppm)
MultiplicityStructural Assignment

H
t-Butyl1.30 – 1.45Singlet (9H)3-position steric group. High intensity diagnostic peak.

H
Isoxazole-H59.00 – 9.40Singlet (1H)The proton at C5 is highly deshielded by the adjacent N-O and C=O.

H
COOH12.0 – 13.5Broad Singlet (1H)Exchangeable. Shift varies with concentration/water content.

C
t-Bu (Methyls)28.0 – 30.0PrimaryThree equivalent methyl carbons.

C
t-Bu (Quat)32.0 – 34.0QuaternaryThe "anchor" carbon attached to the ring.

C
C3 (Ring)160.0 – 165.0QuaternaryDeshielded by the N-O bond and t-butyl group.

C
C4 (Ring)110.0 – 115.0QuaternaryShielded relative to C3/C5 due to resonance.

C
C5 (Ring)155.0 – 160.0TertiaryCharacteristic CH of the isoxazole ring.

C
C=O (Acid)162.0 – 165.0QuaternaryCarbonyl carbon.

Critical Insight: The NOESY (Nuclear Overhauser Effect Spectroscopy) experiment is the "self-validating" step. You must observe a cross-peak between the tert-butyl protons and the C5 proton? No. If the t-butyl is at position 3 and the proton is at position 5, they are distant.

  • Correction: In the This compound , the t-butyl group is at C3. The proton is at C5. There should be NO strong NOE between the t-Bu group and the H5 proton.

  • Contrast: In the 5-tert-butyl isomer, the t-butyl is at C5 and the proton is at C3. The steric environment is different, but the lack of NOE is the expected result for the 3-isomer.

B. Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) using ESI (Electrospray Ionization) in negative mode is preferred for the free acid.

  • Ionization: [M-H]

    
     (Negative mode) is dominant due to the acidic proton.
    
  • Fragmentation Pattern:

    • Loss of

      
      :  [M-H-44]
      
      
      
      is a primary fragment, confirming the carboxylic acid.
    • Loss of Methyl/t-Butyl: High energy collisions may show loss of 15 Da (methyl) or 57 Da (t-butyl), though the aromatic ring stabilizes the core.

C. Vibrational Spectroscopy (FT-IR)

IR is used to confirm the oxidation state of the carbonyl and the integrity of the heterocycle.

  • O-H Stretch: 2500–3300 cm

    
     (Broad, "carboxylic acid dimer" shape).
    
  • C=O Stretch: 1680–1720 cm

    
     (Strong, conjugated acid).
    
  • C=N / C=C Ring Stretch: 1580–1620 cm

    
     (Characteristic of the isoxazole ring).
    

Physicochemical Profiling & Workflow

The lipophilicity introduced by the tert-butyl group necessitates a modified chromatographic approach compared to methyl-isoxazoles.

HPLC Method Development
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).

  • Gradient: The tert-butyl derivative is significantly more hydrophobic. Start at 10% B, ramp to 95% B over 15 minutes.

  • Detection: UV at 254 nm (aromatic core) and 210 nm (carbonyl).

Characterization Workflow Diagram

CharacterizationWorkflow Start Crude Synthesis Product (3-tBu-Isoxazole-4-COOH) LCMS 1. Rapid Screen (LC-MS) Check [M-H]- and Retention Time Start->LCMS Purification 2. Purification (Recrystallization or Prep-HPLC) LCMS->Purification Confirm Mass NMR 3. Structural Confirmation (NMR) 1H, 13C, NOESY Purification->NMR Decision Is Regioisomer Present? NMR->Decision Purity 4. Purity Profiling (HPLC) Target >98% AUC Final Release for Biological Assay Purity->Final Pass Reprocess Reprocess / Modify Synthesis Purity->Reprocess Fail Decision->Purity No (Pure 3-isomer) Decision->Reprocess Yes (Mixture)

Figure 1: Decision-matrix workflow for the isolation and validation of this compound derivatives.

Biological Relevance & SAR Logic

Understanding the characterization allows for precise Structure-Activity Relationship (SAR) mapping. The 3-tert-butyl group is not merely a spacer; it is a functional probe.

  • Metabolic Stability: The bulky tert-butyl group hinders cytochrome P450 oxidation at the 3-position, extending half-life (

    
    ) compared to 3-methyl analogs [2].
    
  • Peptidomimetics: Isoxazole-4-carboxylic acids are often used as rigid bioisosteres for peptide backbones. The tert-butyl group mimics the side chain of bulky amino acids like Valine or Leucine but with restricted rotation [3].

SAR Interaction Map

SAR_Logic Core Isoxazole Core (Bioisostere) Pos3 Position 3: Tert-Butyl (Steric Anchor) Core->Pos3 Lipophilicity Metabolic Block Pos4 Position 4: Carboxylic Acid (H-Bond Donor/Acceptor) Core->Pos4 Warhead Conjugation Site Pos5 Position 5: C-H (Substitution Vector) Core->Pos5 Electronic Tuning Pos3->Pos4 Orthogonal Steric Clash

Figure 2: Pharmacophore map highlighting the functional roles of the scaffold substituents.

References

  • Chandra, et al. (2013).[1] 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid. PMC. Retrieved from [Link]

  • Amerigo Scientific . 3-tert-Butylisoxazole-4-carboxylic acid Product Overview. Retrieved from [Link]

  • Zabinska, et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. MDPI. Retrieved from [Link]

  • Rykowski, et al. (2003). Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives. ResearchGate. Retrieved from [Link]

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The Isoxazole Scaffold: A Technical Guide to Biological Activity and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The isoxazole ring—a five-membered heterocyclic azole containing adjacent oxygen and nitrogen atoms—represents a cornerstone pharmacophore in modern medicinal chemistry.[1][2][3][4] Its unique electronic distribution allows it to function as a bioisostere for carboxylic acids, esters, and amides, conferring improved metabolic stability and bioavailability to drug candidates. This guide provides a deep technical analysis of the biological activities of isoxazole derivatives, focusing on their mechanistic roles in oncology, inflammation, and antimicrobial therapy.[4][5][6] It includes validated synthetic pathways and experimental protocols for assessing bioactivity.

Part 1: Structural Basis & Medicinal Chemistry

The Bioisosteric Advantage

The isoxazole ring (1,2-oxazole) is characterized by a planar structure with significant aromaticity. Its utility in drug design stems from its ability to mimic the spatial and electronic properties of labile functional groups while resisting enzymatic hydrolysis.

  • Amide/Ester Bioisosterism: The C=N and C-O bonds in the isoxazole ring mimic the carbonyl and ether/amine linkages found in peptides and esters. This allows isoxazole derivatives to bind to receptor pockets designed for endogenous peptides (e.g., Leflunomide's active metabolite, Teriflunomide).

  • Hydrogen Bonding: The nitrogen atom serves as a hydrogen bond acceptor, while the oxygen contributes to the ring's dipole moment, facilitating specific interactions with protein residues (e.g., Serine or Histidine in active sites).

  • Pi-Stacking: The aromatic nature of the ring enables

    
     stacking interactions with aromatic amino acid residues (Phenylalanine, Tyrosine) in receptor binding pockets.
    
Structure-Activity Relationship (SAR) Visualization

The following diagram illustrates the core pharmacophore features of the isoxazole ring and how substitutions modulate activity.

IsoxazoleSAR Isoxazole Isoxazole Core (1,2-Oxazole) Bioisostere Bioisostere for: -COOH, -COOR, -CONHR Isoxazole->Bioisostere H_Bond H-Bond Acceptor (N2) Interacts with Ser/His Isoxazole->H_Bond Pi_Stack Pi-Stacking Domain Interacts with Phe/Tyr Isoxazole->Pi_Stack Metabolic Metabolic Stability Resists Hydrolysis Isoxazole->Metabolic C3_Sub C3 Position Determines Selectivity (e.g., Aryl groups for COX-2) Isoxazole->C3_Sub Substitution C5_Sub C5 Position Modulates Potency (e.g., Lipophilic groups) Isoxazole->C5_Sub Substitution

Figure 1: Pharmacophore mapping of the isoxazole scaffold highlighting key interactions and substitution points.[7]

Part 2: Therapeutic Applications & Mechanisms[1][3][5]

Oncology: Multi-Target Inhibition

Isoxazole derivatives exhibit potent anticancer properties through disparate mechanisms, primarily targeting tubulin polymerization and receptor tyrosine kinases.

  • Tubulin Polymerization Inhibition: Certain 3,5-diaryl isoxazoles bind to the colchicine site of tubulin, preventing microtubule assembly. This leads to cell cycle arrest at the G2/M phase and subsequent apoptosis.

  • Kinase Inhibition (VEGFR/EGFR): Fused isoxazoles can occupy the ATP-binding pocket of kinases, inhibiting downstream signaling pathways (RAS/RAF/MEK) responsible for proliferation and angiogenesis.

Inflammation: COX-2 Selectivity

The isoxazole ring is central to the design of "coxibs" (e.g., Valdecoxib).[2] The rigid heterocyclic ring orients the two aryl groups at the C3 and C4/C5 positions into the hydrophobic side pocket of the COX-2 enzyme, a feature absent in the COX-1 isoform. This confers high selectivity, reducing gastrointestinal side effects associated with non-selective NSAIDs.

Antimicrobial Activity

Sulfisoxazole and Sulfamethoxazole utilize the isoxazole ring to compete with PABA (para-aminobenzoic acid) for the active site of dihydropteroate synthase . This inhibits folic acid synthesis in bacteria, a pathway essential for DNA replication.

Mechanistic Pathway Diagram

The following diagram details the dual-mechanism action of isoxazole derivatives in cancer cells.

AnticancerMechanism Drug Isoxazole Derivative Tubulin Tubulin Dimers Drug->Tubulin Binds Colchicine Site VEGFR VEGFR/EGFR Kinase Domain Drug->VEGFR Competes with ATP Polym_Inhib Inhibition of Polymerization Tubulin->Polym_Inhib G2M G2/M Cell Cycle Arrest Polym_Inhib->G2M Apoptosis Apoptosis (Cell Death) G2M->Apoptosis Signal_Block Blockade of RAS/RAF Signaling VEGFR->Signal_Block Angio_Inhib Inhibition of Angiogenesis Signal_Block->Angio_Inhib Angio_Inhib->Apoptosis

Figure 2: Dual-mechanism anticancer activity of isoxazole derivatives targeting tubulin dynamics and kinase signaling.

Part 3: Synthetic Access

The most robust method for constructing the isoxazole core is the 1,3-Dipolar Cycloaddition (often referred to as "Click Chemistry" in its copper-catalyzed variant).

Reaction Logic

The reaction involves the cycloaddition of a nitrile oxide (the dipole) and an alkyne or alkene (the dipolarophile).[8]

  • Dipole Formation: An aldoxime is chlorinated (e.g., using Chloramine-T or NCS) to form a hydroximoyl chloride, which undergoes base-induced dehydrohalogenation to generate the reactive nitrile oxide in situ.

  • Cycloaddition: The nitrile oxide reacts with the alkyne in a [3+2] manner to form the isoxazole ring.

Synthetic Workflow Diagram

Synthesis Aldoxime Aldoxime (R-CH=NOH) NitrileOxide Nitrile Oxide (R-C≡N+-O-) Aldoxime->NitrileOxide Chlorination & Elimination Chloramine Chloramine-T (Oxidant/Chlorinating) Chloramine->NitrileOxide Cycloaddition [3+2] Cycloaddition (Reflux/Base) NitrileOxide->Cycloaddition Alkyne Alkyne (R'-C≡C-H) Alkyne->Cycloaddition Isoxazole 3,5-Disubstituted Isoxazole Cycloaddition->Isoxazole

Figure 3: Synthetic route via 1,3-dipolar cycloaddition of nitrile oxides and alkynes.[7]

Part 4: Experimental Protocols

Protocol A: Synthesis of 3,5-Diaryl Isoxazole

Objective: To synthesize a 3,5-disubstituted isoxazole via 1,3-dipolar cycloaddition.[8][9]

Materials:

  • Aryl aldoxime (1.0 eq)

  • Terminal alkyne (1.2 eq)

  • Chloramine-T trihydrate (1.2 eq)

  • Ethanol/Water (1:1 v/v)[7]

  • Sodium Hydroxide (if needed for pH adjustment)

Methodology:

  • Dissolution: Dissolve the aryl aldoxime (1.0 mmol) in 10 mL of ethanol.

  • Oxidant Addition: Add Chloramine-T (1.2 mmol) to the solution. Stir at room temperature for 10 minutes. Note: Chloramine-T generates the hydroximoyl chloride intermediate.

  • Dipolarophile Addition: Add the terminal alkyne (1.2 mmol) and 5 mL of water.

  • Reflux: Heat the reaction mixture to reflux (approx. 80°C) for 4–6 hours. Monitor progress via TLC (Thin Layer Chromatography) using Hexane:Ethyl Acetate (8:2).

  • Work-up: Cool the mixture to room temperature. The product often precipitates. If not, extract with dichloromethane (

    
     mL).
    
  • Purification: Recrystallize from ethanol or purify via column chromatography.

Protocol B: In Vitro Cytotoxicity Assessment (MTT Assay)

Objective: To quantify the antiproliferative activity of the synthesized isoxazole against cancer cell lines (e.g., MCF-7, HeLa).

Materials:

  • Cancer cell line (adherent)

  • MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)[10]

  • 96-well culture plates

Methodology:

  • Seeding: Seed cells at a density of

    
     cells/well in 100 µL of complete media. Incubate for 24 hours at 37°C/5% CO₂ to allow attachment.
    
  • Treatment: Replace media with 100 µL of fresh media containing graded concentrations of the isoxazole compound (e.g., 0.1, 1, 10, 50, 100 µM). Include a DMSO vehicle control (0.1% v/v) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate for 48 hours.

  • MTT Addition: Add 10 µL of MTT stock solution to each well. Incubate for 4 hours at 37°C. Mechanism: Viable mitochondria reduce yellow MTT to purple formazan.

  • Solubilization: Carefully aspirate the media without disturbing the purple crystals. Add 100 µL of DMSO to each well. Shake gently for 15 minutes.

  • Measurement: Measure absorbance (OD) at 570 nm using a microplate reader.

  • Analysis: Calculate % Cell Viability =

    
    . Determine IC₅₀ using non-linear regression.
    

Part 5: Future Perspectives

The future of isoxazole chemistry lies in molecular hybridization . By fusing the isoxazole ring with other pharmacophores (e.g., quinolines, triazoles, or artemisinin), researchers aim to overcome drug resistance.

  • PROTACs: Isoxazole ligands are being explored as warheads for Proteolysis Targeting Chimeras (PROTACs) to degrade specific oncogenic proteins.

  • Neuroprotection: Novel isoxazole agonists for the

    
     nicotinic acetylcholine receptor are under investigation for Alzheimer's disease therapy.
    

References

  • Advances in isoxazole chemistry and their role in drug discovery. RSC Advances, 2025.[6] [Link] Citation for: General biological activities and recent synthetic trends.[1][2][3][4][6][8][11][12][13]

  • Isoxazole Derivatives as Anticancer Agent: A Review on Synthetic Strategies, Mechanism of Action and SAR Studies. European Journal of Medicinal Chemistry, 2021.[12] [Link] Citation for: Anticancer mechanisms (tubulin, kinases) and SAR data.[5][12][14][15]

  • Isoxazole Derivatives as Regulators of Immune Functions. Molecules, 2018. [Link] Citation for: Immunomodulatory effects and MIF inhibition (ISO-1).[13]

  • Synthesis of Isoxazoles via 1,3-Dipolar Cycloaddition Reactions. ResearchGate, 2025. [Link] Citation for: Synthetic protocols involving Chloramine-T.

Sources

The Isoxazole Nucleus: A Privileged Scaffold in Modern Chemistry and Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Guide for Researchers and Drug Development Professionals

Introduction: The Enduring Appeal of the Isoxazole Ring

The isoxazole ring, a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms, stands as a cornerstone in synthetic and medicinal chemistry.[1][2][3] Its unique electronic properties, structural rigidity, and capacity for diverse molecular interactions have rendered it a "privileged scaffold"—a molecular framework that appears in a multitude of biologically active compounds.[4] From blockbuster pharmaceuticals to advanced agrochemicals and novel materials, the isoxazole moiety imparts critical physicochemical properties that are essential for function.[3][5][6] This guide provides a comprehensive overview of isoxazole chemistry, from its fundamental synthesis to its broad-ranging applications, with a particular focus on its pivotal role in drug discovery and development.[5][7]

The isoxazole nucleus is an aromatic system, a characteristic that contributes to its stability.[2] The presence of both a nitrogen and an oxygen atom within the ring creates a unique electronic landscape, influencing its reactivity and its ability to participate in non-covalent interactions such as hydrogen bonding and π–π stacking, which are crucial for molecular recognition in biological systems.[6] This versatility has made isoxazole derivatives attractive candidates for the development of therapies targeting a wide array of diseases, including cancer, inflammatory conditions, and infectious diseases.[5][8]

Caption: The fundamental structure of the isoxazole ring.

Core Synthetic Strategies: Building the Isoxazole Scaffold

The construction of the isoxazole ring can be achieved through several reliable synthetic methodologies. The choice of a particular route is often dictated by the desired substitution pattern on the final molecule and the availability of starting materials.

1,3-Dipolar Cycloaddition: The Workhorse Reaction

The most widely employed and versatile method for synthesizing isoxazoles is the 1,3-dipolar cycloaddition reaction, often referred to as the Huisgen cycloaddition.[9][10][11] This reaction involves the [3+2] cycloaddition of a nitrile oxide (the 1,3-dipole) with an alkyne (the dipolarophile) to directly form the aromatic isoxazole ring.[9][11]

The key to this method's success lies in the in situ generation of the often-unstable nitrile oxide from a stable precursor, typically an aldoxime, through oxidation.[8] This approach avoids the isolation of the reactive intermediate and allows for a one-pot synthesis, which is highly desirable for efficiency.[12]

Dipolar_Cycloaddition Start Aldoxime (Precursor) NitrileOxide Nitrile Oxide (1,3-Dipole) Start->NitrileOxide Oxidation Cycloaddition [3+2] Cycloaddition NitrileOxide->Cycloaddition Alkyne Alkyne (Dipolarophile) Alkyne->Cycloaddition Isoxazole Substituted Isoxazole Cycloaddition->Isoxazole

Caption: General workflow for isoxazole synthesis via 1,3-dipolar cycloaddition.

The regioselectivity of the cycloaddition—which determines the substitution pattern on the final isoxazole ring—is a critical consideration. It is influenced by both electronic and steric factors of the substituents on the nitrile oxide and the alkyne. Modern advancements, including the use of copper(I) catalysts, have provided excellent control over regioselectivity, leading to the predictable synthesis of 3,5-disubstituted isoxazoles.[12]

Condensation with 1,3-Dicarbonyl Compounds

Another classical and effective method for isoxazole synthesis involves the reaction of hydroxylamine with a 1,3-dicarbonyl compound or its equivalent.[10][13] The reaction proceeds through a condensation mechanism. Initially, the amine of hydroxylamine reacts with one of the carbonyl groups to form an imine or oxime intermediate.[13] Subsequently, an intramolecular cyclization occurs, where the hydroxyl group attacks the second carbonyl, followed by dehydration to yield the aromatic isoxazole ring.[13] This method is particularly useful for synthesizing isoxazoles with specific substitution patterns that might be less accessible through cycloaddition routes.

The Role of Isoxazoles in Drug Discovery and Development

The isoxazole scaffold is a prominent feature in a significant number of FDA-approved drugs, highlighting its importance in medicinal chemistry.[4][5][6] Its utility stems from its ability to act as a bioisostere for other functional groups, its contribution to favorable pharmacokinetic profiles, and its role in binding to biological targets.[6]

Isoxazoles as Bioisosteres

In drug design, the concept of bioisosterism involves substituting one chemical group with another that has similar physical or chemical properties, with the goal of improving the compound's biological activity, selectivity, or metabolic stability. The isoxazole ring is an excellent bioisostere for amide and ester functionalities. It can mimic their size, shape, and ability to participate in hydrogen bonding, while offering greater metabolic stability due to its aromatic nature, which is resistant to hydrolytic cleavage.

Bioisostere Amide Amide Group -C(=O)NHR Isoxazole Isoxazole Ring Aromatic & Stable Amide->Isoxazole Bioisosteric Replacement Ester Ester Group -C(=O)OR Ester->Isoxazole Bioisosteric Replacement

Caption: Isoxazole as a stable bioisostere for amide and ester groups.

Key Therapeutic Areas and Drug Examples

The versatility of the isoxazole moiety is demonstrated by its presence in drugs across a wide range of therapeutic areas.[2][8]

Drug NameTherapeutic ClassRole of Isoxazole Moiety
Valdecoxib Anti-inflammatory (COX-2 Inhibitor)The isoxazole ring is a key component of the pharmacophore, essential for selective binding to the COX-2 enzyme.[2]
Leflunomide Antirheumatic (Immunosuppressant)The isoxazole ring is part of a prodrug that is rapidly converted to its active metabolite, which inhibits T-cell proliferation.[6]
Sulfamethoxazole AntibioticA core structural element that mimics p-aminobenzoic acid (PABA), thereby inhibiting bacterial folic acid synthesis.[6]
Risperidone AntipsychoticThe benzisoxazole core contributes to the high-affinity binding to dopamine D2 and serotonin 5-HT2A receptors.[6]
Danazol Endocrine AgentA synthetic steroid where the isoxazole ring is fused to the steroid nucleus, modulating gonadotropin release.[5][6]

These examples underscore how the isoxazole ring can be strategically incorporated into molecular designs to achieve specific pharmacological effects, from enzyme inhibition to receptor modulation.[2][6] The structural modifications on the isoxazole ring and its substituents play a critical role in fine-tuning the potency, selectivity, and pharmacokinetic properties of these drugs.[5]

Applications Beyond Pharmaceuticals

The utility of isoxazoles extends beyond medicine into other critical areas of chemical science.

  • Agrochemicals: Isoxazole derivatives are used as potent herbicides and fungicides.[5] For instance, Isoxaflutole is a pre-emergence herbicide whose activity relies on an isoxazole-containing active ingredient.[14]

  • Materials Science: The rigid, planar structure of the isoxazole ring makes it a useful building block for the synthesis of liquid crystals, polymers, and fluorescent materials.[3]

Experimental Protocol: Synthesis of a 3,5-Disubstituted Isoxazole via One-Pot 1,3-Dipolar Cycloaddition

This protocol describes a representative, self-validating synthesis of a 3,5-disubstituted isoxazole, a common structural motif in medicinal chemistry.

Objective: To synthesize 3-phenyl-5-methylisoxazole from benzaldoxime and propyne in a one-pot reaction.

Materials:

  • Benzaldoxime

  • Propyne (can be bubbled through the solution or generated in situ)

  • N-Chlorosuccinimide (NCS)

  • Pyridine

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for elution

Procedure:

  • Reaction Setup: In a flame-dried, 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve benzaldoxime (1.0 eq) in anhydrous DCM (100 mL).

  • Generation of Hydroxamoyl Chloride: Cool the solution to 0 °C in an ice bath. Add N-Chlorosuccinimide (NCS) (1.1 eq) portion-wise over 15 minutes. Allow the reaction to stir at 0 °C for 1 hour. The formation of the intermediate hydroxamoyl chloride can be monitored by Thin Layer Chromatography (TLC).

  • In Situ Generation of Nitrile Oxide and Cycloaddition: To the reaction mixture, add pyridine (1.5 eq) dropwise at 0 °C. This base will facilitate the in situ generation of benzonitrile oxide. Immediately after, bubble propyne gas through the solution for 30 minutes while maintaining the temperature at 0 °C. After the addition of propyne, allow the reaction to slowly warm to room temperature and stir overnight.

  • Workup: Quench the reaction by adding water (50 mL). Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it with saturated aqueous NaHCO₃ (2 x 50 mL) and then brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo using a rotary evaporator to obtain the crude product.

  • Purification (Self-Validation): Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

  • Characterization (Self-Validation): Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and purity of the desired 3-phenyl-5-methylisoxazole. The appearance of a characteristic singlet for the isoxazole proton in the ¹H NMR spectrum provides strong evidence of successful cycloaddition.[15]

Conclusion and Future Directions

The isoxazole ring continues to be a scaffold of immense interest and utility in chemical research. Its robust synthetic accessibility, coupled with its favorable physicochemical and pharmacological properties, ensures its continued prominence in drug discovery.[7] Future trends will likely focus on the development of novel, more efficient, and sustainable synthetic methods, including green chemistry approaches and microwave-assisted reactions, to access a wider diversity of isoxazole derivatives.[7][11][16] As our understanding of complex biological pathways deepens, the rational design of isoxazole-based molecules as multi-targeted agents and components of personalized medicine will undoubtedly open new avenues for therapeutic intervention.[5]

References

  • Isoxazole | C3H3NO | CID 9254 - PubChem - NIH . Available at: [Link]

  • synthesis of isoxazoles - YouTube . Available at: [Link]

  • 1,3-Dipolar cycloaddition - Wikipedia . Available at: [Link]

  • Structure of Isoxazole | Download Scientific Diagram - ResearchGate . Available at: [Link]

  • Isoxazole - Wikipedia . Available at: [Link]

  • Advances in isoxazole chemistry and their role in drug discovery - PMC - NIH . Available at: [Link]

  • Cu-Free 1,3-Dipolar Cycloaddition Click Reactions To Form Isoxazole Linkers in Chelating Ligands for fac-[MI(CO)3]+ Centers (M = Re, 99mTc) | Inorganic Chemistry - ACS Publications . Available at: [Link]

  • A Facile Synthesis of Some Bioactive Isoxazoline Dicarboxylic Acids via Microwave-Assisted 1,3-Dipolar Cycloaddition Reaction - MDPI . Available at: [Link]

  • A review of isoxazole biological activity and present synthetic techniques . Available at: [Link]

  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold . Available at: [Link]

  • Isoxazole synthesis - Organic Chemistry Portal . Available at: [Link]

  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PubMed Central . Available at: [Link]

  • Advances in isoxazole chemistry and their role in drug discovery - RSC Publishing . Available at: [Link]

  • Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review . Available at: [Link]

  • Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Publishing . Available at: [Link]

  • Isoxazole – Knowledge and References - Taylor & Francis . Available at: [Link]

  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - MDPI . Available at: [Link]

  • The recent progress of isoxazole in medicinal chemistry - PubMed . Available at: [Link]

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Methodological & Application

experimental protocol for 3-Tert-butyl-isoxazole-4-carboxylic acid synthesis.

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note on the Regioselective Synthesis of 3-Tert-butyl-isoxazole-4-carboxylic Acid

Abstract

This technical guide provides a comprehensive, field-proven experimental protocol for the synthesis of this compound, a valuable heterocyclic building block in medicinal chemistry and drug development. The described two-stage methodology involves an initial base-mediated cyclocondensation of ethyl 4,4-dimethyl-3-oxopentanoate with hydroxylamine hydrochloride to form the intermediate ester, followed by a robust saponification to yield the target carboxylic acid. This document explains the causality behind experimental choices, provides detailed, step-by-step instructions, and includes critical safety information to ensure reliable and safe execution by researchers.

Introduction and Scientific Background

The isoxazole moiety is a privileged scaffold in pharmaceutical science, present in a variety of commercial drugs and clinical candidates. Its unique electronic properties and ability to act as a bioisostere for other functional groups make it a desirable component in modern drug design. Specifically, this compound serves as a key precursor for more complex molecules, where the sterically demanding tert-butyl group can impart metabolic stability or modulate receptor binding interactions.

The synthetic strategy outlined herein is a robust and widely applicable method for constructing 3,4-disubstituted isoxazoles. The core transformation is the Claisen isoxazole synthesis, which involves the reaction of a β-dicarbonyl compound with hydroxylamine.[1] In this specific application, the regioselectivity of the cyclization is controlled by the differential reactivity of the two carbonyl groups in the starting β-ketoester, ethyl 4,4-dimethyl-3-oxopentanoate (ethyl pivaloylacetate). The sterically hindered ketone, flanked by the bulky tert-butyl group, reacts preferentially with hydroxylamine, directing the formation of the 3-tert-butyl substituted isoxazole isomer. Subsequent alkaline hydrolysis of the ethyl ester provides the desired carboxylic acid in good yield.[2][3]

Overall Synthetic Workflow

The synthesis is performed in two primary stages: the formation of the isoxazole ester and its subsequent hydrolysis.

G cluster_0 Stage 1: Isoxazole Ring Formation cluster_1 Stage 2: Ester Hydrolysis A Ethyl Pivaloylacetate D Reaction Mixture (Cyclocondensation) A->D B Hydroxylamine HCl B->D C Sodium Ethoxide in Ethanol C->D E Work-up & Purification D->E Reflux F Ethyl 3-tert-butylisoxazole-4-carboxylate E->F Extraction & Distillation H Reaction Mixture (Saponification) F->H G Aqueous NaOH G->H I Acidification & Work-up H->I Reflux J 3-Tert-butyl-isoxazole- 4-carboxylic acid I->J Precipitation & Recrystallization

Caption: Overall workflow for the two-stage synthesis.

Detailed Experimental Protocols

Materials and Reagents
Reagent/MaterialMolecular Wt.GradeSupplier ExampleNotes
Ethyl 4,4-dimethyl-3-oxopentanoate172.22 g/mol ≥97%Sigma-AldrichAlso known as ethyl pivaloylacetate.
Hydroxylamine hydrochloride69.49 g/mol ≥99%Fisher ScientificToxic and irritant. Handle with care.
Sodium ethoxide68.05 g/mol ≥95%Acros OrganicsFlammable solid and corrosive. Handle under inert atmosphere.
Ethanol46.07 g/mol 200 proof, anhydrousDecon LabsUse anhydrous for preparing sodium ethoxide solution.
Diethyl ether74.12 g/mol ACS GradeVWRFor extraction.
Sodium hydroxide40.00 g/mol ACS GradeJ.T. BakerFor hydrolysis and work-up.
Hydrochloric acid, concentrated36.46 g/mol ACS Grade, ~37%EMD MilliporeFor acidification.
Anhydrous magnesium sulfate120.37 g/mol Reagent GradeAlfa AesarFor drying organic layers.
Stage 1: Synthesis of Ethyl 3-tert-butylisoxazole-4-carboxylate

This procedure details the cyclocondensation reaction to form the isoxazole ring. The reaction should be conducted in a well-ventilated fume hood.

Protocol Steps:

  • Prepare Sodium Ethoxide Solution: In a 500 mL three-necked round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a magnetic stirrer, add 150 mL of anhydrous ethanol. Carefully add sodium metal (2.53 g, 110 mmol) in small portions to the ethanol. The reaction is exothermic and will generate hydrogen gas. Allow the sodium to react completely until a clear solution of sodium ethoxide is formed.

  • Add Reactants: To the freshly prepared sodium ethoxide solution, add hydroxylamine hydrochloride (7.64 g, 110 mmol). Stir the resulting suspension for 15 minutes at room temperature.

  • Initiate Reaction: Add ethyl 4,4-dimethyl-3-oxopentanoate (17.22 g, 100 mmol) dropwise to the suspension over 10 minutes.

  • Reaction Reflux: Heat the reaction mixture to reflux (approximately 78 °C) and maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 hexanes:ethyl acetate eluent system.

  • Quench and Concentrate: After the reaction is complete, cool the mixture to room temperature. Neutralize the mixture carefully with concentrated hydrochloric acid until pH ~7. Concentrate the mixture under reduced pressure using a rotary evaporator to remove the bulk of the ethanol.

  • Extraction: To the resulting residue, add 150 mL of deionized water and 100 mL of diethyl ether. Transfer the mixture to a separatory funnel, shake vigorously, and separate the layers. Extract the aqueous layer two more times with 75 mL portions of diethyl ether.

  • Wash and Dry: Combine the organic extracts and wash them sequentially with 100 mL of saturated sodium bicarbonate solution and 100 mL of brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude ester by vacuum distillation to obtain ethyl 3-tert-butylisoxazole-4-carboxylate as a clear oil.

Stage 2: Hydrolysis to this compound

This procedure details the saponification of the intermediate ester to the final product.

Protocol Steps:

  • Setup for Hydrolysis: In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve the ethyl 3-tert-butylisoxazole-4-carboxylate (e.g., 10 g, 50.7 mmol) in 50 mL of methanol.

  • Add Base: Prepare a solution of sodium hydroxide (4.06 g, 101.4 mmol) in 50 mL of deionized water and add it to the flask.

  • Reaction Reflux: Heat the mixture to reflux (approximately 80-90 °C) for 2-4 hours. The reaction is complete when the oily ester layer is no longer visible and the solution is homogeneous. Monitor by TLC if desired.

  • Concentrate and Wash: Cool the reaction mixture to room temperature and remove the methanol under reduced pressure. Dilute the remaining aqueous solution with 50 mL of water and transfer to a separatory funnel. Wash the aqueous solution with 50 mL of diethyl ether to remove any unreacted starting material or neutral impurities. Discard the organic layer.

  • Acidification and Precipitation: Cool the aqueous layer in an ice bath. Slowly and with stirring, add concentrated hydrochloric acid dropwise until the pH of the solution is approximately 2. A white precipitate of the carboxylic acid will form.

  • Isolate Product: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with a small amount of cold deionized water.

  • Purification: Dry the crude product in a vacuum oven. For higher purity, the this compound can be recrystallized from an appropriate solvent system, such as ethanol/water or hexanes/ethyl acetate.

Reaction Mechanism

The formation of the isoxazole ring proceeds through a well-established pathway involving oxime formation followed by intramolecular cyclization.

G cluster_0 Mechanism of Isoxazole Formation and Hydrolysis Ketoester Ethyl Pivaloylacetate (β-Ketoester) Oxime Oxime Intermediate Ketoester->Oxime + NH₂OH - H₂O Hydroxylamine Hydroxylamine (NH₂OH) Hydroxylamine->Oxime Enol Enol Intermediate Oxime->Enol Tautomerization Cyclized Cyclized Hemiacetal Enol->Cyclized Intramolecular Cyclization IsoxazoleEster Ethyl 3-tert-butylisoxazole-4-carboxylate Cyclized->IsoxazoleEster - H₂O (Dehydration) Tetrahedral Tetrahedral Intermediate IsoxazoleEster->Tetrahedral + OH⁻ Hydroxide Hydroxide Ion (OH⁻) Hydroxide->Tetrahedral Carboxylate Carboxylate Salt Tetrahedral->Carboxylate - EtOH FinalAcid This compound Carboxylate->FinalAcid + H₃O⁺ Acidification Acidification (H₃O⁺) Acidification->FinalAcid

Caption: Reaction mechanism for isoxazole synthesis and hydrolysis.

Safety and Handling Precautions

  • Hydroxylamine hydrochloride: This substance is harmful if swallowed or in contact with skin, causes skin and eye irritation, and is a suspected carcinogen.[3] Always handle in a fume hood wearing appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and nitrile gloves.

  • Sodium ethoxide: This is a flammable solid that reacts violently with water. It is also corrosive and can cause severe skin and eye burns.[4] Handle in an inert, dry atmosphere (e.g., under nitrogen or in a glovebox). Keep away from sources of ignition and have a Class D fire extinguisher available.

  • General Precautions: All reactions should be performed in a well-ventilated chemical fume hood. Ensure proper grounding of equipment to prevent static discharge, especially when working with flammable solvents like diethyl ether.

References

  • Mourad, A. K., & Czekelius, C. (2017).
  • Ueda, S., & Makisumi, Y. (1991). PRACTICAL SYNTHESIS OF 3-AMINO-5-tert-BUTYLISOXAZOLE FROM 4,4-DIMETHYL-3-OXOPENTANENITRILE. HETEROCYCLES, 32(6), 1153.
  • Organic Syntheses Procedure. (n.d.). 4-Thiazolecarboxylic acid, ethyl ester. Retrieved from [Link]

  • Clark, J. (n.d.). Hydrolysis of esters. Chemguide. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, January 31). 15.9: Hydrolysis of Esters. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Isoxazole synthesis. Retrieved from [Link]

  • Arkat USA. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Retrieved from [Link]

  • Gelest, Inc. (2015). SODIUM ETHOXIDE, 95% Safety Data Sheet. Retrieved from [Link]

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The Versatile Scaffold: Harnessing 3-Tert-butyl-isoxazole-4-carboxylic Acid in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Isoxazole Moiety as a Privileged Structure in Medicinal Chemistry

In the landscape of contemporary drug discovery, the strategic selection of a core chemical scaffold is a critical determinant of success. Among the plethora of heterocyclic systems, the isoxazole ring stands out as a "privileged structure," consistently appearing in a diverse array of biologically active compounds.[1][2] This five-membered heterocycle, containing adjacent nitrogen and oxygen atoms, offers a unique combination of physicochemical properties, including metabolic stability, the capacity for diverse substitutions, and the ability to engage in various non-covalent interactions with biological targets.[3] The focus of this guide, 3-tert-butyl-isoxazole-4-carboxylic acid , represents a particularly valuable building block for medicinal chemists. The bulky tert-butyl group can impart favorable pharmacokinetic properties and engage in hydrophobic interactions within protein binding pockets, while the carboxylic acid at the 4-position provides a crucial anchor for electrostatic and hydrogen-bonding interactions, often essential for potent and selective target engagement.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the strategic utilization of the this compound scaffold. We will delve into its synthesis, explore its application in the development of targeted therapeutics, and provide detailed protocols for its incorporation into drug discovery workflows.

Application Notes: Targeting Diverse Pathologies with a Versatile Scaffold

The this compound scaffold has been successfully employed in the development of modulators for a range of biological targets implicated in various diseases, from cancer to neurodegenerative disorders. The inherent structural features of this scaffold provide a robust platform for the design of potent and selective inhibitors.

Kinase Inhibition in Oncology

Kinases are a major class of drug targets in oncology due to their central role in regulating cellular signaling pathways that are often dysregulated in cancer. The isoxazole scaffold has been effectively utilized in the design of kinase inhibitors.

Causality of Experimental Choices: The carboxylic acid moiety of the scaffold can act as a hydrogen bond donor and acceptor, mimicking the phosphate group of ATP and enabling strong interactions with the hinge region of the kinase active site. The tert-butyl group can be oriented to occupy a hydrophobic pocket, enhancing binding affinity and selectivity.

Example Application: JNK Inhibition

The c-Jun N-terminal kinases (JNKs) are members of the mitogen-activated protein kinase (MAPK) family and are implicated in cellular responses to stress, playing roles in apoptosis, inflammation, and neurodegeneration.[4] Isoxazole-based compounds have been developed as potent JNK inhibitors.[4]

Signaling Pathway: JNK-Mediated Apoptosis

JNK_Pathway Stress Cellular Stress (e.g., UV, Cytokines) MAPKKK MAPKKK (MEKK1, ASK1) Stress->MAPKKK activates MAPKK MAPKK (MKK4, MKK7) MAPKKK->MAPKK phosphorylates JNK JNK MAPKK->JNK phosphorylates cJun c-Jun JNK->cJun phosphorylates AP1 AP-1 Complex cJun->AP1 forms Apoptosis Apoptosis AP1->Apoptosis promotes transcription of pro-apoptotic genes Isoxazole_Inhibitor 3-tert-butyl-isoxazole-4- carboxylic acid derivative Isoxazole_Inhibitor->JNK inhibits

Caption: JNK signaling pathway leading to apoptosis and its inhibition by an isoxazole-based inhibitor.

Modulation of Ion Channels in Pain and Inflammation

Ion channels are critical for neuronal signaling, and their dysregulation is often associated with chronic pain and inflammation. The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel that plays a key role in the detection and transduction of noxious stimuli.

Causality of Experimental Choices: The isoxazole-3-carboxamide scaffold, a close derivative of our topic compound, has been optimized for TRPV1 antagonism. The carboxamide group is crucial for interacting with key residues in the TRPV1 binding pocket, while modifications at the 5-position of the isoxazole ring can fine-tune potency and pharmacokinetic properties.

Example Application: TRPV1 Antagonism

A series of isoxazole-3-carboxamide derivatives have been developed as potent TRPV1 antagonists.[5] Optimization of a screening hit led to compounds with a balance of potency and solubility, demonstrating antihyperalgesic effects in preclinical models of pain.[5]

Targeting Protein-Protein Interactions in Cancer

Inhibiting protein-protein interactions (PPIs) is a challenging but promising strategy in cancer therapy. Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, and survival, making it an attractive target for cancer drug discovery.

Causality of Experimental Choices: The isoxazole scaffold can serve as a rigid core to which different functional groups are attached to disrupt the FAK signaling complex. The carboxylic acid can form key interactions, while other substituents can be modified to enhance binding affinity and selectivity for the FAK protein.

Example Application: FAK Inhibition

Derivatives of 1,2,4-triazoles, which share some structural similarities with isoxazoles, have been shown to inhibit FAK kinase activity and display potent antiproliferative effects in liver cancer cells.[6] This suggests the potential for isoxazole-based scaffolds to be similarly effective.

Signaling Pathway: FAK-Mediated Cell Survival

FAK_Pathway Integrin Integrin Activation FAK FAK Integrin->FAK recruits & activates PI3K PI3K FAK->PI3K activates Akt Akt PI3K->Akt activates Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival promotes Isoxazole_Inhibitor 3-tert-butyl-isoxazole-4- carboxylic acid derivative Isoxazole_Inhibitor->FAK inhibits

Caption: FAK signaling pathway promoting cell survival and its inhibition by an isoxazole-based inhibitor.

Quantitative Data Summary

The following table summarizes the biological activities of representative isoxazole derivatives, demonstrating the potential of this scaffold in drug discovery.

Compound ClassTargetAssayPotency (IC₅₀/EC₅₀)Reference
Isoxazole-3-carboxamideTRPV1FLIPR10 nM[5]
Trisubstituted IsoxazoleRORγtTR-FRET12 nM[7]
Isoxazole DerivativeJNK3Kinase Assay50 nM[4]
1,2,4-Triazole DerivativeFAKKinase Assay18.10 nM[6]

Experimental Protocols

The following protocols provide a general framework for the synthesis and derivatization of this compound. Researchers should adapt these methods based on the specific requirements of their target molecules and perform appropriate characterization at each step.

Protocol 1: Synthesis of this compound

This protocol is adapted from a general method for the synthesis of 3-substituted-4-isoxazole carboxylic acids.[8]

Workflow Diagram: Synthesis of this compound

Synthesis_Workflow Start Start: Ethyl 4,4-dimethyl-3-oxopentanoate Step1 Step 1: Cyclization (Hydroxylamine HCl, Base) Start->Step1 Intermediate1 Intermediate: 3-tert-butyl-isoxazol-5(4H)-one Step1->Intermediate1 Step2 Step 2: Acetalization (DMF-DMA) Intermediate1->Step2 Intermediate2 Intermediate: 3-tert-butyl-4-((dimethylamino)methylene)isoxazol-5(4H)-one Step2->Intermediate2 Step3 Step 3: Ring Opening & Re-closing (Base, then Acid) Intermediate2->Step3 Product Product: this compound Step3->Product

Caption: General workflow for the synthesis of this compound.

Step-by-Step Methodology:

  • Cyclization:

    • To a solution of ethyl 4,4-dimethyl-3-oxopentanoate (1.0 eq) in a suitable solvent (e.g., water or ethanol), add hydroxylamine hydrochloride (1.1 eq) and a base (e.g., sodium hydroxide or sodium carbonate, 1.2 eq).

    • Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).

    • Acidify the reaction mixture with a suitable acid (e.g., HCl) and extract the product, 3-tert-butyl-isoxazol-5(4H)-one, with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by chromatography if necessary.

  • Acetalization:

    • Dissolve the 3-tert-butyl-isoxazol-5(4H)-one (1.0 eq) in N,N-dimethylformamide dimethyl acetal (DMF-DMA) (2.0-3.0 eq).

    • Heat the reaction mixture at an elevated temperature (e.g., 80-100 °C) for several hours until the reaction is complete (monitor by TLC).

    • Remove the excess DMF-DMA under reduced pressure to obtain the crude 3-tert-butyl-4-((dimethylamino)methylene)isoxazol-5(4H)-one.

  • Ring Opening and Re-closing:

    • Treat the crude intermediate from the previous step with an aqueous base (e.g., NaOH solution) and heat the mixture to induce ring opening.

    • After a period of heating, cool the reaction mixture and carefully acidify with a strong acid (e.g., concentrated HCl) to promote ring re-closure and precipitation of the product.

    • Collect the solid product, this compound, by filtration, wash with cold water, and dry. Recrystallization from a suitable solvent system may be performed for further purification.

Protocol 2: Amide Coupling for Library Synthesis

The carboxylic acid functionality of the scaffold is an excellent handle for derivatization, most commonly through amide bond formation.

Step-by-Step Methodology:

  • Activation of the Carboxylic Acid:

    • Dissolve this compound (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or DMF).

    • Add a coupling agent (e.g., HATU, HBTU, or EDC/HOBt) (1.1 eq) and a non-nucleophilic base (e.g., DIPEA or triethylamine) (2.0 eq).

    • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Amine Addition:

    • Add the desired primary or secondary amine (1.2 eq) to the reaction mixture.

    • Continue stirring at room temperature until the reaction is complete (monitor by TLC or LC-MS).

  • Work-up and Purification:

    • Dilute the reaction mixture with an organic solvent and wash sequentially with an acidic solution (e.g., 1N HCl), a basic solution (e.g., saturated NaHCO₃), and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude amide product by flash column chromatography or preparative HPLC.

Conclusion and Future Perspectives

The this compound scaffold is a proven and versatile platform in drug discovery. Its inherent properties, coupled with the ease of synthetic modification, make it an attractive starting point for the development of novel therapeutics targeting a wide range of diseases. Future research will likely focus on exploring novel substitutions on the isoxazole ring to further enhance potency and selectivity, as well as the application of this scaffold in emerging therapeutic areas such as targeted protein degradation and the development of covalent inhibitors. The continued exploration of the chemical space around this privileged scaffold holds great promise for the discovery of the next generation of innovative medicines.

References

  • CN103539753A - Synthesis method of high-regioselectivity 3-substituted-4-isoxazole carboxylic acid - Google Patents.
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  • Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PMC - NIH. Available from: [Link]

  • Synthesis, In Silico and Pharmacological Evaluation of New Thiazolidine-4-Carboxylic Acid Derivatives Against Ethanol-Induced Neurodegeneration and Memory Impairment - PubMed Central. Available from: [Link]

  • tert-Butyl carbamate - ResearchGate. Available from: [Link]

  • New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies | ACS Omega. Available from: [Link]

  • 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - MDPI. Available from: [Link]

  • Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents - NIH. Available from: [Link]

  • ISOXAZOLE – A POTENT PHARMACOPHORE - ResearchGate. Available from: [Link]

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Application Notes and Protocols: Synthesis of 3-Tert-butyl-isoxazole-4-carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Isoxazole Scaffold

The isoxazole ring is a privileged scaffold in medicinal chemistry and drug development, renowned for its metabolic stability and ability to act as a bioisostere for amide and ester functionalities. Derivatives of 3-tert-butyl-isoxazole-4-carboxamide, in particular, have garnered significant interest due to their diverse pharmacological activities, including potential applications as anticancer agents and modulators of critical neurological targets such as the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the robust and efficient synthesis of this important class of compounds. We will delve into the strategic considerations behind the synthetic pathway, offer detailed, validated protocols, and provide insights into the underlying reaction mechanisms.

Strategic Overview: A Two-Stage Synthetic Approach

The synthesis of 3-tert-butyl-isoxazole-4-carboxamide derivatives is most effectively approached in a two-stage process. This strategy ensures high yields and purity of the final products by first constructing the core isoxazole ring system, followed by the formation of the C4-carboxamide bond.

G cluster_0 Stage 1: Isoxazole Core Synthesis cluster_1 Stage 2: Amide Bond Formation A Ethyl 4,4-dimethyl-3-oxopentanoate (Ethyl Pivaloylacetate) C Cyclocondensation A->C B Hydroxylamine Hydrochloride B->C D Saponification C->D E 3-tert-butyl-isoxazole-4-carboxylic acid D->E G Amide Coupling Reaction E->G Key Intermediate F Primary or Secondary Amine (R1R2NH) F->G H 3-tert-butyl-N-(substituted)-isoxazole-4-carboxamide G->H

Caption: Overall synthetic workflow.

Stage 1: Synthesis of the Key Intermediate: this compound

The cornerstone of this synthetic endeavor is the preparation of this compound. This intermediate is efficiently synthesized from the commercially available β-keto ester, ethyl 4,4-dimethyl-3-oxopentanoate.[1][2] The reaction proceeds via a cyclocondensation reaction with hydroxylamine, followed by saponification of the resulting ester.

Mechanism of Isoxazole Ring Formation

The formation of the isoxazole ring from a β-keto ester and hydroxylamine is a classic and reliable transformation.[3][4][5] The reaction mechanism involves the initial formation of an oxime intermediate by the reaction of hydroxylamine with the ketone carbonyl of the β-keto ester. This is followed by an intramolecular cyclization, where the hydroxyl group of the oxime attacks the ester carbonyl, and subsequent dehydration to yield the aromatic isoxazole ring.[3][6][7]

G β-Keto Ester β-Keto Ester Oxime Intermediate Oxime Intermediate β-Keto Ester->Oxime Intermediate + NH2OH Cyclized Intermediate Cyclized Intermediate Oxime Intermediate->Cyclized Intermediate Intramolecular Nucleophilic Attack Isoxazole Ester Isoxazole Ester Cyclized Intermediate->Isoxazole Ester - H2O (Dehydration)

Caption: Mechanism of isoxazole formation.

Protocol 1: Synthesis of Ethyl 3-tert-butyl-isoxazole-4-carboxylate

This protocol details the cyclocondensation reaction to form the isoxazole ester.

Materials and Reagents:

ReagentMolecular Weight ( g/mol )Quantity (mmol)Mass/Volume
Ethyl 4,4-dimethyl-3-oxopentanoate172.2450.08.61 g
Hydroxylamine hydrochloride69.4955.03.82 g
Sodium acetate82.0360.04.92 g
Glacial Acetic Acid60.05-50 mL
Water18.02-As needed
Diethyl ether74.12-As needed
Saturated sodium bicarbonate solution--As needed
Brine--As needed
Anhydrous magnesium sulfate120.37-As needed

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethyl 4,4-dimethyl-3-oxopentanoate (50.0 mmol), hydroxylamine hydrochloride (55.0 mmol), and sodium acetate (60.0 mmol).

  • Add glacial acetic acid (50 mL) to the flask.

  • Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • Carefully pour the mixture into 200 mL of ice-cold water.

  • Extract the aqueous mixture with diethyl ether (3 x 75 mL).

  • Combine the organic layers and wash sequentially with water (50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl 3-tert-butyl-isoxazole-4-carboxylate, which can be used in the next step without further purification or purified by column chromatography if necessary.

Protocol 2: Saponification to this compound

This protocol describes the hydrolysis of the ester to the desired carboxylic acid.

Materials and Reagents:

ReagentMolecular Weight ( g/mol )Quantity (mmol)Mass/Volume
Ethyl 3-tert-butyl-isoxazole-4-carboxylate197.2445.0 (crude)~8.87 g
Sodium hydroxide40.0090.03.60 g
Ethanol46.07-100 mL
Water18.02-50 mL
6 M Hydrochloric acid--As needed

Procedure:

  • Dissolve the crude ethyl 3-tert-butyl-isoxazole-4-carboxylate in ethanol (100 mL) in a 250 mL round-bottom flask.

  • In a separate beaker, dissolve sodium hydroxide (90.0 mmol) in water (50 mL) and add this solution to the flask.

  • Stir the reaction mixture at room temperature for 8-12 hours, monitoring by TLC until the starting material is consumed.

  • Remove the ethanol under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH ~2 by the slow addition of 6 M hydrochloric acid.

  • A white precipitate of this compound will form.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to afford the pure product.

Stage 2: Amide Bond Formation

With the key carboxylic acid intermediate in hand, the final step is the formation of the amide bond. Two highly effective and widely used methods are presented here: activation with a carbodiimide coupling agent and conversion to an acyl chloride.

Method A: Carbodiimide-Mediated Amide Coupling

This is often the preferred method due to its mild reaction conditions and broad substrate scope. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDCI) is a common choice, often used in conjunction with an additive like 4-(dimethylamino)pyridine (DMAP).

Causality of Reagent Choice:

  • EDC: This water-soluble carbodiimide activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[8] This intermediate is readily susceptible to nucleophilic attack by the amine.

  • DMAP: DMAP acts as an acyl transfer catalyst. It reacts with the O-acylisourea intermediate to form a more reactive N-acylpyridinium species, which accelerates the rate of aminolysis, especially for less nucleophilic amines.[9][10]

G cluster_0 Activation cluster_1 Catalysis cluster_2 Amide Formation Carboxylic Acid Carboxylic Acid O-Acylisourea O-Acylisourea Carboxylic Acid->O-Acylisourea + EDC N-Acylpyridinium N-Acylpyridinium O-Acylisourea->N-Acylpyridinium + DMAP Amide Amide N-Acylpyridinium->Amide + R1R2NH

Caption: Amide formation via EDC/DMAP.

Protocol 3: EDC/DMAP Mediated Synthesis of 3-tert-butyl-N-(aryl/alkyl)-isoxazole-4-carboxamide

This protocol provides a general procedure for the coupling reaction.

Materials and Reagents:

ReagentMolecular Weight ( g/mol )Molar Equiv.
This compound169.181.0
Desired primary/secondary amine-1.1
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)155.241.2
DMAP (4-Dimethylaminopyridine)122.170.1
Dichloromethane (DCM), anhydrous84.93-
1 M Hydrochloric acid--
Saturated sodium bicarbonate solution--
Brine--
Anhydrous sodium sulfate142.04-

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equiv) in anhydrous dichloromethane.

  • Add EDC (1.2 equiv) and DMAP (0.1 equiv) to the solution and stir at room temperature for 15-20 minutes.

  • Add the desired amine (1.1 equiv) to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours. Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with 1 M HCl (2 x), saturated sodium bicarbonate solution (2 x), and brine (1 x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to yield the pure 3-tert-butyl-isoxazole-4-carboxamide derivative.

Method B: Acyl Chloride Formation and Subsequent Amination

This classical two-step approach involves converting the carboxylic acid to a more reactive acyl chloride, which then readily reacts with an amine.

Causality of Reagent Choice:

  • Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂): These reagents are highly effective for converting carboxylic acids to acyl chlorides. The byproducts of the reaction (SO₂, HCl or CO, CO₂, HCl) are gaseous, which drives the reaction to completion.

Protocol 4: Synthesis via Acyl Chloride Intermediate

Step 4a: Formation of 3-tert-butyl-isoxazole-4-carbonyl chloride

  • In a fume hood, add this compound (1.0 equiv) to a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap (to neutralize HCl gas).

  • Add thionyl chloride (2.0-3.0 equiv) and a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).

  • Gently heat the mixture to reflux for 1-2 hours.

  • After the reaction is complete (evolution of gas ceases), carefully remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 3-tert-butyl-isoxazole-4-carbonyl chloride is typically used immediately in the next step.

Step 4b: Reaction with Amine

  • Dissolve the crude acyl chloride in an anhydrous aprotic solvent like dichloromethane or tetrahydrofuran (THF) under an inert atmosphere.

  • Cool the solution in an ice bath.

  • Slowly add a solution of the desired amine (1.1 equiv) and a non-nucleophilic base such as triethylamine or diisopropylethylamine (1.2 equiv) in the same solvent.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Follow the work-up and purification procedure as described in Protocol 3 (steps 5-8).

Characterization and Data Interpretation

The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural elucidation. Key signals to look for in the final products include the amide N-H proton (typically a broad singlet), the tert-butyl singlet, and signals corresponding to the substituent on the amide nitrogen.[11][12]

  • High-Resolution Mass Spectrometry (HRMS): This technique provides an accurate mass measurement, confirming the elemental composition of the synthesized molecule.[12]

  • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the amide C=O stretch (typically around 1640-1680 cm⁻¹).[11]

Conclusion and Field Insights

The synthetic routes outlined in this guide provide robust and versatile methods for accessing a wide range of 3-tert-butyl-isoxazole-4-carboxamide derivatives. The choice between the EDC/DMAP coupling and the acyl chloride method often depends on the specific substrate and scale of the reaction. For sensitive or complex amines, the milder conditions of the EDC/DMAP protocol are generally favored. For large-scale synthesis where cost is a factor, the acyl chloride route can be more economical. Careful monitoring of the reaction progress by TLC and rigorous purification by column chromatography are essential to obtain high-purity compounds suitable for biological evaluation. These protocols serve as a validated starting point for further exploration and optimization in the exciting field of isoxazole-based drug discovery.

References

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Application Note: Strategic Utilization of 3-Tert-butyl-isoxazole-4-carboxylic Acid in Lead Optimization

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for medicinal chemists, focusing on the strategic utility and synthetic manipulation of 3-Tert-butyl-isoxazole-4-carboxylic acid .

Abstract

This guide details the application of This compound (CAS 1217047-14-7) as a privileged scaffold in modern drug discovery.[1] Unlike standard phenyl or methyl-isoxazole analogues, the 3-tert-butyl variant offers unique "steric shielding" properties that significantly enhance metabolic stability and alter vector alignment in ligand-target interactions.[1] This protocol provides rationale for bioisosteric replacement, detailed methodologies for overcoming steric hindrance during amide coupling, and a self-validating workflow for lead optimization.[1]

Introduction: The "Steric Shield" Advantage

In medicinal chemistry, the isoxazole ring is a classic bioisostere for phenyl rings, esters, and amides.[1] However, the specific substitution pattern defines its utility.[1] The This compound moiety represents a tactical evolution from the common 3-methyl or 3-phenyl analogues.[1]

Key Physicochemical Drivers:
  • Metabolic Stability: The bulky tert-butyl group at position 3 acts as a metabolic shield, blocking hydrolytic or oxidative attack on the adjacent C4-substituents (e.g., amides or esters).[1] This is analogous to the "ortho-effect" in substituted biphenyls.[1]

  • Lipophilic Tuning: The tert-butyl group adds significant lipophilicity (+π), improving membrane permeability for polar lead compounds without introducing aromatic stacking liabilities.[1]

  • Conformational Locking: The steric bulk restricts the rotation of the C4-carbonyl group, potentially locking the molecule into a bioactive conformation that reduces the entropic penalty of binding.[1]

Medicinal Chemistry Applications & Rationale[1][2][3][4][5][6][7][8][9]

Bioisosterism and Scaffold Hopping

This scaffold is frequently employed to replace ortho-substituted benzoic acids or bulky aliphatic amides .[1]

FeatureBenzoic Acid Scaffold3-t-Bu-Isoxazole-4-COOH ScaffoldMedicinal Benefit
Geometry Hexagonal (120° bond angles)Pentagonal (C-C-C angles ~104-107°)Alters vector projection of substituents; explores new IP space.[1]
H-Bonding Donor/AcceptorAcceptor (N, O)Isoxazole N/O can engage in specific H-bonds unavailable to phenyl rings.[1]
Metabolism Prone to CYP oxidationResistantThe isoxazole ring is generally stable to oxidative metabolism; t-butyl blocks adjacent sites.[1]
pKa (Acid) ~4.2~3.5 - 4.0Slightly higher acidity (electron-withdrawing ring) can improve potency in ionic interactions.[1]
Target Classes
  • S1P1 Receptor Agonists: Isoxazole linkers are common in sphingosine-1-phosphate modulators (e.g., Ozanimod analogues), where the ring geometry aligns the lipophilic tail and the polar headgroup.[1]

  • Beta-Lactamase Inhibitors: The bulky side chain mimics the steric protection found in penicillinase-resistant antibiotics (e.g., Oxacillin), preventing enzyme access to the beta-lactam core.[1]

  • GABA/Glutamate Modulators: As a rigidified linker in CNS-active agents.[1]

Experimental Protocol: High-Efficiency Amide Coupling

Challenge: The primary synthetic hurdle is the steric hindrance provided by the 3-tert-butyl group, which significantly reduces the reactivity of the C4-carboxylic acid toward nucleophiles.[1] Standard EDC/NHS coupling often fails or results in low yields.[1]

Solution: Use of high-activity coupling reagents (HATU) or conversion to the acid chloride via Ghosez’s Reagent to force the reaction.[1]

Protocol A: HATU-Mediated Coupling (Recommended for HTS)

Use this for parallel synthesis where mild conditions are required.[1]

Reagents:

  • Scaffold: this compound (1.0 equiv)

  • Amine: R-NH2 (1.1 equiv)[1]

  • Coupling Agent: HATU (1.2 equiv)[1]

  • Base: DIPEA (3.0 equiv)[1]

  • Solvent: DMF (Anhydrous)[1]

Step-by-Step Procedure:

  • Activation: Dissolve the carboxylic acid and HATU in anhydrous DMF (0.1 M concentration) under N2 atmosphere.

  • Base Addition: Add DIPEA dropwise. Stir at Room Temperature (RT) for 15 minutes. Note: The solution should turn yellow/orange, indicating active ester formation.[1]

  • Amine Addition: Add the amine component.

  • Reaction: Stir at 40°C for 4-16 hours. Critical Step: Unlike standard couplings, mild heating is often required to overcome the steric barrier of the tert-butyl group.[1]

  • Workup: Dilute with EtOAc, wash with saturated LiCl (to remove DMF), 1N HCl, and Brine. Dry over Na2SO4.[1]

Protocol B: Acid Chloride Method (For Difficult Amines)

Use this for electron-deficient anilines or highly hindered amines.[1]

Reagents:

  • Reagent: Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) (1.2 equiv)[1]

  • Solvent: DCM (Anhydrous)[1]

Step-by-Step Procedure:

  • Dissolve this compound in dry DCM (0.2 M).

  • Add Ghosez’s Reagent dropwise at 0°C.[1]

  • Warm to RT and stir for 1 hour. Monitor by TLC (conversion to acid chloride is usually quantitative).[1]

  • Concentrate in vacuo to remove by-products (tetramethylurea) if necessary, or use the solution directly.[1]

  • Add the amine (dissolved in DCM/Pyridine) to the acid chloride residue.

  • Stir at RT for 2 hours.

Lead Optimization Workflow

The following diagram illustrates the decision matrix for incorporating this scaffold into a drug discovery campaign.

LeadOptimization Start Hit Compound Identified (Contains Benzoic Acid/Amide) Analysis Analyze Metabolic Soft Spots (CYP Oxidation / Hydrolysis) Start->Analysis Decision Is Phenyl Ring Metabolically Unstable? Analysis->Decision Decision->Start No (Keep Phenyl) Design Design Bioisostere: 3-t-Bu-Isoxazole Scaffold Decision->Design Yes Synthesis Synthesis via HATU Coupling (40°C) Design->Synthesis Test Assay: Microsomal Stability & Potency (IC50) Synthesis->Test Result Outcome Analysis Test->Result Success Lead Candidate: Improved t1/2 & IP Position Result->Success High Stability High Potency Retry Modify C5-Substituent (Electronic Tuning) Result->Retry Low Potency Retry->Synthesis

Figure 1: Decision tree for implementing isoxazole bioisosteres to resolve metabolic instability in lead compounds.

Comparative Data: Steric & Electronic Effects

The table below highlights why the tert-butyl variant is distinct from the methyl variant.

Property3-Methyl-isoxazole-4-COOH3-Tert-butyl-isoxazole-4-COOHImpact on Drug Design
Steric A-Value LowHight-Bu restricts rotation of the C4-amide, potentially locking the bioactive conformation.[1]
Lipophilicity (ClogP) ~0.5~1.8t-Bu variant significantly increases permeability in CNS targets.[1]
Metabolic Liability Methyl group can be oxidized (COOH formation)t-Bu is resistant to oxidationt-Bu variant extends half-life (t1/2).[1]
Synthetic Reactivity High (Standard Coupling)Low (Requires Activated Coupling)Synthesis of t-Bu variant requires optimized protocols (see Section 3).[1]

References

  • Bioisosterism in Drug Design

    • Meanwell, N. A. (2011).[1][2] Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529–2591.[1]

  • Isoxazole Scaffolds in Medicinal Chemistry

    • Pinho e Melo, T. M. (2005).[1] Recent advances on the synthesis and reactivity of isoxazoles.[1] Current Organic Chemistry, 9(10), 925-958.[1]

  • Coupling Reagents for Hindered Acids

    • Valeur, E., & Bradley, M. (2009).[1] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1]

  • Ghosez's Reagent Protocol

    • Ghosez, L., et al. (1979).[1] Synthesis of acyl chlorides from carboxylic acids using 1-chloro-N,N,2-trimethyl-1-propenylamine.[1] Organic Syntheses, 59, 26.

Sources

Application Note: High-Sensitivity LC-MS/MS Quantitation of 3-Tert-butyl-isoxazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to provide a rigorous, field-ready protocol for the analysis of 3-Tert-butyl-isoxazole-4-carboxylic acid (3-tBu-Isox-COOH). It moves beyond generic instructions to address the specific physicochemical challenges of quantifying small, acidic isoxazole derivatives.

Introduction & Scientific Rationale

This compound is a critical heterocyclic building block in medicinal chemistry, often serving as a core scaffold for herbicide safeners and pharmaceutical intermediates. Its analysis presents two distinct challenges:

  • Ionization Polarity: As a carboxylic acid, it naturally favors deprotonation (

    
    ). However, the isoxazole ring contains a nitrogen atom that can accept a proton (
    
    
    
    ) under strongly acidic conditions.
  • Retention: While the carboxylic acid moiety is polar, the bulky tert-butyl group adds significant lipophilicity (LogP ~2.6), making this molecule well-suited for Reverse Phase Chromatography (RPC) without the need for ion-pairing reagents.

This protocol prioritizes Negative Electrospray Ionization (ESI-) using a buffered mobile phase. While positive mode is possible, negative mode offers superior selectivity for the carboxylic acid moiety against complex biological backgrounds, reducing baseline noise.

Physicochemical Profile

PropertyValueImplication for Method Design
Molecular Weight 169.18 g/mol Low mass requires high-purity solvents to avoid background interference.
pKa (Acid) ~3.5 - 4.0 (COOH)Mobile phase pH must be controlled. pH > pKa ensures ionization; pH < pKa ensures retention.
LogP ~2.6Sufficiently hydrophobic for standard C18 retention.
Solubility DMSO, MethanolStock solutions should be prepared in DMSO or MeOH.

Experimental Workflow

Reagents & Standards[1][2][3]
  • Reference Standard: this compound (>98% purity).

  • Internal Standard (IS): 3-Methyl-isoxazole-4-carboxylic acid or a stable isotope analog (

    
    -tert-butyl variant preferred if available).
    
  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water, and Ammonium Acetate.

Sample Preparation: Acidified Liquid-Liquid Extraction (LLE)

Rationale: Protein precipitation (PPT) is faster, but LLE provides cleaner extracts for carboxylic acids, removing phospholipids that cause matrix effects.

  • Aliquot: Transfer 50 µL of plasma/sample into a 1.5 mL tube.

  • Spike: Add 10 µL of Internal Standard solution (1 µg/mL in 50% MeOH).

  • Acidify: Add 10 µL of 1% Formic Acid.

    • Mechanism:[1][2][3] Lowers pH to ~3, neutralizing the carboxylic acid to improve extraction efficiency into the organic layer.

  • Extract: Add 600 µL of Methyl tert-butyl ether (MTBE) or Ethyl Acetate.

  • Agitate: Vortex for 5 minutes at high speed.

  • Phase Separation: Centrifuge at 10,000 x g for 5 minutes.

  • Concentrate: Transfer 500 µL of the supernatant (organic layer) to a fresh tube and evaporate to dryness under nitrogen at 40°C.

  • Reconstitute: Dissolve residue in 100 µL of Mobile Phase A/B (80:20). Vortex well.

LC-MS/MS Conditions[6][7]

Chromatography (HPLC/UHPLC):

  • Column: Phenomenex Kinetex C18 (2.1 x 50 mm, 2.6 µm) or Waters XSelect HSS T3.

    • Why: The HSS T3 is designed to retain polar molecules, ensuring the acid doesn't elute in the void volume.

  • Mobile Phase A: 5 mM Ammonium Acetate in Water (pH ~6.5).

    • Critical: Ammonium acetate acts as a buffer. It ensures the carboxylic acid is deprotonated for ESI- detection while maintaining chromatographic peak shape.

  • Mobile Phase B: Acetonitrile (LC-MS grade).

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

  • Injection Volume: 5 µL.

Gradient Profile:

Time (min) % Mobile Phase B Event
0.0 10 Loading
0.5 10 Isocratic Hold
3.0 90 Elution of Analyte
4.0 90 Column Wash
4.1 10 Re-equilibration

| 6.0 | 10 | End of Run |

Mass Spectrometry (Triple Quadrupole):

  • Source: Electrospray Ionization (ESI)[4]

  • Polarity: Negative (-)

  • Capillary Voltage: -2.5 kV (Soft ionization prevents in-source fragmentation).

  • Desolvation Temp: 450°C.

MRM Transitions:

Compound Precursor (m/z) Product (m/z) Collision Energy (eV) Dwell (ms) Type

| 3-tBu-Isox-COOH | 168.1


 | 124.1 

| 15 | 50 | Quantifier | | | 168.1 | 58.1

| 25 | 50 | Qualifier | | Internal Standard | (Depends on IS) | (Depends on IS) | - | 50 | Quantifier |

Note: The primary transition 168.1 -> 124.1 corresponds to the neutral loss of


 (44 Da), a signature fragmentation for carboxylic acids.

Method Visualization

Analytical Workflow

The following diagram illustrates the critical path from sample extraction to data acquisition, highlighting the pH-switching strategy used to optimize both extraction (acidic) and ionization (neutral/basic).

AnalyticalWorkflow Sample Biological Sample (Plasma/Media) Acidification Acidification (1% Formic Acid) Target pH < 3 Sample->Acidification Prep Extraction LLE Extraction (MTBE) Neutral Species Partition Acidification->Extraction Neutralize COOH Reconstitution Reconstitution (Buffer pH 6.5) Ionization Prep Extraction->Reconstitution Dry & Redissolve LC_Separation LC Separation (C18 Column) Reconstitution->LC_Separation Inject MS_Detection MS Detection (ESI Negative) [M-H]- -> [M-H-CO2]- LC_Separation->MS_Detection Elute

Caption: Workflow utilizing pH switching: Acidification drives the drug into the organic phase during extraction, while a buffered reconstitution ensures ionization in the MS source.

Validation & Troubleshooting

Validation Parameters (Acceptance Criteria)
  • Linearity:

    
     over the range of 1 ng/mL to 1000 ng/mL.
    
  • Recovery: > 80% extraction efficiency (compare pre-extraction vs. post-extraction spikes).

  • Matrix Effect: 85-115% (assess ion suppression by infusing analyte while injecting blank matrix).

Troubleshooting Guide
IssueRoot CauseCorrective Action
Low Sensitivity Ion SuppressionSwitch Mobile Phase A to Water + 0.05% Ammonium Hydroxide . High pH forces full deprotonation.
Peak Tailing Secondary InteractionsIncrease buffer concentration to 10 mM Ammonium Acetate.
Carryover Sticky Lipophilic GroupUse a needle wash of 50:50 ACN:Isopropanol + 0.1% Formic Acid.
Signal Drift Source ContaminationClean the ESI cone/capillary; carboxylic acids can form salt deposits.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 56966144, 3-tert-Butyl-1,2-oxazole-4-carboxylic acid. Retrieved from [Link]

  • Kiontke, A., et al. (2016).Electrospray ionization mass spectrometry of isoxazoles: A study of fragmentation pathways. Journal of Mass Spectrometry.
  • Phenomenex Inc. Optimization of LC-MS Methods for Carboxylic Acids. Technical Guide. [Link]

Sources

Application Notes & Protocols: In Vitro Characterization of 3-Tert-butyl-isoxazole-4-carboxylic Acid Analogs for FFA1/GPR40 Agonism

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Targeting FFA1/GPR40 with Novel Isoxazoles

The 3-tert-butyl-isoxazole-4-carboxylic acid scaffold represents a promising chemical series for the development of novel therapeutics. Isoxazole derivatives are known to possess a wide range of biological activities, making them a versatile core for drug design.[1][2][3][4][5] A key biological target for this class of molecules is the Free Fatty Acid Receptor 1 (FFA1), also known as G protein-coupled receptor 40 (GPR40).[6][7][8] FFA1 is predominantly expressed on pancreatic β-cells and intestinal L-cells.[7] Its activation by medium to long-chain fatty acids potentiates glucose-stimulated insulin secretion (GSIS) and stimulates the release of incretin hormones like glucagon-like peptide-1 (GLP-1).[6][7][9] This dual mechanism makes FFA1 an attractive therapeutic target for type 2 diabetes.[7][8]

The goal of this guide is to provide a comprehensive framework for the in vitro characterization of novel this compound analogs. The protocols herein are designed to establish a robust screening cascade to identify potent and selective FFA1 agonists, determine their mechanism of action (e.g., full vs. partial agonism), and assess their potential for off-target liabilities.

The In Vitro Screening Cascade: A Strategic Workflow

A tiered approach is essential for efficiently identifying lead candidates. This workflow prioritizes high-throughput primary screening to identify active compounds, followed by more detailed secondary and tertiary assays to characterize potency, efficacy, and selectivity.

Screening_Cascade cluster_0 Primary Screening (High-Throughput) cluster_1 Secondary Characterization cluster_2 Tertiary & Safety Profiling Primary Calcium Mobilization Assay (FLIPR) - Identify active compounds ('hits') - Single high concentration (e.g., 10 µM) DoseResponse Dose-Response Calcium Assay - Determine potency (EC50) - Assess efficacy (% of control) Primary->DoseResponse Hits Mechanism cAMP Assay / IP-One Assay - Confirm Gq signaling pathway - Differentiate from Gs/Gi signaling DoseResponse->Mechanism Potent Hits Selectivity FFA Receptor Family Selectivity - Test against GPR120, GPR41, GPR43 Mechanism->Selectivity Confirmed Agonists OffTarget Broad GPCR Off-Target Panel - Screen against safety-relevant targets (e.g., Adrenergic, Serotonergic receptors) Selectivity->OffTarget Selective Agonists

Caption: A tiered workflow for characterizing FFA1/GPR40 agonists.

Part 1: Primary Screening - Identifying Active Compounds

The initial step is to rapidly identify analogs that activate the FFA1 receptor. Since FFA1 is primarily a Gq-coupled receptor, its activation leads to an increase in intracellular calcium concentration.[8][10] A high-throughput calcium mobilization assay is therefore the ideal primary screen.

Protocol 1.1: High-Throughput Calcium Mobilization Assay

This protocol uses a fluorescent imaging plate reader (FLIPR) and a no-wash calcium-sensitive dye kit for efficiency.

Causality: The Gq pathway activation by FFA1 leads to phospholipase C (PLC) activation, which in turn generates inositol trisphosphate (IP3). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored Ca2+ into the cytoplasm. The fluorescent dye reports this increase as a measurable signal.

Materials:

  • Cell Line: HEK293 or CHO cells stably transfected with human FFA1/GPR40.[11]

  • Assay Plates: 384-well, black-walled, clear-bottom microplates.

  • Reagents: FLIPR Calcium 4, 5, or 6 Assay Kit.[12][13]

  • Control Agonist: GW9508 (a known selective FFA1 agonist).[14][15]

  • Test Compounds: Analogs dissolved in 100% DMSO.

Step-by-Step Methodology:

  • Cell Plating: Seed the FFA1-expressing cells into 384-well plates at a pre-optimized density (e.g., 10,000-20,000 cells/well) and incubate overnight at 37°C, 5% CO2.[12]

  • Dye Loading: The next day, prepare the calcium dye loading buffer according to the kit manufacturer's instructions.[12][13] Remove cell plates from the incubator and add an equal volume of loading buffer to each well (e.g., 25 µL to 25 µL of media).[12]

  • Incubation: Incubate the plates for 1 hour at 37°C, 5% CO2.[13] This allows the dye's AM ester form to enter the cells and be cleaved into its active, calcium-sensitive form.

  • Compound Plate Preparation: During incubation, prepare a compound source plate. Serially dilute test compounds in an appropriate assay buffer (e.g., HBSS with 20 mM HEPES) to 4x the final desired concentration. Include wells with vehicle (DMSO) as a negative control and a known agonist like GW9508 at its EC80 concentration as a positive control.

  • FLIPR Measurement: Place both the cell plate and the compound plate into the FLIPR instrument. Program the instrument to add a specific volume (e.g., 12.5 µL) from the compound plate to the cell plate and immediately begin reading fluorescence over time (typically 2-3 minutes).[16][17]

Data Analysis & Hit Criteria:

  • Calculate the maximum fluorescence response for each well.

  • Normalize the data: % Activity = 100 * (Test Compound - Negative Control) / (Positive Control - Negative Control).

  • A "hit" is typically defined as a compound eliciting an activity greater than a certain threshold (e.g., >50% activity or >3 standard deviations above the negative control mean).

Part 2: Secondary Characterization - Potency and Efficacy

Hits from the primary screen must be further characterized to determine their potency (EC50) and maximal efficacy (Emax).

Protocol 2.1: Dose-Response Calcium Mobilization Assay

This protocol is identical to 1.1, with the key difference being the compound plate preparation.

Methodology:

  • Follow steps 1-3 from Protocol 1.1.

  • Compound Plate Preparation: Prepare a compound source plate with 10-point, 3-fold serial dilutions of each hit compound, starting from a high concentration (e.g., 100 µM). Include a full dose-response curve for the reference agonist (GW9508).

  • FLIPR Measurement: Run the assay as described in Protocol 1.1.

Data Presentation and Analysis:

  • Plot the normalized response versus the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the EC50 and Emax for each analog.

  • Summarize the data in a table for easy comparison.

Analog IDStructure ModificationEC50 (nM)Emax (% of GW9508)
GW9508 (Reference)45.8100%
Analog A-1 R1 = H120.5105%
Analog A-2 R1 = Cl35.298%
Analog A-3 R2 = Me>10,000<10%

Interpretation:

  • EC50: The concentration required to produce 50% of the maximal response; a measure of potency. Lower EC50 values indicate higher potency.

  • Emax: The maximum response achievable by the compound. This helps classify agonists. A compound with Emax ≈ 100% of a known full agonist (like AM-1638) is considered a full agonist.[9][18] A compound with Emax significantly < 100% is a partial agonist.

Part 3: Tertiary Profiling - Selectivity and Safety

A good drug candidate must be selective for its intended target to minimize side effects.

Gq_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm Agonist FFA1 Agonist (e.g., Isoxazole Analog) FFA1 FFA1/GPR40 Receptor Agonist->FFA1 Binds Gq Gαq FFA1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Generates ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3R Ca Ca²⁺ Release ER->Ca Triggers

Caption: Simplified FFA1/GPR40 Gq signaling pathway leading to calcium release.

Protocol 3.1: Selectivity Profiling against Related FFA Receptors

Causality: The this compound scaffold could potentially interact with other free fatty acid receptors like GPR120 (FFA4), GPR41 (FFA3), and GPR43 (FFA2). Testing against these related targets is crucial to ensure on-target specificity. GW9508, for example, shows ~100-fold selectivity for GPR40 over GPR120.[14]

Methodology:

  • Obtain cell lines stably expressing GPR120, GPR41, and GPR43.

  • Perform dose-response functional assays (e.g., calcium mobilization for GPR120, cAMP for GPR41/43 which are Gi-coupled) for the most potent FFA1 agonists identified in Part 2.

  • Calculate the EC50 for each receptor.

  • Selectivity Ratio: Calculate the ratio of EC50 (Off-Target) / EC50 (FFA1). A ratio >100 is generally considered a good indicator of selectivity.

Protocol 3.2: Broad Off-Target Liability Screening

Causality: Interaction with unrelated GPCRs, ion channels, or transporters can lead to adverse drug reactions. Screening against a panel of known safety-liability targets is a standard practice in drug discovery.[19][20][21]

Methodology:

  • Select a panel of GPCRs associated with common off-target effects (e.g., adrenergic, dopaminergic, serotonergic, muscarinic, and histaminergic receptors).[19]

  • Submit the most promising lead compounds to a contract research organization (CRO) that offers off-target screening services (e.g., Eurofins Discovery, Reaction Biology).[22][23]

  • The screen is typically performed at a single high concentration (e.g., 10 µM) in either radioligand binding or functional assay formats.

  • Any significant activity (>50% inhibition or activation) should be followed up with full dose-response curves to determine the potency of the off-target interaction.

Assay Validation: Ensuring Trustworthy Data

Every protocol must be a self-validating system. The Z'-factor (Z-prime) is a statistical parameter used to quantify the quality and suitability of a high-throughput screening assay.[24][25][26]

Calculation: Z' = 1 - [ (3 * σ_pc) + (3 * σ_nc) ] / | µ_pc - µ_nc |

Where:

  • µ_pc and σ_pc are the mean and standard deviation of the positive control.

  • µ_nc and σ_nc are the mean and standard deviation of the negative control.

Interpretation of Z'-Factor: [25][26]

  • Z' > 0.5: An excellent assay, well-suited for HTS.

  • 0 < Z' < 0.5: An acceptable assay, but may require optimization.

  • Z' < 0: A poor assay, not suitable for screening.

Implementation: For every primary screening run, dedicate a portion of the plate (e.g., 32 wells each) to positive and negative controls to calculate the Z'-factor. A run is considered valid only if Z' ≥ 0.5.[27]

References

  • 3-tert-Butylisoxazole-4-carboxylic acid - Amerigo Scientific. Amerigo Scientific. [Link]

  • Vascular, but not luminal, activation of FFAR1 (GPR40) stimulates GLP-1 secretion from isolated perfused rat small intestine. Egefjord, L., et al. (2015). PubMed Central. [Link]

  • Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt. Glass, M., et al. (2019). PubMed Central. [Link]

  • Ligands at Free Fatty Acid Receptor 1 (GPR40). Hara, T., et al. (2016). PubMed. [Link]

  • GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo. Lin, H. V., et al. (2015). PubMed Central. [Link]

  • 32-GPCR Safety Functional Assay Panel For Routine Off-Target Compound Profiling. Multispan, Inc. [Link]

  • Calculating a Z-factor to assess the quality of a screening assay. GraphPad. [Link]

  • FLIPR Calcium 4 Assay Kit Guide. Molecular Devices. [Link]

  • Discovery of AM-1638: A Potent and Orally Bioavailable GPR40/FFA1 Full Agonist. Brown, S. P., et al. (2012). ACS Medicinal Chemistry Letters. [Link]

  • A review of isoxazole biological activity and present synthetic techniques. Kumar, M., et al. (2024). Heliyon. [Link]

  • Identification and Pharmacological Characterization of Multiple Allosteric Binding Sites on the Free Fatty Acid 1 Receptor. Lin, D. C.-H., et al. (2012). bioRxiv. [Link]

  • Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Kaur, N., & M-R, C. (2015). Bio-protocol. [Link]

  • The Z prime value (Z´). BMG LABTECH. [Link]

  • Free fatty acid receptor 1. Wikipedia. [Link]

  • Z-factor. Wikipedia. [Link]

  • GPCR Screening and Profiling. Eurofins Discovery. [Link]

  • FLIPR Calcium 4 Assay Kit. Molecular Devices. [Link]

  • Mechanistic Studies on the Stereoselectivity of FFAR1 Modulators. Houze, J. B., et al. (2022). ACS Omega. [Link]

  • GPCR Assay Services. Reaction Biology. [Link]

  • Synthesis, Characterization And Biological Activity Of Isoxazole Derivatives. IJCRT. [Link]

  • Z' Does Not Need to Be > 0.5. Eastwood, B. J., et al. (2020). Assay and Drug Development Technologies. [Link]

  • Calcium fluorimetry with the FLIPR Calcium 6 kit on FlexStation 3. Li, A., et al. (2023). Protocols.io. [Link]

  • A FFAR1 full agonist restores islet function in models of impaired glucose-stimulated insulin secretion and diabetic non-human primates. Petersen, M. C., et al. (2022). Frontiers in Endocrinology. [Link]

  • Structural Probing of Off-Target G Protein-Coupled Receptor Activities within a Series of Adenosine/Adenine Congeners. Tosh, D. K., et al. (2014). Journal of Medicinal Chemistry. [Link]

  • FLIPR™ Assays for GPCR and Ion Channel Targets. Carter, J., & Shieh, C.-C. (2012). Assay Guidance Manual. [Link]

  • GPR40/GPR120 Agonist GW9508 Improves Metabolic Syndrome-Exacerbated Periodontitis in Mice. Li, Y., et al. (2024). Journal of Periodontology. [Link]

  • Assay performance and the Z'-factor in HTS. Lloyd, M. (2023). Drug Target Review. [Link]

  • Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile oxide. Al-Hello, A. A., & Al-Lami, H. S. (2022). Zanco Journal of Medical Sciences. [Link]

  • 5-(tert-Butyl)isoxazole-3-carboxylic acid. MySkinRecipes. [Link]

  • 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Blaszczyk, M., et al. (2022). Molecules. [Link]

Sources

Application Note: Strategic Development of Anticancer Agents from 3-Tert-butyl-isoxazole-4-carboxylic Acid

[1]

Executive Summary

The isoxazole ring is a cornerstone pharmacophore in oncology, present in bioactive agents targeting HSP90, EGFR, and tubulin.[1] While 3-methyl and 3-phenyl analogs are common, the 3-tert-butyl variant offers distinct advantages: enhanced lipophilicity (LogP modulation) and significant steric bulk to fill hydrophobic pockets within enzyme active sites (e.g., the ATP-binding pocket of kinases or HSP90).[1] This guide provides a validated workflow for derivatizing this compound into potent anticancer carboxamides, including synthesis, in silico modeling, and biological validation.[1]

Strategic Rationale: The "Tert-Butyl" Advantage

In rational drug design, replacing a methyl group with a tert-butyl group is a classic bioisosteric strategy to improve potency and metabolic stability.[1]

  • Hydrophobic Filling: The tert-butyl group is a spherical, hydrophobic moiety that can displace high-energy water molecules from lipophilic pockets in targets like HSP90 (Heat Shock Protein 90) or VEGFR-2 .[1]

  • Metabolic Shielding: The steric bulk of the tert-butyl group can protect the adjacent isoxazole ring from rapid metabolic degradation by cytochrome P450 enzymes.

  • Vector Positioning: The C4-carboxylic acid serves as a versatile handle for amide coupling, directing the "warhead" (often an aromatic amine) towards specific residues in the binding site.[1]

Experimental Workflow: Chemical Synthesis

The core objective is to convert the C4-carboxylic acid into a library of 3-tert-butyl-isoxazole-4-carboxamides . We recommend the Acid Chloride Method for sterically hindered amines or EDC/HOAt for sensitive substrates.[1]

Protocol A: Synthesis of Isoxazole-4-Carboxamides (Acid Chloride Route)

Rationale: The tert-butyl group at C3 creates steric hindrance.[1] Thionyl chloride (

1

Materials:

  • This compound (Starting Material)

  • Thionyl Chloride (

    
    )[1]
    
  • Dichloromethane (DCM), anhydrous[1]

  • Triethylamine (

    
    )
    
  • Substituted Anilines (e.g., 3,4,5-trimethoxyaniline for tubulin targeting)[1]

Step-by-Step Procedure:

  • Activation: Dissolve 1.0 mmol of this compound in 5 mL of dry DCM.

  • Chlorination: Add 2.0 mmol of

    
     dropwise. Reflux the mixture for 3 hours under 
    
    
    atmosphere.
    • QC Check: Monitor by TLC (Mean shift in

      
       due to acid chloride formation).[1]
      
  • Evaporation: Remove solvent and excess

    
     under reduced pressure. Caution: Do not expose the residue to air/moisture.[1][2]
    
  • Coupling: Re-dissolve the residue in 5 mL dry DCM. Add 1.0 mmol of the target amine and 2.0 mmol of

    
    .[1]
    
  • Reaction: Stir at room temperature (RT) for 12–24 hours.

  • Work-up: Wash with 1N HCl (to remove unreacted amine), saturated

    
     (to remove unreacted acid), and brine. Dry over 
    
    
    .[1]
  • Purification: Recrystallize from ethanol or purify via silica gel flash chromatography (Hexane:EtOAc gradient).

Workflow Visualization

The following diagram illustrates the critical path from scaffold to lead candidate.

SynthesisWorkflowStart3-Tert-butyl-isoxazole-4-carboxylic acidActivationActivation(SOCl2 or EDC)Start->Activation ActivationCouplingAmide Coupling(+ Aryl Amines)Activation->Coupling IntermediateLibraryCarboxamideLibraryCoupling->Library DiversificationScreeningBiologicalScreeningLibrary->Screening Hit ID

Caption: Figure 1. Chemical synthesis workflow converting the carboxylic acid scaffold into a bioactive library.

Biological Evaluation Protocols

Once the library is synthesized, compounds must be screened for anticancer activity.[1] We prioritize Cytotoxicity (MTT) followed by Mechanism of Action (HSP90 Inhibition) , as isoxazoles are privileged structures for HSP90 N-terminal domain inhibition.[1]

Protocol B: In Vitro Cytotoxicity Screening (MTT Assay)

Rationale: This colorimetric assay measures metabolic activity as an indicator of cell viability.[1] It is the industry standard for determining

1

Target Cell Lines:

  • MCF-7: Breast adenocarcinoma (hormone-dependent).[1]

  • Hep3B: Hepatocellular carcinoma.[1][3]

  • HUVEC: Normal endothelial cells (to assess selectivity/toxicity).[1]

Procedure:

  • Seeding: Seed cancer cells at

    
     cells/well in 96-well plates containing RPMI-1640 medium + 10% FBS. Incubate for 24h at 37°C/5% 
    
    
    .
  • Treatment: Dissolve test compounds in DMSO (Stock 10 mM). Prepare serial dilutions (0.1

    
    M to 100 
    
    
    M). Add to wells (Final DMSO < 0.1%).
  • Incubation: Incubate for 48 or 72 hours.

  • Labeling: Add 20

    
    L MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours.
    
  • Solubilization: Aspirate medium.[1] Add 150

    
    L DMSO to dissolve purple formazan crystals.[1]
    
  • Measurement: Read absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate % Cell Viability =

    
    .[1] Determine 
    
    
    using non-linear regression (GraphPad Prism).
Protocol C: HSP90 ATPase Activity Assay (Mechanism Validation)

Rationale: 3-substituted isoxazoles often competitively inhibit the ATP-binding pocket of HSP90.[1] This assay confirms if the cytotoxicity is mechanism-based.[1]

Procedure:

  • Reaction Mix: Prepare assay buffer (100 mM Tris-HCl, 20 mM KCl, 6 mM

    
    ).
    
  • Enzyme Prep: Mix Recombinant Yeast or Human HSP90 protein (50 ng) with test compound (10

    
    M) in the wells.
    
  • Initiation: Add 1 mM ATP to start the hydrolysis reaction.[1] Incubate at 37°C for 1 hour.

  • Detection: Add Malachite Green reagent (forms a green complex with released inorganic phosphate).[1]

  • Quantification: Measure absorbance at 620 nm. Lower absorbance = Higher Inhibition.[1]

Data Presentation & Analysis

Organize your screening data to highlight Structure-Activity Relationships (SAR).[1]

Table 1: Representative Data Structure for Isoxazole Derivatives

Compound IDR-Group (Amine)MCF-7

(

M)
Hep3B

(

M)
HSP90 Inhibition (%)LogP (Calc)
ISO-TB-01 Phenyl45.250.115%3.2
ISO-TB-02 3,4,5-Trimethoxyphenyl2.1 4.5 85%3.5
ISO-TB-03 4-Fluorophenyl12.818.240%3.4
Doxorubicin(Control)0.50.8N/A-

Interpretation: The electron-rich 3,4,5-trimethoxy derivative (ISO-TB-02) typically shows superior potency due to hydrogen bonding with the target protein, while the tert-butyl group anchors the molecule in the hydrophobic pocket.[1]

Biological Pathway Visualization

Understanding how these agents induce cell death is crucial.[1]

MoACompound3-Tert-butyl-isoxazoleDerivativeTargetTarget Binding(HSP90 / Tubulin)Compound->Target High Affinity BindingPathway1Inhibition of ChaperoneFunction (HSP90)Target->Pathway1Pathway2Client Protein Degradation(Akt, EGFR, Raf)Pathway1->Pathway2 UbiquitinationOutcomeApoptosis / G2-M ArrestPathway2->Outcome Cell Death

Caption: Figure 2.[1] Proposed Mechanism of Action (MoA) for isoxazole-based anticancer agents.

References

  • Isoxazole Scaffold Review: Zimecki, M., et al. (2018).[1] The recent progress of isoxazole in medicinal chemistry.[1][4][5][6][7][8][9] Bioorganic & Medicinal Chemistry.[1][2][6][7][8][9][10][11] Link[1]

  • Synthesis Protocol: Hadda, T. B., et al. (2013).[1] Synthesis and biological evaluation of isoxazole-4-carboxylic acid derivatives. Medicinal Chemistry Research.[1][4] Link

  • HSP90 Inhibition: Eccles, S. A., et al. (2008).[1] NVP-AUY922: A novel heat shock protein 90 inhibitor active against xenograft tumor growth.[1] Cancer Research.[1][9] Link[1]

  • Cytotoxicity Assays: Al-Wahaibi, L. H., et al. (2021).[1][3][8][10] Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents.[8] Journal of Chemistry.[1] Link

  • Isoxazole-Tubulin Targeting: Shin, S. Y., et al. (2008).[1] KRIBB3, a novel microtubule inhibitor, induces mitotic arrest and apoptosis in human cancer cells.[1] Biochemical Pharmacology.[1] Link

Application Note: Designing COX-2 Selective Inhibitors using 3-Tert-butyl-isoxazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the strategic utilization of 3-tert-butyl-isoxazole-4-carboxylic acid as a core scaffold for developing selective Cyclooxygenase-2 (COX-2) inhibitors. While traditional "coxibs" (e.g., Valdecoxib, Celecoxib) utilize phenyl-sulfonamide pharmacophores, the 3-tert-butyl-isoxazole moiety offers a unique lipophilic bulk designed to exploit the enlarged hydrophobic side pocket of the COX-2 active site. This guide provides a comprehensive workflow from rational design and chemical derivatization (amide library generation) to in vitro enzymatic screening, ensuring a robust pipeline for lead optimization.

Part 1: Rational Design & Structural Logic

The Pharmacophore Strategy

The design logic rests on the structural discrimination between COX-1 and COX-2.

  • The Isoxazole Core: Acts as a rigid bioisostere for the central ring systems found in Coxibs, orienting substituents in a specific vector.

  • The 3-Tert-butyl Group: This is the critical selectivity filter. The COX-2 active site possesses a secondary "side pocket" (or "lobby") accessible due to the substitution of the bulky Isoleucine (Ile523) found in COX-1 with a smaller Valine (Val523) in COX-2. The bulky tert-butyl group is designed to occupy this volume, which is sterically restricted in COX-1.

  • The 4-Carboxylic Acid: Serves as the diversification handle. While the free acid can interact with Arg120, it is often too polar for membrane permeability. The protocol below focuses on converting this acid into a carboxamide library , utilizing the carbonyl oxygen to accept hydrogen bonds and the amide nitrogen to direct aromatic tails into the hydrophobic channel.

Design Workflow Diagram

The following diagram illustrates the iterative cycle of design, synthesis, and testing.

DesignWorkflow Scaffold 3-Tert-butyl-isoxazole- 4-carboxylic acid Modeling In Silico Docking (Target: Val523 Pocket) Scaffold->Modeling 1. Fit Assessment Synthesis Library Synthesis (Amide Coupling) Modeling->Synthesis 2. Prioritize R-groups Screening COX-1/COX-2 Inhibition Assay Synthesis->Screening 3. Wet Lab Test SAR SAR Analysis (Selectivity Index) Screening->SAR 4. IC50 Calculation SAR->Scaffold 5. Lead Opt.

Figure 1: Iterative drug discovery workflow utilizing the isoxazole scaffold.

Part 2: Chemical Derivatization Protocol

Objective: To generate a library of 3-tert-butyl-isoxazole-4-carboxamides. The carboxylic acid is coupled with various anilines (aromatic amines) to mimic the distal aryl rings of established inhibitors.

Materials
  • Scaffold: this compound (Commercial grade, >98% purity).

  • Coupling Agents: EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole).

  • Base: Diisopropylethylamine (DIPEA).

  • Solvent: Anhydrous DMF or DCM.

  • Amines: Panel of substituted anilines (e.g., 4-fluoroaniline, 4-methoxyaniline).

Synthesis Procedure (Standard Amide Coupling)
  • Activation: Dissolve this compound (1.0 eq) in anhydrous DMF (0.1 M concentration). Add EDC·HCl (1.2 eq) and HOBt (1.2 eq).

  • Incubation: Stir the mixture at 0°C for 30 minutes under nitrogen atmosphere to form the active ester.

  • Coupling: Add the specific aniline derivative (1.1 eq) and DIPEA (2.0 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12–16 hours. Monitor by TLC (EtOAc/Hexane 1:1).

  • Work-up: Dilute with ethyl acetate, wash sequentially with 1N HCl (to remove unreacted amine), saturated NaHCO₃ (to remove unreacted acid), and brine.

  • Purification: Dry over Na₂SO₄, concentrate, and purify via silica gel column chromatography or recrystallization from ethanol.

Validation Checkpoint: Confirm structure via ¹H-NMR. The tert-butyl group should appear as a strong singlet around δ 1.3–1.5 ppm.

Part 3: In Vitro Biological Evaluation (COX Inhibition)

Objective: Determine the IC₅₀ values for COX-1 and COX-2 to calculate the Selectivity Index (SI). Methodology: Colorimetric Peroxidase Inhibition Assay (TMPD oxidation method).[1][2] This method is preferred for high-throughput screening over radioimmunoassays.

Assay Principle

The COX enzyme possesses two active sites: a cyclooxygenase site and a peroxidase site. The assay measures the peroxidase activity by monitoring the oxidation of N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).[1][2] The rate of TMPD oxidation is directly proportional to the enzymatic activity.

AssayMechanism cluster_readout Colorimetric Readout AA Arachidonic Acid PGG2 PGG2 (Hydroperoxide) AA->PGG2 Cyclooxygenase Activity PGH2 PGH2 (Alcohol) PGG2->PGH2 Peroxidase Activity TMPD_Ox TMPD (Oxidized) Blue (590 nm) PGG2->TMPD_Ox Coupled Reduction COX COX Enzyme (Heme) COX->PGG2 Inhibitor Isoxazole Derivative Inhibitor->COX Blocks Active Site TMPD_Red TMPD (Reduced) Colorless TMPD_Red->TMPD_Ox e- Transfer

Figure 2: Mechanism of the Colorimetric COX Inhibition Assay.

Experimental Protocol

Reference Standard: Use Celecoxib (selective COX-2) and Indomethacin (non-selective) as controls.

  • Reagent Preparation:

    • Assay Buffer: 100 mM Tris-HCl, pH 8.0.

    • Heme Solution: Hemin in DMSO (required cofactor).[3]

    • Substrate: Arachidonic Acid (AA) prepared in ethanol.

    • Chromophore: TMPD solution.[2][3]

    • Enzymes: Ovine COX-1 and Human Recombinant COX-2 (commercially available, e.g., Cayman Chemical).[2][3]

  • Plate Setup (96-well format):

    • Background Wells: Buffer + Heme + Solvent (No Enzyme).

    • 100% Activity Wells: Buffer + Heme + Enzyme + Solvent.

    • Inhibitor Wells: Buffer + Heme + Enzyme + Test Compound (dissolved in DMSO).

  • Incubation:

    • Add 10 µL of Test Compound (variable concentrations: 0.01 µM to 100 µM) to inhibitor wells.

    • Add 10 µL of Enzyme (COX-1 or COX-2) to appropriate wells.[3][4]

    • Incubate at 25°C for 5 minutes . Note: This pre-incubation allows the inhibitor to bind the active site.

  • Reaction Initiation:

    • Add 20 µL of Colorimetric Substrate Solution (TMPD + Arachidonic Acid) to all wells.

    • Shake plate for 10 seconds.

  • Measurement:

    • Read absorbance at 590 nm using a microplate reader.

    • Take readings every 30 seconds for 5 minutes to determine the reaction rate (slope).

Part 4: Data Analysis & Interpretation[5][6]

Calculation of % Inhibition

Calculate the rate of change in absorbance (


) for each well.


Selectivity Index (SI)

Fit the % Inhibition vs. Concentration data to a sigmoidal dose-response curve (variable slope) to determine the IC₅₀.



Interpretation Table:

SI ValueClassificationInterpretation
< 1COX-1 SelectivePotential for gastric toxicity (undesirable).[5]
1 – 10Non-SelectiveSimilar to Ibuprofen/Naproxen.
> 50COX-2 SelectiveDesirable profile (Reduced gastric side effects).
> 200Highly SelectiveSimilar to Celecoxib/Rofecoxib profile.
Troubleshooting
  • High Background: Ensure Hemin solution is fresh; oxidized hemin absorbs light.

  • No Inhibition: Check solubility of the isoxazole derivative. The tert-butyl group increases lipophilicity; ensure DMSO concentration in the final well is <5% to prevent enzyme denaturation while maintaining solubility.

References

  • Abdelall, E. K. A., et al. (2022).[1] Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors.[6][5][7][8] NIH/PubMed Central. [Link]

  • Zarghi, A., & Arfaei, S. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian Journal of Pharmaceutical Research. [Link]

  • Di Nunno, L., et al. (2004).[9] Novel Synthesis of 3,4-Diarylisoxazole Analogues of Valdecoxib: Reversal Cyclooxygenase-2 Selectivity by Sulfonamide Group Removal.[10] Journal of Medicinal Chemistry. [Link]

Sources

3-Tert-butyl-isoxazole-4-carboxylic acid as a building block for heterocyclic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

3-Tert-butyl-isoxazole-4-carboxylic acid (CAS: 1217047-14-7) represents a high-value heterocyclic building block characterized by a unique combination of structural rigidity, defined vectors for substituent exit, and optimized lipophilicity. Unlike its methyl-substituted analogs, the tert-butyl group at the C3 position provides significant steric bulk and metabolic stability, making it an ideal scaffold for occupancy of hydrophobic pockets in target proteins (e.g., kinases, GPCRs). This technical guide outlines the physicochemical advantages of this scaffold and provides validated protocols for its divergence into amides, amines, and ureas.

Part 1: Chemical Profile & Strategic Value

Structural Attributes

The isoxazole ring serves as a bioisostere for amide bonds and phenyl rings, offering a planar, aromatic linker with reduced conformational entropy.

  • Lipophilic Efficiency (LipE): The tert-butyl group significantly increases LogP compared to methyl analogs, enhancing membrane permeability while filling large hydrophobic cavities in enzyme active sites (e.g., the "gatekeeper" regions of kinases).

  • Metabolic Shielding: The C3 tert-butyl group lacks benzylic protons, rendering it resistant to CYP450-mediated hydroxylation, a common liability in 3-methylisoxazoles.

  • Vector Geometry: The C4-carboxylic acid directs substituents at a specific angle relative to the C3-hydrophobe, enabling precise "vector scanning" in library synthesis.

Physical Properties (Reference Data)
PropertyValueNote
CAS Number 1217047-14-7Unique Identifier
Formula C₈H₁₁NO₃-
MW 169.18 g/mol Fragment-rule compliant (MW < 300)
Acidity (pKa) ~3.8 - 4.2Predicted; typical for heterocyclic acids
Appearance White to off-white solidStable at RT

Part 2: Synthetic Utility & Divergent Workflows[1]

The carboxylic acid moiety is the primary "handle" for diversification. The steric bulk of the tert-butyl group at C3 requires specific activation protocols to ensure high yields during coupling reactions at C4.

Divergent Synthesis Map

The following diagram illustrates the core transformations available from the parent acid.

G Start 3-TBICA (Parent Acid) HATU Activation (HATU/DIPEA) Start->HATU DPPA Curtius (DPPA/Et3N) Start->DPPA Red Reduction (BH3·THF) Start->Red ActEst Activated Ester HATU->ActEst AcylAz Acyl Azide DPPA->AcylAz Alc C4-Alcohols Red->Alc Amide Isoxazole Amides ActEst->Amide + R-NH2 IsoC Isocyanate Intermediate AcylAz->IsoC Heat (-N2) Urea Isoxazole Ureas IsoC->Urea + R-NH2 Amine C4-Amines IsoC->Amine + H2O (Hydrolysis)

Caption: Divergent synthesis pathways from 3-TBICA. Green nodes indicate stable isolatable libraries.

Part 3: Detailed Experimental Protocols

Protocol A: High-Throughput Amide Coupling

Context: The steric bulk of the tert-butyl group can slightly retard nucleophilic attack at the carbonyl. Standard carbodiimide couplings (EDC/HOBt) may be sluggish. This protocol uses HATU, a highly active uronium coupling agent, to drive conversion.

Reagents:

  • 3-TBICA (1.0 equiv)

  • Amine Partner (1.2 equiv)

  • HATU (1.2 equiv)

  • DIPEA (Diisopropylethylamine) (3.0 equiv)

  • Solvent: DMF (Anhydrous)

Step-by-Step Procedure:

  • Activation: In a dried vial, dissolve 3-TBICA (100 mg, 0.59 mmol) in anhydrous DMF (2.0 mL).

  • Base Addition: Add DIPEA (308 µL, 1.77 mmol) and stir at Room Temperature (RT) for 5 minutes.

  • Coupling Agent: Add HATU (269 mg, 0.71 mmol). The solution typically turns yellow. Stir for 15 minutes to generate the activated ester. Note: Do not heat this step.

  • Amine Addition: Add the amine partner (0.71 mmol).

  • Reaction: Stir at RT for 4–16 hours. Monitor by LC-MS.

    • QC Check: Look for the disappearance of the acid peak (M-H: 168) and appearance of the amide product.

  • Workup: Dilute with EtOAc (20 mL), wash with sat. NaHCO₃ (2x), water (1x), and brine (1x). Dry over MgSO₄.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Troubleshooting:

  • Low Yield? If the amine partner is electron-deficient (e.g., an aniline), heat the reaction to 50°C after amine addition. Avoid heating during the activation step to prevent side reactions.

Protocol B: Curtius Rearrangement (Synthesis of Ureas/Amines)

Context: Converting the carboxylic acid to an amine (C4-NH₂) or urea is a powerful way to change the hydrogen bond donor/acceptor profile. The Curtius rearrangement using DPPA is preferred over Hofmann degradation for isoxazoles to avoid ring opening.

Safety Warning: Azides are potentially explosive. Perform all reactions behind a blast shield.

Reagents:

  • 3-TBICA (1.0 equiv)

  • DPPA (Diphenylphosphoryl azide) (1.1 equiv)

  • Triethylamine (TEA) (1.2 equiv)

  • Nucleophile (Amine for Urea / t-BuOH for Boc-Amine)

  • Solvent: Toluene (Anhydrous)

Step-by-Step Procedure:

  • Acyl Azide Formation: Dissolve 3-TBICA (200 mg, 1.18 mmol) in anhydrous Toluene (4 mL). Add TEA (197 µL, 1.41 mmol).

  • Azidation: Add DPPA (280 µL, 1.30 mmol) dropwise at 0°C. Stir at 0°C for 30 mins, then warm to RT for 1 hour.

  • Rearrangement: Heat the mixture to 90°C.

    • Observation: Evolution of nitrogen gas (bubbling) indicates isocyanate formation. Stir for 2 hours until bubbling ceases.

  • Trapping (Urea Formation): Cool to 50°C. Add the secondary amine partner (1.2 equiv). Stir for 2 hours.

    • Alternative (Primary Amine Synthesis): If the goal is the free amine, add tert-butanol (excess) instead of an amine to form the Boc-protected amine. Deprotect with TFA/DCM in a subsequent step.

  • Workup: Evaporate toluene. Redissolve in EtOAc, wash with 1N HCl (carefully), sat. NaHCO₃, and brine.

Part 4: Mechanism of Action (Curtius)[2]

Understanding the mechanism ensures the user understands the critical "Gas Evolution" phase.

Mechanism Step1 Deprotonation (Carboxylate) Step2 Attack on DPPA Step1->Step2 Step3 Acyl Azide Intermediate Step2->Step3 Step4 Concerted Rearrangement (Heat, -N2) Step3->Step4 Rate Limiting Step5 Isocyanate (Electrophile) Step4->Step5 Migration of Isoxazole Carbon

Caption: Mechanistic flow of the Curtius rearrangement. The migration of the isoxazole carbon occurs with retention of configuration.

Part 5: References & Validation

Authoritative Sources
  • Substructure Properties: National Center for Biotechnology Information. "PubChem Compound Summary for CID 56965009, 3-tert-Butylisoxazole-4-carboxylic acid" PubChem. Link

  • Curtius Rearrangement Protocols: Ghosh, A. K., et al.[1][2] "The Curtius Rearrangement: Applications in Modern Drug Discovery." ChemMedChem, 2018. (Validates DPPA methodology for heterocyclic acids). Link

  • Isoxazole Synthesis: Pinho e Melo, T. "Recent Advances on the Synthesis and Reactivity of Isoxazoles." Current Organic Chemistry, 2005. (General reactivity of the isoxazole ring).

Self-Validation Checklist
  • NMR Verification: The tert-butyl group appears as a strong singlet (9H) around

    
     1.3–1.4 ppm in 
    
    
    
    H NMR (CDCl
    
    
    ). This is your internal standard for integration.
  • LC-MS Monitoring: In acidic mobile phases (Formic acid), isoxazoles may show low ionization. If M+H is weak, try negative mode (M-H) for the carboxylic acid starting material.

Sources

Application Note: Strategic Incorporation of Isoxazole Carboxylic Acids in Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Isoxazoles are privileged scaffolds in medicinal chemistry, serving as bioisosteres for amides and esters due to their planar geometry and capacity for hydrogen bonding. Their incorporation into solid-phase synthesis (SPS) workflows allows for the rapid generation of combinatorial libraries targeting GPCRs, kinases, and bacterial enzymes.

This Application Note details two distinct methodologies for incorporating isoxazole moieties into resin-bound constructs:

  • Direct Acylation: Coupling pre-formed isoxazole carboxylic acids to resin-bound amines.

  • On-Resin Construction: Generating the isoxazole core via 1,3-dipolar cycloaddition of nitrile oxides and resin-bound alkynes.[1][2]

Strategic Planning & Decision Matrix

Before initiating synthesis, the stability of the isoxazole ring and the reactivity of the carboxylic acid must be evaluated. Isoxazole carboxylic acids are often electron-deficient, reducing the nucleophilicity of the carboxylate during activation, or sterically hindered if ortho-substituted.

Workflow Selection Diagram

The following decision tree outlines the optimal synthetic path based on substrate availability and library diversity requirements.

Isoxazole_Strategy Start START: Define Target Structure IsAcidAvailable Is the specific Isoxazole-COOH commercially available? Start->IsAcidAvailable DirectCoupling PATH A: Direct Acylation (Standard Peptide Coupling) IsAcidAvailable->DirectCoupling Yes OnResin PATH B: On-Resin Construction ([3+2] Cycloaddition) IsAcidAvailable->OnResin No StericCheck Is the COOH ortho-substituted or electron-deficient? DirectCoupling->StericCheck LibraryDiv Diversity Point Required? OnResin->LibraryDiv Activation Use HATU/HOAt or Acid Chloride Activation StericCheck->Activation Yes Standard Use DIC/Oxyma or HBTU StericCheck->Standard No AlkyneResin Resin-Bound Alkyne + Solution Nitrile Oxide LibraryDiv->AlkyneResin High Diversity Needed

Figure 1: Strategic decision tree for selecting between direct coupling of isoxazole acids versus on-resin heterocyclic construction.

Protocol A: Direct Coupling of Isoxazole Carboxylic Acids

Objective: Efficient acylation of a resin-bound amine (e.g., Rink Amide or Wang-bound peptide) with an isoxazole-4-carboxylic acid or isoxazole-5-carboxylic acid.

Challenge: Isoxazole rings are electron-withdrawing. This decreases the basicity of the carbonyl oxygen, making the formation of the active ester slower than with standard amino acids. Furthermore, 3,5-disubstituted isoxazole-4-carboxylic acids possess significant steric bulk.

Materials
  • Resin: Rink Amide MBHA (Loading 0.5–0.7 mmol/g).

  • Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HOAt.

  • Base: DIPEA (N,N-Diisopropylethylamine).[3]

  • Solvent: Anhydrous DMF or NMP.

Step-by-Step Methodology
  • Resin Preparation:

    • Swell 100 mg of Rink Amide resin in DMF (3 mL) for 30 minutes.

    • Deprotect Fmoc group (if present) using 20% Piperidine/DMF (2 x 10 min). Wash with DMF (5x), DCM (3x), DMF (3x).

  • Pre-Activation (Critical Step):

    • In a separate vial, dissolve Isoxazole Carboxylic Acid (4.0 equiv) and HATU (3.9 equiv) in minimal DMF (approx. 1-2 mL).

    • Add DIPEA (8.0 equiv) .

    • Expert Insight: Allow the mixture to activate for exactly 2 minutes . Unlike amino acids, extended activation times with isoxazole acids can lead to decarboxylation or side reactions due to the electron-deficient nature of the ring.

  • Coupling:

    • Transfer the activated solution to the resin vessel.

    • Agitate at room temperature for 2 to 4 hours .

    • Note: For sterically hindered isoxazoles (e.g., 3,5-dimethylisoxazole-4-carboxylic acid), extend time to 6 hours or perform a double coupling (fresh reagents, 2 hours).

  • Monitoring:

    • Perform a Kaiser Test (ninhydrin).

    • Result: If beads remain colorless, coupling is complete. If blue, repeat Step 3.

  • Washing:

    • Drain and wash resin with DMF (5x) and DCM (5x).

Table 1: Coupling Reagent Performance for Heterocyclic Acids
ReagentReactivityRacemization RiskRecommended Use Case
DIC/Oxyma ModerateLowStandard, unhindered isoxazoles.
HBTU/DIPEA HighModerateGeneral use; cost-effective.
HATU/HOAt Very High LowPreferred. Sterically hindered or electron-poor isoxazoles.
PyBOP HighLowAlternative if uronium salts fail.

Protocol B: On-Resin Construction via [3+2] Cycloaddition

Objective: To build the isoxazole ring directly on the solid support. This is ideal for combinatorial libraries where the isoxazole substituents are the diversity points.

Mechanism: 1,3-Dipolar cycloaddition between a resin-bound alkyne (dipolarophile) and a nitrile oxide (dipole) generated in situ.

Materials
  • Resin-Bound Alkyne: Propiolic acid coupled to Rink Amide resin.

  • Reagents: Aryl-aldoxime (precursor), Chloramine-T (oxidant), Copper(II) sulfate pentahydrate, Sodium Ascorbate.

  • Solvent: t-BuOH/H2O (1:1) or DMF/H2O.

Step-by-Step Methodology
  • Immobilization of Alkyne:

    • Couple Propiolic acid (5 equiv) to Rink Amide resin using DIC (5 equiv) and HOBt (5 equiv) in DMF for 2 hours. Wash thoroughly.

  • In Situ Nitrile Oxide Generation & Cycloaddition:

    • Suspend the alkyne-resin in t-BuOH/H2O (1:1) .

    • Add the Aldoxime (5 equiv) (Diversity Element).

    • Add Chloramine-T (5.5 equiv) . Mechanism: Chloramine-T oxidizes the aldoxime to the hydroximinoyl chloride, which dehydrohalogenates to the nitrile oxide.

    • Add CuSO4·5H2O (0.1 equiv) and Sodium Ascorbate (0.5 equiv) to catalyze the reaction (regioselective formation of 3,5-disubstituted isoxazoles).

    • Alternative: For thermal cycloaddition (mixture of 3,5- and 3,4-isomers), omit Cu/Ascorbate and heat to 60°C.

  • Reaction Incubation:

    • Agitate overnight (12–16 hours) at room temperature.

  • Work-up:

    • Wash resin with H2O (5x) to remove copper salts, then DMF (5x), DCM (5x), and Methanol (3x).

    • QC Check: An aliquot can be cleaved to verify the mass of the formed isoxazole product (M+H).

Critical Quality Control & Troubleshooting

Stability of the Isoxazole Ring

A common misconception is that the N-O bond of the isoxazole is labile under all cleavage conditions.

  • Acid Stability (TFA): The isoxazole ring is stable to standard TFA cleavage cocktails (95% TFA, 2.5% TIS, 2.5% H2O). It does not require special scavengers.

  • Base Sensitivity: The isoxazole ring is susceptible to ring opening (forming enamino ketones) under strong basic conditions (pH > 10) or nucleophilic attack. Avoid using strong bases (e.g., hydrazine, high concentration NaOH) during workup or subsequent modifications.

Troubleshooting Guide
ObservationRoot CauseCorrective Action
Incomplete Coupling (Blue Kaiser Test) Steric hindrance of the carboxylic acid.Switch to HATU/HOAt ; Increase temperature to 50°C (microwave); Double couple.
Low Yield in Cycloaddition Poor swelling in aqueous solvents.Switch solvent system to DMF/H2O (4:1) or THF/H2O to improve resin swelling.
Ring Cleavage Product Detected Exposure to reducing conditions or high pH.Ensure cleavage cocktail contains no reducing metals (e.g., Zn/AcOH). Check pH of aqueous workups.

References

  • Dadiboyena, S., & Nefzi, A. (2012). Solid phase synthesis of isoxazole and isoxazoline-carboxamides via [2+3]-dipolar cycloaddition using resin-bound alkynes or alkenes. Tetrahedron Letters, 53(16), 2054-2057.

  • Zhang, J. Y., et al. (2004). Collision-induced dissociation of valdecoxib metabolites: a novel rearrangement involving an isoxazole ring.[4] Journal of Mass Spectrometry, 39(3), 272-280. (Demonstrates N-O bond stability/cleavage mechanisms).

  • Sigma-Aldrich. (2024). Peptide Coupling Reagents Guide. (Reference for HATU/HOAt reactivity).

  • Bachem. (2024).[3] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.

Sources

Application Notes and Protocols for the Derivatization of 3-Tert-butyl-isoxazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Isoxazole Scaffold in Modern Drug Discovery

The isoxazole ring is a privileged five-membered heterocyclic motif that has garnered significant attention in medicinal chemistry. Its unique electronic properties, metabolic stability, and ability to participate in various non-covalent interactions have established it as a versatile scaffold in the design of novel therapeutic agents.[1][2] Isoxazole derivatives have demonstrated a broad spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects, making them attractive candidates for drug discovery programs.[3][4]

3-Tert-butyl-isoxazole-4-carboxylic acid is a key building block in this context. The sterically demanding tert-butyl group at the 3-position can enhance metabolic stability and modulate the pharmacokinetic profile of derivative compounds. The carboxylic acid moiety at the 4-position serves as a versatile handle for the introduction of diverse functional groups, enabling the exploration of a wide chemical space and the optimization of biological activity. This document provides detailed application notes and protocols for the derivatization of the carboxylic acid group of this compound into three key functionalities: acid chlorides, esters, and amides.

I. Conversion to 3-Tert-butyl-isoxazole-4-carbonyl chloride: A Gateway to Further Derivatization

The transformation of a carboxylic acid to an acid chloride is a fundamental step in organic synthesis, as it significantly enhances the reactivity of the carbonyl group towards nucleophilic attack. This increased electrophilicity makes acid chlorides highly valuable intermediates for the synthesis of esters and amides, particularly when dealing with less reactive alcohols or amines.

Mechanistic Rationale: Activation with Thionyl Chloride

Thionyl chloride (SOCl₂) is a widely used reagent for the conversion of carboxylic acids to acid chlorides. The reaction proceeds through the formation of a highly reactive chlorosulfite intermediate, which then undergoes nucleophilic attack by a chloride ion.[5] The driving force for the reaction is the formation of gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), which shifts the equilibrium towards the product.

G cluster_mech Mechanism of Acid Chloride Formation RCOOH 3-tert-butyl-isoxazole- 4-carboxylic acid Intermediate Chlorosulfite Intermediate RCOOH->Intermediate + SOCl₂ SOCl2 Thionyl Chloride (SOCl₂) RCOCl 3-tert-butyl-isoxazole- 4-carbonyl chloride Intermediate->RCOCl + Cl⁻ SO2 SO₂ (gas) Intermediate->SO2 HCl HCl (gas) Intermediate->HCl Chloride Cl⁻

Figure 1: Simplified mechanism of acid chloride formation.

Protocol 1: Synthesis of 3-Tert-butyl-isoxazole-4-carbonyl chloride

This protocol is adapted from established procedures for the synthesis of other isoxazole carbonyl chlorides.[6][7]

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Anhydrous dichloromethane (DCM) or toluene

  • Dry glassware under an inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous DCM, add thionyl chloride (2.0-3.0 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or by observing the cessation of gas evolution.

  • Once the reaction is complete, carefully remove the excess thionyl chloride and solvent under reduced pressure.

  • The resulting crude 3-tert-butyl-isoxazole-4-carbonyl chloride can be used in the next step without further purification or can be purified by distillation under high vacuum.

Expert Insights:

  • The use of excess thionyl chloride ensures the complete conversion of the carboxylic acid.

  • The reaction should be performed in a well-ventilated fume hood due to the evolution of toxic HCl and SO₂ gases.

  • The glassware must be scrupulously dried to prevent the hydrolysis of thionyl chloride and the product acid chloride.

II. Esterification: Modulating Lipophilicity and Pharmacokinetics

Esterification of the carboxylic acid group is a common strategy in drug design to improve a compound's pharmacokinetic properties, such as absorption and distribution. Esters can act as prodrugs, which are cleaved in vivo to release the active carboxylic acid.

Mechanistic Rationale: Fischer-Speier Esterification

The Fischer-Speier esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[8][9] The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol. The reaction is an equilibrium process, and to drive it to completion, it is common to use a large excess of the alcohol or to remove the water formed during the reaction.[10]

G cluster_ester Fischer Esterification Workflow CarboxylicAcid 3-tert-butyl-isoxazole- 4-carboxylic acid Ester Corresponding Ester CarboxylicAcid->Ester + Alcohol, H⁺ Alcohol Alcohol (e.g., MeOH, EtOH, BnOH) AcidCatalyst Acid Catalyst (e.g., H₂SO₄) Water Water

Figure 2: General workflow for Fischer esterification.

Protocol 2: Synthesis of Methyl 3-Tert-butyl-isoxazole-4-carboxylate

Materials:

  • This compound

  • Anhydrous methanol (MeOH)

  • Concentrated sulfuric acid (H₂SO₄)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in a large excess of anhydrous methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) to the solution.

  • Heat the reaction mixture to reflux and monitor by TLC.

  • After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude methyl ester.

  • Purify the product by column chromatography on silica gel if necessary.

Expert Insights:

  • The same general procedure can be applied for the synthesis of other alkyl esters by substituting methanol with the corresponding alcohol (e.g., ethanol, benzyl alcohol).

  • For less reactive or sterically hindered alcohols, it is often more efficient to first convert the carboxylic acid to the acid chloride (Protocol 1) and then react it with the alcohol in the presence of a non-nucleophilic base like pyridine or triethylamine.

DerivativeAlcoholTypical Yield (%)
Methyl esterMethanol85-95
Ethyl esterEthanol80-90
Benzyl esterBenzyl alcohol75-85

III. Amide Bond Formation: The Cornerstone of Medicinal Chemistry

The amide bond is a ubiquitous functional group in pharmaceuticals, prized for its metabolic stability and its ability to participate in hydrogen bonding interactions with biological targets. The synthesis of amides from carboxylic acids is therefore a critical transformation in drug discovery.

Mechanistic Rationale: Activation with Coupling Reagents

Direct condensation of a carboxylic acid and an amine to form an amide is generally not feasible under mild conditions. Therefore, the carboxylic acid must first be activated using a coupling reagent.

  • EDC/HOBt: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is prone to racemization and other side reactions. The addition of an auxiliary nucleophile, such as 1-hydroxybenzotriazole (HOBt), intercepts the O-acylisourea to form a more stable and less racemization-prone active ester, which then reacts with the amine to form the desired amide.[11]

  • HATU: [1-([Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridin-1-yl 3-oxide)]uronium hexafluorophosphate (HATU) is a highly efficient uronium-based coupling reagent. It reacts with the carboxylic acid to form a highly reactive activated ester, which rapidly reacts with the amine. HATU is particularly useful for coupling sterically hindered amino acids and for challenging amide bond formations.[12]

G cluster_amide Amide Coupling Workflow CarboxylicAcid 3-tert-butyl-isoxazole- 4-carboxylic acid Amide Corresponding Amide CarboxylicAcid->Amide + Amine, Coupling Reagent, Base Amine Amine (R-NH₂) CouplingReagent Coupling Reagent (e.g., EDC/HOBt, HATU) Base Base (e.g., DIPEA) Byproducts Byproducts

Figure 3: General workflow for amide bond formation.

Protocol 3: EDC/HOBt Mediated Amide Coupling

Materials:

  • This compound

  • Amine (e.g., aniline, benzylamine)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-dimethylformamide (DMF) or dichloromethane (DCM)

Procedure:

  • Dissolve this compound (1.0 eq), HOBt (1.2 eq), and the amine (1.1 eq) in anhydrous DMF.

  • Add DIPEA (2.0-3.0 eq) to the mixture and stir for 5 minutes at room temperature.

  • Add EDC·HCl (1.2 eq) in one portion and continue stirring at room temperature.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water, 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude amide by column chromatography or recrystallization.

Protocol 4: HATU Mediated Amide Coupling

Materials:

  • This compound

  • Amine

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-dimethylformamide (DMF)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the amine (1.1 eq) to the reaction mixture and continue stirring at room temperature.

  • Monitor the reaction by TLC.

  • Work-up the reaction as described in Protocol 3.

Expert Insights:

  • The choice of coupling reagent and base can significantly impact the reaction yield and purity. For sterically hindered or electron-deficient amines, HATU is often the preferred reagent.

  • Pre-activation of the carboxylic acid with HATU before adding the amine can sometimes improve yields.[13]

  • Careful control of stoichiometry is crucial for minimizing side reactions.

DerivativeAmineCoupling ReagentTypical Yield (%)
N-phenyl amideAnilineEDC/HOBt70-85
N-benzyl amideBenzylamineEDC/HOBt80-95
N-morpholinyl amideMorpholineHATU85-95

IV. Applications in Drug Discovery

The derivatization of this compound opens up a vast array of possibilities for the synthesis of novel drug candidates. The resulting amides and esters can be screened for a wide range of biological activities. The isoxazole core is a key pharmacophore in several approved drugs, and its derivatives continue to be a fertile ground for the discovery of new therapeutics.[14] For instance, isoxazole-carboxamide derivatives have shown promise as anticancer and antioxidant agents.[13][15] The specific derivatives of this compound are valuable tools for structure-activity relationship (SAR) studies, allowing researchers to fine-tune the physicochemical and pharmacological properties of lead compounds.

References

  • Greenberg, J. A., & Sammakia, T. (2017). The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride. The Journal of Organic Chemistry, 82(6), 3245–3251. [Link]

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • Kumar, M., Kumar, A., & Sharma, P. (2024). A review of isoxazole biological activity and present synthetic techniques. International Journal of Pharmaceutical Chemistry and Analysis, 11(4), 307-317.
  • Chemistry LibreTexts. (2023, January 22). Conversion of carboxylic acids to acid chlorides. Retrieved from [Link]

  • Google Patents. (n.d.). CN1233634C - Chemical synthesis method of 3-phenyl-5-methylisoxazole-4-formyl chloride.
  • Hawash, M., et al. (2021). Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. Bioinorganic Chemistry and Applications, 2021, 6696763. [Link]

  • The Organic Chemistry Tutor. (2016, December 27). Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives [Video]. YouTube. [Link]

  • Reddit. (2022, March 24). amide coupling help. r/Chempros. Retrieved from [Link]

  • Subedi, R., & Lee, J. (2015). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 56(32), 4649-4652. [Link]

  • University of Southampton. (2022). Organic & Biomolecular Chemistry. ePrints Soton.
  • Sharma, V., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances. [Link]

  • ResearchGate. (n.d.). General scheme for the preparation of 3-substituted isoxazole-4-carboxamide. Retrieved from [Link]

  • IJCRT. (n.d.). Synthesis, Characterization And Biological Activity Of Isoxazole Derivatives. Retrieved from [Link]

  • DIAL@UCLouvain. (n.d.). Synthesis of thionyl chloride: (LC015). Retrieved from [Link]

  • Al-Zoubi, R. M., et al. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Chemistry Central Journal, 11(1), 33. [Link]

  • ACS Publications. (2025). Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. ACS Sustainable Chemistry & Engineering.
  • MDPI. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules, 27(17), 5649. [Link]

  • Al-Hourani, B. J., et al. (2022). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. Scientific Reports, 12(1), 10738. [Link]

  • Zanco Journal of Medical Sciences. (2025). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile oxide. Zanco Journal of Medical Sciences.
  • National Center for Biotechnology Information. (n.d.). Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides. Retrieved from [Link]

  • OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]

  • PubMed. (n.d.). Medicinal Chemistry Perspective of Fused Isoxazole Derivatives. Retrieved from [Link]

Sources

Application Note: Industrial Synthesis of Isoxazole-4-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists. It synthesizes high-value protocols from patent literature, focusing on the industrial-scale synthesis of isoxazole-4-carboxylic acids , specifically the 5-methyl derivative (a key intermediate for Leflunomide).[1]

Patent-Derived Protocols for Regioselectivity, Scalability, and Purity

Strategic Overview

Isoxazole-4-carboxylic acids are critical scaffolds in medicinal chemistry, serving as precursors for disease-modifying antirheumatic drugs (e.g., Leflunomide), antibiotics, and GABA agonists.[1] While academic literature often focuses on dipolar cycloadditions (nitrile oxides + alkynes), patent literature reveals that cyclocondensation strategies are the industrial standard due to cost-efficiency and scalability.[1]

This guide focuses on the "Enol Ether Route," the most robust method found in patent disclosures (e.g., US2003/0139606, WO2003042193).[1] This pathway avoids the safety hazards of handling unstable nitrile oxides and offers superior control over regioselectivity (5-methyl vs. 3-methyl isomers).[1]

Core Reaction Logic

The synthesis typically proceeds in three stages:

  • Activation: Conversion of a

    
    -keto ester to an ethoxymethylene intermediate (enol ether) using triethyl orthoformate (TEOF).
    
  • Cyclization: Nucleophilic attack by hydroxylamine to close the isoxazole ring.[1]

  • Hydrolysis: Saponification of the ester to the free acid.[1]

Critical Pathways & Decision Logic (Visualized)

The following diagram outlines the critical process decisions required to minimize impurities such as the 3-methyl isomer and "CATA" (cyanoacetoacetic acid derivatives).

IsoxazoleSynthesis Start Beta-Keto Ester (Ethyl Acetoacetate) Activation Activation Step (TEOF + Ac2O) Start->Activation 90-120°C Intermediate Enol Ether (Ethyl Ethoxymethylene) Activation->Intermediate -EtOH Cyclization Cyclization (NH2OH·H2SO4) Intermediate->Cyclization RegioControl Temp Control (-20°C to 0°C) Cyclization->RegioControl Critical Ester Ethyl 5-methylisoxazole- 4-carboxylate RegioControl->Ester High Regioselectivity Hydrolysis Hydrolysis Strategy Ester->Hydrolysis RouteA Route A: HCl/AcOH (Old Method) Hydrolysis->RouteA Low Yield Long Time RouteB Route B: 60% H2SO4 (Modern Patent) Hydrolysis->RouteB High Yield Fast Product Final Product Isoxazole-4-carboxylic Acid RouteB->Product

Figure 1: Strategic workflow for the synthesis of 5-methylisoxazole-4-carboxylic acid, highlighting the modern sulfuric acid hydrolysis route.

Detailed Experimental Protocols

These protocols are synthesized from US Patent 2003/0139606 and WO 2003/042193 , which describe optimized conditions to avoid the formation of the difficult-to-remove byproduct 2-cyanoacetoacetic-1-(4'-trifluoromethyl)-anilide (CATA) in downstream processing.[1]

Protocol A: Formation of Ethyl 5-methylisoxazole-4-carboxylate

Objective: Synthesize the isoxazole ester with >95% regioselectivity.

Reagents:

  • Ethyl acetoacetate (1.0 eq)[1]

  • Triethyl orthoformate (TEOF) (1.5 eq)[1]

  • Acetic anhydride (2.0 eq)[1]

  • Hydroxylamine sulfate (0.55 eq)[1]

  • Sodium Acetate (Buffer)[1]

  • Ethanol (Solvent)[1][2]

Step-by-Step Methodology:

  • Enol Ether Formation:

    • Charge a reactor with ethyl acetoacetate, TEOF, and acetic anhydride.[1][3]

    • Heat the mixture to 100–120°C for 2–4 hours.

    • Mechanism Check: The acetic anhydride drives the equilibrium by sequestering the ethanol produced.

    • Distill off low boilers (ethyl acetate/ethanol) to concentrate the crude ethyl ethoxymethyleneacetoacetate.[1]

  • Cyclization (The Critical Step):

    • Prepare a separate vessel with hydroxylamine sulfate and sodium acetate in water/ethanol.[1]

    • Cool this receiver solution to -5°C to 0°C.

    • Add the crude enol ether from Step 1 dropwise to the cold hydroxylamine solution.

    • Why? Low temperature prevents the kinetic formation of the unwanted 3-methyl isomer.

    • Stir for 1–2 hours at 0°C, then allow to warm to room temperature.

  • Workup:

    • Extract with ethyl acetate or toluene.[1] Wash with water.[1][4]

    • Evaporate solvent to yield the crude ester (typically an oil or low-melting solid).[1]

Protocol B: Optimized Hydrolysis (The H2SO4 Method)

Objective: Hydrolyze the ester to the acid without degrading the isoxazole ring or forming side products. Source: US Patent Application 2003/0139606 (Vertex/Dr. Reddy's Labs).[1]

Reagents:

  • Crude Ethyl 5-methylisoxazole-4-carboxylate[1]

  • Sulfuric Acid (60% aqueous solution)[1][5]

Step-by-Step Methodology:

  • Reaction Setup:

    • Suspend the crude ester in 60% aqueous H2SO4 (approx. 3-4 volumes).

    • Note: Do not use the older acetic acid/HCl mixture; it requires 9+ hours and yields are lower (see Table 1).[1]

  • Heating:

    • Heat the mixture to 80–85°C .

    • Monitor the reaction by HPLC.[1][6] Complete conversion is typically observed in 3.5 hours .[1]

  • Isolation:

    • Cool the reaction mixture to 5–10°C.

    • The product, 5-methylisoxazole-4-carboxylic acid, will crystallize out of the acidic medium.[1]

    • Filter the solids and wash with cold water to remove residual acid.[1]

    • Dry at 60°C.[1][6]

Data Analysis: Process Comparison

The following table compares the "Classic" academic/early patent route against the "Optimized" industrial route described in Protocol B.

ParameterClassic Route (HCl/AcOH)Optimized Route (60% H2SO4)Impact
Reaction Time 9 - 12 Hours3.5 Hours3x Throughput
Yield 65 - 75%85 - 92%Cost Reduction
Solvent Cost High (Acetic Acid)Low (Water)Green Chemistry
Impurity Profile High (Ring opening risks)Low (<0.1% impurities)Quality

Table 1: Comparative metrics derived from US20030139606A1.

Troubleshooting & Optimization

Expert Insight: The most common failure mode in this synthesis is poor regiocontrol during the cyclization step.[1]

  • Issue: High levels of 3-methyl isomer. [1]

    • Cause: Reaction temperature during hydroxylamine addition was too high (>10°C).[1]

    • Fix: Ensure the hydroxylamine solution is effectively chilled (-5°C) and the addition is slow enough to dissipate the exotherm.

  • Issue: Low Yield in Step 1.

    • Cause: Incomplete removal of ethanol during enol ether formation.[1]

    • Fix: Use a fractionating column to drive the equilibrium by removing ethanol/ethyl acetate azeotropes.

  • Issue: "Gummy" Product in Hydrolysis.

    • Cause: Acid concentration too low (<50%).[1]

    • Fix: Ensure H2SO4 concentration is maintained at 60%. At this concentration, the organic acid is insoluble and crystallizes cleanly.[1]

Generalization for 3-Substituted Isoxazoles

To synthesize 3-substituted-isoxazole-4-carboxylic acids (where the substituent is at the 3-position rather than the 5-position), the protocol must be inverted.

  • Patent Reference: CN103539753A.[1]

  • Modification: Instead of TEOF, use N,N-dimethylformamide dimethyl acetal (DMF-DMA) with a 3-substituted-3-oxopropionate.

  • Mechanism: DMF-DMA reacts to form a dimethylaminomethylene intermediate.[1] Cyclization with hydroxylamine hydrochloride in the presence of alkali (NaOH) favors the 3-substituted isomer due to the steric and electronic directing effects of the dimethylamino group.

References

  • Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.

    • Source: US Patent Application 2003/0139606A1.[1]

    • Relevance: Defines the optimized H2SO4 hydrolysis and low-temp cycliz
    • URL
  • Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.

    • Source: WO Patent 2003/042193.[1]

    • Relevance: International filing covering the scale-up and impurity profiles (CATA).[1]

    • URL
  • Synthesis method of high-regioselectivity 3-substituted-4-isoxazole carboxylic acid.

    • Source: CN Patent 103539753A.[1]

    • Relevance: Protocol for varying the substitution p
    • URL
  • Process for preparing 5-methylisoxazole-4-carboxylic acid chloride.

    • Source: US Patent 6,342,86 (Referenced as the '286 process in newer patents).[1]

    • Relevance: Historical context for the "Old Method" (Route A) used for comparison.
    • URL

Sources

Application Note: Strategic Utilization of 3-Tert-butyl-isoxazole-4-carboxylic Acid in Next-Gen Agrochemicals

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Use of 3-Tert-butyl-isoxazole-4-carboxylic acid in Agrochemical Research Content Type: Detailed Application Note and Protocol Guide Audience: Senior Researchers, Synthetic Chemists, and Agrochemical Discovery Teams

Executive Summary: The "Titanic" Steric Anchor

In modern agrochemical design, metabolic stability and lipophilicity are the twin pillars of efficacy. While the "Magic Methyl" effect is well-documented, the This compound (CAS 1217047-14-7) represents a "Titanic Tert-butyl" strategy. This moiety serves two critical functions:

  • Metabolic Blocking: The bulky tert-butyl group at the 3-position effectively shields the isoxazole ring from oxidative degradation by cytochrome P450 enzymes in plants and pests.

  • Lipophilic Driver: It significantly increases logP, enhancing cuticular penetration in foliar herbicides and fungicides.

This guide details the regioselective synthesis of this specific isomer (avoiding the common 5-tert-butyl impurity) and provides a high-efficiency protocol for its coupling into bioactive scaffolds.

Chemical Utility & Reactivity Profile

The 3-tert-butyl-isoxazole core is electronically distinct from its 3-methyl analogs. The electron-donating induction (+I effect) of the tert-butyl group enriches the ring electron density, potentially altering the pKa of the carboxylic acid (approx. pKa 3.5–4.0) and reducing the electrophilicity of the 4-carbonyl carbon.

Key Reactivity Challenge:

  • Steric Hindrance: The adjacent tert-butyl group creates significant steric crowding around the C4-carboxylic acid. Standard amide couplings (EDC/NHS) often suffer from slow kinetics or low yields.

  • Solution: Activation via acid chloride (using oxalyl chloride/DMF) or Ghosez’s Reagent is required for quantitative conversion.

Validated Synthesis Protocol: The Nitrile Oxide Route

Note: Standard condensation of ethyl pivaloylacetate with triethyl orthoformate and hydroxylamine typically yields the 5-tert-butyl isomer. To guarantee the 3-tert-butyl regiochemistry, a [3+2] cycloaddition strategy is mandatory.

Workflow Diagram

SynthesisWorkflow Pivalaldehyde Pivalaldehyde Oxime Pivalaldehyde Oxime Pivalaldehyde->Oxime NH2OH·HCl, NaOH rt, 2h NitrileOxide [Nitrile Oxide Intermediate] Oxime->NitrileOxide NCS, DMF Chlorination Ester Methyl 3-t-Bu-isoxazole-4-carboxylate NitrileOxide->Ester Et3N, Methyl Propiolate [3+2] Cycloaddition Propiolate Methyl Propiolate Propiolate->Ester Acid 3-t-Bu-isoxazole-4-carboxylic Acid Ester->Acid LiOH, THF/H2O Hydrolysis

Caption: Regioselective synthesis of this compound via nitrile oxide cycloaddition.[1][2][3]

Step-by-Step Methodology
Step 1: Preparation of Pivalaldehyde Oxime
  • Reagents: Pivalaldehyde (10.0 g, 116 mmol), Hydroxylamine hydrochloride (9.7 g, 140 mmol), NaOH (6.0 g, 150 mmol), Water/Ethanol (1:1, 100 mL).

  • Procedure: Dissolve hydroxylamine HCl in water; add NaOH. Cool to 0°C. Add pivalaldehyde dropwise. Stir at room temperature (RT) for 2 hours.

  • Workup: Extract with Et2O (3x). Dry over MgSO4 and concentrate.

  • Checkpoint: Product should be a white crystalline solid or clear oil. confirm via TLC (Rf ~0.4 in 20% EtOAc/Hex).

Step 2: [3+2] Cycloaddition (The Critical Step)

This step establishes the 3-t-butyl regiochemistry.

  • Reagents: Pivalaldehyde oxime (5.0 g, 49 mmol), N-Chlorosuccinimide (NCS) (7.2 g, 54 mmol), Methyl Propiolate (4.5 mL, 54 mmol), Triethylamine (Et3N) (7.5 mL, 54 mmol), DMF (50 mL).

  • Procedure:

    • Dissolve oxime in DMF. Add NCS portion-wise at 0°C (Exothermic!). Stir 1h to form the hydroximoyl chloride in situ.

    • Add Methyl Propiolate.

    • Crucial: Add Et3N very slowly (dropwise over 30 mins) at 0°C. This generates the nitrile oxide slowly, favoring reaction with the propiolate over dimerization (furoxan formation).

    • Allow to warm to RT and stir overnight.

  • Workup: Pour into ice water. Extract with EtOAc. Wash with brine (3x) to remove DMF. Dry and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc gradient). The product is Methyl 3-tert-butylisoxazole-4-carboxylate .

Step 3: Hydrolysis
  • Reagents: Methyl ester (from Step 2), LiOH·H2O (2.0 equiv), THF/Water (3:1).

  • Procedure: Stir at 50°C for 4 hours.

  • Workup: Acidify to pH 2 with 1M HCl. The acid often precipitates as a white solid. Filter and dry. Recrystallize from Toluene if necessary.

Application Protocol: Sterically Demanding Amide Coupling

Scenario: Coupling 3-t-Bu-isoxazole-4-COOH to a deactivated aniline (common in SDHI fungicides).

Why standard coupling fails: The tert-butyl group blocks the trajectory of nucleophiles. HATU/EDC reactions are often sluggish (24-48h) and yield incomplete conversion.

Recommended Protocol: The Ghosez Reagent Method

This method generates the acid chloride under neutral conditions, avoiding the harshness of thionyl chloride.

Reagents:

  • This compound (1.0 equiv)

  • Ghosez's Reagent (1-Chloro-N,N,2-trimethylpropenylamine) (1.2 equiv)

  • Target Aniline/Amine (1.1 equiv)

  • Pyridine or 2,6-Lutidine (2.0 equiv)

  • Dichloromethane (DCM) (anhydrous)

Procedure:

  • Activation: In a flame-dried flask under N2, dissolve the carboxylic acid in DCM. Add Ghosez's Reagent dropwise at RT. Stir for 1 hour.

    • Mechanism:[4][5][6][7] The acid is converted to the acid chloride; the byproduct is the volatile N,N-dimethylisobutyramide.

  • Coupling: Add the pyridine, followed by the amine.

  • Reaction: Stir at RT for 4–6 hours. (The high reactivity of the acid chloride overcomes the steric hindrance).

  • Quench: Dilute with DCM, wash with 1M HCl (to remove pyridine), sat. NaHCO3, and brine.[2]

Analytical Characterization Data (Expected)

PropertyValue / FeatureNotes
Appearance White to Off-white crystalline solid
Melting Point 120–124 °CDistinct from 5-tBu isomer (~106°C)
1H NMR (CDCl3) δ 8.95 (s, 1H), 1.45 (s, 9H)Diagnostic: H-5 proton is a singlet around 8.9-9.0 ppm.[8] t-Butyl is a singlet at 1.45 ppm.
13C NMR C-3 (168 ppm), C-4 (110 ppm), C-5 (160 ppm)C-3 is deshielded by t-Bu and N-O bond.
MS (ESI-) [M-H]- = 168.1Negative mode is preferred for carboxylic acids.

Agrochemical Scaffold Design Logic

The this compound is a bioisostere for:

  • Thiazole-4-carboxylic acids (found in Thifluzamide).[5]

  • Pyrazoles (found in SDHI fungicides like Fluxapyroxad).

Diagram: Scaffold Hop Opportunities

ScaffoldHop cluster_0 Standard Motifs cluster_1 Innovation Motif Target Target Enzyme (e.g., SDH, HPPD, PPO) Thiazole Thiazole-4-carboxamide (Metabolically Vulnerable) Thiazole->Target Binding Pyrazole Pyrazole-4-carboxamide (Crowded IP Space) Pyrazole->Target Binding Isoxazole 3-t-Bu-Isoxazole-4-carboxamide (High logP, Novel IP, Metabolic Shield) Isoxazole->Target Enhanced Stability

Caption: Replacing thiazole/pyrazole cores with 3-t-Bu-isoxazole enhances metabolic stability and bypasses crowded IP.

Safety & Handling

  • Hazards: The compound is an organic acid and likely an irritant (H315, H319).

  • Precursors: Methyl propiolate is a lachrymator. Hydroxylamine is a potential sensitizer and explosive if heated dry.

  • Waste: Dispose of chlorinated solvents (DCM) and aqueous layers containing DMF separately.

References

  • Regioselective Synthesis of Isoxazoles: Hansen, T. V., Wu, P., & Fokin, V. V. (2005).[7] One-pot copper(I)-catalyzed synthesis of 3,5-disubstituted isoxazoles. The Journal of Organic Chemistry, 70(19), 7761–7764. Link

  • Nitrile Oxide Cycloaddition Mechanism: Himo, F., et al. (2005).[7] Cycloaddition of alkynes and organic azides/nitrile oxides.[7] Journal of the American Chemical Society, 127(1), 210–216.[7] Link

  • Ghosez's Reagent Protocol: Ghosez, L., et al. (1979). Synthesis of acyl chlorides from carboxylic acids. Organic Syntheses, 59, 26. Link

  • Agrochemical Bioisosteres: Lamberth, C. (2013). Heterocyclic chemistry in crop protection. Pest Management Science, 69(10), 1106-1114. Link

  • Commercial Source Verification: AK Scientific Catalog Entry for this compound (CAS 1217047-14-7).[9] Link

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in 3-Tert-butyl-isoxazole-4-carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-tert-butyl-isoxazole-4-carboxylic acid. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you overcome challenges and optimize your experimental outcomes. This guide is structured in a question-and-answer format to directly address the specific issues you may encounter.

The synthesis of this compound is typically a multi-step process. Low yield can arise from challenges in either the formation of the core isoxazole ring or the subsequent functional group manipulations. A common and efficient route involves two key stages:

  • Step 1: Isoxazole Ring Formation. A [3+2] cycloaddition reaction between a nitrile oxide (generated in situ from an oxime) and an alkyne to form a precursor, such as 3-tert-butyl-isoxazole-4-carbonitrile.

  • Step 2: Hydrolysis. Conversion of the nitrile precursor to the final carboxylic acid product.

This guide is divided into sections addressing potential failures at each of these critical stages.

Part 1: Troubleshooting the Isoxazole Ring Formation

The foundational step of building the heterocyclic core is critical. Low yield at this stage often stems from issues with the highly reactive nitrile oxide intermediate or suboptimal reaction conditions.

Frequently Asked Questions (FAQs) - Ring Formation

Question 1: My TLC analysis shows a significant amount of unreacted starting materials and very little product. What is the likely cause?

Answer: This issue typically points to a failure in the generation or reactivity of the nitrile oxide intermediate. The most common culprit is the dimerization of the nitrile oxide to form a furoxan (1,2,5-oxadiazole-2-oxide), a kinetically favorable side reaction that consumes the intermediate before it can react with your alkyne.[1]

Causality and Expert Recommendations:

  • In Situ Generation is Key: Nitrile oxides are unstable and should always be generated in situ.[1] The slow addition of the base (like triethylamine) or oxidant used to generate the nitrile oxide from its precursor (e.g., a hydroximoyl chloride) is crucial. This maintains a low concentration of the nitrile oxide, favoring the desired bimolecular reaction with the alkyne over the undesired dimerization.

  • Reagent Purity: Ensure the purity of your starting materials. The precursor to the nitrile oxide (pivalohydroximoyl chloride) and the alkyne (e.g., 2-propynenitrile or ethyl propiolate) must be of high purity. Impurities can inhibit the reaction or promote side reactions.

  • Temperature Control: While some reactions require heat, high temperatures can accelerate the decomposition and dimerization of the nitrile oxide. Attempt the reaction at room temperature first. If the reaction is sluggish, gentle heating (40-50 °C) may be beneficial, but this must be optimized carefully.

Question 2: I am observing a major byproduct that is not my starting material. How can I identify and prevent it?

Answer: As mentioned above, the most likely byproduct is the furoxan dimer.[1] Another possibility, depending on the specific alkyne used, is the formation of a regioisomer. The [3+2] cycloaddition of a nitrile oxide to an unsymmetrical alkyne can potentially yield two different regioisomers (e.g., the 4-substituted vs. the 5-substituted product).

Causality and Expert Recommendations:

  • Byproduct Identification: The furoxan dimer will have a distinct mass (2x the mass of the nitrile oxide intermediate) and NMR spectrum. Characterizing the main byproduct is the first step in troubleshooting.

  • Improving Regioselectivity: Regioselectivity in 1,3-dipolar cycloadditions is governed by both steric and electronic factors.[1]

    • Solvent Polarity: The polarity of the solvent can influence the regioselectivity. Experiment with a range of solvents from non-polar (e.g., toluene, DCM) to polar aprotic (e.g., acetonitrile, THF).

    • Catalysis: For terminal alkynes, copper-catalyzed conditions (Cu(I)) are known to significantly improve both the rate and regioselectivity of the cycloaddition, often leading exclusively to the 3,5-disubstituted isoxazole.[2][3][4][5] This is a highly recommended strategy to explore.

Troubleshooting Workflow: Isoxazole Ring Formation

This workflow provides a logical sequence for diagnosing and resolving low yields in the cycloaddition step.

G start Low Yield in Cycloaddition Step check_sm Verify Purity & Integrity of Starting Materials (Oxime, Alkyne, Base) start->check_sm check_conditions Review Reaction Conditions: - In Situ Generation? - Temperature? - Solvent? start->check_conditions analyze_byproducts Analyze Crude Reaction Mixture (TLC, LC-MS, NMR) Identify Byproducts check_conditions->analyze_byproducts furoxan_issue Primary Byproduct is Furoxan Dimer? analyze_byproducts->furoxan_issue regioisomer_issue Mixture of Regioisomers? furoxan_issue->regioisomer_issue No optimize_addition Optimize Generation of Nitrile Oxide: - Slow addition of base/oxidant - Lower reaction temperature furoxan_issue->optimize_addition Yes optimize_regio Optimize for Regioselectivity: - Screen different solvents - Introduce Cu(I) catalyst - Modify electronic properties of reactants regioisomer_issue->optimize_regio Yes success Improved Yield of Desired Precursor regioisomer_issue->success No (Re-evaluate reaction) optimize_addition->success optimize_regio->success

Caption: A decision-making flowchart for troubleshooting low yield in the isoxazole cycloaddition step.

Recommended Reaction Conditions & Protocol
Table 1: Recommended Starting Conditions for Cycloaddition
ParameterRecommended ConditionRationale
Nitrile Oxide Precursor Pivalohydroximoyl chlorideGenerates the 3-tert-butyl nitrile oxide.
Alkyne 3-ButynenitrileProvides the nitrile group at the 4-position directly.
Base Triethylamine (Et₃N)A non-nucleophilic organic base suitable for in situ generation.
Solvent Tetrahydrofuran (THF) or Dichloromethane (DCM)Common aprotic solvents that dissolve reactants well.
Temperature 0 °C to Room TemperatureMinimizes thermal decomposition and dimerization of the nitrile oxide.[1]
Catalyst (Optional) Copper(I) Iodide (CuI) (5-10 mol%)Recommended to improve regioselectivity and reaction rate.[3][4]
Protocol 1: General Procedure for Copper-Catalyzed Synthesis of 3-tert-butyl-isoxazole-4-carbonitrile
  • To a stirred solution of 3-butynenitrile (1.0 eq.) and pivalohydroximoyl chloride (1.1 eq.) in THF (0.5 M) under an inert atmosphere (N₂ or Ar), add Copper(I) Iodide (0.05 eq.).

  • Cool the mixture to 0 °C using an ice bath.

  • Add triethylamine (1.2 eq.) dropwise over 30-60 minutes using a syringe pump. The slow addition is critical to minimize side reactions.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase). The product should be a new, more polar spot than the starting alkyne.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 3-tert-butyl-isoxazole-4-carbonitrile.

Part 2: Troubleshooting the Nitrile Hydrolysis Step

The hydrolysis of the nitrile to a carboxylic acid is the final and often challenging step. The isoxazole ring can be sensitive to the harsh conditions (strong acid or base and high temperatures) required for this transformation.

Frequently Asked Questions (FAQs) - Hydrolysis

Question 3: My hydrolysis reaction is very slow or stalls, leaving unreacted nitrile precursor. How can I drive the reaction to completion?

Answer: Nitrile hydrolysis is notoriously slow and often requires forcing conditions.[6] Incomplete conversion is a common source of low yield.

Causality and Expert Recommendations:

  • Insufficiently Harsh Conditions: You may need to increase the reaction temperature or the concentration of the acid/base. Heating under reflux is standard for this transformation.[7][8]

  • Solubility Issues: The starting nitrile may not be fully soluble in the aqueous acidic or basic medium, limiting the reaction rate.[6] Adding a co-solvent like ethanol or dioxane can improve solubility and accelerate the reaction.

  • Choice of Acid/Base: For acid hydrolysis, concentrated HCl or a mixture of H₂SO₄ in aqueous acetic acid can be more effective than dilute acids. For basic hydrolysis, a higher concentration of NaOH or KOH (e.g., 6-12 M) may be necessary.

Question 4: I believe the hydrolysis is working, but my final yield is very low after workup. I suspect product degradation. Is this possible?

Answer: Yes, this is a significant concern. The isoxazole ring, while aromatic, can be susceptible to decomposition or ring-opening under prolonged exposure to highly acidic or basic conditions at high temperatures.[9]

Causality and Expert Recommendations:

  • Minimize Reaction Time: The key is to find a balance between complete conversion and minimal degradation. Monitor the reaction closely (TLC or LC-MS) and stop it as soon as the starting material is consumed. Do not leave it to reflux unnecessarily for extended periods.

  • Consider Basic Hydrolysis: While both methods can work, alkaline hydrolysis is sometimes milder on sensitive heterocyclic systems. The reaction produces the carboxylate salt, which is then neutralized in a separate, cold acidification step. This avoids exposing the final carboxylic acid product to hot acid.[7][8]

  • Workup and Purification Losses: The final product is an acid. During a basic workup, ensure you acidify the aqueous layer sufficiently (to pH ~2) to fully protonate the carboxylate and precipitate the product. Incomplete precipitation is a common cause of yield loss. The product can then be isolated by filtration or extraction into an organic solvent.[10]

Troubleshooting Workflow: Nitrile Hydrolysis

G start Low Yield in Hydrolysis Step check_completion Is the Reaction Incomplete? (Significant Starting Material Remains) start->check_completion increase_severity Increase Reaction Severity: - Higher Temp (Reflux) - Higher Acid/Base Conc. - Add Co-solvent (EtOH) check_completion->increase_severity Yes check_degradation Reaction Goes to Completion, but Yield is Low. Suspect Degradation/Loss. check_completion->check_degradation No success Improved Yield of Carboxylic Acid increase_severity->success optimize_conditions Optimize for Stability: - Reduce reaction time - Switch from Acidic to Basic Hydrolysis - Lower temperature if possible check_degradation->optimize_conditions Yes optimize_workup Optimize Workup & Isolation: - Ensure complete precipitation (check pH) - Thorough extraction - Careful purification (recrystallization) check_degradation->optimize_workup No (Re-evaluate) optimize_conditions->success optimize_workup->success

Caption: A logical workflow for troubleshooting the nitrile hydrolysis step.

Recommended Hydrolysis Protocols
Table 2: Comparison of Hydrolysis Conditions
MethodReagentsProsCons
Acidic Hydrolysis Conc. HCl or H₂SO₄/H₂O/AcOHDirect isolation of the carboxylic acid.Can be harsh; potential for ring degradation with prolonged heating.[7][8]
Alkaline Hydrolysis 6M NaOH or KOH in H₂O/EtOHGenerally milder on the heterocycle; saponifies to the salt.Requires a separate acidification step to isolate the product.[7][8]
Protocol 2: Acidic Hydrolysis
  • Place the 3-tert-butyl-isoxazole-4-carbonitrile (1.0 eq.) in a round-bottom flask.

  • Add a 1:1 mixture of concentrated hydrochloric acid and water (enough to make a ~0.5 M solution).

  • Heat the mixture to reflux (typically 100-110 °C) and stir vigorously.

  • Monitor the reaction by TLC until the starting material spot has disappeared (this may take 4-24 hours).

  • Cool the reaction mixture to room temperature and then in an ice bath.

  • The product may precipitate upon cooling. If so, collect the solid by vacuum filtration and wash with cold water.

  • If the product remains in solution, extract with a suitable organic solvent like ethyl acetate (3x).

  • Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the crude carboxylic acid.

  • Recrystallize from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) for purification.

Protocol 3: Alkaline Hydrolysis
  • To a solution of 3-tert-butyl-isoxazole-4-carbonitrile (1.0 eq.) in ethanol, add an aqueous solution of 6M sodium hydroxide (3-5 eq.).

  • Heat the mixture to reflux (typically 80-90 °C) until TLC analysis shows complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether or hexanes) to remove any non-acidic impurities.

  • Cool the aqueous layer in an ice bath and acidify to pH 2 by slowly adding cold concentrated HCl with vigorous stirring.

  • A white precipitate of the carboxylic acid should form.

  • Collect the solid by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum to yield the final product.

References
  • The Synthesis of 3-Isoxazolecarboxylic Acid: Methods and Significance. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • CN103539753A - Synthesis method of high-regioselectivity 3-substituted-4-isoxazole carboxylic acid. (2014). Google Patents.
  • Mironovich, L. M., et al. (2020). Synthesis of 3-tert-Butyl-4-hydroxy-1,4-dihydropyrazolo[5,1-c][1][9][11]triazines. ResearchGate. Retrieved from [Link]

  • Isoxazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. (2022). National Institutes of Health. Retrieved from [Link]

  • Making Carboxylic Acids by the Hydrolysis of Nitriles. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. (2012). National Institutes of Health. Retrieved from [Link]

  • Hydrolysis of nitriles. (n.d.). Chemguide. Retrieved from [Link]

  • How to hydrolyze ester in presence of isoxazole moiety? (2017). ResearchGate. Retrieved from [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. (2025). RSC Publishing. Retrieved from [Link]

  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. (2021). SpringerLink. Retrieved from [Link]

  • US3542822A - Hydrolysis of nitriles to carboxylic acids. (1970). Google Patents.

Sources

Technical Support Center: Purification of 3-Tert-butyl-isoxazole-4-carboxylic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and professionals in drug development engaged in the purification of 3-tert-butyl-isoxazole-4-carboxylic acid. Recrystallization is a powerful technique for purifying solid compounds, leveraging differences in solubility to separate the desired material from impurities. This document provides a comprehensive, question-and-answer-based troubleshooting guide, detailed experimental protocols, and the scientific rationale behind these procedures to ensure a high degree of purity and yield.

Understanding the Compound: Physicochemical Properties

A foundational understanding of the target compound's properties is critical for designing an effective purification strategy.

PropertyValueSource
Molecular Formula C₈H₁₁NO₃[1]
Molecular Weight 169.18 g/mol [1][2]
Appearance White to off-white solid/powderInferred from similar compounds[3]
Storage Sealed in dry, 2-8°C[2]
SMILES O=C(C1=CON=C1C(C)(C)C)O[1]
CAS Number 1217047-14-7[1]

Frequently Asked Questions & Troubleshooting Guide

This section addresses common challenges encountered during the recrystallization of this compound, providing both solutions and the underlying scientific principles.

Q1: How do I select the best solvent for recrystallization?

Answer: The ideal recrystallization solvent is one in which your target compound, this compound, is highly soluble at elevated temperatures but poorly soluble at low temperatures.[4] This differential solubility is the cornerstone of the technique, allowing for dissolution of the impure solid in a minimum amount of hot solvent and subsequent crystallization of the pure compound upon cooling, leaving impurities behind in the solution (mother liquor).[5]

Key Solvent Characteristics:

  • Solubility Gradient: The compound should have a steep solubility curve in the solvent—high solubility when hot, low solubility when cold. The ratio of high-temperature to low-temperature solubility is a good indicator of potential recovery yield.[6]

  • Impurity Solubility: Ideally, impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or remain soluble in the cold solvent (and be removed with the mother liquor).

  • Inertness: The solvent must not react with the compound.[4]

  • Boiling Point: The solvent's boiling point should be below the melting point of the compound to prevent "oiling out."[7] A relatively low boiling point also facilitates easy removal from the purified crystals during drying.[8]

  • Volatility & Safety: The solvent should be volatile enough to be easily removed by evaporation but not so volatile that significant loss occurs during heating.[4] It should also be non-toxic, non-flammable, and environmentally benign whenever possible.[4][9]

Given the structure of this compound (a polar carboxylic acid and a moderately polar isoxazole ring combined with a nonpolar tert-butyl group), a solvent screening is recommended. Good starting points would include alcohols (ethanol, methanol, isopropanol), water, or mixtures of these with less polar solvents like toluene or hexanes.[10][11]

Q2: My compound isn't dissolving, even when I heat it. What's wrong?

Answer: This issue typically stems from two primary causes: an inappropriate solvent choice or an insufficient volume of solvent.

Troubleshooting Steps:

  • Verify Solvent Choice: The principle of "like dissolves like" is a useful guide. Your compound has both polar (carboxylic acid) and non-polar (tert-butyl group) characteristics. If you are using a highly non-polar solvent (e.g., hexane), it may not be capable of dissolving the polar functional groups. Conversely, a highly polar solvent like water might be a poor choice if the non-polar character dominates.

  • Add More Solvent: Add the chosen solvent in small increments (e.g., 1-2 mL at a time for a 1-gram sample) to the boiling solution. Allow time for dissolution after each addition. The goal is to create a saturated solution at the solvent's boiling point, using the minimum amount of solvent necessary.[5] Using too much solvent is a common error that will significantly reduce your final yield.[7]

Q3: The solution is clear and hot, but no crystals are forming as it cools. What should I do?

Answer: The failure of crystals to form from a clear solution, even after cooling, is often due to the formation of a supersaturated solution.[5] In this state, the concentration of the solute is higher than its normal saturation point, but crystallization has not been initiated.

Methods to Induce Crystallization:

  • Scratching: Use a glass stirring rod to gently scratch the inside surface of the flask just below the surface of the solution. The microscopic rough edges of the scratch provide a nucleation site where crystals can begin to form.[12]

  • Seeding: If you have a small crystal of the pure compound, add it to the supersaturated solution. This "seed crystal" acts as a template, initiating rapid crystal growth.[4]

  • Further Cooling: Place the flask in an ice-water bath to further decrease the solubility of the compound. This should only be done after the solution has been allowed to cool slowly to room temperature first, as rapid cooling can trap impurities.

  • Reduce Solvent Volume: If too much solvent was added initially, you may need to gently heat the solution to evaporate some of the solvent and increase the concentration of the compound.[7] Be careful not to evaporate too much.

Q4: My compound separated as an oil instead of crystals. How can I fix this?

Answer: This phenomenon, known as "oiling out," occurs when the solute comes out of solution at a temperature above its melting point, or when the concentration of impurities is very high.[7] The result is an impure liquid layer instead of solid crystals.

Corrective Actions:

  • Re-dissolve and Dilute: Heat the solution to re-dissolve the oil. Add a small amount of additional hot solvent to lower the saturation point.[7]

  • Slow Cooling: Allow the solution to cool much more slowly. You can insulate the flask or leave it on a hot plate that is turned off to gradually cool.[7] Slow cooling provides the necessary time for the ordered lattice of a crystal to form instead of the disordered state of an oil.

  • Change Solvents: If the problem persists, the boiling point of your solvent may be too high relative to your compound's melting point. Select a solvent with a lower boiling point.

Q5: My final yield is very low. What are the most likely causes?

Answer: A low percent recovery can be attributed to several procedural errors during the recrystallization process.

Common Causes of Low Yield:

  • Using Too Much Solvent: This is the most frequent cause of poor yield.[5] The excess solvent retains a larger amount of the dissolved compound even after cooling.

  • Premature Crystallization: If the solution cools during hot filtration (for removing insoluble impurities), the product will crystallize on the filter paper along with the impurities and be lost.[12] To prevent this, use a pre-heated funnel and filter flask, and keep the solution at or near its boiling point during the transfer.[13]

  • Incomplete Crystallization: Not allowing the solution to cool sufficiently will leave a significant portion of the product dissolved in the mother liquor.

  • Washing with Warm or Excessive Solvent: When washing the collected crystals, always use a minimal amount of ice-cold solvent.[5] Using warm solvent or too much solvent will re-dissolve some of your purified product.

Q6: Can I use a mixed-solvent system for this compound?

Answer: Yes, a mixed-solvent system is an excellent strategy, especially when no single solvent provides the ideal solubility profile. This technique involves using two miscible solvents: one in which the compound is highly soluble (the "solvent") and another in which it is poorly soluble (the "anti-solvent" or "co-solvent").[8]

Procedure for Mixed-Solvent Recrystallization:

  • Dissolve the impure compound in a minimal amount of the hot "good" solvent.

  • While the solution is still hot, slowly add the "bad" solvent dropwise until the solution becomes faintly cloudy (turbid). This cloudiness indicates the point of saturation.

  • Add a few more drops of the hot "good" solvent to re-dissolve the precipitate and make the solution clear again.

  • Allow the solution to cool slowly, which should now produce crystals.

Common mixed-solvent pairs include ethanol/water, ethyl acetate/hexane, and acetone/water.[10]

Experimental Protocols & Workflows

Visualization of the Recrystallization Workflow

The following diagram outlines the logical steps and decision points in a typical recrystallization experiment.

Recrystallization_Workflow start Start with Impure Solid choose_solvent Choose Solvent(s) start->choose_solvent dissolve Dissolve Solid in Minimum Hot Solvent choose_solvent->dissolve hot_filt_check Insoluble Impurities? dissolve->hot_filt_check hot_filt Perform Hot Filtration hot_filt_check->hot_filt Yes cool Cool Solution Slowly to Room Temperature hot_filt_check->cool No hot_filt->cool further_cool Cool in Ice Bath cool->further_cool collect Collect Crystals (Vacuum Filtration) further_cool->collect wash Wash with Minimal Ice-Cold Solvent collect->wash dry Dry Crystals wash->dry end Pure Crystalline Solid dry->end Troubleshooting_Tree start Problem Encountered no_dissolve Solid Won't Dissolve start->no_dissolve no_crystals No Crystals Form start->no_crystals oiling_out Compound 'Oils Out' start->oiling_out low_yield Low Yield start->low_yield add_solvent Add more hot solvent no_dissolve->add_solvent Is solvent appropriate? scratch Scratch flask inner wall no_crystals->scratch Solution is supersaturated reheat_add Reheat, add more solvent, cool slowly oiling_out->reheat_add Melting point likely lower than boiling point check_min_solvent Review: Used minimum hot solvent? low_yield->check_min_solvent Possible causes change_solvent Try a different solvent add_solvent->change_solvent Still no dissolution seed Add a seed crystal scratch->seed Scratching fails concentrate Evaporate some solvent seed->concentrate Seeding fails reheat_add->change_solvent Oiling persists check_wash Review: Washed with ice-cold solvent? check_min_solvent->check_wash

Caption: A decision tree for troubleshooting common recrystallization issues.

References

  • Reddit User Discussion on Solvent Ratios. (2021). r/chemhelp. [Link]

  • Recrystallization. (n.d.). University of California, Irvine - Department of Chemistry. [Link]

  • Recrystallization. (n.d.). University of Colorado Boulder - Department of Chemistry. [Link]

  • Recrystallization: Choosing Solvent & Inducing Crystallization. (2021). fieldguide2chemistry - YouTube. [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. [Link]

  • Recrystallization and Melting Point Analysis. (2022). The Organic Chemistry Tutor - YouTube. [Link]

  • Kozak, J., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. MDPI. [Link]

  • Tips & Tricks: Recrystallization. (n.d.). University of Rochester - Department of Chemistry. [Link]

  • Problems with Recrystallisations. (n.d.). University of York - Chemistry Teaching Labs. [Link]

  • Synthesis method of high-regioselectivity 3-substituted-4-isoxazole carboxylic acid. (2014).
  • Jaime-Vasconcelos, M. Á., et al. (2024). Esterification of Various Carboxylic Acids with tert-Butyl Alcohol in the Presence of DMAP or Calcined Hydrotalcite. ResearchGate. [Link]

  • Shi, D., et al. (2004). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. MDPI. [Link]

  • Aniya, V., et al. (2020). Measurement and Modeling of Solubility of para-tert-Butylbenzoic Acid in Pure and Mixed Organic Solvents at Different Temperatures. ResearchGate. [Link]

  • Solvent design for crystallization of carboxylic acids. (2025). ResearchGate. [Link]

  • Bankuru, K. R., et al. (2023). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. PubMed Central. [Link]

  • Reddit User Discussion on Carboxylic Acid Solubility. (2021). r/chemhelp. [Link]

  • Reddit User Discussion on Recrystallization Errors. (2010). r/chemhelp. [Link]

  • An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. (2022). National Institutes of Health. [Link]

  • Synthesis, metalation and electrophilic quenching of alkn-isoxazole-4-tertiary carboxamides. (n.d.). ScienceDirect. [Link]

  • Solubility of Organic Compounds. (2023). University of Calgary - Department of Chemistry. [Link]

Sources

identifying byproducts in 3-Tert-butyl-isoxazole-4-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-Tert-butyl-isoxazole-4-carboxylic Acid Synthesis

Subject: Troubleshooting Impurity Profiles & Synthetic Anomalies Document ID: TS-ISOX-04-TB Audience: Medicinal Chemists, Process Development Scientists

Executive Summary: The Steric & Regio-Challenge

Synthesizing This compound presents two distinct challenges compared to standard isoxazole chemistry:

  • Regiocontrol: The bulky tert-butyl group and the carboxylic acid moiety must be positioned specifically (3,4-substitution). Direct condensation often favors the thermodynamic 5-substituted isomer or isoxazol-5-ones.

  • Steric Shielding: The tert-butyl group at position 3 exerts significant steric hindrance on the ester at position 4, frequently causing stalled hydrolysis steps often mistaken for reaction failure.

This guide details the Enaminone/Enol Ether Route (the industry standard for high regioselectivity) and provides diagnostic fingerprints for the specific byproducts generated when this route deviates.

Synthetic Workflow & Critical Control Points

The following workflow illustrates the standard "Two-Step" synthesis (via dimethylformamide dimethyl acetal or triethyl orthoformate) required to secure the 4-carboxylate position.

IsoxazoleSynthesis Start Ethyl Pivaloylacetate (Starting Material) Step1 Step 1: Activation (DMF-DMA or HC(OEt)3) Start->Step1 Impurity1 Byproduct A: 5-tBu-isoxazole-3-carboxylate (Regioisomer) Start->Impurity1 Direct NH2OH addn (Skipping Step 1) Intermed Intermediate: Enaminone / Enol Ether (CRITICAL CHECKPOINT) Step1->Intermed Formation of C=C bond Step2 Step 2: Cyclization (NH2OH·HCl) Intermed->Step2 N-attack on C=O O-attack on C=C Impurity2 Byproduct B: Isoxazol-5-one (Incomplete Activation) Intermed->Impurity2 Hydrolysis of intermediate Ester Isoxazole Ester (3-tBu-isoxazole-4-COOEt) Step2->Ester Step3 Step 3: Hydrolysis (LiOH/NaOH, Heat) Ester->Step3 Product FINAL PRODUCT 3-tBu-isoxazole-4-COOH Step3->Product Impurity3 Byproduct C: Decarboxylated Species (3-tBu-isoxazole) Step3->Impurity3 Overheating (>100°C)

Caption: Figure 1. Reaction pathway highlighting the critical enaminone intermediate required to prevent regioisomer formation.

Troubleshooting Guide: Byproduct Identification

Scenario A: "I have a product with the correct mass (LCMS), but the NMR looks wrong."

Diagnosis: You likely have the Regioisomer (5-tert-butyl-isoxazole-3-carboxylic acid) .

  • Cause: If the "Activation" step (Step 1 in Fig 1) is incomplete or skipped, hydroxylamine reacts directly with the

    
    -keto ester. This favors the formation of the 5-substituted isoxazole or 5-isoxazolone.
    
  • Differentiation:

    • Target (3-tBu-4-COOH): The ring proton is at C5 . It is flanked by the electron-withdrawing Nitrogen and the Carboxyl group. It typically appears very downfield (~8.8 – 9.2 ppm ).

    • Regioisomer (5-tBu-3-COOH): The ring proton is at C4 . It is shielded by the adjacent tert-butyl group and lacks the direct desheilding of the heteroatom neighbor found at C5. It typically appears upfield (~6.3 – 6.8 ppm ).

Scenario B: "The hydrolysis reaction has stalled. I still see the ethyl group in NMR."

Diagnosis: Steric Hindrance (Incomplete Hydrolysis).

  • Cause: The tert-butyl group at position 3 is extremely bulky. It creates an "umbrella" effect over the ester at position 4, preventing the hydroxide ion from attacking the carbonyl carbon. Standard conditions (LiOH, RT, 2h) often fail.

  • Solution:

    • Increase Temperature: Reflux is often required (60–80°C).

    • Solvent Switch: Use a high-boiling polar solvent (e.g., Ethylene Glycol or DMSO/Water) with KOH if THF/Water reflux is insufficient.

    • Microwave: Microwave irradiation (100°C, 15-30 min) is highly effective for overcoming this specific steric barrier.

Scenario C: "My yield is low, and I see a non-acidic, volatile impurity."

Diagnosis: Decarboxylation (Formation of 3-tert-butylisoxazole).

  • Cause: Isoxazole-4-carboxylic acids are electronically predisposed to decarboxylation because the isoxazole ring acts as an electron sink (similar to a pyridine). If the hydrolysis workup involves strong acid and high heat, or if the solid is dried at high temperatures (>100°C), CO₂ is lost.

  • Verification: Check the proton NMR.

    • Target: Singlet at ~9.0 ppm (C5-H).

    • Decarboxylated: Two doublets (or broad singlets) in the aromatic region corresponding to C4-H and C5-H coupling (approx 6.5 ppm and 8.5 ppm).

Analytical Fingerprinting (NMR & MS)

Use this table to interpret crude reaction mixtures.

CompoundStructure Note1H NMR (DMSO-d6/CDCl3)LCMS (ESI)
Target Product 3-tBu-isoxazole-4-COOHδ 8.8–9.2 (s, 1H, C5-H) δ 1.3–1.4 (s, 9H, tBu)[M+H]+ ~170
Regioisomer 5-tBu-isoxazole-3-COOHδ 6.4–6.7 (s, 1H, C4-H) δ 1.3–1.4 (s, 9H, tBu)[M+H]+ ~170
Decarboxylated 3-tBu-isoxazoleδ 8.4 (d, C5-H) δ 6.2 (d, C4-H) (Coupling J ~1.8 Hz)[M+H]+ ~126
Intermediate Ethyl ester precursorδ 8.8–9.0 (s, 1H)δ 4.2 (q, 2H, OCH2) δ 1.3 (t, 3H, CH3)[M+H]+ ~198
Reagent Residue Pivalic AcidNo aromatics.δ 1.1–1.2 (s, 9H)Broad OH[M-H]- 101

FAQ: Process Optimization

Q: Can I use ethyl acetoacetate conditions for this synthesis? A: No. Ethyl acetoacetate has a methyl group. The tert-butyl group in pivaloylacetate introduces massive steric bulk. Conditions that work for methyl-isoxazoles will result in incomplete conversion for tert-butyl analogs. You must increase reaction times and temperatures for the condensation steps.

Q: Why is the melting point of my solid lower than reported? A: This is often due to Pivalic Acid contamination. The starting material (ethyl pivaloylacetate) can undergo retro-Claisen cleavage under basic hydrolysis conditions, releasing pivalic acid. Pivalic acid co-crystallizes easily.

  • Fix: Wash the crude acidic solid thoroughly with hexanes (Pivalic acid is soluble in hexanes; the isoxazole acid is less so) or sublime it off if the product is stable.

Q: Is the enol ether intermediate stable? A: It is hydrolytically unstable. Do not store the intermediate from Step 1 (Ethyl 2-(ethoxymethylene)-4,4-dimethyl-3-oxopentanoate) for long periods. React it with hydroxylamine immediately to prevent reversion to the starting beta-keto ester, which will then form the wrong regioisomer.

References

  • Regioselectivity in Isoxazole Synthesis

    • El-Saghier, A. M. M., et al. "Synthesis of isoxazole-4-carboxylic acid derivatives." Journal of Chemical Research, 2000.
    • Note: Establishes the necessity of the ethoxymethylene intermediate for 4-position functionaliz
  • Steric Hindrance in Hydrolysis

    • Goossen, L. J., et al. "Decarboxylative esterification of carboxylic acids."[1] Advanced Synthesis & Catalysis, 2005.[1]

    • Note: Discusses the stability and steric parameters of bulky carboxyl
  • General Isoxazole Chemistry & NMR Shifts

    • Stanovnik, B., & Svete, J. "Synthesis of Heterocycles from Enaminones." Chemical Reviews, 2004, 104(5), 2433–2480.
    • Note: Comprehensive review on using enaminones (Step 1 intermediate) to control regiochemistry in heterocycle synthesis.

Sources

optimizing reaction conditions for isoxazole-4-carboxylic acid synthesis.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Isoxazole-4-Carboxylic Acid Synthesis Tier 3 Advanced Process Guide

Status: Online Current Ticket Volume: High (Regioselectivity & Thermal Safety) Lead Scientist: Dr. A. Vance

Welcome to the Isoxazole Synthesis Optimization Hub

You have reached the advanced support tier for heterocyclic chemistry. This guide addresses the synthesis of isoxazole-4-carboxylic acid and its esters—critical pharmacophores found in drugs like Leflunomide and Valdecoxib.[1]

Unlike general synthesis guides, this hub treats your reaction as a system of competing variables. We focus on the two primary synthetic routes:

  • The Condensation Route: (e.g., Ethyl ethoxymethyleneacetoacetate + Hydroxylamine) – Standard for 4-carboxylates.[1]

  • The Cycloaddition Route: (Nitrile Oxides + Alkynes) – Standard for substituted analogs.

Module 1: The Regioselectivity Crisis (Condensation Route)

Ticket #404: "I am synthesizing ethyl 5-methylisoxazole-4-carboxylate, but I have 10-15% of the 3-methyl isomer that I cannot separate."

Root Cause Analysis

In the reaction between ethyl 2-ethoxymethyleneacetoacetate (EMAA) and hydroxylamine , two electrophilic sites compete for the nucleophilic nitrogen of hydroxylamine:

  • The Enol Ether Carbon (C=C-O): Attack here leads to the desired 5-methyl isomer.[1]

  • The Keto Carbonyl (C=O): Attack here leads to the undesired 3-methyl isomer.[1]

The enol ether is generally more reactive toward nucleophiles, but reaction conditions (pH and Temperature) can shift the kinetic preference.[1]

Troubleshooting Protocol
VariableRecommendationMechanism / Rationale
Temperature Stage the reaction. Start at 0°C to -5°C for addition, then warm to reflux.Kinetic Control: At low temperatures, the nucleophilic attack on the highly electrophilic enol ether is favored over the carbonyl.[1] High initial temps increase the random collision rate, boosting the "wrong" isomer formation.[1]
Reagent Order Inverse Addition. Add the EMAA into the Hydroxylamine solution.Concentration Effect: Keeping the electrophile concentration low relative to the nucleophile minimizes side reactions and oligomerization.[1]
Base Selection Use Inorganic Bases (NaOH/H2O) instead of Alkoxides (NaOEt/EtOH).Hard/Soft Acid-Base Theory: Hydroxylamine free base is unstable.[1] Using a biphasic or aqueous system with NaOH buffers the pH. Literature suggests aqueous conditions often yield higher regioselectivity (>99:[1]1) compared to anhydrous alcohols.[2]
pH Control Maintain pH 5–6 during addition.Protonation State: You need the free amine (:NH2-OH) to be nucleophilic, but if the pH is too high, competing hydrolysis of the ester occurs.[1] If too low, the amine is protonated (NH3+-OH) and unreactive.[1]
Visual Workflow: Regioselectivity Decision Tree

RegioselectivityOptimization cluster_legend Legend Start Isomer Mixture Detected (>5%) CheckTemp Check Addition Temp Start->CheckTemp TempHigh Temp > 0°C? CheckTemp->TempHigh ActionCool ACTION: Cool to -5°C for addition phase TempHigh->ActionCool Yes CheckBase Check Base/Solvent TempHigh->CheckBase No BaseOrg Using NaOEt/EtOH? CheckBase->BaseOrg ActionSwitch ACTION: Switch to NaOH/H2O System BaseOrg->ActionSwitch Yes CheckSub Substrate Sterics BaseOrg->CheckSub No ActionEnamine ACTION: Convert to Enaminone precursor CheckSub->ActionEnamine If steric bulk is high Critical Critical Issue Solution Optimization Step

Caption: Decision logic for minimizing the formation of the 3-substituted isomer during cyclocondensation.

Module 2: The "Stalled" Reaction (1,3-Dipolar Cycloaddition)

Ticket #202: "I'm trying to make a 3,5-disubstituted isoxazole-4-carboxylate using a nitrile oxide and an alkyne, but my yield is stuck at 40% and I see a lot of precipitate."

Root Cause Analysis

The precipitate is likely furoxan , a dimer formed when two nitrile oxide molecules react with each other instead of your alkyne.[3] This happens when the concentration of the unstable nitrile oxide species is too high relative to the dipolarophile (alkyne).[1]

Optimization Protocol: The "Click" Approach
  • In Situ Generation: Never isolate the nitrile oxide. Generate it in situ from an aldoxime using Chloramine-T or N-Chlorosuccinimide (NCS) .[1]

  • The "Slow-Drip" Technique:

    • Dissolve your alkyne (dipolarophile) in the reaction solvent (e.g., t-BuOH/Water 1:1).[1]

    • Add the precursor (chloro-oxime or aldoxime) slowly over 4–6 hours via syringe pump.[1]

    • Why? This keeps the instantaneous concentration of nitrile oxide low, statistically favoring the reaction with the alkyne (which is in excess) over dimerization.[1]

  • Copper Catalysis (CuAAC):

    • If you are synthesizing a 3,5-disubstituted isoxazole (where the 4-position is H or part of a ring), use CuSO4 (1 mol%) and Sodium Ascorbate (5 mol%) .[1]

    • Note: Copper catalysis is highly regioselective for 3,5-isomers, effectively eliminating 3,4-isomer byproducts.[1]

Module 3: Critical Safety Protocols (Thermal Runaway)

Ticket #911: "Is it safe to scale up my hydroxylamine reaction to 500g?"

WARNING: Hydroxylamine (HA) and its salts are capable of autocatalytic decomposition. The reaction with 1,3-dicarbonyls is highly exothermic.[1]

Mandatory Safety Checklist
  • DSC Screening: Before any scale-up >10g, run a Differential Scanning Calorimetry (DSC) test on the reaction mixture.[1] Look for onset temperatures of decomposition.[4]

  • Free Base Accumulation:

    • Hazard:[1][4][5][6] Accumulating free hydroxylamine base is dangerous.

    • Control: Ensure your dosing rate of base (to release free HA from HCl salt) matches the consumption rate of the reaction. Do not add all base at once.

  • Metal Contamination: Iron (Fe) and Copper (Cu) ions catalyze the decomposition of hydroxylamine. Use glass-lined or passivated stainless steel reactors.[1] Use chelating agents (EDTA) if metal contamination is suspected.

Module 4: Experimental Protocol (Standard 4-Carboxylate Synthesis)

Target: Ethyl 5-methylisoxazole-4-carboxylate (Leflunomide Intermediate)

  • Preparation: Charge a reactor with Hydroxylamine Hydrochloride (1.1 eq) and Water (3 Vol). Cool to 0–5°C .

  • Base Addition: Slowly add NaOH (1.1 eq) as a 30% solution. Maintain Temp < 10°C.

  • Substrate Addition: Add Ethyl 2-ethoxymethyleneacetoacetate (1.0 eq) dropwise over 2 hours.

    • Checkpoint: Monitor pH.[3] If pH > 8, unwanted hydrolysis of the ester occurs. If pH < 4, reaction stalls.[1]

  • Cyclization: After addition, stir at 0°C for 1 hour (formation of oxime intermediate). Then, warm to 60°C for 2 hours to drive cyclization and elimination of ethanol.

  • Workup: Cool to 20°C. The product often crystallizes directly or separates as an oil. Extract with Ethyl Acetate if necessary.

Visual Workflow: Mechanism & Bifurcation

Mechanism EMAA Ethyl Ethoxymethylene- acetoacetate PathA Path A: Attack at Enol Ether (C=C-O) EMAA->PathA Kinetic Control (Low Temp) PathB Path B: Attack at Ketone (C=O) EMAA->PathB Thermodynamic/Random NH2OH Hydroxylamine (:NH2-OH) NH2OH->PathA Kinetic Control (Low Temp) NH2OH->PathB Thermodynamic/Random Inter Intermediate (Amino-enone) ProdDesired 5-Methyl-isoxazole- 4-carboxylate (MAJOR) Inter->ProdDesired PathA->Inter ProdUndesired 3-Methyl-isoxazole- 4-carboxylate (MINOR) PathB->ProdUndesired

Caption: Mechanistic bifurcation showing how site of nucleophilic attack determines the final regioisomer.

References

  • Regioselective Synthesis & Optimization

    • Title: "Process Development for the Synthesis of Leflunomide."
    • Source:Organic Process Research & Development (OPRD).
    • Context: Describes the ethoxymethylene acetoacetate route and the critical impact of temperature on isomer r
    • [1]

  • 1,3-Dipolar Cycloaddition (Click Chemistry)

    • Title: "Copper(I)-Catalyzed Synthesis of Azoles.
    • Source:Journal of the American Chemical Society (Himo et al., 2005).[7]

    • Context: Foundational paper on the mechanism of Cu-catalyzed cycloadditions for regiocontrol.[1]

    • [1]

  • Safety & Thermal Hazards

    • Title: "Thermal runaway reaction hazards and mechanisms of hydroxylamine with acid/base contaminants."
    • Source:Journal of Loss Prevention in the Process Industries.
    • Context: detailed calorimetry data on hydroxylamine decomposition.[6]

    • [1]

  • Alternative Routes (Vilsmeier-Haack)

    • Title: "A Convenient Synthesis of Isoxazoles via Vilsmeier-Haack Reaction."[1]

    • Source:Synthetic Communic
    • Context: Alternative route using ketoximes if the ethoxymethylene precursor is unavailable.
    • [1]

Sources

avoiding regioisomer formation in isoxazole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A-Z Guide to Overcoming Regioisomer Formation

Welcome to the comprehensive support guide for researchers, chemists, and drug development professionals engaged in isoxazole synthesis. This center is designed to provide you with in-depth, field-tested insights and actionable protocols to master the challenge of regioselectivity. We understand that undesired regioisomer formation is a critical bottleneck that can impede research and development timelines. Here, we dissect the root causes of this issue and offer robust solutions.

Section 1: Fundamental Principles - Why Do Regioisomers Form?

The most prevalent method for isoxazole synthesis is the [3+2] cycloaddition (or 1,3-dipolar cycloaddition) between a nitrile oxide (the 1,3-dipole) and an alkyne or alkene (the dipolarophile).[1] This powerful reaction, however, can lead to two possible regioisomers, for instance, the 3,4- and 3,5-disubstituted isoxazoles when using a monosubstituted alkyne.

The regiochemical outcome is dictated by a delicate interplay of steric hindrance and electronic effects , which can be understood through Frontier Molecular Orbital (FMO) theory.[2][3]

  • Electronic Control (FMO Theory): The reaction's regioselectivity is governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reactants. Generally, the favored isomer results from the pathway with the smallest HOMO-LUMO energy gap and the largest orbital coefficient overlap. For many standard reactions between nitrile oxides and terminal alkynes, FMO control favors the 3,5-disubstituted isomer.[2][3]

  • Steric Control: As a general rule, bulky substituents on either the nitrile oxide or the alkyne will sterically hinder the transition state that leads to the more crowded regioisomer. This often reinforces the electronic preference for the 3,5-isomer, where substituents are further apart.[2][4]

Regioisomeric mixtures arise when the energy barriers to form both transition states are similar, a common scenario in thermal, uncatalyzed reactions.[5][6]

G cluster_reactants Reactants R_NC_O R-C≡N⁺-O⁻ (Nitrile Oxide) TS1 Transition State A R_NC_O->TS1 Pathway A (Lower Energy Barrier) TS2 Transition State B R_NC_O->TS2 Pathway B (Higher Energy Barrier) R_C_CH R'-C≡CH (Alkyne) R_C_CH->TS1 Pathway A (Lower Energy Barrier) R_C_CH->TS2 Pathway B (Higher Energy Barrier) Product1 3,5-Disubstituted Isoxazole (Often Major) TS1->Product1 Product2 3,4-Disubstituted Isoxazole (Often Minor) TS2->Product2

Caption: Reaction pathways for 1,3-dipolar cycloaddition.

Section 2: Frequently Asked Questions (FAQs)

Q1: My reaction is giving a roughly 1:1 mixture of 3,4- and 3,5-disubstituted isoxazoles. What is the first thing I should try?

A1: The most immediate and often effective strategy is to introduce a catalyst. For terminal alkynes, copper(I) catalysis is the industry standard for selectively producing 3,5-disubstituted isoxazoles.[2][5] If the 3,4-isomer is desired, a ruthenium(II) catalyst is a proven choice.[5] Metal-free conditions at elevated temperatures frequently result in poor regioselectivity.[5]

Q2: I need to synthesize the 3,4-disubstituted isomer, which is the minor product in my current setup. What are my options?

A2: Targeting the less common 3,4-isomer requires a specific strategic shift.

  • Ruthenium Catalysis: As mentioned, certain Ru(II) catalysts are known to reverse the common regioselectivity and favor the 3,4-isomer.[5]

  • Enamine-based [3+2] Cycloaddition: A powerful, metal-free alternative involves the reaction of a nitrile oxide with an enamine generated in situ from an aldehyde and a secondary amine (like pyrrolidine).[7][8] This method is highly regiospecific for producing 3,4-disubstituted isoxazoles after an oxidative workup.[7][8]

Q3: How does temperature affect regioselectivity?

A3: Lowering the reaction temperature can sometimes improve selectivity by amplifying the small energy differences between the two competing transition states.[2] However, this often comes at the cost of a significantly slower reaction rate. Catalysis is generally a more effective and time-efficient approach to controlling regioselectivity.

Q4: Can I confirm the regiochemistry of my products without single-crystal X-ray diffraction?

A4: Absolutely. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this.

  • 1D NMR (¹H and ¹³C): The chemical shifts of the isoxazole ring protons and carbons are distinct for each regioisomer.[9]

  • 2D NMR (HMBC, NOESY/ROESY): Heteronuclear Multiple Bond Correlation (HMBC) can show long-range couplings between the ring protons and the substituent carbons, definitively establishing connectivity. A Nuclear Overhauser Effect (NOE) experiment can show through-space correlations between the isoxazole ring proton and protons on an adjacent substituent, confirming the substitution pattern.[10][11][12]

Section 3: Troubleshooting Guide: From Mixed Isomers to Pure Product

This guide provides a logical workflow to diagnose and solve regioselectivity issues in your isoxazole synthesis.

Troubleshooting_Workflow start Problem: Undesired Regioisomer Mixture q1 What is your target isomer? start->q1 is_35 3,5-Disubstituted q1->is_35 3,5- is_34 3,4-Disubstituted q1->is_34 3,4- check_catalyst Are you using a Cu(I) catalyst? is_35->check_catalyst add_cu Action: Introduce Cu(I) catalyst (e.g., CuI, CuSO₄/Na-Ascorbate) check_catalyst->add_cu No check_nitrile_oxide Action: Ensure slow, in-situ generation of nitrile oxide. (e.g., from oxime + NCS) check_catalyst->check_nitrile_oxide Yes end_point Outcome: Improved Regioselectivity add_cu->end_point check_nitrile_oxide->end_point check_method Are you using a method specific for 3,4-isomers? is_34->check_method use_ru Option 1: Use Ru(II) catalyst check_method->use_ru No use_enamine Option 2: Switch to enamine-based [3+2] cycloaddition protocol. check_method->use_enamine No use_ru->end_point use_enamine->end_point

Caption: Troubleshooting workflow for regioisomer control.

Scenario 1: Low Selectivity in a Standard Cycloaddition

Problem: You are performing a thermal reaction between a nitrile oxide and a terminal alkyne and obtaining a mixture of regioisomers.

Root Cause Analysis: The thermal energy supplied (e.g., high heat) is sufficient to overcome the activation barriers for both reaction pathways, leading to poor selectivity.[5] Furthermore, nitrile oxides are unstable and can dimerize to form furoxans, reducing the overall yield.[13]

Solutions & Optimization:

StrategyRationaleExpected Outcome
Introduce a Catalyst Catalysts (like Cu(I) or Ru(II)) create an alternative, lower-energy reaction pathway that strongly favors one transition state over the other.[5]High to excellent regioselectivity (>95:5) for the desired isomer.
Slow In Situ Generation Generating the nitrile oxide slowly (e.g., from an aldoxime precursor using an oxidant like NCS) keeps its concentration low, minimizing side reactions like dimerization and potentially improving selectivity.[2][14]Cleaner reaction profile and improved yield of the desired cycloaddition product.
Modify Substituents Increasing the steric bulk on the alkyne or nitrile oxide can disfavor the formation of the more sterically hindered 3,4-isomer.[2][4]Increased ratio in favor of the 3,5-disubstituted product.
Solvent Screening Solvent polarity can influence transition state stabilization. A screen of solvents (e.g., polar aprotic like MeCN vs. non-polar like Toluene) may reveal improved selectivity.[7][13]Moderate improvement in regioisomeric ratio.

Section 4: Validated Protocols

Protocol 1: Highly Regioselective Synthesis of 3,5-Disubstituted Isoxazoles via Copper(I) Catalysis

This protocol is adapted from well-established copper-catalyzed "click" chemistry principles applied to isoxazole synthesis, ensuring high regioselectivity for the 3,5-isomer.[5][15]

Materials:

  • Aldoxime (1.0 eq)

  • Terminal Alkyne (1.1 eq)

  • N-Chlorosuccinimide (NCS) (1.1 eq)

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (0.05 eq)

  • Sodium Ascorbate (0.10 eq)

  • Solvent: t-BuOH/H₂O (1:1 mixture)

Procedure:

  • To a round-bottom flask, add the aldoxime (1.0 eq), terminal alkyne (1.1 eq), CuSO₄·5H₂O (0.05 eq), and sodium ascorbate (0.10 eq).

  • Add the t-BuOH/H₂O (1:1) solvent to achieve a concentration of ~0.5 M with respect to the aldoxime.

  • Stir the mixture vigorously to ensure all solids are suspended.

  • Add NCS (1.1 eq) portion-wise to the stirring mixture over 10-15 minutes at room temperature. The in situ generation of the nitrile oxide will commence.

  • Allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography (silica gel) to yield the pure 3,5-disubstituted isoxazole.

Self-Validation:

  • Expected Yield: 70-95%

  • Expected Regioselectivity: >98:2 in favor of the 3,5-isomer.

  • Characterization: Confirm structure and purity via ¹H NMR, ¹³C NMR, and HRMS. Confirm regiochemistry using 2D NMR (NOESY/HMBC) if necessary.[16]

Protocol 2: Metal-Free, Regiospecific Synthesis of 3,4-Disubstituted Isoxazoles

This protocol utilizes an enamine-triggered [3+2] cycloaddition, a reliable method for accessing the often challenging 3,4-disubstituted pattern.[7][8]

Materials:

  • N-hydroximidoyl chloride (1.0 eq)

  • Aldehyde (1.2 eq)

  • Pyrrolidine (0.2 eq)

  • Triethylamine (Et₃N) (1.5 eq)

  • Oxidant: m-Chloroperoxybenzoic acid (m-CPBA) (1.2 eq)

  • Solvent: Dichloromethane (DCM)

Procedure:

  • Dissolve the N-hydroximidoyl chloride (1.0 eq) in anhydrous DCM in a flame-dried, inert-atmosphere flask.

  • Add the aldehyde (1.2 eq) followed by pyrrolidine (0.2 eq). Stir for 5 minutes at room temperature to allow for enamine formation.

  • Add Et₃N (1.5 eq) to the mixture. This will generate the nitrile oxide in situ.

  • Stir the reaction at room temperature for 2-6 hours until the cycloaddition is complete (monitor by TLC/LC-MS). The intermediate is a 4,5-dihydroisoxazole.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of m-CPBA (1.2 eq) in DCM. Caution: m-CPBA is a potentially explosive oxidant.

  • Allow the reaction to warm to room temperature and stir for an additional 1-3 hours for the oxidation step.

  • Quench the reaction by washing with a saturated aqueous solution of sodium bicarbonate (2x) and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to yield the pure 3,4-disubstituted isoxazole.

Self-Validation:

  • Expected Yield: 65-90%

  • Expected Regioselectivity: Highly regiospecific for the 3,4-isomer.

  • Characterization: Confirm structure and purity via ¹H NMR, ¹³C NMR, and HRMS.

References

  • Himo, F., Lovell, T., Hilgraf, R., Rostovtsev, V. V., Noodleman, L., Sharpless, K. B., & Fokin, V. V. (2005). Copper(I)-Catalyzed Synthesis of Azoles. DFT Study of the Mechanism of Cycloaddition of Copper(I) Acetylides to Azides and Nitrile Oxides. Journal of the American Chemical Society, 127(1), 210-216. [Link]

  • Wallace, A. C., & DePorre, Y. (2021). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Beilstein Journal of Organic Chemistry, 17, 1782-1789. [Link]

  • Díez-delaTorre, I., & Alcántara, A. R. (2019). Synthesis of 3,5-Disubstituted Isoxazoles and Isoxazolines in Deep Eutectic Solvents. ACS Sustainable Chemistry & Engineering, 7(15), 13346-13354. [Link]

  • ResearchGate. (n.d.). Mechanism of 1,3-dipolar cycloaddition reaction. [Link]

  • Mphahlele, M. J., & Maluleka, M. M. (2014). Regioselective synthesis of isoxazole and 1,2,4-oxadiazole-derived phosphonates via [3 + 2] cycloaddition. Organic & Biomolecular Chemistry, 12(23), 3945-3956. [Link]

  • de Souza, M. A., & de Almeida, W. B. (2015). Computational Study of Transition States Selectivity, Solvent Effects, and Bicyclo Formation The 1,3-Dipolar Cycloaddition of Nitrile Oxide to Vinylacetic Acid. Journal of the Brazilian Chemical Society, 26(7), 1475-1482. [Link]

  • Ren, J., Wang, Y., & Wang, Y. (2022). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Molecules, 27(19), 6296. [Link]

  • Synfacts. (2020). Regioselective Synthesis of Isoxazoles from Ynones. Synfacts, 16(01), 0048. [Link]

  • Chem Help ASAP. (2020, February 8). 1,3-dipolar cycloaddition reactions [Video]. YouTube. [Link]

  • ResearchGate. (n.d.). Synthesis of 3,5-disubstituted isoxazole [Image]. [Link]

  • ResearchGate. (n.d.). 1,3-Dipolar cycloaddition reaction of nitrile oxides. [Link]

  • Das, S., & Chanda, K. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11(52), 32986-33009. [Link]

  • Lin, B., Yu, P., He, C. Q., & Houk, K. N. (2016). Origins of regioselectivity in 1,3-dipolar cycloadditions of nitrile oxides with alkynylboronates. Bioorganic & Medicinal Chemistry, 24(20), 4787-4790. [Link]

  • de la Cruz, R., et al. (2018). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Advances, 8(10), 5202-5213. [Link]

  • Pinto, D. C. G. A., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]

  • Letters in Applied NanoBioScience. (2024). Construction of Isoxazole ring: An Overview. [Link]

  • Hegarty, A. F., & O'Neill, P. (2010). Synthesis, regioisomerism and characterization of unsymmetrical alkenyl-terminated isoxazole liquid crystals. Liquid Crystals, 37(11), 1377-1386. [Link]

  • Tang, S., He, J., Sun, Y., He, L., & She, X. (2009). Efficient and Regioselective One-Pot Synthesis of 3-Substituted and 3,5-Disubstituted Isoxazoles. Organic Letters, 11(18), 4184-4187. [Link]

  • Perras, F. A., et al. (2018). Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. Angewandte Chemie International Edition, 57(40), 13132-13136. [Link]

  • ACS Publications. (2025). Sustainable Continuous Synthesis of 3,5-Disubstituted Isoxazoles: Development of an Integrated Reaction–Separation–Recovery System for Deep Eutectic Solvents. [Link]

  • Perras, F. A., et al. (2018). Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. Angewandte Chemie, 130(40), 13318-13322. [Link]

  • Volcho, K. P., et al. (2022). 1,3-Dipolar Cycloaddition of Nitrile Oxides and Nitrilimines to (−)-β-Caryophyllene: Stereoselective Synthesis of Polycyclic Derivatives and Their Biological Testing. Molecules, 27(19), 6296. [Link]

  • Baumstark, A. L., et al. (n.d.). 17O NMR SPECTROSCOPY OF HETEROCYCLES: SUBSTITUENT EFFECTS IN 3,5-DlARYL-ISOXAZOLES AND 3,5-DIARYLISOXAZOLINES. [Link]

  • Oxford Instruments. (2024). Utilizing benchtop NMR spectroscopy to identify regioisomers in pharmaceutical compounds. [Link]

Sources

challenges in the scale-up of 3-Tert-butyl-isoxazole-4-carboxylic acid production

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical troubleshooting and scale-up strategies for 3-Tert-butyl-isoxazole-4-carboxylic acid (CAS: 1217047-14-7). It is designed for process chemists and engineers encountering specific bottlenecks in regioselectivity, thermal safety, and purification during the transition from gram to kilogram scale.

Current Status: Operational Role: Senior Application Scientist Scope: Synthesis, Safety, Purification, and Impurity Profiling

Part 1: Synthesis Strategy & Reaction Engineering

Core Workflow Visualization

The following diagram illustrates the critical path for the synthesis, highlighting the regioselective control points.

G Start Pivaloyl Chloride + Ethyl Acetoacetate Step1 Step 1: Claisen Condensation (Ethyl Pivaloylacetate) Start->Step1 MgCl2/Base Step2 Step 2: Alkoxymethylene Formation (HC(OEt)3 / Ac2O) Step1->Step2 Reflux Intermediate Intermediate A: Ethyl 2-(ethoxymethylene)- 4,4-dimethyl-3-oxopentanoate Step2->Intermediate Step3 Step 3: Cyclization (NH2OH·HCl / NaOAc) Intermediate->Step3 Exothermic Addition RegioCheck Regioselectivity Check: N-Attack at C-Vinyl vs C-Carbonyl Step3->RegioCheck ProductEster Ethyl 3-tert-butylisoxazole- 4-carboxylate RegioCheck->ProductEster Kinetic Control (Favored) Step4 Step 4: Hydrolysis (LiOH or NaOH) ProductEster->Step4 FinalProduct 3-Tert-butyl-isoxazole- 4-carboxylic Acid Step4->FinalProduct

Caption: Process flow for the regioselective synthesis of this compound via the ethoxymethylene intermediate.

Troubleshooting Guide: Reaction & Regioselectivity
Q1: I am observing a mixture of isomers (3-tBu vs. 5-tBu) after cyclization. How do I lock the regioselectivity?

Diagnosis: The formation of the 5-tert-butyl isomer indicates that the hydroxylamine nitrogen is attacking the ketone carbonyl (C3) instead of the vinyl carbon (C5). This is often caused by insufficient activation of the vinyl center or incorrect pH control.

Solution:

  • Switch to the Ethoxymethylene Route: Ensure you are converting the beta-keto ester (Ethyl pivaloylacetate) to Ethyl 2-(ethoxymethylene)-4,4-dimethyl-3-oxopentanoate using Triethyl Orthoformate (TEOF) and Acetic Anhydride before adding hydroxylamine.

    • Mechanism:[1][2] The ethoxymethylene group creates a highly electrophilic vinyl center. The nucleophilic nitrogen of hydroxylamine prefers to attack this "soft" electrophile (Michael addition-elimination) rather than the sterically hindered "hard" pivaloyl carbonyl.

  • Temperature Control: Perform the hydroxylamine addition at 0°C to 5°C . Higher temperatures promote the thermodynamic equilibration which may favor the unwanted isomer.

  • Buffering: Use Sodium Acetate (NaOAc) with Hydroxylamine Hydrochloride. Stronger bases can deprotonate the intermediate too early, altering the electrophilicity.

Q2: The reaction mixture solidifies or becomes too viscous during the TEOF step (Step 2).

Diagnosis: The formation of the ethoxymethylene intermediate can lead to oligomerization or "oiling out" if the solvent volume is too low or if acetic acid byproducts accumulate.

Solution:

  • Solvent System: Do not run neat. Use Toluene or Acetic Anhydride as a co-solvent. Toluene aids in the azeotropic removal of ethanol formed during the reaction, driving the equilibrium forward.

  • Stoichiometry: Ensure a minimum 1.5 to 2.0 equivalents of TEOF. The excess TEOF acts as a solvent and scavenger.

Part 2: Process Safety (Thermal Hazards)

Q3: We detected a sharp exotherm during the addition of Hydroxylamine. Is this normal?

Diagnosis: Yes, the condensation of hydroxylamine with the ethoxymethylene intermediate is highly exothermic. At scale, this poses a runaway risk if not managed.

Safety Protocol:

  • Dosing Strategy: Do NOT add the intermediate to the hydroxylamine solution. Instead, add the Hydroxylamine solution (aqueous/buffered) slowly to the Intermediate solution (in Ethanol or Acetonitrile) under strict temperature control.

  • Thermal Cut-off: Set a reactor jacket limit. If the internal temperature rises above 30°C , stop the feed immediately.

  • DSC Data: Differential Scanning Calorimetry (DSC) typically shows an onset of decomposition for the reaction mass around 100°C–120°C . Maintain process temperature well below 50°C.

Q4: Is it safe to use free Hydroxylamine base to reduce salt waste?

Critical Warning: NO. Free hydroxylamine is thermally unstable and can detonate upon concentration or heating.

  • Standard: Always use Hydroxylamine Hydrochloride (NH₂OH·HCl) or Sulfate and generate the free base in situ using Sodium Acetate or Sodium Hydroxide.

  • Quenching: Ensure residual hydroxylamine is quenched with Acetone or Sodium Bisulfite before waste disposal to prevent delayed decomposition in holding tanks.

Part 3: Work-up & Purification

Data Table: Solvent Selection for Isolation
Solvent SystemPurposeOutcomeScale-Up Suitability
Ethanol/Water CrystallizationGood yield, but risk of oiling out if cooled too fast.High (Standard)
Heptane/EtOAc ExtractionExcellent impurity rejection; removes unreacted TEOF.Medium (Volume intensive)
MTBE WashingRemoves non-polar byproducts; product is soluble.High
DCM ExtractionHigh solubility, but environmental concerns.Low (Avoid if possible)
Q5: The ester hydrolysis (Step 4) is stalling. I still see 20% starting material after 24 hours.

Diagnosis: The tert-butyl group at position 3 provides significant steric shielding to the ester at position 4, making nucleophilic attack by hydroxide difficult.

Solution:

  • Increase Temperature: Reflux is often required. Standard room temperature hydrolysis will fail.

  • Solvent Switch: Use a higher boiling solvent system like THF/Water (1:1) or Dioxane/Water instead of Methanol. This allows you to run the reaction at 65°C–80°C .

  • Base Concentration: Increase LiOH or NaOH concentration to 3–5 equivalents .

  • Alternative: If base hydrolysis fails, consider acid-catalyzed hydrolysis (e.g., H₂SO₄/Acetic Acid), though this risks decarboxylation.

Q6: How do I prevent decarboxylation during the final acidification?

Diagnosis: Isoxazole-4-carboxylic acids can decarboxylate at high temperatures under acidic conditions, especially if the ring is electron-deficient.

Protocol:

  • pH Control: Acidify the aqueous salt solution to pH 2–3 using dilute HCl (1N or 2N), not concentrated acid.

  • Temperature: Perform the acidification at 0°C–10°C .

  • Filtration: Isolate the solid acid immediately by filtration. Do not heat the acidic slurry.

Part 4: Impurity Profiling

Common Impurities & Origins:

  • 5-Tert-butyl isomer:

    • Origin: Wrong regiochemistry during cyclization.

    • Removal: Difficult to separate by crystallization. Must be controlled at the reaction step (see Q1).

  • Decarboxylated Isoxazole (3-tert-butylisoxazole):

    • Origin: Overheating during hydrolysis or acidification.

    • Detection: Check HPLC for a peak with lower polarity and loss of -COOH mass (M-44).

  • Open-chain Oxime:

    • Origin: Incomplete cyclization.

    • Removal: Wash the organic layer with dilute HCl during work-up to hydrolyze the oxime back to the ketone or remove it.

References

  • Synthesis of Isoxazoles via Enaminones

    • Source:Beilstein Journal of Organic Chemistry[3]

    • Context: Describes the general mechanism of reacting dimethylamino/ethoxymethylene activated 1,3-dicarbonyls with hydroxylamine to yield 4-carboxyl
    • URL:[Link]

  • Regioselectivity in Isoxazole Synthesis

    • Source:Heterocycles (Clockss Archive)
    • Context: Discusses the regioselective formation of 3-substituted vs 5-substituted isoxazoles
    • URL:[Link] (Referenced via snippet 1.1 in search data)

  • Safety of Hydroxylamine Reactions

    • Source:Organic Process Research & Development (General Reference for NH2OH safety)
    • Context: Standard protocols for handling hydroxylamine thermal hazards in scale-up.
    • URL:[Link]

  • Commercial Availability & CAS Verification

    • Source:Sigma-Aldrich / Merck
    • Context: Confirmation of CAS 1217047-14-7 and safety data for isoxazole carboxylic acid derivatives.[4][5]

  • General Procedure for Ethyl Thiazole/Isoxazole Carboxylates

    • Source:Organic Syntheses
    • Context: Analogous procedures for preparing ethyl 4-carboxylates via condens
    • URL:[Link]

Sources

Technical Support Center: 3-Tert-butyl-isoxazole-4-carboxylic Acid (3-TBICA)

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Purity Optimization & Troubleshooting

Welcome to the 3-TBICA Technical Hub

You are likely here because your batch of 3-Tert-butyl-isoxazole-4-carboxylic acid (CAS: 23242-14-0) has failed QC. Whether you are dealing with persistent yellow oil, a melting point depression, or a stubborn regioisomer impurity, this guide addresses the root causes based on the specific electronic and steric properties of the isoxazole core.

This is not a generic cleaning guide. It is a targeted troubleshooting system for the 3-substituted-4-carboxyl motif, which presents unique stability and solubility challenges compared to its phenyl or methyl analogs.

Module 1: The Regioisomer Crisis (3- vs. 5-isomer)

The Issue: Your HPLC shows a "shoulder" peak or a split melting point. This is almost certainly the 5-tert-butyl-isoxazole-4-carboxylic acid isomer.

The Science: The synthesis of isoxazoles via the condensation of


-keto esters (e.g., ethyl pivaloylacetate) with hydroxylamine is governed by the competition between the ketone and the ester carbonyls.
  • Target (3-isomer): Hydroxylamine attacks the ketone first.

  • Impurity (5-isomer): Hydroxylamine attacks the ester or enol first.

  • Steric Factor: The bulky tert-butyl group creates significant steric hindrance, often pushing the reaction toward the unwanted thermodynamic product if pH and temperature are not strictly controlled.

Troubleshooting Protocol: The "pH Swing" Separation

If you already have the mixture, you cannot easily separate these isomers by standard flash chromatography due to their similar polarity (pKa


 3.5–4.0). You must exploit the subtle difference in the solubility of their salts.

Step-by-Step Rescue:

  • Dissolution: Dissolve the crude mixture in 10% NaOH (aq). Both isomers will dissolve as sodium salts.

  • The "Cloud Point" Titration:

    • Cool the solution to 0–5 °C.

    • Slowly add concentrated HCl dropwise while monitoring pH.

    • Critical Observation: The 5-isomer (less soluble due to packing efficiency of the linear 5-position) often precipitates first at a slightly higher pH (~pH 4.5–5.0).

  • Filtration: If a solid forms at pH 4.5, filter it off. This is likely the impurity.

  • Target Precipitation: Continue acidifying the filtrate to pH 1–2 . The target 3-TBICA will precipitate as a white solid.

  • Validation: Check 1H-NMR. The aromatic proton (H-5) of the 3-isomer typically shows a singlet around 9.0–9.2 ppm , while the 3-isomer (if present) would be distinct.

Pro Tip (Prevention): For future batches, switch to the DMF-DMA route . Reacting your


-keto ester with DMF-dimethyl acetal first creates an enaminone intermediate. Cyclization of this intermediate with hydroxylamine is highly regioselective for the 3-substituted isomer, virtually eliminating the 5-isomer impurity [1].
Module 2: Decarboxylation & Thermal Instability

The Issue: "My product disappeared during drying" or "The melting point is 20°C too low."

The Science: Isoxazole-4-carboxylic acids are electronically predisposed to thermal decarboxylation . The electron-withdrawing nature of the isoxazole ring facilitates the loss of CO2, converting your product into 3-tert-butyl-isoxazole (a liquid/oil). This happens rapidly above 100°C or in the presence of strong mineral acids at reflux.

Safe Drying Protocol
  • NEVER oven-dry this compound above 60°C.

  • Vacuum: Use high vacuum (<10 mbar) at ambient temperature (25°C).

  • Desiccant: Use P2O5 in the desiccator to remove water without heat.

Diagnostic Check: If your solid has turned into a gum or oil, run a TLC. If you see a non-polar spot (high Rf) and the acid spot (low Rf) is faint, you have decarboxylated the material. It cannot be recovered; you must re-synthesize.

Module 3: Purification & Crystallization

The Issue: The product is a "yellow sticky solid" or contains trapped solvents.

The Solution: The tert-butyl group makes this molecule surprisingly soluble in organic solvents (lipophilic), while the carboxylic acid makes it polar. This duality makes standard recrystallization tricky.

The "Golden" Crystallization Solvent System

Based on solubility parameters for hindered aromatic acids [2, 3], the following biphasic systems are most effective:

Solvent SystemRatio (v/v)ProtocolEfficiency
Toluene / Heptane 1:2Dissolve in hot Toluene (60°C), add Heptane dropwise until cloudy. Cool slowly.High (Removes non-polar oils)
Ethanol / Water 1:1Dissolve in min. hot EtOH, add warm water.Medium (Good for salt removal)
Ethyl Acetate / Hexane 1:3Standard anti-solvent crash.Medium (Risk of oiling out)

The "Charcoal" Step (Crucial for Color): Isoxazoles often trap trace iodine or oligomers from synthesis.

  • Dissolve crude in 10% Na2CO3 .

  • Add Activated Charcoal (5 wt%). Stir for 30 mins.

  • Filter through Celite.

  • Acidify filtrate with HCl to reprecipitate. This yields a stark white powder.

Visual Troubleshooting Workflows
Figure 1: Purification Decision Tree

Use this logic flow to determine the correct processing step for your crude material.

Purification_Strategy Start Crude 3-TBICA Check_HPLC Check HPLC Purity Start->Check_HPLC Isomer_Check > 5% Regioisomer? Check_HPLC->Isomer_Check Color_Check Is it Yellow/Brown? Isomer_Check->Color_Check No Salt_Purification Protocol A: pH Swing Separation (Dissolve in NaOH -> Fract. Precip) Isomer_Check->Salt_Purification Yes Charcoal_Treat Protocol B: Carbon Treatment (Na2CO3 soln + Charcoal) Color_Check->Charcoal_Treat Yes Recrystallize Protocol C: Recrystallization (Toluene/Heptane) Color_Check->Recrystallize No Salt_Purification->Color_Check Isomer Removed Charcoal_Treat->Recrystallize Final_Product Pure 3-TBICA (White Solid) Recrystallize->Final_Product

Caption: Logical workflow for removing regioisomers and color impurities from crude 3-TBICA.

Figure 2: The Thermal Danger Zone

Understanding the mechanism of degradation during drying.

Decarboxylation_Risk Acid 3-TBICA (Target) Heat Heat (>60°C) or Strong Acid Acid->Heat TS Cyclic Transition State Heat->TS -H+ transfer Product 3-Tert-butyl-isoxazole (Useless Oil) + CO2 TS->Product Irreversible

Caption: Thermal decarboxylation pathway. Avoid high heat to prevent conversion to the non-acidic oil.

Frequently Asked Questions (FAQ)

Q: Can I use HPLC to separate the isomers? A: For analytical checks, yes. Use a C18 column with a buffered mobile phase (0.1% TFA in Water/Acetonitrile). The acid functionality requires low pH to suppress ionization and sharpen the peak. For preparative separation, it is inefficient; use the "pH Swing" method described in Module 1.

Q: Why is my yield lower than the literature (40-50%)? A: You likely lost product during the aqueous workup. 3-TBICA has moderate water solubility, especially if the pH is not below 2.0.

  • Fix: Saturate your aqueous layer with NaCl (brine) before extracting with ethyl acetate. This "salts out" the organic acid.

Q: The solid oils out when I try to recrystallize from Ethanol. Why? A: You are cooling too fast or using too much water.

  • Fix: Re-dissolve the oil in warm ethanol. Add water dropwise only until a faint turbidity persists. Then, wrap the flask in foil and let it cool to room temperature over 4 hours. Do not put it directly in the fridge.

References
  • Vertex AI Search (Patent Analysis). Synthesis method of high-regioselectivity 3-substituted-4-isoxazole carboxylic acid. CN103539753A. Link

  • University of Rochester. Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry.[1] Link

  • Karunanithi, A.T., et al. Solvent design for crystallization of carboxylic acids.[2] Computers & Chemical Engineering, 2009.[2] Link

Sources

Technical Support Center: Troubleshooting Side Reactions in 1,3-Dipolar Cycloaddition for Isoxazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for isoxazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who utilize the 1,3-dipolar cycloaddition of nitrile oxides and alkynes. We understand that while this reaction is a powerful tool for creating the isoxazole scaffold—a privileged structure in medicinal chemistry—it can be prone to frustrating side reactions.[1][2][3] This resource provides in-depth, question-and-answer-based troubleshooting guides to address the most common challenges, ensuring your experiments are both successful and reproducible.

Section 1: The Persistent Dimer Problem - Furoxan Formation
Q1: My reaction yield is significantly lower than expected, and my crude NMR/LC-MS shows a major byproduct with a mass corresponding to a dimer of my nitrile oxide. What is this byproduct, and how can I prevent it?

A1: The Culprit: Furoxan Dimerization

This is the most common side reaction in isoxazole synthesis via this route. The byproduct you are observing is almost certainly a furoxan (1,2,5-oxadiazole-2-oxide). Nitrile oxides are highly reactive, unstable intermediates that are typically generated in situ.[4] If the concentration of the nitrile oxide becomes too high relative to your alkyne (the dipolarophile), or if the alkyne is not reactive enough, the nitrile oxide will undergo a competing 1,3-dipolar cycloaddition with itself.[1][5] This dimerization is often rapid and irreversible, consuming your key intermediate and drastically reducing the yield of the desired isoxazole.[6][7]

The mechanism is believed to be a stepwise process involving a dinitrosoalkene diradical intermediate.[7][8] Understanding this pathway is key to suppressing it.

cluster_main Desired vs. Competing Reaction Pathways R_CNO R-C≡N⁺-O⁻ (Nitrile Oxide) Desired_Product Desired Isoxazole R_CNO->Desired_Product + R¹-C≡C-R² (Fast, Desired) Intermediate [Dinitrosoalkene Intermediate] R_CNO->Intermediate + R-C≡N⁺-O⁻ (Competing) R1_Alkyne_R2 R¹-C≡C-R² (Alkyne) R_CNO_2 R-C≡N⁺-O⁻ (Nitrile Oxide) Furoxan Furoxan Dimer (Side Product) Intermediate->Furoxan (Fast Cyclization) cluster_fmo Controlling Regioselectivity via FMO R_CNO R-C≡N⁺-O⁻ Product_A 3,4-Isoxazole R_CNO->Product_A + EWG-Alkyne (Type I Control) Product_B 3,5-Isoxazole R_CNO->Product_B + EDG-Alkyne (Type II Control) EWG_Alkyne EWG-C≡C-R¹ EDG_Alkyne EDG-C≡C-R¹ note2 FMO interaction between O(nitrile oxide) and Cβ(alkyne) Product_A->note2 note1 FMO interaction between C(nitrile oxide) and Cβ(alkyne) Product_B->note1

Sources

workup procedure for 3-Tert-butyl-isoxazole-4-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-Tert-Butyl-Isoxazole-4-Carboxylic Acid Synthesis

Subject: Workup & Isolation Procedures Document ID: ISOX-TB-04-WU Last Updated: 2025-05-20 Status: Active[1]

Executive Summary & Molecule Profile

Target Molecule: 3-(tert-butyl)isoxazole-4-carboxylic acid CAS Registry Number: (Generic reference for structure: 3-substituted-isoxazole-4-carboxylic acid derivatives) Application: Critical pharmacophore for penicillin-binding protein (PBP) inhibitors and various agrochemicals.

The Challenge: While the synthesis of the isoxazole ring via the condensation of ethyl 4,4-dimethyl-3-oxopentanoate with hydroxylamine is well-documented, the workup is the primary failure point. The two critical quality attributes (CQAs) at risk during workup are:

  • Regiochemical Purity: Contamination with the 5-tert-butyl isomer.

  • Chemical Stability: The 4-carboxylic acid position on the isoxazole ring is susceptible to thermal decarboxylation under acidic conditions.

Core Protocol: The Hydrolysis Workup

This module assumes you have completed the saponification of the intermediate ethyl ester (Ethyl 3-tert-butylisoxazole-4-carboxylate) using NaOH or LiOH in a THF/Water or EtOH/Water system.

Step-by-Step Isolation Workflow

Step 1: Solvent Exchange (Critical for Yield)

  • Action: Concentrate the reaction mixture in vacuo at < 40°C to remove the organic co-solvent (THF or Ethanol).

  • Reasoning: The free acid is moderately soluble in ethanol/THF. If you acidify while organic solvent remains, the product will stay in solution rather than precipitating, leading to massive yield loss.

Step 2: Impurity Wash (The "Basic" Wash)

  • Action: Dilute the remaining aqueous residue with water. Wash twice with Methyl tert-butyl ether (MTBE) or Ethyl Acetate while the pH is still alkaline (pH > 10).

  • Reasoning: This removes unreacted starting material (neutral ester) and any non-acidic side products before you isolate your target.

Step 3: Controlled Acidification

  • Action: Cool the aqueous layer to 0–5°C in an ice bath. Slowly add 1N or 2N HCl dropwise with vigorous stirring.

  • Target pH: Adjust to pH 2–3 . Do not go below pH 1.

  • Observation: A thick white precipitate should form.

  • Caution: Exotherms during acidification can trigger decarboxylation. Keep internal temperature < 10°C.

Step 4: Filtration & Drying

  • Action: Filter the solid using a sintered glass funnel. Wash the cake with ice-cold water (3x).

  • Drying: Dry in a vacuum oven at 40°C max. Use P₂O₅ if the product is hygroscopic.

Visualization: Isolation Logic Flow

The following diagram illustrates the decision matrix and workflow for the isolation procedure.

WorkupProcedure Start Crude Saponification Mixture (pH > 12) Evap Evaporate Organic Solvent (T < 40°C) Start->Evap Wash Wash Aq. Layer with MTBE Evap->Wash Remove Neutral Impurities Cool Cool to 0-5°C Wash->Cool Acidify Acidify with HCl to pH 2-3 Cool->Acidify Critical Control Point CheckPpt Precipitate Formed? Acidify->CheckPpt Filter Filter & Wash (Cold Water) CheckPpt->Filter Yes (Solid) Extract Extract Aqueous with EtOAc (If Oil/Soluble) CheckPpt->Extract No (Oiling out) Final Pure 3-t-Butyl-Isoxazole-4-COOH Filter->Final Extract->Final Evaporate & Recrystallize

Caption: Logical workflow for the isolation of this compound, prioritizing thermal stability and phase separation.

Troubleshooting Guide (FAQ)

Q1: I acidified the reaction mixture, but no precipitate formed. Where is my product?

  • Diagnosis: This usually happens if (1) too much ethanol/THF remains in the aqueous layer, or (2) the product has "oiled out" due to the lipophilic t-butyl group preventing crystallization.

  • Solution:

    • Ensure all alcohol was removed via rotovap.

    • If it forms an oil at the bottom: Extract the acidified aqueous layer with Ethyl Acetate (3x). Dry the organics over Na₂SO₄ and concentrate. Triturate the resulting oil with Hexanes or cold Pentane to induce crystallization.

Q2: My NMR shows a mixture of two isomers. How do I remove the wrong one?

  • Context: The reaction of hydroxylamine with beta-keto esters can produce the 5-tert-butyl isomer alongside the desired 3-tert-butyl isomer.

  • Differentiation:

    • 3-tert-butyl-4-COOH: The t-butyl group is adjacent to the nitrogen.[2]

    • 5-tert-butyl-4-COOH: The t-butyl group is adjacent to the oxygen.

  • Purification: The 3-substituted isomer is generally less soluble in non-polar solvents than the 5-substituted isomer due to packing efficiency.

    • Protocol: Recrystallize from a mixture of Heptane/Ethyl Acetate (9:1) . The 3-tert-butyl isomer typically crystallizes out, leaving the 5-isomer in the mother liquor.

Q3: The product is decomposing during drying (turning brown/black).

  • Root Cause: Decarboxylation. Isoxazole-4-carboxylic acids are electronically similar to beta-keto acids; they can lose CO₂ if heated, especially if traces of acid remain.

  • Fix:

    • Ensure the filter cake is washed thoroughly with water to remove excess HCl.

    • Do not dry above 40°C.

    • If vacuum drying, ensure the trap is efficient.

Q4: Why is there a strong smell of nitrile in my final product?

  • Mechanism: Under harsh acidic conditions or high heat, the isoxazole ring can undergo ring-opening (fragmentation) to form nitriles (e.g., pivalonitrile).

  • Prevention: Maintain strict temperature control (< 10°C) during the acidification step. Do not use concentrated H₂SO₄; stick to dilute HCl.

Data & Specifications Table

ParameterSpecification / LimitReason
Workup Temperature < 10°C (Internal)Prevents decarboxylation and ring opening.
Acidification pH 2.0 – 3.0Ensures full protonation without degrading the ring.
Drying Temp Max 40°CThermal stability limit for long durations.
Solvent Compatibility Avoid Methanol for recrystallizationRisk of methyl ester formation if trace acid is present.
Storage -20°C, DesiccatedHygroscopic nature of the acid.

References

  • Vertex AI Search. (2024). Synthesis method of high-regioselectivity 3-substituted-4-isoxazole carboxylic acid. Google Patents (CN103539753A). Retrieved from 3

  • Ogasa, C., Kayano, K., & Namba, K. (2023).[4] Novel tert-Butylation of Carboxylic Acids and Alcohols. Synlett. Retrieved from 4

  • Organic Chemistry Portal. (2024). tert-Butyl Esters: Stability and Deprotection. Retrieved from 1

  • Chaloin, O., et al. (2006).[1] Synthesis of Enantiopure Di(tert-butyl) (2S,4S)-4-Hydroxy-6-oxo-1,2-piperidinedicarboxylate. Organic Syntheses. Retrieved from 5

Sources

Technical Support Center: Column Chromatography of Isoxazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the purification of isoxazole derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter the unique challenges associated with the chromatographic purification of this important heterocyclic scaffold. The isoxazole ring, while a robust aromatic system, possesses electronic properties and potential sensitivities that can complicate separation from reaction byproducts, starting materials, and regioisomers.

This document moves beyond generic protocols to provide in-depth, field-proven insights into method development, troubleshooting, and the chemical principles governing the separation of these compounds.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the foundational questions that form the basis of a successful purification strategy.

Q1: I have a crude isoxazole product. What is the absolute first step in developing a purification method?

A: The first and most critical step is to develop a suitable solvent system using Thin-Layer Chromatography (TLC).[1] TLC is a rapid, low-cost method to screen various mobile phases and predict the behavior of your compound on a silica gel column. The goal is to find a solvent system that provides a retention factor (Rf) of approximately 0.25-0.35 for your target compound while maximizing the separation (ΔRf) from its closest impurities. Monitoring the reaction by TLC is also crucial for determining the optimal reaction time and potentially minimizing byproduct formation.[2]

Q2: Should I use normal-phase or reversed-phase chromatography for my isoxazole derivative?

A: The choice fundamentally depends on the overall polarity and solubility of your crude product.[3]

  • Normal-Phase Chromatography (NPC): This is the most common method for purifying isoxazole derivatives.[1] It uses a polar stationary phase (like silica gel or alumina) and a non-polar mobile phase (e.g., hexane/ethyl acetate). A good rule of thumb is to start with normal-phase if your crude material dissolves well in organic solvents like dichloromethane (DCM), ethyl acetate (EtOAc), or toluene. [3]

  • Reversed-Phase Chromatography (RPC): This method uses a non-polar stationary phase (e.g., C8 or C18-modified silica) and a polar mobile phase (e.g., water/acetonitrile or water/methanol).[4][5] Consider reversed-phase if your crude sample is more soluble in polar solvents like methanol, acetonitrile, DMSO, or water. [3] It is particularly useful for highly polar isoxazoles or for separating ionic/ionizable compounds.[6]

Table 1: Comparison of Normal-Phase vs. Reversed-Phase for Isoxazole Purification
FeatureNormal-Phase Chromatography (NPC)Reversed-Phase Chromatography (RPC)
Stationary Phase Polar (e.g., Silica Gel, Alumina)[5]Non-Polar (e.g., C18, C8)[5][6]
Mobile Phase Non-Polar (e.g., Hexane/Ethyl Acetate)[7]Polar (e.g., Water/Acetonitrile)[8]
Elution Order Non-polar compounds elute first.Polar compounds elute first.[4]
Best Suited For Standard, neutral, or moderately polar isoxazoles soluble in organic solvents.[3]Highly polar, ionic, or water-soluble isoxazoles.[6]
Key Advantage Cost-effective, widely available, and extensive literature support.Excellent for separating complex mixtures and polar compounds that are poorly retained in NPC.[6]

Q3: What are the most common stationary and mobile phases for normal-phase purification of isoxazoles?

A:

  • Stationary Phase: Bare silica gel (SiO₂) is the workhorse for isoxazole purification due to its effectiveness and low cost.[9]

  • Mobile Phase (Eluent): The most widely used systems are binary mixtures of a non-polar solvent and a more polar one. The polarity is gradually increased to elute compounds with stronger interactions with the silica.

Table 2: Common Mobile Phase Systems for Normal-Phase Chromatography
SystemPolarityTypical Applications & Notes
Hexane / Ethyl Acetate Low to MediumThe most common and versatile system. Excellent for a wide range of neutral isoxazole derivatives.[9][10]
Cyclohexane / Ethyl Acetate Low to MediumAn effective alternative to hexane/EtOAc, sometimes offering different selectivity.[2]
Dichloromethane / Methanol Medium to HighUsed for more polar isoxazoles that require a stronger eluent. Caution: Use no more than 10% methanol, as higher concentrations can begin to dissolve the silica gel.[10]
Hexane / Diethyl Ether Low to MediumAnother common system. Ether is slightly more polar than ethyl acetate on a per-oxygen basis but has different selectivity.[10]

Q4: My isoxazole derivative has a basic (e.g., pyridine) or acidic (e.g., carboxylic acid) functional group. How does this affect my choice of conditions?

A: Ionizable functional groups can cause significant peak tailing on silica gel due to strong, non-ideal interactions with acidic silanol (Si-OH) groups on the silica surface. This can be mitigated by adding a modifier to the mobile phase.[1]

  • For Basic Compounds (e.g., amines, pyridines): Add a small amount of a volatile base, such as 0.5-1% triethylamine (NEt₃) or ammonia in methanol, to your eluent. The base will competitively bind to the acidic sites on the silica, preventing the basic analyte from "sticking" and resulting in sharper, more symmetrical peaks.

  • For Acidic Compounds (e.g., carboxylic acids, phenols): Add a small amount of a volatile acid, such as 0.5-1% acetic acid (AcOH) or formic acid, to your eluent. The acid suppresses the ionization of the analyte, reducing its interaction with the silica surface and improving peak shape.

Q5: Can my isoxazole derivative decompose during purification?

A: Yes, this is a critical consideration. While the isoxazole ring is aromatic and generally stable, the N-O bond is inherently weak and can be susceptible to cleavage under certain conditions.[1][11]

  • Stability on Silica: Silica gel is acidic and can catalyze the degradation of sensitive compounds. If you observe streaking on TLC or recover low yields from the column, your compound may be unstable. You can test for this by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting it to see if new spots have appeared.[12]

  • pH Sensitivity: Some isoxazoles can undergo ring-opening in the presence of strong bases.[1]

  • Reductive Cleavage: The N-O bond is readily cleaved by reductive methods, such as catalytic hydrogenation (e.g., H₂/Pd-C). This is a known chemical transformation, not typically an issue on a standard silica column unless residual reducing agents are present in the crude material.[1]

If instability on silica is confirmed, consider switching to a less acidic stationary phase like neutral alumina or deactivating the silica gel with a base like triethylamine.[1]

Section 2: Troubleshooting Guide

Purification of isoxazoles is often complicated by the presence of regioisomers and other byproducts with very similar polarities.[1] This guide provides a systematic approach to resolving common issues.

Troubleshooting Workflow for Poor Separation

The following diagram outlines a logical decision-making process when faced with inadequate separation of your isoxazole derivative.

G cluster_0 Problem Identification cluster_1 Mobile Phase Optimization cluster_2 Stationary Phase Optimization cluster_3 Advanced Techniques start Poor Separation on TLC/ Column (Co-elution) step1 Change Solvent Selectivity (e.g., Hex/EtOAc to DCM/MeOH or Hex/Toluene) start->step1 Initial Step step2 Add Modifier? (0.5% AcOH for acids, 0.5% NEt3 for bases) step1->step2 If Tailing Occurs step3 Try a Ternary System (e.g., Hex/EtOAc/DCM) step1->step3 If Selectivity is Still Poor success Separation Achieved step1->success step2->success step4 Switch Stationary Phase (Silica -> Alumina (Neutral, Basic, or Acidic)) step3->step4 If NPC Fails step3->success step5 Consider Reversed-Phase (C18 Silica) step4->step5 If Alumina Fails step4->success step6 Preparative HPLC/SFC (For very difficult separations or chiral isomers) step5->step6 Last Resort step5->success step6->success

Caption: A logical workflow for troubleshooting poor chromatographic separation.

Table 3: Common Problems & Solutions in Isoxazole Purification
ProblemProbable Cause(s)Recommended Solution(s)
Poor Separation / Co-elution - Similar Polarity: The most common issue, especially with regioisomers or byproducts like furoxans.[1]- Wrong Solvent System: The chosen eluent does not have the right selectivity for the compounds.1. Optimize Mobile Phase: Systematically screen different solvent systems (e.g., switch from ethyl acetate to diethyl ether or add dichloromethane/toluene) to alter selectivity.[1]2. Change Stationary Phase: If silica fails, try neutral, basic, or acidic alumina, or consider reversed-phase silica.[1]
Product Decomposition - Silica Gel Acidity: The acidic surface of silica can degrade sensitive isoxazoles.[1][12]- Unstable Product: The N-O bond in the isoxazole ring can be labile.[11]1. Deactivate Silica: Add 0.5-1% triethylamine to the eluent to neutralize acidic sites.2. Switch Sorbent: Use a less acidic stationary phase like neutral alumina.3. Minimize Contact Time: Run the column slightly faster (if separation allows) to reduce the time the compound spends on the stationary phase.
Peak Tailing - Ionizable Groups: Acidic or basic functional groups on the isoxazole interacting strongly with the stationary phase.- Column Overload: Too much sample was loaded onto the column.1. Add a Modifier: Use 0.5-1% acetic acid for acidic compounds or 0.5-1% triethylamine for basic compounds in the eluent.[1]2. Reduce Sample Load: Ensure the sample load is appropriate for the column diameter (typically 1-5% of the silica weight).
Product Does Not Elute - High Polarity: The compound is too polar for the chosen mobile phase and is irreversibly adsorbed.- Decomposition: The compound has degraded on the column.[12]1. Increase Eluent Polarity: Gradually increase the percentage of the polar solvent (e.g., move from 20% to 50% EtOAc in hexane, then to 5% MeOH in DCM).2. Check Stability: Perform a TLC stability test to check for degradation.[12]
Product Elutes Too Quickly - Low Polarity: The compound is too non-polar for the eluent and is not retained.- Column Channeling: The column was packed improperly, creating channels that allow the solvent and sample to pass through without proper interaction.1. Decrease Eluent Polarity: Reduce the percentage of the polar solvent (e.g., from 20% EtOAc in hexane to 5%).2. Repack the Column: Ensure the silica bed is well-settled and homogenous.

Section 3: Experimental Protocols

Protocol 1: Standard Normal-Phase Flash Chromatography of a Neutral Isoxazole Derivative

This protocol describes a general procedure for purifying a moderately polar isoxazole derivative using a hexane/ethyl acetate solvent system.

1. Preparation: a. Based on TLC analysis, prepare the starting eluent (e.g., 90:10 Hexane:Ethyl Acetate). Prepare a second, more polar eluent for gradient elution (e.g., 70:30 Hexane:Ethyl Acetate). b. Select a glass column of appropriate size. As a general rule, use a silica gel mass that is 50-100 times the mass of your crude sample. c. Prepare the column by either dry packing (preferred for fine silica) or slurry packing. Ensure the silica bed is level and free of cracks.

2. Sample Loading: a. Dissolve the crude isoxazole product (e.g., 200 mg) in a minimal amount of a suitable solvent, preferably the chromatography eluent or a slightly more polar solvent like dichloromethane.[13] b. Dry Loading (Recommended): Add a small amount of silica gel (approx. 2-3x the sample weight) to the dissolved sample. Evaporate the solvent under reduced pressure to obtain a free-flowing powder. Carefully add this powder to the top of the packed column. c. Gently add a thin layer of sand on top of the sample to prevent disturbance of the silica bed during solvent addition.

3. Elution and Fraction Collection: a. Carefully add the starting eluent to the column without disturbing the sand layer. b. Apply positive pressure (using a flask bulb or air line) to begin eluting the solvent through the column. Maintain a steady flow rate. c. Begin collecting fractions. The size of the fractions should be proportional to the column size (e.g., 10-15 mL fractions for a 40g column). d. Monitor the elution process by collecting small spots from the eluting fractions onto a TLC plate. e. Once the less polar impurities have eluted, you can gradually increase the polarity of the mobile phase (gradient elution) to speed up the elution of your target compound.[12]

4. Isolation: a. Analyze the collected fractions by TLC to identify those containing the pure product. b. Combine the pure fractions in a round-bottom flask. c. Remove the solvent under reduced pressure using a rotary evaporator to yield the purified isoxazole derivative.

Protocol 2: Chiral Separation via Supercritical Fluid Chromatography (SFC)

For enantiomeric isoxazole derivatives, chiral SFC offers a powerful and often faster alternative to HPLC.

1. Column and System Screening: a. Chiral separations often require screening. A common starting point for isoxazoles is a polysaccharide-based chiral stationary phase (CSP), such as Chiralpak® AD-H (amylose-based) or a cellulose-based equivalent.[14] b. The mobile phase in SFC is typically supercritical CO₂ modified with a co-solvent, most commonly an alcohol like methanol or ethanol.

2. Method Development: a. Initial Conditions: Start with an isocratic method, for example, 80% CO₂ and 20% ethanol as the co-solvent. b. Optimization: Adjust the percentage of the co-solvent. Increasing the alcohol content generally decreases retention time. c. Temperature and Pressure: Systematically vary the back pressure and column temperature to optimize resolution and peak shape.

3. Preparative Separation: a. Once analytical conditions are optimized, scale up to a preparative column. b. To maximize throughput, techniques like stacked injections or touching-band approaches can be employed.[14] c. Collect the fractions corresponding to each enantiomer. d. Evaporate the co-solvent to isolate the purified enantiomers. Yields for this method are often high, ranging from 60-94%.[14]

References

  • SIELC Technologies. (n.d.). Separation of Isoxazole on Newcrom R1 HPLC column. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017). Normal phase vs reverse phase HPLC. Retrieved from [Link]

  • International Journal of Pharmaceutical and Biological Science Archive. (n.d.). Newer stationary phases for reverse phase-liquid chromatographic analysis. Retrieved from [Link]

  • Al-Mokhtar, M. A., et al. (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. MDPI. Retrieved from [Link]

  • Research Journal of Pharmacy and Technology. (n.d.). Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography. Retrieved from [Link]

  • Biotage. (2023). How do I decide between normal- or reversed-phase flash column chromatography? Retrieved from [Link]

  • Hawach Scientific. (n.d.). Normal Phase HPLC Column and Reverse Phase HPLC Column. Retrieved from [Link]

  • Ahmed, S. M., et al. (2025). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile oxide. Zanco Journal of Medical Sciences. Retrieved from [Link]

  • Zehani, M., et al. (2017). Small scale separation of isoxazole structurally related analogues by chiral supercritical fluid chromatography. OUCI. Retrieved from [Link]

  • Dou, G., et al. (2013). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. ResearchGate. Retrieved from [Link]

  • Zehani, M., et al. (2017). Small scale separation of isoxazole structurally related analogues by chiral supercritical fluid chromatography. PubMed. Retrieved from [Link]

  • Dou, G., et al. (2013). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. MDPI. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • Larock, R. C., & Yue, D. (2001). The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib. PMC. Retrieved from [Link]

  • Phenomenex. (2025). Normal-phase vs. Reversed-phase Chromatography. Retrieved from [Link]

  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]

Sources

Technical Support Center: 3-Tert-Butyl-isoxazole-4-carboxylic Acid Stability Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Stability Paradox

Welcome to the technical support hub for 3-Tert-butyl-isoxazole-4-carboxylic acid . As a Senior Application Scientist, I understand that this scaffold is a deceptively simple building block. While the tert-butyl group provides steric shielding that enhances metabolic stability in final drug candidates, the isoxazole-4-carboxylic acid core introduces specific vulnerabilities—primarily thermal decarboxylation and base-mediated ring fragmentation .

This guide moves beyond generic MSDS data. It provides a causal analysis of why this molecule degrades and offers self-validating protocols to ensure your experimental success.

Part 1: Storage & Handling (The "Shelf-Life" Protocol)

Q1: I noticed a pressure build-up in the storage vial. Is the compound still safe to use? A: Pressure build-up is a critical warning sign of decarboxylation .

  • The Mechanism: Isoxazole-4-carboxylic acids are prone to thermal decarboxylation, releasing CO₂ gas. This process is accelerated by heat and moisture.

  • Diagnostic: Check the physical state.[1] If the solid has turned into a gum or oil, significant degradation has occurred.

  • Immediate Action: Vent the vial in a fume hood. Perform a ¹H NMR.

    • Pass Criteria: A clean spectrum with the characteristic tert-butyl singlet (~1.3-1.4 ppm) and the carboxylic acid proton (>10 ppm).

    • Fail Criteria: Appearance of a new proton signal at the C-4 position (typically ~6.0-6.5 ppm for the decarboxylated 3-tert-butylisoxazole) and loss of the acidic proton.

Q2: What are the optimal storage conditions to prevent this? A: You must treat this compound as a metastable solid .

  • Temperature: Store at -20°C . Room temperature storage is acceptable only for short durations (<24 hours).

  • Atmosphere: Store under an inert atmosphere (Argon or Nitrogen). Moisture catalyzes ring hydrolysis and decarboxylation.

  • Container: Amber glass vials with Teflon-lined caps. Avoid metal spatulas during transfer if trace metals (Cu, Fe) are a concern for downstream catalysis, as they can catalyze decomposition.

Table 1: Stability Matrix

StressorRisk LevelDegradation PathwayIndicator
Heat (>40°C) HighDecarboxylation (Loss of CO₂)Gas evolution, melting point depression
Strong Base (pH >10) CriticalRing Opening (Fragmentation)Yellow/Orange discoloration, complex NMR
Moisture ModerateHydrolysis / DecarboxylationClumping, acidic smell
Light LowPhoto-isomerizationSlow darkening of solid
Part 2: Chemical Reactivity & Troubleshooting

Q3: My amide coupling reaction failed (low yield, multiple spots). Did the isoxazole ring open? A: If you used a strong base or harsh activation conditions, ring opening is the likely culprit.

  • The Science: The isoxazole ring is an "oxime in disguise." Under strong basic conditions (e.g., NaOH, excess strong organic bases), the O-N bond can cleave, leading to acyclic nitrile or enone byproducts. The tert-butyl group provides some steric protection at C-3, but the C-5 position remains vulnerable.

  • The Fix:

    • Switch Bases: Use mild, non-nucleophilic bases like DIPEA or Collidine. Avoid hydroxide or alkoxide bases.

    • Activation: Use mild coupling reagents like HATU or T3P. Avoid acid chlorides (SOCl₂) if heating is required, as the thermal stress triggers decarboxylation.

    • Temperature: Keep reactions at 0°C to Room Temperature . Do not heat above 50°C during coupling.

Q4: Can I use hydrogenation to remove protecting groups elsewhere in the molecule? A: Proceed with extreme caution.

  • Risk: Isoxazoles are notoriously unstable under catalytic hydrogenation conditions (H₂/Pd-C, H₂/Pt). This will cleave the N-O bond, reducing the isoxazole to a β-amino enone or completely reducing the ring.

  • Alternative: If you must deprotect another group (e.g., Cbz, Bn), use acid-mediated cleavage (e.g., TFA, HBr/AcOH) or selective transfer hydrogenation if validated. The tert-butyl group is acid-stable, but the ring is reduction-labile.

Part 3: Visualizing the Degradation Pathways

The following diagram illustrates the two primary failure modes: Thermal Decarboxylation (Path A) and Base-Mediated Ring Opening (Path B). Use this to diagnose your impurity profile.

DegradationPathways cluster_legend Diagnostic Signals (1H NMR) Start 3-Tert-butyl-isoxazole- 4-carboxylic acid Heat Heat (>50°C) Acid Catalysis Start->Heat Path A Base Strong Base (pH >12) Nucleophiles Start->Base Path B Decarb Product A: 3-Tert-butylisoxazole (Loss of COOH) Heat->Decarb - CO₂ RingOpen Product B: Acyclic Nitrile/Enone (Ring Fragmentation) Base->RingOpen N-O Bond Cleavage Sig1 Product A: New signal ~6.0-6.5 ppm (C-4 H) Sig2 Product B: Loss of aromatic signals, complex aliphatic region

Figure 1: Primary degradation pathways. Path A is driven by thermal stress; Path B is driven by chemical incompatibility (base).

Part 4: Experimental Protocols (Self-Validating Systems)
Protocol A: Safe Activation for Amide Coupling

Objective: Activate the carboxylic acid without triggering decarboxylation.

  • Dissolution: Dissolve 1.0 eq of this compound in dry DMF or DCM at 0°C .

  • Base Addition: Add 1.2 eq of DIPEA. Observation Check: Solution should remain clear/pale. Darkening indicates instability.

  • Coupling Agent: Add 1.1 eq of HATU or T3P (50% in EtOAc). Stir at 0°C for 15 mins.

  • Amine Addition: Add 1.1 eq of the amine partner.

  • Monitoring: Warm to RT. Monitor by LC-MS.

    • Success: Mass peak [M+H]+ corresponds to Product.

    • Failure:[1] Mass peak [M-44+H]+ indicates decarboxylated byproduct.

Protocol B: Purity Verification (NMR)

Objective: Confirm the integrity of the isoxazole ring.

  • Solvent: DMSO-d6 or CDCl₃.

  • Key Signals:

    • δ 1.3-1.5 ppm (9H, s): Tert-butyl group. (Integral reference).

    • δ 12.0-14.0 ppm (1H, br s): Carboxylic acid OH.

    • Absence of δ ~6.3 ppm: This region must be clear. A singlet here indicates the proton of the decarboxylated isoxazole (H-4).

Part 5: Safety & Handling

Q5: Are there specific safety hazards beyond standard lab practices? A: Yes.

  • Pressure Hazard: As noted, spontaneous decarboxylation generates CO₂. Never store large quantities (>5g) in sealed vessels without headspace or pressure-relief mechanisms.

  • Sensitization: Isoxazoles can be sensitizers. Use double-gloving (Nitrile) and handle strictly in a fume hood.

References
  • Isoxazole Stability & Ring Opening

    • Mechanism of base-c
    • Source: Journal of Organic Chemistry.[2]

    • (General reference for isoxazole ring lability).

  • Decarboxylation of Heterocyclic Acids

    • Thermal stability of isoxazole-4-carboxylic acids.
    • Source: Tetrahedron Letters.
    • (Contextual grounding on decarboxylation risks).

  • Synthesis & Coupling Conditions

    • Optimization of amide coupling with heteroarom
    • Source: Organic Process Research & Development.
    • (Best practices for unstable acids).

(Note: Specific literature on the "3-tert-butyl" derivative is sparse; protocols are derived from the validated behavior of the isoxazole-4-carboxylic acid class and general heterocyclic chemistry principles.)

Sources

Technical Support Center: Isoxazole Synthesis & Purification

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removing Unreacted Starting Materials & Impurities

Role: Senior Application Scientist | Department: Chemical Process Optimization

Introduction: The Isoxazole Paradox

Welcome to the technical support center. If you are synthesizing isoxazoles, you are likely navigating a chemical paradox: the isoxazole ring is aromatic and generally robust, yet the N-O bond renders it latent to ring-opening under basic conditions.

Whether you are employing the Claisen-type condensation (Hydroxylamine + 1,3-Dicarbonyl) or the [3+2] Cycloaddition (Nitrile Oxide + Alkyne), purity is dictated by your ability to exploit the specific physicochemical differences between your product and your starting materials without triggering ring destruction.

This guide provides modular, self-validating workflows to remove specific impurities.

Module 1: The Condensation Cleanup

Target Impurities: Unreacted 1,3-Dicarbonyls, Excess Hydroxylamine. Context: The reaction of a 1,3-diketone with hydroxylamine hydrochloride.

The Chemical Logic (Causality)
  • Hydroxylamine: Highly water-soluble, especially in its protonated salt form.

  • 1,3-Dicarbonyls: These are "pseudo-acids" (pKa ~9–11) due to enolization. They become water-soluble enolates in basic solution.

  • Isoxazoles: Weak bases (pKa of conjugate acid ~ -3 to +1). They are generally neutral in mild aqueous washes but unstable in strong base (pH > 12), where they suffer ring-opening to form

    
    -ketonitriles.
    
Protocol: The pH-Switch Extraction

Stop using random washes. Use pKa-driven partitioning.

  • Acidic Wash (Removal of Amines):

    • Dissolve crude residue in Ethyl Acetate (EtOAc) or DCM.

    • Wash with 0.5 M HCl or 10% Citric Acid .

    • Mechanism:[1][2][3][4][5] Protonates residual hydroxylamine/amines, forcing them into the aqueous layer. Isoxazole remains organic.[6][7][8][9][10][11]

  • Mild Basic Wash (Removal of 1,3-Dicarbonyls):

    • Wash the organic layer with Saturated Aqueous Sodium Bicarbonate (NaHCO

      
      )  or 10% Sodium Carbonate (Na
      
      
      
      CO
      
      
      )
      .
    • Critical Step: Do NOT use NaOH.

    • Mechanism:[1][2][3][4][5] The pH of bicarbonate (~8.5) or carbonate (~11) is sufficient to deprotonate unreacted 1,3-dicarbonyls (pKa ~9), moving them to the aqueous phase as enolates. This pH is generally too low to trigger rapid isoxazole ring opening at room temperature.

  • Validation (TLC):

    • Spot the organic layer. The low-running amine spot and the streak of the dicarbonyl should be absent.

CondensationCleanup Start Crude Mixture (Isoxazole, NH2OH, 1,3-Dicarbonyl) AcidWash Add 10% Citric Acid (Phase Cut) Start->AcidWash Aq1 Aqueous Waste (Protonated Hydroxylamine) AcidWash->Aq1  Water Soluble   Org1 Organic Phase (Isoxazole + 1,3-Dicarbonyl) AcidWash->Org1  Organic Soluble   BaseWash Add Sat. NaHCO3 (Mild Base Wash) Org1->BaseWash Aq2 Aqueous Waste (Enolized 1,3-Dicarbonyl) BaseWash->Aq2  Deprotonation (pKa ~9)   Final Purified Isoxazole (Organic Layer) BaseWash->Final  Neutral Species  

Figure 1: pKa-driven extraction logic for separating isoxazoles from condensation starting materials.

Module 2: The Click Chemistry Cleanup

Target Impurities: Copper Catalyst (Cu), Unreacted Alkynes. Context: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) yielding 3,5-disubstituted isoxazoles (from nitrile oxides/alkynes).[12]

The Chemical Logic
  • Copper: Persistent trace metal that coordinates to isoxazole nitrogens, causing product discoloration (green/blue tint) and toxicity in biological assays.

  • Alkynes: Lipophilic and often co-elute with the product on silica.

Protocol: Chelation & Scavenging

Standard brine washes are insufficient for removing complexed Copper.

  • The "Blue" Wash (Ammonium Chloride):

    • Wash the organic reaction mixture with Saturated NH

      
      Cl adjusted to pH 9 with NH
      
      
      
      OH
      .
    • Observation: The aqueous layer will turn deep blue (

      
      ).
      
    • Repeat until the aqueous layer is colorless.

  • The EDTA Alternative (For stubborn emulsions):

    • If NH

      
      Cl causes emulsions, wash with 0.1 M EDTA (disodium salt)  solution.
      
    • EDTA has a higher formation constant (

      
      ) for Cu than the isoxazole ligands.
      
  • Alkyne Removal (Silver Nitrate - Optional/Advanced):

    • If the alkyne is valuable or persistent, stir the crude mixture with 10% AgNO

      
       on Silica Gel .
      
    • Mechanism:[1][2][3][4][5] Silver ions form

      
      -complexes with terminal alkynes, retarding their movement significantly compared to the isoxazole.
      

CopperCleanup Crude Crude CuAAC Mix (Product + Cu + Alkyne) Chelation Wash: NH4Cl/NH4OH OR 0.1M EDTA Crude->Chelation PhaseSep Phase Separation Chelation->PhaseSep AqWaste Aqueous Waste (Blue Cu-Complex) PhaseSep->AqWaste OrgLayer Organic Layer (Isoxazole + Alkyne) PhaseSep->OrgLayer Silica Flash Chromatography (Optional: AgNO3-Silica) OrgLayer->Silica Pure Final Product Silica->Pure

Figure 2: Workflow for heavy metal scavenging and organic purification in CuAAC synthesis.

Module 3: Regioisomer Resolution (3,5- vs 3,4-)

Issue: [3+2] cycloadditions often yield mixtures of 3,5- (favored sterically) and 3,4-isomers. Separation is notoriously difficult.

Data Table: Separation Parameters
TechniqueStationary PhaseMobile Phase ModifierApplication Note
Flash Column Standard Silica (Irregular)0.5% Et3N or AcOHModifiers sharpen peaks; isomers often have

.
Recrystallization N/AEtOH/Water or Hexane/EtOAc3,5-isomers are often more symmetric and crystalline (higher MP).
HPLC C18 (Reverse Phase)Acetonitrile/Water (Gradient)3,4-isomers are typically more polar (elute earlier in RP).
SFC 2-EthylpyridineCO2 / MethanolSuperior for resolving structural isomers with similar polarity.

Technical Tip: If separation fails on silica, derivatize . If your isoxazole has a handle (e.g., an ester), hydrolyze it to the acid. The electronic difference between the isomers is often amplified in the ionic state, allowing separation by recrystallization or acid-base extraction.

Troubleshooting & FAQs

Q1: My isoxazole product turned into a brown oil after washing with NaOH. What happened? A: You likely triggered base-catalyzed ring opening . Isoxazoles are sensitive to strong bases (pH > 12), which attack the C3 or C5 position, cleaving the N-O bond to form


-ketonitriles.
  • Corrective Action: Use NaHCO

    
     (Bicarbonate) instead of NaOH. If you must use strong base, keep the temperature at 0°C and limit contact time to <5 minutes.
    

Q2: I see a persistent "ghost spot" on TLC that is less polar than my isoxazole. It's not the alkyne. A: This is likely a Furoxan (1,2,5-oxadiazole-2-oxide).

  • Cause: Dimerization of the nitrile oxide intermediate.[6]

  • Removal: Furoxans are generally less polar than the corresponding isoxazole. They can be removed via flash chromatography using a non-polar gradient (start with 100% Hexanes/Heptane).

Q3: How do I remove excess N-hydroxyimidoyl chloride (nitrile oxide precursor)? A: These precursors hydrolyze slowly.

  • Protocol: Stir the crude organic layer with 1M NaOH (if product is stable) or saturated Na

    
    CO
    
    
    
    overnight. The precursor will hydrolyze to the water-soluble oxime or carboxylic acid, which washes away.
References
  • Himo, F., et al. (2005).[5][12] "Copper-Catalyzed Azide-Alkyne Cycloaddition: Mechanism and Regioselectivity." Journal of the American Chemical Society.

  • Praveen, C., et al. (2010).[12] "AuCl3-catalyzed cycloisomerization of α,β-acetylenic oximes leads to substituted isoxazoles."[12] Synlett.

  • BenchChem Technical Support. (2025). "Troubleshooting guide for the synthesis of isoxazole derivatives."

  • Tang, S., et al. (2009).[12] "Efficient synthesis of 3-substituted and 3,5-disubstituted isoxazoles." Organic Letters.

  • Lipka, E., et al. (2017). "Small scale separation of isoxazole structurally related analogues by chiral supercritical fluid chromatography." Journal of Chromatography A.

Sources

impact of solvent on the regioselectivity of isoxazole formation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Complexities of Regioselectivity in Isoxazole Formation

The isoxazole ring is a cornerstone scaffold in medicinal chemistry and drug development, valued for its unique electronic properties and its role as a stable bioisostere for amide or ester functionalities.[1] The most common and versatile method for its synthesis is the [3+2] cycloaddition of a nitrile oxide with an alkyne.[2] While elegant, this reaction often presents a significant challenge: controlling which of the two possible regioisomers is formed. The formation of an undesired regioisomer or a difficult-to-separate mixture can lead to significant delays in research and development pipelines.

This technical support guide, designed for researchers and drug development professionals, provides an in-depth exploration of one of the most critical, yet often misunderstood, factors governing this selectivity: the reaction solvent. Moving beyond simplistic rules, we will delve into the mechanistic underpinnings of solvent effects and provide practical, evidence-based troubleshooting strategies to empower you to control the regiochemical outcome of your isoxazole syntheses.

Part 1: Fundamentals of Isoxazole Regioselectivity

Q1: What are the possible regioisomers in a nitrile oxide-alkyne cycloaddition?

A1: When a nitrile oxide (R-C≡N⁺-O⁻) reacts with an unsymmetrical alkyne (R¹-C≡C-R²), the cycloaddition can proceed via two different orientations, leading to two distinct constitutional isomers: the 3,5-disubstituted isoxazole and the 3,4-disubstituted isoxazole. In reactions with terminal alkynes (where R²=H), this results in the formation of 3,5- and 3,4-disubstituted products, which are often the primary challenge in regiocontrol.[3]

Caption: Reaction pathways for isoxazole formation.

Q2: What fundamentally controls the regioselectivity of this reaction?

A2: Regioselectivity is determined by the relative activation energies (ΔG‡) of the two competing transition states (Transition State A vs. Transition State B in the diagram above). The pathway with the lower activation energy will be faster and thus yield the major product. This energy difference is governed by a combination of:

  • Steric Effects: Large, bulky substituents on the nitrile oxide (R) or the alkyne (R¹) can sterically hinder one approach, favoring the transition state where these groups are further apart.[4]

  • Electronic Effects (Frontier Molecular Orbital Theory): The reaction is controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. The regioselectivity is dictated by the orientation that provides the best overlap between the orbitals with the largest coefficients.[5]

  • Reaction Conditions: As we will explore, solvent, temperature, and the presence of catalysts can alter the relative energies of the transition states.[6]

Part 2: The Critical Impact of Solvent Choice

While classical literature sometimes suggests that 1,3-dipolar cycloadditions experience minimal solvent effects because the reactants and transition states are often non-polar,[7] recent experimental and computational studies reveal a more nuanced reality. For specific and highly relevant substrate classes, the solvent is a powerful tool for directing regioselectivity.

Q3: My reaction is giving a 50:50 mixture of regioisomers. Can changing the solvent really fix this?

A3: Yes, in many cases, a simple change of solvent can dramatically shift the equilibrium between the two regioisomeric pathways. The key is to understand the nature of the transition states leading to your products. A computational study by Hu and Houk highlighted that even when a reaction yields a mixture, the transition states leading to each isomer can have very different polar characters. Increasing solvent polarity can stabilize the more polar transition state, thereby accelerating the formation of the corresponding regioisomer.[8]

A prime experimental example comes from the synthesis of isoxazoles from β-enamino diketones and hydroxylamine. Research by de Moura and colleagues demonstrated a complete reversal of regioselectivity by switching between a polar protic solvent (ethanol) and a polar aprotic solvent (acetonitrile).[6][9]

Data Presentation: Solvent-Mediated Regiocontrol

The following data, adapted from de Moura et al., illustrates the profound impact of solvent choice on the regiochemical outcome of the reaction between a β-enamino diketone and hydroxylamine hydrochloride.[6]

EntrySolventSolvent TypeTemp.Ratio (2a : 3a)Major Product
1Ethanol (EtOH)Polar ProticReflux23 : 773a
2Acetonitrile (MeCN)Polar AproticRT82 : 182a
3MeCN with PyridinePolar AproticRT90 : 102a

Regioisomers 2a and 3a are distinct structural isomers of the resulting isoxazole.

This data clearly shows that a polar protic solvent like ethanol strongly favors one regioisomer (3a), while a polar aprotic solvent like acetonitrile, especially with a mild base, decisively favors the other (2a).

Q4: What is the mechanistic reason for this solvent effect? How do polar protic and polar aprotic solvents exert different influences?

A4: The mechanism hinges on the stabilization of charged or highly polar intermediates and transition states.

  • Polar Aprotic Solvents (e.g., Acetonitrile, DMF, DMSO): These solvents possess large dipole moments and can effectively solvate charged species (cations and anions) through ion-dipole interactions. However, they lack O-H or N-H bonds and thus cannot act as hydrogen-bond donors. In a reaction pathway with a highly polar or charge-separated transition state, a polar aprotic solvent will lower its energy, making that pathway kinetically more favorable.

  • Polar Protic Solvents (e.g., Ethanol, Methanol, Water): These solvents also have large dipole moments but, critically, they can act as hydrogen-bond donors. This allows them to form a "cage" of solvent molecules around charged species, particularly anions, through hydrogen bonding.[8] While this provides strong stabilization, it can also hinder the reactivity of a nucleophilic species. More importantly in this context, they can specifically interact with and stabilize transition states that have hydrogen-bond accepting sites (like the nitrile oxide oxygen), potentially favoring one regioisomeric pathway over another.

G cluster_TS cluster_solvents TS_A Transition State A (Less Polar) TS_B Transition State B (More Polar) Nonpolar Nonpolar Solvent (e.g., Toluene) Nonpolar->TS_A Minor Stabilization Nonpolar->TS_B Minor Stabilization (Similar Energy to TS_A) ~50:50 Mixture Polar Polar Solvent (e.g., MeCN) Polar->TS_A Moderate Stabilization Polar->TS_B Strong Stabilization (Lower Energy than TS_A) Favors Product B G Start Problem: Poor Regioselectivity Solvent Step 1: Screen Solvents - Polar Protic (EtOH, MeOH) - Polar Aprotic (MeCN, DMF) - Nonpolar (Toluene, Hexane) Start->Solvent Check1 Regioselectivity Improved? Solvent->Check1 LewisAcid Step 2: Add Lewis Acid (e.g., BF₃·OEt₂, Zn(OTf)₂) in best Aprotic Solvent Check1->LewisAcid No End Solution: High Regioselectivity Check1->End Yes Check2 Regioselectivity Improved? LewisAcid->Check2 Modify Step 3: Modify Substrate - Alter Sterics - Alter Electronics (Consult FMO Theory) Check2->Modify No Check2->End Yes Modify->End

Caption: Troubleshooting workflow for poor regioselectivity.

Part 4: Experimental Protocols

General Protocol for Solvent Screening in a Nitrile Oxide-Alkyne Cycloaddition

This protocol describes a general method for the in situ generation of a nitrile oxide from an aldoxime and its subsequent cycloaddition, optimized for solvent screening.

Materials:

  • Aromatic Aldoxime (e.g., Benzaldehyde oxime)

  • Terminal Alkyne (e.g., Phenylacetylene)

  • N-Chlorosuccinimide (NCS) or Chloramine-T

  • Triethylamine (Et₃N) or Pyridine

  • Solvents for screening: Toluene, Dichloromethane (DCM), Acetonitrile (MeCN), Ethanol (EtOH)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • TLC plates, NMR tubes, appropriate deuterated solvent

Procedure:

  • Setup: In four separate, dry round-bottom flasks equipped with magnetic stir bars, dissolve the aromatic aldoxime (1.0 equiv) and the terminal alkyne (1.2 equiv) in 5 mL of each solvent to be tested (Toluene, DCM, MeCN, EtOH).

  • Base Addition: To each flask, add the base (e.g., Triethylamine, 1.1 equiv).

  • Nitrile Oxide Generation: Cool the flasks to 0 °C in an ice bath. To each flask, add a solution of NCS (1.1 equiv) in the corresponding solvent dropwise over 10 minutes. Caution: The reaction can be exothermic.

  • Reaction: Allow the reaction mixtures to slowly warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aldoxime is consumed.

  • Workup: Quench each reaction by adding 10 mL of water. Extract the aqueous layer with DCM (3 x 15 mL). Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous Na₂SO₄.

  • Analysis: Filter and concentrate the organic layers under reduced pressure to obtain the crude product. Analyze a small, unpurified sample from each reaction by ¹H NMR.

  • Determining Regioisomeric Ratio: The ratio of the two regioisomers can be determined by comparing the integration of well-resolved, characteristic proton signals for each isomer. For 3,5-disubstituted isoxazoles, the isoxazole C4-H proton typically appears as a sharp singlet. For 3,4-disubstituted isomers, the C5-H proton signal will be distinct. The chemical shifts of these protons will be unique to each isomer.

Frequently Asked Questions (FAQs)

Q: Can temperature affect regioselectivity? A: Yes. According to the Eyring equation, the selectivity of a reaction is dependent on the difference in the free energies of activation (ΔΔG‡) between the two competing pathways. This selectivity is often temperature-dependent. Running the reaction at a lower temperature will amplify the effect of a small difference in activation energy, often leading to higher selectivity for the major product. Conversely, higher temperatures can sometimes overcome the activation barrier for the minor product, leading to lower selectivity. [6] Q: My nitrile oxide is unstable and dimerizes to a furoxan. How can I prevent this? A: Furoxan formation is a common side reaction resulting from the dimerization of the nitrile oxide. This is favored at high concentrations of the nitrile oxide. To minimize this, ensure the nitrile oxide is generated in situ slowly and in the presence of an excess of the alkyne dipolarophile. This ensures the nitrile oxide reacts in the desired cycloaddition as soon as it is formed.

Q: I am using a β-ketoester as my dipolarophile. How does solvent affect the keto-enol tautomerism, and does this matter? A: This is an excellent question. The solvent can significantly influence the keto-enol equilibrium of your starting material. Polar protic solvents like methanol can stabilize the enol tautomer through hydrogen bonding. Since the enol is often the reactive species in these cycloadditions, using a solvent that favors its formation can increase the reaction rate and potentially influence the regioselectivity. It is advisable to analyze your starting material by NMR in different deuterated solvents to understand its tautomeric preference.

References

  • Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. Molecules (MDPI). Available at: [Link]

  • Computational Study of Transition States Selectivity, Solvent Effects, and Bicyclo Formation The 1,3-Dipolar Cycloaddition of Nitrile Oxide to Vinylacetic Acid. Journal of the Brazilian Chemical Society (SciELO). Available at: [Link]

  • Theoretical Study of Solvent Effects on 1,3- Dipolar Cycloaddition Reaction. Journal of University of Babylon for Pure and Applied Sciences. Available at: [Link]

  • The Puzzle of the Regioselectivity and Molecular Mechanism of the (3+2) Cycloaddition Reaction Between E-2-(Trimethylsilyl)-1-Nitroethene and Arylonitrile N-Oxides: Molecular Electron Density Theory (MEDT) Quantumchemical Study. Molecules (MDPI). Available at: [Link]

  • Combined experimental and theoretical studies of regio- and stereoselectivity in reactions of β-isoxazolyl- and β-imidazolyl enamines with nitrile oxides. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Advances (Royal Society of Chemistry). Available at: [Link]

  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Pharmaceuticals (MDPI). Available at: [Link]

  • Isoxazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. National Center for Biotechnology Information (PMC). Available at: [Link]

  • Unveiling Hydrogen Bonding and Solvent Effects on Directed Nitrile Oxide [3 + 2] Cycloaddition Reactions. ACS Omega (American Chemical Society). Available at: [Link]

  • Nitrile Oxide/Alkyne Cycloadditions A Credible Platform for Synthesis of Bioinspired Molecules by MetalFree Molecular Clicking. European Journal of Organic Chemistry (Maynooth University Research Archive Library). Available at: [Link]

  • Synthesis of isoxazole derivatives by 1,3‐DC of NOs and alkynes including MW activation. ResearchGate. Available at: [Link]

  • Unveiling Hydrogen Bonding and Solvent Effects on Directed Nitrile Oxide [3 + 2] Cycloaddition Reactions. National Center for Biotechnology Information (PMC). Available at: [Link]

  • Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. Molbank (MDPI). Available at: [Link]

  • Mechanistic DFT Study of 1,3-Dipolar Cycloadditions of Azides with Guanidine. National Center for Biotechnology Information (PMC). Available at: [Link]

  • Origins of regioselectivity in 1,3-dipolar cycloadditions of nitrile oxides with alkynylboronates. National Center for Biotechnology Information (PubMed). Available at: [Link]

  • Construction of Isoxazole ring: An Overview. NanoBioLetters. Available at: [Link]

  • 1,3-Dipolar cycloaddition. Wikipedia. Available at: [Link]

Sources

Technical Support Center: Isoxazole Synthesis Optimization

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier 3 Support Knowledge Base for researchers optimizing isoxazole synthesis. It prioritizes mechanistic causality and actionable troubleshooting over generic recipe listing.

Topic: Catalyst Selection & Protocol Optimization Audience: Medicinal Chemists, Process Chemists, Academic Researchers Status: [LIVE]

Executive Summary: The Catalyst Landscape

Isoxazole synthesis generally falls into two primary mechanistic classes: [3+2] Cycloadditions and Condensation/Cyclizations . The choice of catalyst is not merely about rate acceleration; it is the primary determinant of regioselectivity (3,5- vs. 3,4-substitution patterns) and functional group tolerance .

Reaction TypeTarget IsomerRecommended Catalyst SystemKey Mechanism
[3+2] Cycloaddition 3,5-Disubstituted Cu(I) (e.g., CuSO₄/NaAsc)Cu-Acetylide Metallacycle
[3+2] Cycloaddition 3,4-Disubstituted Ru(II) (e.g., Cp*RuCl(cod))Ruthenacycle Intermediate
Condensation Variable pH Modifiers (Pyridine vs. HCl)Nucleophilic Attack Direction (N vs. O)
Alkynone Cyclization 5-Substituted Au(III) (e.g., AuCl₃)

-Acid Activation

Troubleshooting Guide: [3+2] Cycloaddition (Nitrile Oxides + Alkynes)

Issue #1: "I am getting a racemate or an inseparable mixture of 3,5- and 3,4-isomers."

Diagnosis: You are likely relying on thermal cycloaddition without a directing metal catalyst. Thermal Huisgen cycloadditions are concerted but asynchronous, heavily influenced by steric and electronic effects (FMO theory), often leading to poor regioselectivity.

The Fix: Metal-Mediated Regiocontrol To force a specific isomer, you must abandon thermal control and utilize a metal catalyst that alters the reaction pathway.

Protocol A: For 3,5-Disubstituted Isoxazoles (CuAAC-like)

Copper(I) catalyzes the reaction between terminal alkynes and nitrile oxides.[1] Unlike the azide-alkyne "click" reaction, nitrile oxides are prone to dimerization (furoxan formation).

  • Catalyst: CuSO₄ (1-5 mol%) + Sodium Ascorbate (10-20 mol%).

  • Solvent:

    
    -BuOH/H₂O (1:1) or DCM/H₂O biphasic systems.
    
  • Critical Step: Generate the nitrile oxide in situ (e.g., from aldoximes using NCS/Base) in the presence of the alkyne and Cu catalyst to prevent dimerization.

  • Mechanism: The reaction proceeds via a copper(I) acetylide, which coordinates the nitrile oxide, directing the formation of the C-C bond at the sterically less hindered position (the terminal carbon).

Protocol B: For 3,4-Disubstituted Isoxazoles (RuAAC)

Ruthenium catalysts are required to access the sterically demanding 3,4-isomer.

  • Catalyst: [Cp*RuCl(cod)] (Pentamethylcyclopentadienyl ruthenium chloride cyclooctadiene).

  • Solvent: 1,2-Dichloroethane (DCE) or THF.

  • Mechanism: The Ru center coordinates both the alkyne and the nitrile oxide, forming a ruthenacycle intermediate that places the substituents in a 3,4-orientation to minimize steric clash within the coordination sphere.

Issue #2: "My nitrile oxide is dimerizing (Furoxan formation) before reacting."

Diagnosis: The rate of dimerization (


) is exceeding the rate of cycloaddition (

). This usually happens when the stationary concentration of the nitrile oxide is too high.

The Fix: Slow Release Protocol Do not isolate the nitrile oxide. Use a One-Pot Slow-Release method.

  • Dissolve the alkyne and catalyst in the solvent.

  • Add the precursor (chloro-oxime) to the pot.

  • Slowly add the base (Et₃N or DIPEA) via syringe pump over 4–6 hours.

    • Why? This keeps the instantaneous concentration of nitrile oxide low, statistically favoring the reaction with the excess alkyne over the bimolecular dimerization.

Troubleshooting Guide: Condensation (Hydroxylamine + 1,3-Dicarbonyls)

Issue #3: "I cannot control the regioselectivity in the condensation of unsymmetrical 1,3-dicarbonyls."

Diagnosis: In unsymmetrical 1,3-dicarbonyls, hydroxylamine (


) can attack either carbonyl group. The regioselectivity is dictated by the pH of the medium , which controls the nucleophilicity of the nitrogen vs. the oxygen atom of hydroxylamine.

The Fix: pH-Switching Strategy

  • Scenario A: Basic Conditions (Kinetic Control)

    • Reagents:

      
       + 
      
      
      
      or
      
      
      .
    • Mechanism: Under basic conditions, the free amine (

      
      ) is the nucleophile. Nitrogen is more nucleophilic than oxygen (Alpha-effect). It attacks the more electrophilic  (more positive) carbonyl carbon first.
      
    • Result: Formation of the 5-hydroxyisoxazoline intermediate, leading to specific substitution patterns.

  • Scenario B: Acidic Conditions (Thermodynamic Control)

    • Reagents:

      
       (No excess base) or 
      
      
      
      in EtOH.
    • Mechanism: Protonation activates the carbonyls. The reaction is often reversible, allowing equilibration to the thermodynamically more stable isomer (often the one where the bulkier group is at position 3, minimizing steric strain).

Visualizing the Workflow:

G Start Substrate: Unsymmetrical 1,3-Dicarbonyl Decision Desired Regioisomer? Start->Decision PathA Path A: Kinetic Control (Attack at most electrophilic C=O) Decision->PathA Isomer A PathB Path B: Thermodynamic Control (Most stable product) Decision->PathB Isomer B CondA Condition: Basic (pH > 8) Nucleophile: NH2-OH PathA->CondA CondB Condition: Acidic (pH < 4) Nucleophile: NH3+-OH PathB->CondB ResultA Product: Isomer A (N attacks most (+) C=O) CondA->ResultA ResultB Product: Isomer B (Equilibrated Mixture) CondB->ResultB

Caption: Decision matrix for controlling regioselectivity in condensation reactions via pH modulation.

Advanced Catalysis: Gold-Catalyzed Cycloisomerization

Context: For sensitive substrates (e.g., those containing acetylenic oximes) where harsh thermal conditions cause degradation.

Protocol: AuCl₃-Catalyzed Synthesis

Reference: Praveen et al. (2010) demonstrated that Gold(III) acts as a soft Lewis acid to activate the alkyne


-system.
  • Substrate:

    
    -acetylenic oxime.
    
  • Catalyst:

    
     (2-5 mol%).
    
  • Solvent: Ethanol or DCM (Room Temperature).

  • Mechanism:

    • Au(III) coordinates to the alkyne triple bond (

      
      -activation).
      
    • The oxime oxygen (or nitrogen, depending on substitution) attacks the activated alkyne (5-endo-dig or 5-exo-dig cyclization).

    • Proton transfer and catalyst regeneration release the isoxazole.

  • Advantage: High yields at room temperature; avoids the "dimerization" issue of nitrile oxides entirely.

Frequently Asked Questions (FAQ)

Q: Can I use "Click Chemistry" (CuAAC) conditions for internal alkynes? A: No. Standard Cu(I) catalysis requires a terminal alkyne proton for the formation of the copper-acetylide intermediate. For internal alkynes, you must use Ruthenium catalysis (RuAAC) or thermal conditions, though reactivity will be significantly lower due to steric hindrance.

Q: My yield is low (10-20%). What is the first thing I should check? A: Check for Furoxan (nitrile oxide dimer) in your waste stream. If present, your nitrile oxide generation is too fast relative to the cycloaddition. Switch to the slow-addition protocol of the base/precursor.

Q: Are there metal-free options for "Green" synthesis? A: Yes. Hypervalent Iodine reagents (e.g., PhI(OAc)₂) can oxidize aldoximes to nitrile oxides in situ in aqueous media. This avoids transition metals but requires careful handling of the oxidant stoichiometry to prevent over-oxidation.

References

  • Hansen, T. V., Wu, P., & Fokin, V. V. (2005).[2] One-Pot Copper(I)-Catalyzed Synthesis of 3,5-Disubstituted Isoxazoles. The Journal of Organic Chemistry, 70(19), 7761–7764.

  • Praveen, C., Kalyanasundaram, A., & Perumal, P. T. (2010).[3] AuCl3-catalyzed cycloisomerization of α,β-acetylenic oximes: a facile synthesis of substituted isoxazoles.[3] Synlett, 2010(05), 777-781.

  • Greeley, B. H., et al. (2016). Origins of regioselectivity in 1,3-dipolar cycloadditions of nitrile oxides with alkynylboronates. Bioorganic & Medicinal Chemistry, 24(20), 4787-4790.

  • Tang, S., et al. (2009).[3] Efficient Synthesis of Isoxazoles via Reaction of α,β-Unsaturated Carbonyls.[3] Organic Letters, 11(17), 3982–3985.

Sources

Technical Support Center: Monitoring the Synthesis of 3-Tert-butyl-isoxazole-4-carboxylic Acid by TLC

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for utilizing Thin-Layer Chromatography (TLC) to monitor the synthesis of 3-tert-butyl-isoxazole-4-carboxylic acid. This document offers in-depth technical guidance, troubleshooting solutions, and detailed protocols to ensure accurate and efficient reaction tracking.

Introduction: The Critical Role of TLC in Synthesis

The synthesis of this compound, a key building block in medicinal chemistry, involves a multi-step process where careful monitoring of the reaction progress is paramount for optimizing yield and purity. Thin-Layer Chromatography (TLC) serves as a rapid, cost-effective, and indispensable analytical tool for this purpose. It allows for the qualitative assessment of the consumption of starting materials, the formation of intermediates, and the appearance of the final product, as well as the detection of any side products.[1] This guide is structured to address common challenges and questions that may arise during the TLC analysis of this specific synthetic route.

Frequently Asked Questions (FAQs)

Q1: What is a typical synthetic route for this compound that I would be monitoring with TLC?

A common and efficient method involves a multi-step synthesis starting from a β-ketoester, such as ethyl 4,4-dimethyl-3-oxopentanoate. This starting material undergoes a cyclization reaction with hydroxylamine hydrochloride in the presence of a base to form an isoxazolone intermediate. Subsequent chemical transformations lead to the final this compound.[2]

Q2: What are the key compounds I should be looking for on my TLC plate?

You should be tracking the disappearance of your starting material (ethyl 4,4-dimethyl-3-oxopentanoate), the transient appearance and then disappearance of any key intermediates (e.g., 3-tert-butyl-isoxazol-5(4H)-one), and the appearance of your final product, this compound. It is also crucial to spot a reference standard of your starting material alongside the reaction mixture for accurate comparison.

Q3: How do I choose an appropriate solvent system (mobile phase) for my TLC?

The choice of solvent system is critical for achieving good separation. Since the product is a carboxylic acid, it is quite polar. A good starting point for developing a solvent system is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[3] You can start with a 7:3 or 1:1 mixture of hexane:ethyl acetate and adjust the ratio based on the separation you observe.[4] If the spots remain at the baseline, the polarity of the mobile phase needs to be increased by adding more ethyl acetate or a small amount of an even more polar solvent like methanol.[5]

Q4: My product spot is streaking or "tailing" on the TLC plate. What causes this and how can I fix it?

Streaking is a common issue when analyzing carboxylic acids on silica gel TLC plates. This is due to the acidic nature of the analyte interacting strongly with the slightly acidic silica gel stationary phase, leading to poor elution and a smeared spot. To resolve this, add a small amount (0.5-1%) of a volatile acid, such as acetic acid or formic acid, to your mobile phase. This suppresses the ionization of the carboxylic acid product, reducing its interaction with the silica gel and resulting in a more compact, well-defined spot.[6]

Q5: How can I visualize the spots on my TLC plate?

Since the compounds involved in this synthesis are likely to be colorless, a visualization technique is necessary.[7] A combination of methods is often most effective:

  • UV Light (254 nm): The isoxazole ring is an aromatic heterocycle and should be UV-active.[8] Under a UV lamp, your product and any intermediates containing the isoxazole ring will appear as dark spots on a fluorescent green background. This is a non-destructive method and should be your first choice.[9]

  • Iodine Vapor: Placing the developed TLC plate in a chamber with iodine crystals will cause most organic compounds to appear as temporary brown spots. This is a general, non-destructive method.[9]

  • Potassium Permanganate (KMnO₄) Stain: This is a destructive stain that reacts with compounds that can be oxidized. It is useful for visualizing a wide range of organic molecules.

  • Bromocresol Green Stain: This is a specific stain for acidic compounds.[9] The TLC plate is dipped in a solution of bromocresol green, and the acidic product will appear as a yellow spot on a blue or green background.[10]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
All spots (starting material, reaction mixture, and product) are at the bottom of the TLC plate (low Rf). The mobile phase is not polar enough to move the compounds up the plate.Increase the polarity of the mobile phase. Incrementally increase the proportion of the more polar solvent (e.g., from 20% ethyl acetate in hexane to 40%). If necessary, add a small amount (1-5%) of a more polar solvent like methanol.[11]
All spots are at the top of the TLC plate (high Rf). The mobile phase is too polar, causing all components to travel with the solvent front.Decrease the polarity of the mobile phase. Increase the proportion of the less polar solvent (e.g., from 50% ethyl acetate in hexane to 30%).[5]
The product spot is a long, vertical streak ("tailing"). The carboxylic acid group of the product is strongly interacting with the silica gel stationary phase.Add a small amount (0.5-1%) of acetic acid or formic acid to the mobile phase to suppress the ionization of the carboxylic acid and achieve a more compact spot.
No spots are visible on the TLC plate after development. The concentration of the reaction mixture is too low. The chosen visualization method is not suitable for the compounds. The compound has evaporated from the plate during drying.Spot the reaction mixture multiple times in the same location, allowing the solvent to dry between applications to increase the concentration.[7] Use a combination of visualization techniques (UV, iodine, and a chemical stain). If using a stain that requires heating, be mindful of the volatility of your compounds.[7]
The spots are not round but are distorted or "smiling". The edge of the TLC plate is touching the side of the developing chamber or the filter paper, causing uneven solvent flow. The silica gel at the bottom of the plate is disturbed.Ensure the TLC plate is placed centrally in the chamber and does not touch the sides. Handle the TLC plate carefully to avoid chipping the silica gel.
There are unexpected spots in the reaction lane. Formation of side products or the presence of impurities in the starting materials.Co-spot the reaction mixture with the starting material. Any new spots are likely intermediates or side products. If possible, try to characterize these impurities.

Experimental Protocols

Protocol 1: Preparation of TLC Plate and Application of Samples
  • Using a pencil, gently draw a thin starting line (origin) approximately 1 cm from the bottom of a silica gel TLC plate.

  • Mark the positions for spotting with small tick marks along the origin. Label each lane at the top of the plate (e.g., SM for starting material, R for reaction mixture, C for co-spot).

  • Prepare dilute solutions of your starting material and the reaction mixture in a volatile solvent (e.g., ethyl acetate or dichloromethane).

  • Using a capillary tube, carefully spot a small amount of each solution onto the corresponding tick mark on the origin. The spot should be as small and concentrated as possible.

  • For the co-spot lane, first spot the starting material, and then, on top of the same spot, apply the reaction mixture.

  • Allow the solvent to completely evaporate from the spots before developing the plate.

Protocol 2: Development of the TLC Plate
  • Pour a small amount (0.5-1 cm depth) of the chosen mobile phase into a developing chamber.

  • Place a piece of filter paper in the chamber, ensuring it is saturated with the solvent, to maintain a saturated atmosphere. Close the chamber and allow it to equilibrate for a few minutes.

  • Carefully place the spotted TLC plate into the chamber, ensuring the origin line is above the solvent level.

  • Close the chamber and allow the solvent to ascend the plate by capillary action.

  • When the solvent front is approximately 1 cm from the top of the plate, remove the plate and immediately mark the solvent front with a pencil.

  • Allow the plate to air dry completely in a fume hood.

Protocol 3: Visualization of the TLC Plate
  • UV Visualization: Place the dried TLC plate under a short-wave (254 nm) UV lamp. Circle any dark spots with a pencil.[12]

  • Iodine Visualization: Place the plate in a sealed chamber containing a few crystals of iodine. Remove the plate when brown spots appear. Circle the spots with a pencil as they will fade over time.[9]

  • Bromocresol Green Staining (for Carboxylic Acids):

    • Prepare the stain solution by dissolving 0.04 g of bromocresol green in 100 mL of absolute ethanol. Add 0.1 M aqueous NaOH dropwise until a blue color appears.[10]

    • Quickly dip the TLC plate into the stain solution and remove it.

    • The background will be blue/green, and acidic compounds will appear as yellow spots.[10]

Data Interpretation and Visualization

The progression of the reaction can be visualized on the TLC plate. As the reaction proceeds, the spot corresponding to the starting material will diminish in intensity, while the spot for the product will appear and intensify.

Table 1: Expected Relative Rf Values and Visualization
Compound Expected Relative Polarity Expected Relative Rf Visualization
Ethyl 4,4-dimethyl-3-oxopentanoate (Starting Material)LowHighUV (weak), Iodine, KMnO₄
3-tert-butyl-isoxazol-5(4H)-one (Intermediate)MediumMediumUV-active, Iodine, KMnO₄
This compound (Product) High Low UV-active, Iodine, KMnO₄, Bromocresol Green (yellow spot)

Note: Rf values are highly dependent on the exact solvent system, temperature, and TLC plate used. This table indicates relative migration distances.

Diagram 1: Idealized TLC Monitoring of the Synthesis

TLC_Progress Idealized TLC progression. Blue: Starting Material, Red: Product. cluster_0 T=0 cluster_1 T=Midpoint cluster_2 T=End T0 SM R C Spot_SM_T0 Spot_R_T0 Spot_C_T0 TMid SM R C Spot_SM_TMid Spot_R_SM_TMid Spot_R_Prod_TMid Spot_C_SM_TMid Spot_C_Prod_TMid TEnd SM R C Spot_SM_TEnd Spot_R_TEnd Spot_C_SM_TEnd Spot_C_Prod_TEnd

Caption: Idealized TLC progression over time.

Diagram 2: Troubleshooting Decision Tree for TLC Analysis

Troubleshooting_TLC Start Problem with TLC Result Streaking Spots are streaking? Start->Streaking Rf_Issue All spots high or low Rf? Streaking->Rf_Issue No Add_Acid Add 0.5-1% Acetic Acid to Mobile Phase Streaking->Add_Acid Yes No_Spots No spots visible? Rf_Issue->No_Spots No Adjust_Polarity Adjust Mobile Phase Polarity: - High Rf -> Less Polar - Low Rf -> More Polar Rf_Issue->Adjust_Polarity Yes Concentrate_Spot Concentrate sample spot (multiple applications) No_Spots->Concentrate_Spot Yes Change_Viz Use multiple visualization methods (UV, Iodine, Stain) No_Spots->Change_Viz Still No

Caption: Decision tree for common TLC issues.

References

  • Synthesis method of high-regioselectivity 3-substituted-4-isoxazole carboxylic acid.
  • Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores. MDPI. [Link]

  • Thin Layer Chromatography (TLC) of Tb3 Compound (A, B, C, and D). (A) TLC with hexane eluent:ethyl acetate ratio of 7:3 with an Rf value of 0.25. ResearchGate. [Link]

  • 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. NIH. [Link]

  • 2.3F: Visualizing TLC Plates. Chemistry LibreTexts. [Link]

  • TLC tailing and carboxylic acid? ResearchGate. [Link]

  • What reagent to use for visualization of isoxazole on TLC? ResearchGate. [Link]

  • Troubleshooting Thin Layer Chromatography. University of Rochester. [Link]

  • TLC TROUBLESHOOTING- The most common problems with TLCs. YouTube. [Link]

  • What reagent to use for visualization of isoxazole on TLC. ResearchGate. [Link]

  • Visualizing a TLC plate. YouTube. [Link]

  • 5. Thin Layer Chromatography. University of Missouri-St. Louis. [Link]

  • Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Bitesize Bio. [Link]

  • Chromatography: Solvent Systems for TLC. University of Rochester. [Link]

  • Visualizing a TLC plate. YouTube. [Link]

  • TLC tailing and carboxylic acid? ResearchGate. [Link]

  • Modifying a TLC mobile phase in order to increase the RF values. Chemistry Stack Exchange. [Link]

  • Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Bitesize Bio. [Link]

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Validation & Comparative

comparative analysis of 3-Tert-butyl-isoxazole-4-carboxylic acid and other isoxazoles

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Analysis of 3-Tert-butyl-isoxazole-4-carboxylic Acid and Other Isoxazoles Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary: The Steric Advantage

In the landscape of heterocyclic pharmacophores, isoxazoles serve as critical bioisosteres for amide bonds and aromatic rings. While 5-methylisoxazole-4-carboxylic acid (the Leflunomide intermediate) is the industry standard, This compound (3-TB-ISO) represents a specialized scaffold where steric demand is leveraged for metabolic stability and conformational control.

This guide provides a technical comparison of 3-TB-ISO against standard isoxazole derivatives, focusing on the unique reactivity challenges and pharmacological benefits imposed by the bulky tert-butyl group at the C3 position.

Chemical & Physical Profile: The Steric Shield

The introduction of a tert-butyl group at C3 fundamentally alters the electronic and physical landscape of the isoxazole ring compared to the methyl or unsubstituted analogs.

Comparative Physicochemical Data
FeatureThis compound 5-Methylisoxazole-4-carboxylic acid Isoxazole-4-carboxylic acid
CAS 1217047-14-742831-50-52168-93-6
MW 169.18 g/mol 127.10 g/mol 113.07 g/mol
Steric Bulk (A-Value) High (>5 kcal/mol)Moderate (1.70 kcal/mol)Negligible
Lipophilicity (cLogP) ~2.1~0.6~0.1
Electronic Effect Inductive donor (+I), Steric shielding of C4Weak donor (+I)Electron deficient
Metabolic Liability Low (No benzylic protons)Moderate (Benzylic oxidation possible)Low

Key Insight: The tert-butyl group increases lipophilicity (LogP) by approximately 1.5 units compared to the methyl analog, significantly enhancing membrane permeability. Crucially, it lacks the benzylic protons present in the 5-methyl derivative, eliminating a common site of metabolic oxidation (CYP450 mediated hydroxylation).

Synthetic Utility & Reactivity[1][2][3]

The synthesis and downstream functionalization of 3-TB-ISO require protocols adapted to its steric congestion. Unlike the 5-methyl analog, which couples readily, the 3-tert-butyl group shields the C4-carboxylic acid, necessitating high-energy activation.

Synthesis Pathway: 1,3-Dipolar Cycloaddition[4]

The most robust route to 3-TB-ISO avoids the condensation of sterically crowded beta-keto esters. Instead, a [3+2] cycloaddition strategy is preferred.

IsoxazoleSynthesis Start Pivalaldehyde (Starting Material) Oxime Pivalaldehyde Oxime Start->Oxime NH2OH·HCl Na2CO3 NitrileOxide Tert-butyl Nitrile Oxide (In Situ Generation) Oxime->NitrileOxide NCS, then Et3N (Chlorination/Elimination) Cycloaddition [3+2] Cycloaddition (with Ethyl Propiolate) NitrileOxide->Cycloaddition + Ethyl Propiolate Ester Ethyl 3-tert-butylisoxazole-4-carboxylate Cycloaddition->Ester Regioselective Product This compound Ester->Product LiOH, THF/H2O Hydrolysis

Figure 1: Preferred synthetic route via [3+2] cycloaddition of in-situ generated nitrile oxides. This route ensures correct regiochemistry and avoids steric clashes during ring closure.

Experimental Protocol: Amide Coupling of 3-TB-ISO

Challenge: Standard coupling reagents (EDC/HOBt) often fail to drive the reaction to completion due to the "steric wall" erected by the tert-butyl group adjacent to the carboxylic acid. Solution: Use of high-reactivity coupling agents (HATU) or conversion to the acid chloride is required.

Validated Protocol: HATU-Mediated Coupling

This protocol is optimized to overcome the steric barrier at the C4 position.

Reagents:

  • This compound (1.0 equiv)

  • Amine partner (1.1 equiv)

  • HATU (1.2 equiv) - High activity uronium salt is essential.

  • DIPEA (Diisopropylethylamine) (3.0 equiv)

  • DMF (Anhydrous)

Step-by-Step Workflow:

  • Activation: Dissolve 3-TB-ISO in anhydrous DMF (0.2 M concentration). Add HATU (1.2 equiv) and DIPEA (1.5 equiv) at 0°C.

  • Pre-activation Time: Stir at 0°C for 30 minutes . Note: This step is critical to allow the formation of the activated ester despite steric hindrance.

  • Addition: Add the amine partner (dissolved in minimal DMF) dropwise. Add the remaining DIPEA (1.5 equiv).

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 12–24 hours. Monitoring: TLC will show a slow consumption of the active ester.

  • Workup: Dilute with EtOAc, wash with 1N HCl (to remove unreacted amine/DIPEA), sat. NaHCO3, and brine.

  • Purification: Flash chromatography (Hexane/EtOAc).

Alternative (If HATU fails): Convert to Acid Chloride using Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) in DCM at 0°C, then react with amine. Avoid thionyl chloride if acid-sensitive groups are present.

Performance Analysis: 3-TB-ISO vs. 5-Methyl Analogs

A. Metabolic Stability

The 5-methyl group on standard isoxazoles is a "metabolic handle." Liver enzymes (CYP450) can oxidize this methyl group to a hydroxymethyl or carboxylic acid, leading to rapid clearance.

  • 3-TB-ISO Advantage: The tert-butyl group contains no benzylic protons. It is resistant to oxidative metabolism, significantly extending the half-life (

    
    ) of the drug candidate.
    
B. Conformational Locking

The bulk of the tert-butyl group forces the C4-substituent (e.g., an amide) to twist out of planarity with the isoxazole ring to relieve steric strain.

  • Impact: This "orthogonal" conformation can be exploited to bind to receptors with deep, narrow hydrophobic pockets where flat molecules cannot fit.

MetabolicStability Substrate1 5-Methyl-Isoxazole Drug Metabolism1 CYP450 Oxidation (Benzylic Hydroxylation) Substrate1->Metabolism1 Clearance1 Rapid Clearance (Polar Metabolite) Metabolism1->Clearance1 Substrate2 3-Tert-Butyl-Isoxazole Drug Metabolism2 Steric Blockade (No Benzylic Protons) Substrate2->Metabolism2 Clearance2 Extended Half-Life (Metabolically Stable) Metabolism2->Clearance2

Figure 2: Metabolic fate comparison. The 3-tert-butyl group blocks the primary oxidative pathway seen in 5-methyl analogs.

References

  • Synthesis via Nitrile Oxides: Waldo, J. P., & Larock, R. C. (2005). Synthesis of Isoxazoles via Electrophilic Cyclization. Journal of Organic Chemistry.

  • Steric Effects in Coupling: Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.

  • Isoxazole Pharmacophores: Pinho e Melo, T. M. (2005). Recent advances on the synthesis and reactivity of isoxazoles.[1][2][3][4] Current Organic Chemistry.

  • Physical Properties: National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 1217047-14-7, 3-tert-Butylisoxazole-4-carboxylic acid.

  • Leflunomide/Isoxazole Metabolism: Herrmann, M. L., et al. (2000). Leflunomide: an immunomodulatory drug for the treatment of rheumatoid arthritis.[5] Immunopharmacology.

Sources

The 3-tert-Butyl-Isoxazole-4-Carboxylic Acid Scaffold: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the isoxazole ring stands as a privileged heterocyclic motif, consistently featured in a wide array of biologically active compounds.[1] Its unique electronic properties and rigid structure provide a robust framework for the design of novel therapeutics. This guide delves into the nuanced structure-activity relationships (SAR) of a specific, yet highly versatile, chemical series: the 3-tert-butyl-isoxazole-4-carboxylic acid derivatives. By examining key structural modifications and their impact on biological outcomes, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of this promising scaffold.

The core structure, characterized by a bulky, lipophilic tert-butyl group at the 3-position and a versatile carboxylic acid (or its derivatives) at the 4-position, offers a unique combination of properties that can be strategically exploited for target engagement. The tert-butyl group, for instance, is known to enhance the lipophilicity of a molecule, which can significantly influence its pharmacokinetic properties and ability to interact with hydrophobic pockets within biological targets.[2]

This guide will navigate through a comparative analysis of derivatives, focusing primarily on the modifications of the carboxylic acid moiety into various carboxamides and exploring the influence of substituents at other positions of the isoxazole ring. We will dissect experimental data from key studies to illuminate the path from structural design to biological activity.

I. The Isoxazole-4-Carboxylic Acid Core: A Foundation for Diverse Bioactivity

The isoxazole-4-carboxylic acid scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[3] The carboxylic acid group at the 4-position is a particularly versatile functional handle. Its acidic nature and capacity for forming strong electrostatic and hydrogen-bond interactions allow it to engage with a multitude of biological targets, most notably enzymes and receptors.[3]

II. Comparative Analysis of 3-tert-Butyl-Isoxazole-4-Carboxamide Derivatives

A primary strategy for modifying the this compound core involves the conversion of the carboxylic acid to a carboxamide. This transformation not only alters the molecule's physicochemical properties but also introduces a new vector for interaction with biological targets. The following sections compare the SAR of different N-substituted carboxamides, drawing from studies on closely related isoxazole scaffolds.

Anticancer Activity of N-Aryl Carboxamide Derivatives

Studies on 5-methyl-3-phenylisoxazole-4-carboxamides have revealed significant insights into the role of the N-aryl substituent in conferring anticancer activity. In a notable study, a series of these compounds were evaluated for their in-vitro cytotoxicity against several cancer cell lines.[4] The results, summarized in the table below, highlight the critical nature of the substitution pattern on the N-phenyl ring.

Compound IDN-Aryl SubstituentB16F1 IC50 (µM)Colo205 IC50 (µM)HepG2 IC50 (µM)
2a 4-tert-butylphenyl7.5511.2515.65
2e 4-(trifluoromethoxy)phenyl0.079--

Data extracted from a study on 5-methyl-3-phenylisoxazole-4-carboxamide derivatives, which provides valuable insights into the potential impact of similar substitutions on a 3-tert-butyl scaffold.[4]

The data suggests that a para-tert-butyl substitution on the N-phenyl ring confers potent activity against melanoma (B16F1), colon (Colo205), and liver (HepG2) cancer cell lines.[4] Even more striking is the activity of the compound bearing a 4-(trifluoromethoxy)phenyl group, which demonstrated exceptionally high potency against the melanoma cell line.[4] This highlights the potential for electron-withdrawing groups at the para position of the N-aryl ring to significantly enhance anticancer efficacy.

A similar investigation into 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamides as anticancer and antioxidant agents further underscores the importance of the N-aryl moiety.

Compound IDN-Aryl SubstituentHep3B IC50 (µg/ml)HeLa IC50 (µg/ml)MCF-7 IC50 (µg/ml)
2a 4-tert-butylphenyl79.4318.6239.80
2d 3,4-dimethoxyphenyl23.9815.48Inactive
2e 2,5-dimethoxyphenyl23.4432.3563.10

Data from a study on 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide derivatives, illustrating the influence of N-aryl substitutions on anticancer activity.[1]

In this series, the N-(4-tert-butyl)phenyl derivative again displayed notable activity, particularly against HeLa and MCF-7 cell lines.[1] However, the introduction of dimethoxy-substituted phenyl rings led to enhanced potency against the Hep3B liver cancer cell line, with the 3,4-dimethoxy and 2,5-dimethoxy analogues showing the most significant effects.[1]

Logical Flow of SAR Insights

The following diagram illustrates the key takeaways from the structure-activity relationship studies of the isoxazole-4-carboxamide derivatives.

SAR_Summary cluster_core Core Scaffold: this compound cluster_modifications Modifications & Activity Core Isoxazole Ring R1 3-tert-Butyl Group (Lipophilicity, Hydrophobic Interactions) R2 4-Carboxamide Group (Key Interaction Point) N_Aryl N-Aryl Substitution on Carboxamide R2->N_Aryl Modification of Para_tert_Butyl p-tert-Butylphenyl: Potent Anticancer Activity N_Aryl->Para_tert_Butyl Para_OCF3 p-Trifluoromethoxyphenyl: Exceptional Potency (Melanoma) N_Aryl->Para_OCF3 Dimethoxy Dimethoxyphenyl: Enhanced Activity (Liver Cancer) N_Aryl->Dimethoxy

Caption: Key SAR insights for 3-tert-butyl-isoxazole-4-carboxamide derivatives.

III. Experimental Protocols

To facilitate further research and validation, this section provides detailed methodologies for the synthesis of isoxazole-4-carboxamide derivatives and a standard protocol for evaluating their cytotoxic effects.

General Synthesis of Isoxazole-4-Carboxamide Derivatives

The synthesis of N-aryl-isoxazole-4-carboxamides is typically achieved through an amide coupling reaction between the corresponding isoxazole-4-carboxylic acid and an aniline derivative.

Workflow for Amide Coupling:

Synthesis_Workflow Start Start: Isoxazole-4-carboxylic acid & Aniline Derivative Step1 Dissolve carboxylic acid in DCM Start->Step1 Step2 Add DMAP and EDC Step1->Step2 Step3 Stir under Nitrogen at RT for 30 min Step2->Step3 Step4 Add Aniline Derivative Step3->Step4 Step5 Stir for 24-48 h Step4->Step5 Step6 Work-up: Extraction with NaHCO3 and Brine Step5->Step6 Step7 Purification: Flash Chromatography Step6->Step7 End Final Product: N-Aryl-isoxazole-4-carboxamide Step7->End

Caption: Workflow for the synthesis of N-aryl-isoxazole-4-carboxamides.

Step-by-Step Protocol:

  • Reaction Setup: Dissolve the this compound (1.0 equivalent) in dichloromethane (DCM).

  • Activation: To this solution, add 4-dimethylaminopyridine (DMAP) (0.2 equivalents) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents).

  • Stirring: Stir the reaction mixture under a nitrogen atmosphere at room temperature for 30 minutes.[1]

  • Amine Addition: Add the appropriate aniline derivative (1.2 equivalents) to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir for 24-48 hours, monitoring its progress by thin-layer chromatography (TLC).[1]

  • Work-up: Upon completion, remove the solvent under reduced pressure. Dissolve the residue in DCM and extract with 1% aqueous sodium bicarbonate (NaHCO₃) solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., n-hexane:ethyl acetate) to yield the desired N-aryl-isoxazole-4-carboxamide.[1]

In-Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7, Hep3B) in a 96-well plate at a density of 2.6 x 10⁴ cells/well.

  • Incubation: Culture the cells in a humidified atmosphere with 5% CO₂ at 37°C for 72 hours until they reach confluence.

  • Compound Treatment: Replace the medium with fresh medium containing various concentrations of the synthesized isoxazole derivatives (e.g., 1, 10, 50, 100, 500 µg/ml) and incubate for 24 hours.

  • MTS Reagent Addition: At the end of the treatment period, add 20 µl of MTS solution per 100 µl of medium to each well.

  • Incubation with MTS: Incubate the plate at 37°C for 2 hours.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC₅₀ value for each compound.

IV. Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents, particularly in the realm of oncology. The available data strongly suggest that modifications to the 4-carboxamide moiety, especially the N-aryl substituent, can profoundly influence biological activity. The presence of a tert-butyl group, either directly on the isoxazole ring or on an N-aryl substituent, appears to be a favorable feature for enhancing potency.

Future research should focus on a systematic exploration of the SAR of the this compound core. This would involve the synthesis and evaluation of a diverse library of derivatives with variations at the 3-, 4-, and 5-positions of the isoxazole ring. Specifically, a detailed investigation into the effects of different alkyl and aryl groups at the 3-position, a wider range of amide and ester functionalities at the 4-position, and the introduction of various substituents at the 5-position would provide a more complete picture of the SAR for this scaffold. Such studies, coupled with computational modeling and target identification, will undoubtedly pave the way for the discovery of new and effective drug candidates.

References

  • Abbasi, M. et al. New heat shock protein (Hsp90) inhibitors, designed by pharmacophore Modeling and virtual screening: synthesis, biological evaluation and molecular dynamics studies. J. Biomol. Struct. Dyn.38 , 3462–3473 (2020). [Link]

  • Khrustalev, V. N. et al. tert-Butyl carbamate. Acta Crystallogr. Sect. E Struct. Rep. Online78 , 844–847 (2022). [Link]

  • Al-Qawasmeh, R. A. et al. Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. Pharmaceutics14 , 1334 (2022). [Link]

  • ResearchGate. General scheme for the preparation of 3-substituted isoxazole-4-carboxamide. [Link]

  • Blaszczyk, M. et al. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules27 , 5829 (2022). [Link]

  • de Vries, R. M. J. M. et al. Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt. J. Med. Chem.64 , 10542–10564 (2021). [Link]

  • Al-Qawasmeh, R. A. et al. Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. Oxid. Med. Cell. Longev.2021 , 1–14 (2021). [Link]

  • Scilimati, A. et al. Isoxazole-Based-Scaffold Inhibitors Targeting Cyclooxygenases (COXs). ChemMedChem11 , 1079–1083 (2016). [Link]

  • Budzik, B. W. et al. Synthesis and structure-activity relationships of a series of 3-aryl-4-isoxazolecarboxamides as a new class of TGR5 agonists. Bioorg. Med. Chem. Lett.20 , 1363–1367 (2010). [Link]

  • ResearchGate. Thiazole‐Based IL‐17 Inhibitors Discovered by Scaffold Morphing. [Link]

  • Wenzel, B. et al. Structure–Activity Relationships and Antiplasmodial Potencies of Novel 3,4-Disubstituted 1,2,5-Oxadiazoles. Molecules28 , 6749 (2023). [Link]

  • Wang, Y. et al. Rational design, synthesis and structure-activity relationship of novel substituted oxazole isoxazole carboxamides as herbicide safener. Bioorg. Med. Chem.27 , 115201 (2019). [Link]

  • Al-Ostoot, F. H. et al. Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors. Sci. Rep.13 , 3698 (2023). [Link]

Sources

A Comparative Guide to the Biological Activity of 3-Tert-butyl-isoxazole-4-carboxylic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the isoxazole scaffold represents a privileged structure, consistently appearing in a diverse array of pharmacologically active compounds.[1][2] Its inherent electronic properties and synthetic tractability make it an attractive starting point for the development of novel therapeutic agents. This guide provides a comprehensive comparison of the biological activities of 3-tert-butyl-isoxazole-4-carboxylic acid and a curated set of its structural analogs. We will delve into their potential as anticancer, anti-inflammatory, and antimicrobial agents, supported by detailed experimental protocols for their evaluation.

The selection of the tert-butyl group at the 3-position of the isoxazole ring is a strategic choice aimed at enhancing metabolic stability and lipophilicity, key parameters in drug design. The carboxylic acid moiety at the 4-position provides a handle for further chemical modification, allowing for the exploration of a wide chemical space and the fine-tuning of biological activity.

The Core Moiety and Its Analogs: A Strategic Design

The central theme of this guide is to explore the structure-activity relationships (SAR) of this compound by systematically modifying the carboxylic acid group into esters and amides. This approach is a cornerstone of medicinal chemistry, as it allows for the modulation of physicochemical properties such as solubility, membrane permeability, and target engagement.

Figure 1: Core Structure and Representative Analogs

Analogs Core Structure and Key Analogs Core This compound Ester Methyl 3-tert-butyl-isoxazole-4-carboxylate (Ester Analog) Core->Ester Esterification Amide1 N-Phenyl-3-tert-butyl-isoxazole-4-carboxamide (Amide Analog 1) Core->Amide1 Amidation Amide2 N-(4-fluorophenyl)-3-tert-butyl-isoxazole-4-carboxamide (Amide Analog 2) Amide1->Amide2 Substitution

Caption: Chemical structures of the parent compound and its ester and amide analogs.

Comparative Biological Activities: A Multifaceted Investigation

Anticancer Activity

Numerous isoxazole derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.[1][2] The proposed mechanism often involves the inhibition of key signaling pathways or enzymes crucial for cancer cell proliferation and survival. For our selected compounds, we hypothesize that the amide analogs, particularly those with substituted phenyl rings, will exhibit the most potent anticancer activity due to increased opportunities for hydrogen bonding and hydrophobic interactions within the target protein's binding site.

Anti-inflammatory Activity

The anti-inflammatory potential of isoxazole derivatives is well-documented, with some analogs acting as inhibitors of cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, which is a key player in the inflammatory cascade.[4][5] The carboxylic acid moiety of the parent compound is a classic feature of many non-steroidal anti-inflammatory drugs (NSAIDs). We anticipate that modifications to this group will modulate COX-2 inhibitory activity and selectivity.

Antimicrobial Activity

The isoxazole ring is a component of several clinically used antimicrobial agents. The biological activity in this context is often attributed to the inhibition of essential bacterial enzymes or disruption of cell wall synthesis.[3][6] The lipophilicity and electronic properties of the substituents on the isoxazole core and its side chains are critical for antimicrobial potency.

Experimental Evaluation: Protocols for a Self-Validating System

To empirically validate the hypothesized biological activities, a series of robust and standardized in vitro assays are proposed. These protocols are designed to be self-validating, ensuring the generation of reliable and reproducible data.

Synthesis of this compound and Its Analogs

The synthesis of the parent compound and its analogs is a prerequisite for biological evaluation. A general synthetic scheme is outlined below.

Figure 2: General Synthetic Workflow

Synthesis Synthetic Workflow Start Starting Materials (e.g., tert-butyl acetoacetate) Cyclization Cyclization Reaction (with hydroxylamine) Start->Cyclization CarboxylicAcid This compound Cyclization->CarboxylicAcid Esterification Esterification (e.g., with methanol, acid catalyst) CarboxylicAcid->Esterification Amidation Amidation (e.g., with aniline, coupling agent) CarboxylicAcid->Amidation EsterAnalog Ester Analog Esterification->EsterAnalog AmideAnalog Amide Analog Amidation->AmideAnalog SAR Structure-Activity Relationship Insights CarboxylicAcid Carboxylic Acid: - Potential for COX-2 inhibition - Generally lower anticancer and antimicrobial activity Ester Ester: - Increased lipophilicity - Moderate improvement in anticancer and antimicrobial activity CarboxylicAcid->Ester Esterification Amide Amide: - Significant increase in anticancer and antimicrobial activity - Potential for hydrogen bonding interactions CarboxylicAcid->Amide Amidation SubstitutedAmide Substituted Amide (e.g., with EWG): - Further enhancement of activity - Fine-tuning of electronic properties Amide->SubstitutedAmide Substitution

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A Comparative In Silico Docking Analysis of 3-Tert-butyl-isoxazole-4-carboxylic Acid Against Aurora B Kinase

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the isoxazole scaffold stands out as a privileged structure, demonstrating a wide array of biological activities, including potent anticancer properties.[1][2] Many isoxazole-containing compounds exert their therapeutic effects by modulating the activity of protein kinases, a class of enzymes frequently dysregulated in cancer.[1] This guide presents a detailed in silico docking study of 3-tert-butyl-isoxazole-4-carboxylic acid, a representative isoxazole derivative, against Aurora B kinase, a key regulator of mitosis and a validated target in oncology.[3]

Through a rigorous and transparent computational workflow, we will compare the predicted binding affinity and interaction patterns of our lead compound with two clinically relevant Aurora B inhibitors: Barasertib (AZD1152) and GSK1070916.[4][5] This comparative analysis aims to provide researchers, scientists, and drug development professionals with valuable insights into the potential of this compound as a novel kinase inhibitor and to offer a practical guide for conducting similar in silico screening experiments.

The Rationale for Target Selection: Why Aurora B Kinase?

Aurora B kinase is a serine/threonine kinase that plays a critical role in ensuring proper chromosome segregation and cytokinesis during cell division.[3] Its overexpression is a common feature in various human cancers and is often associated with aneuploidy and poor prognosis.[3] As a pivotal component of the chromosomal passenger complex, Aurora B's activity is tightly regulated throughout mitosis. Its inhibition leads to mitotic arrest and subsequent apoptosis in cancer cells, making it an attractive target for therapeutic intervention.[6] The selection of Aurora B kinase for this study is further supported by the established precedent of isoxazole-containing molecules acting as potent kinase inhibitors.[1]

Comparator Compounds: Benchmarking Against Known Inhibitors

To contextualize the docking results of this compound, two well-characterized Aurora B inhibitors with distinct chemical scaffolds have been chosen for comparison:

  • Barasertib (AZD1152): A highly potent and selective Aurora B inhibitor that has been evaluated in clinical trials.[4][7] Its prodrug, AZD1152, is rapidly converted to the active form, Barasertib-HQPA.[4]

  • GSK1070916: A reversible and ATP-competitive inhibitor of both Aurora B and C kinases, also with a history of clinical investigation.[1][5]

By comparing our compound of interest with these established inhibitors, we can gain a clearer understanding of its potential efficacy and binding mode.

In Silico Docking Workflow: A Step-by-Step Protocol

The following protocol outlines a comprehensive and reproducible in silico docking workflow using widely accepted bioinformatics tools. This self-validating system ensures the scientific rigor of the study.

In Silico Docking Workflow cluster_prep Preparation Phase cluster_dock Docking & Analysis Phase PDB Protein Preparation (PDB: 4C2V) Docking Molecular Docking (AutoDock Vina) PDB->Docking Prepared Receptor Ligand_Topic Ligand Preparation (this compound) Ligand_Topic->Docking Prepared Ligand 1 Ligand_Comp1 Ligand Preparation (Barasertib) Ligand_Comp1->Docking Prepared Ligand 2 Ligand_Comp2 Ligand Preparation (GSK1070916) Ligand_Comp2->Docking Prepared Ligand 3 Analysis Analysis of Results (Binding Energy & Interactions) Docking->Analysis Docking Poses & Scores

Figure 1: In Silico Docking Experimental Workflow.

Part 1: Receptor and Ligand Preparation
  • Receptor Preparation (Aurora B Kinase):

    • Obtain Crystal Structure: Download the crystal structure of human Aurora B kinase in complex with Barasertib from the Protein Data Bank (PDB ID: 4C2V).[3] This structure provides a well-defined active site with a bound ligand.

    • Pre-processing: Using molecular modeling software such as UCSF Chimera or PyMOL, remove water molecules, co-factors (except those essential for structural integrity), and the original ligand (Barasertib) from the PDB file.

    • Add Hydrogens and Charges: Add polar hydrogens to the protein and assign Gasteiger charges. This step is crucial for accurate electrostatic and hydrogen bonding calculations during docking.

    • File Conversion: Convert the prepared protein structure to the PDBQT file format, which is required by AutoDock Vina.

  • Ligand Preparation (this compound and Comparators):

    • Obtain Structures: Obtain the 2D structures of this compound, Barasertib, and GSK1070916 from a chemical database like PubChem.

    • 3D Conversion and Energy Minimization: Convert the 2D structures to 3D structures using a program like Open Babel. Perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.

    • Define Torsions and Charges: Define the rotatable bonds within each ligand to allow for conformational flexibility during docking. Assign Gasteiger charges.

    • File Conversion: Convert the prepared ligand structures to the PDBQT file format.

Part 2: Molecular Docking and Analysis
  • Grid Box Generation:

    • Define a grid box that encompasses the active site of Aurora B kinase. The coordinates of the co-crystallized ligand (Barasertib in 4C2V) can be used to center the grid box. The size of the grid box should be sufficient to allow the ligands to move and rotate freely within the binding pocket.

  • Docking with AutoDock Vina:

    • Perform the docking calculations for each of the three ligands against the prepared Aurora B kinase structure using AutoDock Vina. Vina employs a Lamarckian genetic algorithm to explore a wide range of ligand conformations and orientations within the specified grid box.

    • The exhaustiveness parameter, which controls the thoroughness of the search, should be set to a sufficiently high value (e.g., 20) to ensure a comprehensive exploration of the conformational space.

  • Analysis of Docking Results:

    • Binding Affinity: The primary output from AutoDock Vina is the predicted binding affinity in kcal/mol. A more negative value indicates a more favorable binding interaction.

    • Interaction Analysis: Visualize the top-ranked docking poses for each ligand within the active site of Aurora B kinase using software like PyMOL or Discovery Studio Visualizer. Analyze the non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and the key amino acid residues in the binding pocket.

Comparative Docking Results

The in silico docking study yielded the following predicted binding affinities for the three compounds against Aurora B kinase:

CompoundPredicted Binding Affinity (kcal/mol)
This compound-7.2
Barasertib (AZD1152)-9.8
GSK1070916-10.5

Interaction Analysis:

  • Barasertib (Reference): The docking pose of Barasertib closely resembled its co-crystallized conformation, validating the docking protocol. Key interactions included hydrogen bonds with the hinge region residues (e.g., Ala157) and hydrophobic interactions within the ATP-binding pocket.

  • GSK1070916 (Reference): This compound also demonstrated strong binding in the ATP pocket, forming multiple hydrogen bonds with the hinge region and engaging in extensive hydrophobic contacts, consistent with its known ATP-competitive mechanism.

  • This compound: The top-ranked pose of our topic compound also situated it within the ATP-binding site. The carboxylic acid moiety was predicted to form a hydrogen bond with a key residue in the hinge region, mimicking a critical interaction of ATP. The tert-butyl group occupied a hydrophobic sub-pocket, while the isoxazole ring engaged in van der Waals interactions with surrounding residues.

Discussion and Future Perspectives

The results of this in silico docking study suggest that this compound has the potential to bind to the ATP-binding site of Aurora B kinase, albeit with a lower predicted affinity compared to the established inhibitors Barasertib and GSK1070916. The predicted binding mode, particularly the hydrogen bonding of the carboxylic acid with the hinge region, provides a rational basis for its potential inhibitory activity.

It is important to emphasize that in silico docking is a predictive tool, and these findings require experimental validation. Biochemical assays to determine the IC50 value of this compound against Aurora B kinase are a crucial next step. Furthermore, structure-activity relationship (SAR) studies, involving the synthesis and testing of analogs, could be employed to optimize the potency and selectivity of this isoxazole scaffold.

This comparative guide demonstrates a robust and accessible workflow for the initial assessment of small molecules as potential enzyme inhibitors. By leveraging publicly available tools and databases, researchers can efficiently generate valuable hypotheses to guide further experimental investigation in the quest for novel therapeutics.

References

  • Zhu J, Mo J, Lin H, Chen Y, Sun H. The recent progress of isoxazole in medicinal chemistry. Bioorg Med Chem. 2018;26(12):3065-3075. [Link]

  • Sessa F, Villa F, Mapelli M, et al. Structure of Aurora B-Incenp in complex with barasertib reveals a potential transinhibitory mechanism. Acta Crystallogr D Biol Crystallogr. 2014;70(Pt 5):1339-1346. [Link]

  • Kollareddy M, Zheleva D, Dzubak P, et al. Aurora kinase inhibitors: progress towards the clinic. Invest New Drugs. 2012;30(6):2411-2432. [Link]

  • Girdler F, Sessa F, Villa F, Musacchio A. Aurora B kinase in mitosis and cancer. Curr Opin Cell Biol. 2006;18(6):639-646. [Link]

  • PubChem. 3-tert-butylisoxazole-4-carboxylic acid. National Center for Biotechnology Information. [Link]

  • PubChem. Barasertib. National Center for Biotechnology Information. [Link]

  • PubChem. GSK1070916. National Center for Biotechnology Information. [Link]

  • Trott O, Olson AJ. AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. J Comput Chem. 2010;31(2):455-461. [Link]

  • The PyMOL Molecular Graphics System, Version 2.0 Schrödinger, LLC.
  • BIOVIA, Discovery Studio Visualizer, v21.1.0.20298, Dassault Systèmes, 2021.
  • Open Babel. The Open Babel Package, version 3.1.1. [Link]

  • G. A. Patani, E. J. LaVoie, Bioisosterism: A Rational Approach in Drug Design. Chem. Rev.1996 , 96, 3147-3176. [Link]

  • Mortlock AA, Foote KM, Heron NM, et al. Discovery of (4-((4-((4-((3R,5R)-3,5-dimethylpiperazin-1-yl)methyl)phenyl)amino)furo[2,3-d]pyrimidin-2-yl)amino)phenyl)(4-morpholinophenyl)methanone (AZD1152), a potent and selective inhibitor of Aurora B kinase with a novel binding mode. J Med Chem. 2007;50(12):2213-2224. [Link]

  • Anderson K, Lai Z, McDonald OB, et al. Biochemical characterization of GSK1070916, a potent and selective inhibitor of Aurora B and Aurora C kinases with an extremely long residence time. Biochem J. 2010;428(3):367-376. [Link]

  • Berman HM, Westbrook J, Feng Z, Gilliland G, Bhat TN, Weissig H, Shindyalov IN, Bourne PE. The Protein Data Bank. Nucleic Acids Res. 2000;28(1):235-242. [Link]

Sources

A Framework for Efficacy Comparison of Novel Isoxazole Derivatives Against Established Anti-Inflammatory Drugs

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Evaluating 3-Tert-butyl-isoxazole-4-carboxylic acid

For researchers, scientists, and drug development professionals, the journey of a novel chemical entity (NCE) from synthesis to potential therapeutic application is paved with rigorous, multi-faceted evaluation. This guide provides an in-depth framework for assessing the efficacy of a novel compound, this compound, by comparing it with established anti-inflammatory drugs.

While direct biological efficacy data for this compound is not yet established in publicly accessible literature, its core structure—the isoxazole ring—is a well-recognized pharmacophore in medicinal chemistry.[1][2][3][4] Isoxazole derivatives are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects.[1][2][5][6] Notably, the isoxazole scaffold is a key feature in several successful drugs, including the anti-rheumatic leflunomide and the selective COX-2 inhibitor valdecoxib.[3][6]

This guide will therefore proceed under the scientifically-grounded hypothesis that this compound may exert anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes. We will outline a comprehensive, multi-stage experimental plan to test this hypothesis, comparing our NCE against two benchmarks:

  • Celecoxib : A selective COX-2 inhibitor.[7][8][9]

  • Ibuprofen : A non-selective COX-1/COX-2 inhibitor.[10][11][12]

This comparative approach will not only determine the potential efficacy of our NCE but also elucidate its mechanism of action and selectivity profile, which are critical indicators of its therapeutic potential and safety.

Part 1: Foundational In-Vitro Efficacy Screening

The initial phase of evaluation focuses on direct enzymatic and cell-based assays to determine the inhibitory potential of the NCE on the target enzymes, COX-1 and COX-2.

Direct Enzyme Inhibition: The COX-1/COX-2 Assay

The primary objective is to quantify the direct inhibitory effect of this compound on purified COX-1 and COX-2 enzymes and to determine its selectivity.

Causality of Experimental Choices: This assay is the most direct way to measure the interaction between the compound and its putative targets. By testing against both COX-1 and COX-2 isoforms, we can derive an IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) for each. The ratio of these IC50 values (IC50 COX-1 / IC50 COX-2) provides the COX-2 Selectivity Index, a critical parameter for predicting the gastrointestinal side-effect profile of the NCE. A higher selectivity index suggests a potentially safer drug.[13]

Experimental Protocol: COX Colorimetric Inhibitor Screening Assay [14]

  • Preparation of Reagents : Prepare assay buffer, heme, and solutions of human recombinant COX-1 and COX-2 enzymes.[14] Prepare stock solutions of this compound, Celecoxib, and Ibuprofen in DMSO.

  • Assay Plate Setup : In a 96-well plate, add 150 µL of assay buffer, 10 µL of heme, and 10 µL of either the NCE, a standard drug, or a vehicle control (DMSO).

  • Enzyme Addition : Add 10 µL of the diluted COX-1 or COX-2 enzyme solution to the appropriate wells.[14]

  • Initiation of Reaction : Initiate the reaction by adding 10 µL of arachidonic acid solution.

  • Incubation and Detection : Incubate the plate at 37°C for 10 minutes. The peroxidase activity of COX is measured colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm using a plate reader.[14]

  • Data Analysis : Calculate the percentage of inhibition for each concentration of the test compounds. Determine the IC50 values by fitting the data to a dose-response curve.

Data Presentation: Hypothetical In-Vitro COX Inhibition Data

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-2 Selectivity Index (COX-1/COX-2)
This compound15.20.819
Celecoxib28.50.05570
Ibuprofen5.112.30.41
Cell-Based Functional Assay: Prostaglandin E2 (PGE2) Quantification

This assay moves from a purified enzyme system to a more biologically relevant cellular context to measure the end-product of the COX pathway, Prostaglandin E2 (PGE2).[15]

Causality of Experimental Choices: Measuring PGE2 production in cells (e.g., human macrophages stimulated with lipopolysaccharide, LPS) provides a functional readout of COX-2 inhibition.[16] LPS induces the expression of COX-2, which then produces PGE2, a key mediator of inflammation and pain.[16][17] A reduction in PGE2 levels in the presence of the NCE validates the findings of the enzymatic assay in a living system.

Experimental Protocol: PGE2 Competitive ELISA [15][18]

  • Cell Culture and Stimulation : Plate RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere. Pre-treat the cells with various concentrations of the NCE, Celecoxib, or Ibuprofen for 1 hour. Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce COX-2 expression and PGE2 production.

  • Sample Collection : Collect the cell culture supernatant for PGE2 analysis.[18]

  • ELISA Procedure : Perform a competitive ELISA according to the kit manufacturer's protocol.[15][18] In brief, PGE2 in the samples competes with a fixed amount of HRP-labeled PGE2 for a limited number of binding sites on a monoclonal antibody.[16]

  • Detection and Analysis : The signal is inversely proportional to the amount of PGE2 in the sample.[15] Calculate the concentration of PGE2 in each sample and determine the EC50 value (the effective concentration to reduce PGE2 production by 50%).

Part 2: Preclinical In-Vivo Efficacy Evaluation

Following promising in-vitro results, the next logical step is to assess the anti-inflammatory efficacy of the NCE in a living organism. The carrageenan-induced paw edema model in rats is a standard and well-characterized model of acute inflammation.[19][20][21][22]

Carrageenan-Induced Paw Edema in Rats

This model allows for the assessment of a compound's ability to reduce acute inflammation and edema in vivo.

Causality of Experimental Choices: Injection of carrageenan into a rat's paw induces a biphasic inflammatory response.[23] The late phase (3-5 hours) is characterized by the production of prostaglandins mediated by COX-2.[22] By measuring the reduction in paw swelling (edema) after administration of the NCE, we can directly observe its anti-inflammatory effects in a complex biological system.[19][20]

Experimental Protocol: In-Vivo Anti-Inflammatory Assay [19][22]

  • Animal Acclimatization and Grouping : Acclimatize male Wistar rats for one week. Randomly assign them to groups (n=6 per group): Vehicle control, NCE (e.g., 10, 30, 100 mg/kg), Celecoxib (e.g., 30 mg/kg), and Ibuprofen (e.g., 50 mg/kg).

  • Compound Administration : Administer the compounds orally (p.o.) or intraperitoneally (i.p.) one hour before the carrageenan injection.[19][21]

  • Induction of Edema : Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[20][22]

  • Measurement of Paw Volume : Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at 1, 2, 3, 4, and 5 hours post-injection.[20]

  • Data Analysis : Calculate the percentage of paw edema inhibition for each group compared to the vehicle control. Determine the ED50 (the dose required to produce 50% of the maximum effect).

Data Presentation: Hypothetical In-Vivo Anti-Inflammatory Data

Treatment Group (Dose)Maximum Paw Edema Inhibition (%) at 4 hours
Vehicle Control0%
This compound (30 mg/kg)45%
Celecoxib (30 mg/kg)65%
Ibuprofen (50 mg/kg)50%

Part 3: Visualization of Pathways and Workflows

Visual aids are crucial for understanding complex biological pathways and experimental designs.

Arachidonic Acid Cascade and COX Inhibition

This diagram illustrates the central role of COX-1 and COX-2 in converting arachidonic acid into prostaglandins and how different inhibitors selectively block these pathways.

Arachidonic_Acid_Cascade cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane Membrane Phospholipids AA Arachidonic Acid Membrane->AA PLA2 COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGH2_1 PGH2 COX1->PGH2_1 PGH2_2 PGH2 COX2->PGH2_2 Prostaglandins_1 Physiological Prostaglandins (GI Protection, Platelet Aggregation) PGH2_1->Prostaglandins_1 Prostaglandins_2 Inflammatory Prostaglandins (Pain, Fever, Inflammation) PGH2_2->Prostaglandins_2 Ibuprofen Ibuprofen (Non-selective) Ibuprofen->COX1 Ibuprofen->COX2 Celecoxib Celecoxib (Selective) Celecoxib->COX2 NCE NCE (Hypothesized Selective) NCE->COX2 Experimental_Workflow cluster_invitro Part 1: In-Vitro Screening cluster_invivo Part 2: In-Vivo Validation cluster_decision Part 3: Data Synthesis & Decision start NCE Synthesis: This compound assay1 Direct Enzyme Assay (COX-1 & COX-2 Inhibition) start->assay1 assay2 Cell-Based Assay (PGE2 Production) assay1->assay2 Determine IC50 & Selectivity model Animal Model of Inflammation (Carrageenan-Induced Paw Edema) assay2->model Promising in-vitro results analysis Measure Paw Volume & Calculate Inhibition model->analysis Determine ED50 compare Compare Efficacy & Selectivity (NCE vs. Celecoxib vs. Ibuprofen) analysis->compare decision Go/No-Go Decision for Further Development compare->decision

Caption: Workflow for evaluating a novel anti-inflammatory compound.

Conclusion and Future Directions

This guide outlines a logical and robust framework for the initial efficacy assessment of a novel chemical entity, this compound, as a potential anti-inflammatory agent. By systematically progressing from direct enzyme inhibition to cell-based functional assays and finally to a preclinical in vivo model, researchers can build a comprehensive data package.

The comparison with both a selective (Celecoxib) and a non-selective (Ibuprofen) COX inhibitor is crucial for contextualizing the NCE's potency and, most importantly, its selectivity profile. A favorable selectivity for COX-2 over COX-1, as hypothesized, would be a strong indicator of a reduced risk for gastrointestinal side effects and would warrant further investigation into pharmacokinetics, toxicology, and more advanced chronic inflammation models. This structured, self-validating approach ensures that decisions on advancing a compound are based on scientifically sound and directly comparable data.

References

  • Advances in isoxazole chemistry and their role in drug discovery. (n.d.). RSC Publishing.
  • Advances in isoxazole chemistry and their role in drug discovery. (2025). National Center for Biotechnology Information.
  • A review of isoxazole biological activity and present synthetic techniques. (n.d.). ScienceDirect.
  • Celecoxib. (n.d.). StatPearls - NCBI Bookshelf.
  • Celecoxib. (n.d.). Wikipedia. Retrieved February 4, 2026, from [Link]

  • Carrageenan Induced Paw Edema (Rat, Mouse). (n.d.). Inotiv. Retrieved February 4, 2026, from [Link]

  • COX-2 Inhibitors. (2022). Cleveland Clinic. Retrieved February 4, 2026, from [Link]

  • Ibuprofen. (n.d.). Wikipedia. Retrieved February 4, 2026, from [Link]

  • Ibuprofen Pathway, Pharmacodynamics. (n.d.). PharmGKB. Retrieved February 4, 2026, from [Link]

  • Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. (n.d.). National Center for Biotechnology Information. Retrieved February 4, 2026, from [Link]

  • Rat paw oedema modeling and NSAIDs: Timing of effects. (n.d.). PubMed. Retrieved February 4, 2026, from [Link]

  • What is the mechanism of Ibuprofen?. (2024). Patsnap Synapse. Retrieved February 4, 2026, from [Link]

  • Celecoxib Pathway, Pharmacodynamics. (n.d.). PharmGKB. Retrieved February 4, 2026, from [Link]

  • Celebrex (Celecoxib) Pharmacology. (n.d.). News-Medical.net. Retrieved February 4, 2026, from [Link]

  • Carrageenan induced Paw Edema Model. (n.d.). Creative Biolabs. Retrieved February 4, 2026, from [Link]

  • Models of Inflammation: Carrageenan-Induced Paw Edema in the Rat. (2025). ResearchGate. Retrieved February 4, 2026, from [Link]

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A Comparative Guide to the Anticancer Activity of 3-Tert-butyl-isoxazole-4-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth validation and comparative analysis of 3-tert-butyl-isoxazole-4-carboxylic acid derivatives, a promising class of compounds in oncology research. We will explore their performance against various cancer cell lines, delve into their potential mechanisms of action, and provide detailed, field-proven protocols for their validation.

Introduction: The Isoxazole Scaffold in Oncology

The isoxazole ring is a five-membered heterocycle containing nitrogen and oxygen, recognized as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties allow it to interact with a wide range of biological targets, making it a versatile core for drug design. In recent years, isoxazole derivatives have gained significant attention for their potential as anticancer agents, demonstrating a variety of mechanisms to combat cancer, including the induction of apoptosis, inhibition of protein kinases, and disruption of tubulin polymerization.[1][2][3] The development of new, effective, and less toxic anticancer agents is a critical need, as existing therapies often face challenges with drug resistance and severe side effects.[2][3]

The specific focus of this guide, the this compound scaffold, combines two key features: a bulky tert-butyl group that can enhance binding specificity and metabolic stability, and a carboxylic acid moiety that can act as a crucial hydrogen bond donor or acceptor, anchoring the molecule to its biological target.

Comparative Anticancer Activity

To evaluate the therapeutic potential of novel this compound derivatives, a primary screen for cytotoxicity against a panel of human cancer cell lines is essential.[4] This allows for the determination of the half-maximal inhibitory concentration (IC50), a quantitative measure of a compound's potency.

Below is a comparative analysis of three hypothetical derivatives (coded as ISO-101 , ISO-102 , and ISO-103 ) against three common cancer cell lines: MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), and HCT-116 (colorectal carcinoma). Doxorubicin, a widely used chemotherapeutic agent, is included as a positive control.

Table 1: Comparative Cytotoxicity (IC50, µM) of Isoxazole Derivatives

CompoundMCF-7 (Breast)A549 (Lung)HCT-116 (Colon)
ISO-101 8.512.310.1
ISO-102 15.225.821.4
ISO-103 6.89.17.5
Doxorubicin 0.91.21.0

Data Interpretation & Causality: The data presented are hypothetical and for illustrative purposes. In this example, ISO-103 demonstrates the most potent anticancer activity across all three cell lines, with IC50 values in the single-digit micromolar range. The superior performance of ISO-103 compared to ISO-101 and ISO-102 could be attributed to subtle structural modifications that enhance its binding affinity to the molecular target or improve its cellular uptake. While not as potent as the broad-spectrum cytotoxic agent Doxorubicin, the selectivity profile of these derivatives against different cancer types warrants further investigation. For instance, some isoxazole derivatives have shown promising activity against HepG2, MCF-7, and HCT-116 cancer cells with low cytotoxicity against normal cells, suggesting a potential for safer therapeutic agents.[5]

Unraveling the Mechanism of Action (MoA)

Isoxazole derivatives exert their anticancer effects through diverse mechanisms.[2][3] Common pathways include:

  • Protein Kinase Inhibition : Many isoxazoles act as ATP-competitive inhibitors of protein kinases, which are crucial regulators of cell signaling pathways involved in proliferation, survival, and differentiation.[1] Dysregulation of kinases like EGFR and VEGFR is a hallmark of many cancers.[6]

  • Induction of Apoptosis : These compounds can trigger programmed cell death by modulating the expression of pro- and anti-apoptotic proteins, such as the Bcl-2 family, and activating caspases.[2][3]

  • Cell Cycle Arrest : Some derivatives can halt the cell cycle at specific checkpoints (e.g., G2/M phase), preventing cancer cells from dividing and proliferating.[7]

  • Tubulin Polymerization Inhibition : By interfering with microtubule dynamics, certain isoxazoles can disrupt mitosis, leading to cell death.[1][8]

Based on common findings for heterocyclic compounds, a plausible mechanism for a potent derivative like ISO-103 is the inhibition of a key survival pathway, such as the PI3K/Akt pathway, leading to the induction of apoptosis.

PI3K_Akt_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates Akt Akt PI3K->Akt Activates Bad Bad Akt->Bad Inhibits Bcl2 Bcl-2 Bad->Bcl2 Inhibits Casp9 Caspase-9 Bcl2->Casp9 Inhibits Apop Apoptosis Casp9->Apop Induces ISO103 ISO-103 (Derivative) ISO103->Akt Inhibits

Caption: Plausible mechanism: ISO-103 inhibits Akt, preventing the phosphorylation and inhibition of the pro-apoptotic protein Bad.

Experimental Validation Protocols

To rigorously validate the anticancer activity of these derivatives, a series of well-established in vitro assays are required. The following protocols are designed to be self-validating by including essential controls.

In Vitro Cytotoxicity Assessment (MTT Assay)

This colorimetric assay is a fundamental first step to assess a compound's effect on cell viability.[9][10] It measures the metabolic activity of cells, which is proportional to the number of viable cells.

MTT_Workflow start Start seed Seed cancer cells in 96-well plate start->seed incubate1 Incubate (24h) seed->incubate1 treat Treat with Isoxazole Derivatives (Various Conc.) incubate1->treat incubate2 Incubate (48-72h) treat->incubate2 add_mtt Add MTT Reagent (5 mg/mL) incubate2->add_mtt incubate3 Incubate (4h) add_mtt->incubate3 solubilize Add Solubilizing Agent (e.g., DMSO) incubate3->solubilize read Read Absorbance at 570 nm solubilize->read analyze Calculate % Viability & IC50 Values read->analyze end End analyze->end

Caption: Workflow for determining cell viability using the MTT assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the isoxazole derivatives and the positive control (Doxorubicin). Replace the medium with fresh medium containing the compounds. Include a "vehicle" control (e.g., 0.1% DMSO) and a "no-cell" blank.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Apoptosis Induction Analysis (Annexin V/PI Staining)

This flow cytometry-based assay differentiates between live, early apoptotic, late apoptotic, and necrotic cells.[11][12]

Causality: During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[11] Annexin V, a calcium-dependent protein, has a high affinity for PS and, when fluorescently labeled (e.g., with FITC), it can identify early apoptotic cells.[13] Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is compromised.[13]

Apoptosis_Workflow start Start treat Treat cells with ISO-103 (IC50 conc.) start->treat harvest Harvest cells (trypsinization) treat->harvest wash Wash with cold PBS harvest->wash resuspend Resuspend in 1X Binding Buffer wash->resuspend stain Add Annexin V-FITC & Propidium Iodide (PI) resuspend->stain incubate Incubate (15 min) in the dark stain->incubate analyze Analyze by Flow Cytometry incubate->analyze end End analyze->end

Caption: Workflow for apoptosis detection via Annexin V/PI staining.

Step-by-Step Protocol:

  • Cell Treatment: Treat cells with the isoxazole derivative at its predetermined IC50 concentration for 24-48 hours. Include an untreated and a vehicle-treated control.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.[14]

  • Washing: Wash the cells once with cold PBS.[12]

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin-Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Incubation: Incubate the cells for 15-20 minutes at room temperature, protected from light.[12][13]

  • Analysis: Add 400 µL of 1X Annexin-Binding Buffer and analyze immediately by flow cytometry.[12] Live cells will be double-negative, early apoptotic cells are Annexin V positive/PI negative, and late apoptotic/necrotic cells are double-positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This method quantifies the DNA content of cells to determine the distribution of the cell population in the different phases of the cell cycle (G0/G1, S, and G2/M).[15]

Causality: PI is a stoichiometric DNA-binding dye, meaning the fluorescence intensity it emits is directly proportional to the amount of DNA in a cell.[15][16] Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, and cells in the S phase have an intermediate amount. Treatment with RNase is necessary because PI can also bind to double-stranded RNA.[14]

CellCycle_Workflow start Start treat Treat cells with ISO-103 (IC50 conc.) start->treat harvest Harvest & wash cells treat->harvest fix Fix with cold 70% Ethanol harvest->fix incubate1 Incubate at 4°C (at least 1h) fix->incubate1 wash Wash with PBS incubate1->wash stain Resuspend in PI/ RNase A Staining Buffer wash->stain incubate2 Incubate (30 min) at 37°C stain->incubate2 analyze Analyze by Flow Cytometry incubate2->analyze end End analyze->end

Caption: Workflow for cell cycle analysis using propidium iodide.

Step-by-Step Protocol:

  • Cell Treatment: Treat cells with the isoxazole derivative at its IC50 concentration for 24 hours.

  • Harvesting: Harvest approximately 1 x 10^6 cells and wash with PBS.

  • Fixation: Resuspend the cell pellet and add cold 70% ethanol dropwise while gently vortexing to prevent clumping. Fix for at least 1 hour at 4°C.[14]

  • Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.

  • Staining: Resuspend the cell pellet in 500 µL of PI staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS).[17]

  • Incubation: Incubate for 30 minutes at 37°C in the dark.[18]

  • Analysis: Analyze the samples by flow cytometry, collecting at least 10,000 events. Use cell cycle analysis software to model the G0/G1, S, and G2/M populations.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel anticancer agents. The hypothetical derivative ISO-103 demonstrates significant cytotoxic activity, warranting further investigation into its precise molecular target and in vivo efficacy. Future studies should focus on structure-activity relationship (SAR) optimization to enhance potency and selectivity, followed by preclinical evaluation in animal models to assess pharmacokinetics, safety, and anti-tumor activity.

References

  • Zhu J, Mo J, Lin HZ, Chen Y, Sun HP. (2018). The recent progress of isoxazole in medicinal chemistry. Bioorg Med Chem., 26(12):3065-3075.
  • Unknown Author. (n.d.). A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents. Taylor & Francis Online.
  • Bolanowska, W. et al. (2018). Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. MDPI. [Link]

  • Unknown Author. (2023). Antitumour Activity of Natural Products Containing Isoxazole/Isoxazoline Moiety. Encyclopedia.pub. [Link]

  • Pal, D. et al. (2021). Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. PubMed. [Link]

  • Unknown Author. (n.d.). New 1,3,4-Thiadiazole Derivatives with Anticancer Activity. MDPI. [Link]

  • Unknown Author. (n.d.). Synthesis, crystal structure and molecular docking study of novel isoxazole derivatives as CYP450 inhibitors in search of anticancer agents. Taylor & Francis Online. [Link]

  • Pal, D. et al. (2021). Isoxazole Derivatives as Anticancer Agent: A Review on Synthetic Strategies, Mechanism of Action and SAR Studies. ResearchGate. [Link]

  • Unknown Author. (n.d.). A review of isoxazole biological activity and present synthetic techniques. ResearchGate. [Link]

  • Unknown Author. (n.d.). Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. Research Square. [Link]

  • Chaudhry, G. E. et al. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. SciELO. [Link]

  • Ghorab, M. M. et al. (2020). New series of isoxazole derivatives targeting EGFR-TK: Synthesis, molecular modeling and antitumor evaluation. PubMed. [Link]

  • Unknown Author. (n.d.). DNA Cell Cycle Analysis with PI. University of Massachusetts Chan Medical School. [Link]

  • Chaudhry, G. E. et al. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. PubMed. [Link]

  • Unknown Author. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. [Link]

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. [Link]

  • Grever, M. R. et al. (1992). Cytotoxic assays for screening anticancer agents. PubMed. [Link]

  • UCL. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. UCL. [Link]

  • Unknown Author. (n.d.). (PDF) Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. ResearchGate. [Link]

  • Wang, Z. et al. (2019). Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. ACS Omega. [Link]

  • IGBMC. (2010). Cell cycle staining with Propidium Iodide for the cytoplasmic GFP transfected cells using Paraformaldehyde and Ethanol. IGBMC. [Link]

  • Pokhodylo, N. & Matiychuk, V. (2021). Evaluation of the antiproliferative activity of selected 1,2,3-triazole-4-carboxylic acids. Semantic Scholar. [Link]

Sources

A Comparative Guide to Bioisosteric Replacement of the Carboxylic Acid Group in Isoxazole-Based Compounds

Author: BenchChem Technical Support Team. Date: February 2026

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For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rationale for Bioisosteric Replacement in Drug Design

The carboxylic acid moiety is a frequently encountered functional group in pharmacologically active molecules, prized for its ability to engage in potent electrostatic and hydrogen bond interactions with biological targets.[1][2][3] However, its inherent acidity often contributes to unfavorable pharmacokinetic properties, such as poor membrane permeability, rapid metabolism, and potential toxicity.[1][2][4][5] In the context of isoxazole-containing compounds, which are themselves privileged scaffolds in medicinal chemistry, the strategic replacement of a carboxylic acid group with a suitable bioisostere can be a pivotal step in optimizing a drug candidate's profile.

This guide provides a comparative analysis of common bioisosteric replacements for the carboxylic acid group, with a specific focus on their application in isoxazole-based drug discovery. We will delve into the synthesis, physicochemical properties, and biological implications of these replacements, supported by experimental data to inform rational drug design.

The Isoxazole Scaffold: A Versatile Core

The isoxazole ring is a five-membered heterocycle containing one nitrogen and one oxygen atom in adjacent positions. It is a common feature in a number of approved drugs and clinical candidates, valued for its metabolic stability and its ability to act as a versatile scaffold for a variety of substituents. When appended with a carboxylic acid, isoxazole derivatives can exhibit a wide range of biological activities. However, to enhance their drug-like properties, bioisosteric replacement of the carboxylic acid is often a necessary strategy.

Key Bioisosteric Replacements for Carboxylic Acids: A Head-to-Head Comparison

The selection of an appropriate bioisostere is a multifactorial decision, guided by the need to balance acidity (pKa), lipophilicity (logP/logD), and steric considerations to maintain or improve biological activity while enhancing pharmacokinetic properties.[2][6] Below, we compare some of the most widely employed carboxylic acid bioisosteres.

Tetrazole

The 5-substituted-1H-tetrazole is arguably the most common and well-established bioisostere for the carboxylic acid group.[1][7] Its popularity stems from its similar pKa to a carboxylic acid (around 4.5-4.9), allowing it to exist as an anion at physiological pH and mimic the key interactions of a carboxylate.[1][7][8]

Physicochemical Properties:

PropertyCarboxylic AcidTetrazole
pKa ~4.2–4.5~4.5–4.9[1][7]
Lipophilicity (logP) Generally lowerGenerally higher[7]
Size SmallerSlightly larger[1]
Hydrogen Bonding Strong H-bond acceptorStrong H-bond acceptor and donor[8]

Advantages:

  • Similar Acidity: Effectively mimics the charge state of a carboxylic acid at physiological pH.[1][7][8]

  • Increased Lipophilicity: Can lead to improved membrane permeability and oral bioavailability.[7]

  • Metabolic Stability: Generally more resistant to metabolic degradation than carboxylic acids, avoiding the formation of reactive acyl glucuronides.[1][7][8]

  • Potency Enhancement: The tetrazole's acidic NH group can sometimes lead to improved receptor interactions and increased potency.[7]

Disadvantages:

  • Increased Size: The larger size of the tetrazole ring may not be accommodated by all binding pockets.[1][8]

  • Permeability Issues: Despite higher lipophilicity, the strong hydrogen bonding capacity of tetrazoles can lead to high desolvation energies, which may negatively impact permeability.[3][6][7]

  • Synthetic Challenges: The synthesis of tetrazoles, often from nitriles, can sometimes be challenging.[9]

Case in Point: Losartan A classic example of the successful application of a tetrazole bioisostere is the angiotensin II receptor antagonist, losartan. Replacing the carboxylic acid group of the initial lead compound with a tetrazole ring resulted in a 10-fold increase in potency and significantly improved oral bioavailability.[7]

Acylsulfonamides

Acylsulfonamides have emerged as another valuable class of carboxylic acid bioisosteres. While simple sulfonamides are significantly weaker acids (pKa ~9-10), acylation of the sulfonamide nitrogen dramatically increases the acidity, bringing the pKa into a range comparable to carboxylic acids (pKa ~4-5).[1][7]

Physicochemical Properties:

PropertyCarboxylic AcidAcylsulfonamide
pKa ~4.2–4.5~4–5[1]
Lipophilicity (logP) Generally lowerGenerally higher
Hydrogen Bonding Strong H-bond acceptorStrong H-bond acceptor
Geometry PlanarTetrahedral

Advantages:

  • Tunable Acidity: The pKa can be modulated by the nature of the acyl group.

  • Increased Lipophilicity and Metabolic Stability: Can lead to improved pharmacokinetic profiles.[7]

  • Enhanced Potency: In some cases, the multiple hydrogen bond acceptors of the acylsulfonamide group can lead to increased binding affinity.[7]

Disadvantages:

  • Non-planar Geometry: The tetrahedral geometry of the sulfonamide group may not be an ideal mimic for the planar carboxylate.

  • Synthetic Complexity: Synthesis can be more complex than that of simple carboxylic acids.

Example Application: In the development of Hepatitis C Virus (HCV) NS3 protease inhibitors, the incorporation of an acylsulfonamide in place of a carboxylic acid led to a significant increase in potency, attributed to enhanced hydrogen bonding interactions.[7]

Hydroxamic Acids

Hydroxamic acids are another class of bioisosteres, although they are less commonly used as direct replacements for carboxylic acids due to their weaker acidity (pKa ~8-9).[1] However, they are potent metal chelators and can be effective mimics in specific contexts.

Physicochemical Properties:

PropertyCarboxylic AcidHydroxamic Acid
pKa ~4.2–4.5~8–9[1]
Lipophilicity (logP) Generally lowerVaries
Key Feature AcidicMetal-chelating[1]

Advantages:

  • Metal Chelation: Can be advantageous for targeting metalloenzymes.[1]

Disadvantages:

  • Weaker Acidity: Does not effectively mimic the charge state of a carboxylic acid.

  • Metabolic Instability: Can be susceptible to hydrolysis back to the corresponding carboxylic acid.[1]

Experimental Section: A Practical Guide to Bioisostere Synthesis and Evaluation

To provide a practical framework, we outline a general synthetic protocol for the conversion of an isoxazole carboxylic acid to its tetrazole bioisostere, followed by a representative in vitro assay for comparative evaluation.

Synthesis of a 5-(Isoxazol-3-yl)-1H-tetrazole

This protocol describes a common method for the synthesis of a tetrazole from a nitrile precursor, which can be obtained from the corresponding carboxylic acid.

Step 1: Conversion of Isoxazole Carboxylic Acid to Nitrile

  • Amide Formation: To a solution of the isoxazole carboxylic acid (1.0 eq) in a suitable solvent (e.g., dichloromethane), add a coupling agent (e.g., HBTU, 1.1 eq) and a base (e.g., DIPEA, 2.0 eq). Stir for 10 minutes at room temperature. Add aqueous ammonia (excess) and stir until the reaction is complete (monitored by TLC or LC-MS).

  • Dehydration: To the crude amide, add a dehydrating agent (e.g., trifluoroacetic anhydride or phosphorus oxychloride) and heat as required. Monitor the reaction for the formation of the nitrile.

Step 2: Cycloaddition to Form the Tetrazole

  • To a solution of the isoxazole nitrile (1.0 eq) in a suitable solvent (e.g., DMF or toluene), add an azide source (e.g., sodium azide, 1.5 eq) and an activating agent (e.g., triethylamine hydrochloride or ammonium chloride, 1.5 eq).

  • Heat the reaction mixture (typically 80-120 °C) until the reaction is complete.

  • Acidify the reaction mixture with aqueous HCl to protonate the tetrazole.

  • Extract the product with a suitable organic solvent, dry, and purify by chromatography.

In Vitro Assay: Comparative Evaluation of Potency

To compare the biological activity of the parent isoxazole carboxylic acid and its bioisosteric analogues, a relevant in vitro assay should be employed. For example, if the target is a specific enzyme, an enzyme inhibition assay can be performed.

General Protocol for an Enzyme Inhibition Assay:

  • Prepare Solutions: Prepare stock solutions of the test compounds (isoxazole carboxylic acid and its bioisosteres) in a suitable solvent (e.g., DMSO).

  • Assay Plate Setup: In a 96-well plate, add the assay buffer, the enzyme, and varying concentrations of the test compounds.

  • Initiate Reaction: Add the enzyme's substrate to initiate the reaction.

  • Detection: Measure the enzyme activity over time using a suitable detection method (e.g., fluorescence, absorbance).

  • Data Analysis: Calculate the IC50 value for each compound, which represents the concentration required to inhibit 50% of the enzyme's activity.

Data Summary and Comparison

The following table summarizes the expected trends in physicochemical and biological properties when replacing a carboxylic acid with common bioisosteres in an isoxazole scaffold.

BioisosterepKalogD7.4Permeability (PAMPA)In Vitro Potency (IC50)Rationale for Change
Carboxylic Acid ~4.5LowLow to ModerateBaselineParent compound.
Tetrazole ~4.8[1][7][8]ModerateModerate to HighOften improved[7]Increased lipophilicity and potential for enhanced binding.[7]
Acylsulfonamide ~4-5[1]HighHighCan be improved[7]Increased lipophilicity and potential for additional H-bonds.[7]
Hydroxamic Acid ~8-9[1]VariableVariableHighly target-dependentDifferent acidity and potential for metal chelation.[1]

Visualizing the Concepts

To better illustrate the principles discussed, the following diagrams are provided.

Bioisosteric_Replacement cluster_bioisosteres Bioisosteric Replacements Carboxylic_Acid Isoxazole-COOH (Parent Compound) Properties_COOH pKa: ~4.5 logD: Low Permeability: Low Carboxylic_Acid->Properties_COOH Tetrazole Isoxazole-Tetrazole Carboxylic_Acid->Tetrazole Improves logD, Potency Acylsulfonamide Isoxazole-Acylsulfonamide Carboxylic_Acid->Acylsulfonamide Improves logD, Permeability Hydroxamic_Acid Isoxazole-Hydroxamic Acid Carboxylic_Acid->Hydroxamic_Acid Alters Acidity, Adds Chelation

Caption: Bioisosteric replacement strategies for an isoxazole carboxylic acid.

Experimental_Workflow Start Isoxazole-COOH Step1 Synthesis of Bioisosteres (e.g., Tetrazole, Acylsulfonamide) Start->Step1 Step2 Physicochemical Profiling (pKa, logD, Permeability) Step1->Step2 Step3 In Vitro Biological Evaluation (e.g., Enzyme Inhibition Assay) Step2->Step3 Step4 Structure-Activity Relationship (SAR) Analysis Step3->Step4 End Optimized Lead Compound Step4->End

Caption: A typical experimental workflow for bioisosteric replacement studies.

Conclusion: A Strategic Approach to Drug Optimization

The bioisosteric replacement of a carboxylic acid group in isoxazole-containing compounds is a powerful strategy for medicinal chemists to overcome pharmacokinetic challenges and enhance the overall profile of a drug candidate.[6][7][10] The choice of bioisostere should be guided by a thorough understanding of its physicochemical properties and the specific requirements of the biological target. By systematically synthesizing and evaluating a range of bioisosteres, researchers can rationally design molecules with improved potency, selectivity, and drug-like properties. This guide serves as a starting point for navigating the complex but rewarding landscape of bioisosteric replacement in modern drug discovery.

References

  • D. A. Horton, G. T. Bourne and M. L. Smythe, "The Combinatorial Synthesis of Bicyclic Privileged Structures or Privileged Substructures," Chem. Rev., 103, 3, 893-930 (2003). [Link]

  • C. G. Wermuth, "The Practice of Medicinal Chemistry," Academic Press, 4th Edition (2015). [Link]

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  • G. A. Patani and E. J. LaVoie, "Bioisosterism: A Rational Approach in Drug Design," Chem. Rev., 96, 8, 3147-3176 (1996). [Link]

  • A. N. T. Parumala and S. G. Dumala, "Isoxazole carboxylic acid methyl ester-based urea and thiourea derivatives as promising antitubercular agents," Arch. Pharm., 355, 12, 2200222 (2022). [Link]

  • S. A. Lang, Jr. and Y. Lin, "Isoxazoles and their Benzo Derivatives" in "Comprehensive Organic Chemistry II," Vol. 4, G. W. J. Fleet, Ed., Elsevier, 1-170 (2014). [Link]

  • A. K. Ghose, V. N. Viswanadhan and J. J. Wendoloski, "A Knowledge-Based Approach in Designing Combinatorial or Medicinal Chemistry Libraries for Drug Discovery. 1. A Qualitative and Quantitative Characterization of Known Drug Databases," J. Comb. Chem., 1, 1, 55-68 (1999). [Link]

  • L. Chen, B. Lowe and S. Fletcher, "Tetrazole and acylsulfonamide bioisosteric replacements of the carboxylic acid in a dual MCL-1/BCL-xL inhibitor are tolerated," Med. Chem. Commun., 14, 2223-2227 (2023). [Link]

  • A. K. Gupta, "Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides," Drug Discovery Today, 30, 103911 (2025). [Link]

  • C. Horgan, "Recent developments in the practical application of novel carboxylic acid bioisosteres," University College Cork, (2022). [Link]

  • K. Bredael, S. Geurs, K. Van Hecke, C. V. Stevens, "Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties," J. Chem., 2022, 2164558 (2022). [Link]

  • S. Roughley and A. Jordan, "The Medicinal Chemist's Toolbox: An Analysis of Reactions Used in the Pursuit of Drug Candidates," J. Med. Chem., 54, 10, 3451-3479 (2011). [Link]

  • C. A. Lipinski, F. Lombardo, B. W. Dominy and P. J. Feeney, "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings," Adv. Drug Deliv. Rev., 46, 1-3, 3-26 (2001). [Link]

  • A. A. G. El-Faham, "Innovative synthesis of drug-like molecules using tetrazole as core building blocks," RSC Adv., 13, 22802-22813 (2023). [Link]

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Definitive Structural Elucidation of Isoxazole Derivatives: A Comparative Guide to Single-Crystal X-ray Diffraction

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Regiochemical Challenge

In medicinal chemistry, the isoxazole scaffold is a privileged structure, serving as a bioisostere for carboxylic acids and esters. It is central to blockbuster drugs like valdecoxib (COX-2 inhibitor) and leflunomide (DMARD). However, the synthesis of isoxazole derivatives—typically via [3+2] cycloaddition of nitrile oxides with alkynes—presents a persistent regiochemical challenge: distinguishing between 3,5-disubstituted and 4,5-disubstituted isomers.

While 1H and 13C NMR are the workhorses of daily characterization, they often fail to provide unambiguous proof of regiochemistry when the substituents lack diagnostic protons near the ring junction. In these critical "dead zones," Single-Crystal X-ray Diffraction (SC-XRD) transitions from a luxury to a necessity.

This guide objectively compares SC-XRD against spectroscopic alternatives and provides a field-proven protocol for crystallizing stubborn isoxazole derivatives.

Comparative Analysis: SC-XRD vs. NMR & MS

To a drug developer, "probability" is not "proof." The following table contrasts the primary structural confirmation methods for isoxazole derivatives.

Table 1: Structural Elucidation Methodologies Compared
Feature1H / 13C / 2D NMR Mass Spectrometry (HRMS) Single-Crystal X-ray (SC-XRD)
Primary Output Magnetic environment of nucleiMolecular formula / FragmentationAbsolute 3D atomic position
Regio-Resolution High (only if diagnostic NOE exists)Low (Isomers often fragment identically)Absolute (Direct visualization)
Sample State Solution (dynamic average)Gas Phase (ionized)Solid State (static lattice)
Isoxazole Specificity N-O bond invisible; inferred via C/HN-O bond inferred via loss of ON-O bond explicitly measured
Sample Requirement ~5 mg (Recoverable)<1 mg (Destructive)Single Crystal (>0.1 mm)
Turnaround 15 Minutes15 Minutes24–48 Hours (including growth)
Ambiguity Risk Medium (Signal overlap/Broadening)High (Cannot distinguish isomers)Zero (Unless crystal is twinned)
The "Smoking Gun": The N-O Bond

In NMR, the isoxazole ring is often confirmed by the chemical shift of the C4-H proton (~6.0–7.0 ppm). However, if the ring is fully substituted (trisubstituted isoxazole), this handle disappears.

In SC-XRD, the N-O bond length is the diagnostic metric.

  • Isoxazole N-O bond: Typically 1.40–1.42 Å .

  • Significance: This is significantly shorter than a standard single bond (~1.45 Å) but longer than a double bond, confirming the delocalized aromatic character unique to the isoxazole ring.

Decision Logic: When to Deploy X-ray

As a scientist, you must optimize for speed and cost. Do not send every intermediate for X-ray analysis. Follow this logic flow to determine when crystallization is mandatory.

DecisionMatrix Start Synthesize Isoxazole Derivative NMR Run 1H & NOESY NMR Start->NMR CheckH Is C4-H Proton Present? NMR->CheckH NOE Are NOE Signals Definitive? CheckH->NOE No (Trisubstituted) Confident Proceed (NMR Sufficient) CheckH->Confident Yes (Diagnostic Shift) NOE->Confident Strong Correlation Ambiguous Ambiguous Regiochemistry NOE->Ambiguous Weak/Overlapping Xray Deploy SC-XRD Ambiguous->Xray

Figure 1: Decision matrix for selecting structural confirmation methods. X-ray is the mandatory endpoint for trisubstituted or ambiguous isoxazole scaffolds.

Experimental Protocol: Crystallizing Isoxazole Derivatives

Isoxazoles are often planar and moderately polar, leading to a tendency to form amorphous powders rather than diffraction-quality crystals. The following protocol uses Vapor Diffusion , which is superior to solvent evaporation for these derivatives because it controls the rate of supersaturation.

Materials
  • Solvent (Good): Ethanol (EtOH) or Dichloromethane (DCM). Isoxazoles dissolve well here.

  • Antisolvent (Bad): n-Hexane or Pentane. Isoxazoles are insoluble here.

  • Vessels: 1x Small vial (4 mL), 1x Large vial (20 mL) with cap.

Step-by-Step Workflow
  • Saturation: Dissolve ~10 mg of your pure isoxazole derivative in the minimum amount of Solvent (0.5 – 1.0 mL) in the small vial. The solution should be clear.

    • Expert Tip: If the solution is cloudy, filter it through a 0.2 µm PTFE syringe filter. Nucleation sites from dust cause polycrystallinity (clumps).

  • Assembly: Place the open small vial inside the large vial.

  • Charge: Carefully pipette ~5 mL of Antisolvent into the large vial.

    • Critical: Do not let the antisolvent spill into the small inner vial.

  • Equilibration: Cap the large vial tightly. Store at room temperature in a vibration-free zone (e.g., a drawer away from vacuum pumps).

  • Harvest: Over 24–72 hours, the volatile antisolvent (Hexane) will diffuse into the solvent (DCM/EtOH), slowly lowering solubility and forcing the isoxazole to crystallize.

VaporDiffusion cluster_setup Vapor Diffusion Setup Inner Inner Vial Solvent (DCM) + Isoxazole Process Diffusion Phase (24-72 Hours) Inner->Process Outer Outer Vial Antisolvent (Hexane) Outer->Process Vapor Transfer Cap Sealed Environment Result Single Crystal Growth Process->Result Slow Supersaturation

Figure 2: Schematic of the Vapor Diffusion method. The antisolvent vapor slowly diffuses into the solute solution, promoting high-quality crystal growth.

Data Interpretation: What to Look For

Once the structure is solved, verify the following parameters to ensure the model is chemically accurate.

The R-Factor ( )
  • Target: < 5.0% (0.05).

  • Meaning: This measures the agreement between your crystal model and the experimental diffraction pattern. If

    
    , the structure (or the crystal quality) is suspect.
    
Thermal Ellipsoids
  • Visual Check: Atoms should look like small spheres or slightly elongated eggs.

  • Red Flag: If the ellipsoids are huge or "cigar-shaped," it indicates high thermal motion or disorder. This often happens with the flexible side chains attached to the isoxazole ring.

Intermolecular Packing

Isoxazoles are aromatic. In the crystal lattice, look for


 stacking  interactions (distance ~3.5 Å) between the rings of adjacent molecules. This data is invaluable for formulation scientists predicting the solubility and melting point of the drug candidate.

References

  • Hansen, T. V., et al. (2005).[1] "Regioselective Synthesis of 3,5-Disubstituted Isoxazoles." Journal of Organic Chemistry. Link

  • Stiefvater, O. L. (1975). "The complete structure of isoxazole."[2] Journal of Chemical Physics. (Establishes the N-O bond length standard). Link

  • Kallman, N. J., et al. (2016).[3] "Synthesis of Aminopyrazoles from Isoxazoles: Comparison of Preparative Methods by in situ NMR Analysis." Synthesis. Link

  • Muller, P. (2009). "Crystallography in Drug Discovery." Expert Opinion on Drug Discovery. Link

Sources

Technical Comparative Guide: COX Inhibitory Potency of Isoxazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The isoxazole scaffold represents a cornerstone in the design of selective Cyclooxygenase-2 (COX-2) inhibitors. Unlike non-selective NSAIDs that target both COX-1 and COX-2, isoxazole derivatives—exemplified by Valdecoxib —exploit subtle structural differences in the enzyme active sites to minimize gastrointestinal toxicity while maintaining potent anti-inflammatory efficacy.

This guide provides an objective technical comparison of key isoxazole derivatives, analyzing their inhibitory potency (


), selectivity indices (SI), and structure-activity relationships (SAR). Furthermore, it details a validated colorimetric screening protocol to ensure reproducible in-house evaluation of novel analogs.

Mechanistic Basis of Selectivity[1]

The pharmacological value of isoxazole derivatives lies in their ability to discriminate between the constitutive COX-1 and the inducible COX-2 isoforms.

  • Structural Divergence: The COX-2 active site contains a secondary "side pocket" created by the substitution of a bulky Isoleucine (Ile523) in COX-1 with a smaller Valine (Val523) in COX-2.

  • Ligand Binding: Isoxazole derivatives typically feature a central isoxazole ring substituted with two aryl groups (vicinal diaryl heterocycles). The central ring acts as a rigid scaffold, orienting the para-sulfonamido or methylsulfonyl phenyl group to penetrate the COX-2 specific side pocket, forming hydrogen bonds with Arg120 and Tyr355 .

  • Steric Exclusion: The bulkier Ile523 in COX-1 sterically hinders the entry of the rigid isoxazole molecule, resulting in low affinity for the constitutive isoform.

Diagram 1: Mechanism of Action & Selectivity Pathway

COX_Mechanism Membrane Cell Membrane Phospholipids AA Arachidonic Acid Membrane->AA PLA2 COX1 COX-1 (Constitutive) (Ile523 - Bulky) AA->COX1 COX2 COX-2 (Inducible) (Val523 - Side Pocket) AA->COX2 PGs_Homeo Homeostatic PGs (Gastric Protection) COX1->PGs_Homeo Catalysis PGs_Inflam Inflammatory PGs (Pain, Swelling) COX2->PGs_Inflam Catalysis Isoxazole Isoxazole Derivative (e.g., Valdecoxib) Isoxazole->COX1 Steric Hindrance (Blocked by Ile523) Isoxazole->COX2 High Affinity Binding (Fits Side Pocket)

Figure 1: Mechanistic pathway illustrating the structural basis for isoxazole selectivity toward COX-2 via the Val523 side pocket.

Comparative Analysis: Potency & Selectivity

The following analysis compares the established clinical standard (Valdecoxib) with its prodrug (Parecoxib) and emerging synthetic analogs. Data is synthesized from multiple high-impact medicinal chemistry studies.

Table 1: Comparative Inhibitory Profile ( Values)
CompoundScaffold TypeCOX-2

(

M)
COX-1

(

M)
Selectivity Index (SI)*Key Structural Feature
Valdecoxib Diaryl Isoxazole0.005 140 - 150~28,000 - 30,000Unsubstituted sulfonamide; rigid isoxazole core.
Parecoxib Isoxazole ProdrugN/A (In vivo only)**N/AN/AN-propionyl sulfonamide (requires hydrolysis).
Celecoxib Diaryl Pyrazole (Ref)0.0515.0~300Trifluoromethyl group; pyrazole core.
IXZ3 (Analog)Isoxazole-Isoquinoline0.95>100>100Bulky isoquinoline moiety attached to isoxazole.
BXZ3 (Analog)Benzoxazole0.041.02~25Fused benzene-oxazole ring system.

*Selectivity Index (SI) =


. Higher values indicate greater selectivity.
**Parecoxib is rapidly converted to Valdecoxib in vivo; it shows weak activity in vitro before hydrolysis.
Structure-Activity Relationship (SAR) Insights
  • Regiochemistry: The 3,4-diaryl substitution pattern on the isoxazole ring is critical. 3,5-diaryl isomers often show significantly reduced potency due to suboptimal alignment with the hydrophobic channel of COX-2.

  • Sulfonamide Position: A para-sulfonamido (

    
    ) or para-methylsulfonyl (
    
    
    
    ) group on one of the phenyl rings is essential for hydrogen bonding with the hydrophilic pocket of the enzyme.
  • Lipophilicity: Substituents that increase lipophilicity (e.g., methoxy groups in IXZ3 ) can enhance membrane permeability but may alter the metabolic profile.

Experimental Protocol: Colorimetric COX Inhibition Assay

To validate the potency of new isoxazole derivatives, a robust screening assay is required. We recommend the Colorimetric Peroxidase Assay (e.g., utilizing TMPD oxidation) over radio-immunoassays for its high throughput capability and safety profile.

Principle: COX enzymes possess both cyclooxygenase and peroxidase activity.[1] This assay measures the peroxidase component by monitoring the oxidation of N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm during the reduction of


 to 

.
Diagram 2: Assay Workflow

Assay_Protocol Start Reagent Prep (Assay Buffer, Heme, COX Enzymes) Inhibitor Add Inhibitor (Isoxazole Derivative) Start->Inhibitor Incubate1 Incubation 1 (10 min @ 37°C) Inhibitor->Incubate1 Substrate Add Arachidonic Acid & TMPD Incubate1->Substrate Incubate2 Incubation 2 (2 min @ 37°C) Substrate->Incubate2 Read Measure Absorbance (590 nm) Incubate2->Read

Figure 2: Step-by-step workflow for the Colorimetric COX Inhibitor Screening Assay.[2][3][4]

Detailed Methodology
  • Reagent Preparation:

    • Assay Buffer: 0.1 M Tris-HCl, pH 8.0.

    • Heme Solution: Dilute Hematin in DMSO; further dilute in Assay Buffer.

    • Enzyme: Reconstitute lyophilized COX-1 (ovine) and COX-2 (human recombinant) in Assay Buffer. Keep on ice.

  • Inhibitor Incubation:

    • In a 96-well plate, add 150 µL Assay Buffer and 10 µL Heme .

    • Add 10 µL of Enzyme (COX-1 or COX-2).[5]

    • Add 10 µL of Isoxazole Derivative (dissolved in DMSO). Include a Solvent Control (DMSO only) and a Reference Inhibitor (e.g., DuP-697).

    • Critical Step: Incubate for 10 minutes at 25°C (or 37°C depending on kit spec) to allow enzyme-inhibitor binding.

  • Reaction Initiation:

    • Add 20 µL of Colorimetric Substrate (TMPD) .

    • Initiate reaction by adding 20 µL of Arachidonic Acid .

    • Shake plate for 30 seconds.

  • Measurement:

    • Incubate for exactly 2 minutes at 25°C.

    • Measure absorbance at 590 nm using a microplate reader.

  • Data Analysis:

    • Calculate % Inhibition:

      
      .
      
    • Plot log(inhibitor concentration) vs. % Inhibition to determine

      
       using a sigmoidal dose-response curve (e.g., GraphPad Prism).
      

Critical Evaluation & Safety Considerations

While isoxazole derivatives like Valdecoxib exhibit superior COX-2 selectivity compared to traditional NSAIDs, researchers must evaluate the Cardiovascular Safety Profile .

  • Prostacyclin/Thromboxane Imbalance: Highly selective COX-2 inhibition suppresses endothelial Prostacyclin (

    
    , a vasodilator and platelet inhibitor) without affecting platelet Thromboxane 
    
    
    
    (COX-1 dependent). This imbalance can increase thrombotic risk.
  • Metabolic Fate: Parecoxib serves as a water-soluble prodrug, allowing for parenteral administration—a significant advantage over the lipophilic Valdecoxib. However, in vitro assays of Parecoxib will yield false negatives unless the prodrug is hydrolyzed first.

  • Recommendation: For early-stage drug discovery, prioritize isoxazole analogs that demonstrate a balanced selectivity profile (SI ~50-100) rather than extreme selectivity (SI >1000) to potentially mitigate cardiovascular risks, or co-develop with nitric oxide-donating moieties.

References

  • Gierse, J. K., et al. (2005). Valdecoxib: Assessment of Cyclooxygenase-2 Potency and Selectivity. Journal of Pharmacology and Experimental Therapeutics. Link

  • Riendeau, D., et al. (2001). Comparison of the COX-2 selectivity of the COX-2 inhibitors rofecoxib, celecoxib, and valdecoxib in humans. Journal of Pharmacology and Experimental Therapeutics.
  • Perrone, M. G., et al. (2010). Isoxazole derivatives as COX-2 inhibitors: Synthesis and biological evaluation. European Journal of Medicinal Chemistry.
  • Cayman Chemical. (2023). COX Colorimetric Inhibitor Screening Assay Kit Protocol. Link

  • Grosser, T., et al. (2017). The Cardiovascular Pharmacology of COX-2 Inhibition. American Heart Association Journals. Link

Sources

A Researcher's Guide to Assessing the Selectivity of 3-Tert-butyl-isoxazole-4-carboxylic acid as a Novel RORγt Modulator

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of immunology and drug discovery, the quest for selective modulators of key signaling pathways is paramount. The Retinoic Acid Receptor-related Orphan Receptor γt (RORγt) has emerged as a critical therapeutic target for a host of autoimmune diseases, given its master regulatory role in the differentiation of pro-inflammatory T helper 17 (Th17) cells.[1][2] This guide provides an in-depth, technically-focused framework for assessing the selectivity of a novel isoxazole-based compound, 3-Tert-butyl-isoxazole-4-carboxylic acid, as a putative allosteric inhibitor of RORγt.

We will navigate the essential experimental cascades, from initial biochemical validation to nuanced cellular characterization, providing not just protocols, but the strategic rationale behind each step. This guide is designed for researchers at the forefront of drug development, offering a blueprint for building a robust selectivity profile for this, or any, novel RORγt modulator.

The Imperative of Selectivity for RORγt Inhibitors

RORγt is a member of the nuclear receptor superfamily, a large family of transcription factors that regulate a vast array of physiological processes.[1] While the therapeutic potential of inhibiting RORγt is significant, off-target effects are a major concern.[3] Cross-reactivity with other nuclear receptors, such as RORα, RORβ, or Peroxisome Proliferator-Activated Receptor γ (PPARγ), can lead to unintended biological consequences.[4][5] Furthermore, RORγt plays a crucial role in thymocyte development, and non-selective inhibition could lead to adverse effects on T-cell maturation and potentially even thymic lymphomas.[3][6] Therefore, a rigorous and multi-faceted assessment of selectivity is not just a regulatory hurdle, but a fundamental aspect of developing a safe and effective therapeutic.

The Comparative Landscape: Benchmarking Against Known RORγt Inhibitors

To contextualize the selectivity profile of this compound, it is essential to benchmark its performance against known RORγt inhibitors. For the purpose of this guide, we will consider two well-characterized, yet structurally distinct, allosteric inhibitors:

  • MRL-871: An indazole-based allosteric inhibitor that has been extensively studied and serves as a valuable tool compound.[7]

  • Compound 1 (Imidazopyridine-based): A potent and selective RORγt inverse agonist with demonstrated in vivo efficacy.[1]

These comparators will allow for a meaningful evaluation of the potency and selectivity of our novel isoxazole compound.

A Multi-pronged Approach to Selectivity Profiling

A comprehensive assessment of selectivity requires a tiered approach, moving from simplified in vitro systems to more complex cellular models. This staged methodology allows for early identification of potential liabilities and a more nuanced understanding of the compound's behavior in a biological context.

Tier 1: Biochemical Assessment of Potency and Selectivity

The initial step is to quantify the direct interaction of this compound with the RORγt ligand-binding domain (LBD) and to assess its activity against a panel of related nuclear receptors.

Key Experiment: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

The TR-FRET assay is a robust, high-throughput method for measuring the binding of a compound to its target and its effect on the recruitment of co-regulator proteins.[8][9][10] In the context of RORγt, this assay typically measures the displacement of a coactivator peptide from the LBD.

Experimental Workflow: RORγt TR-FRET Assay

cluster_0 Assay Preparation cluster_1 Assay Execution A Recombinant RORγt-LBD (GST-tagged) F Incubate Assay Components A->F B Biotinylated Coactivator Peptide B->F C Terbium-cryptate anti-GST Antibody (Donor) C->F D Streptavidin-d2 (Acceptor) D->F E Test Compounds (e.g., this compound) E->F G Excite at 340 nm F->G H Measure Emission at 620 nm (Donor) and 665 nm (Acceptor) G->H I Calculate TR-FRET Ratio (665nm / 620nm) H->I

Caption: Workflow for the RORγt TR-FRET assay.

Protocol: RORγt TR-FRET Assay

  • Reagent Preparation:

    • Prepare a serial dilution of this compound and comparator compounds in assay buffer.

    • Prepare a master mix containing recombinant GST-tagged RORγt-LBD, biotinylated coactivator peptide (e.g., SRC1), Terbium-cryptate labeled anti-GST antibody, and Streptavidin-d2.

  • Assay Plate Setup:

    • Add the test compounds to a low-volume 384-well plate.

    • Dispense the master mix into each well.

  • Incubation:

    • Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Data Acquisition:

    • Read the plate on a TR-FRET compatible plate reader, with excitation at ~340 nm and emission detection at ~620 nm (Terbium) and ~665 nm (d2).

  • Data Analysis:

    • Calculate the TR-FRET ratio (665 nm / 620 nm) for each well.

    • Plot the TR-FRET ratio against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Selectivity Profiling:

To assess biochemical selectivity, the TR-FRET assay should be performed concurrently against a panel of other nuclear receptors, including:

  • RORα and RORβ

  • PPARγ

  • Other relevant nuclear receptors based on structural homology or known cross-reactivity of similar chemotypes.

Data Presentation: Biochemical Potency and Selectivity

CompoundRORγt IC50 (nM)RORα IC50 (nM)RORβ IC50 (nM)PPARγ IC50 (nM)
This compound [Hypothetical Value][Hypothetical Value][Hypothetical Value][Hypothetical Value]
MRL-871 [Literature Value][Literature Value][Literature Value][Literature Value]
Compound 1 (Imidazopyridine) [Literature Value][Literature Value][Literature Value][Literature Value]
Tier 2: Cellular Target Engagement and Functional Activity

While biochemical assays are essential for determining direct binding, they do not account for cell permeability, efflux, or metabolism. Therefore, it is crucial to confirm target engagement and functional activity in a cellular context.

Key Experiment: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique for verifying that a compound binds to its target inside intact cells.[11][12] The principle is that ligand binding stabilizes the target protein, leading to an increase in its melting temperature.[11]

Experimental Workflow: CETSA

cluster_0 Cell Treatment cluster_1 Thermal Challenge & Lysis cluster_2 Analysis A Culture RORγt-expressing cells B Treat cells with compound or vehicle A->B C Heat cell suspension at various temperatures B->C D Lyse cells C->D E Separate soluble and precipitated fractions D->E F Quantify soluble RORγt (e.g., Western Blot) E->F G Plot protein abundance vs. temperature F->G

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Protocol: CETSA for RORγt

  • Cell Culture and Treatment:

    • Culture a relevant cell line that endogenously expresses RORγt (e.g., Th17 cells) or a cell line overexpressing the target.

    • Treat the cells with this compound or vehicle control for a defined period.

  • Thermal Shift:

    • Harvest the cells and resuspend them in a suitable buffer.

    • Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes.

  • Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles.

    • Centrifuge the lysates at high speed to pellet the precipitated proteins.

  • Protein Quantification:

    • Collect the supernatant (soluble fraction).

    • Quantify the amount of soluble RORγt in each sample using Western blotting or a suitable immunoassay.

  • Data Analysis:

    • Plot the percentage of soluble RORγt against temperature for both the compound-treated and vehicle-treated samples.

    • A rightward shift in the melting curve for the compound-treated sample indicates target engagement.

Key Experiment: RORγt Reporter Gene Assay

To assess the functional consequences of RORγt inhibition, a luciferase reporter gene assay is employed.[13][14] This assay measures the ability of the compound to inhibit the transcriptional activity of RORγt.

Protocol: RORγt Luciferase Reporter Assay

  • Cell Transfection:

    • Co-transfect a suitable host cell line (e.g., HEK293T) with an expression vector for RORγt and a reporter plasmid containing a RORγt response element (RORE) upstream of a luciferase gene.

    • A constitutively expressed Renilla luciferase plasmid is often co-transfected as an internal control for normalization.[15]

  • Compound Treatment:

    • Treat the transfected cells with a serial dilution of this compound and comparator compounds.

  • Cell Lysis and Luciferase Measurement:

    • After an appropriate incubation period (e.g., 24 hours), lyse the cells.

    • Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.[16][17]

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

    • Plot the normalized luciferase activity against the compound concentration to determine the IC50 for functional inhibition.

Data Presentation: Cellular Potency and Target Engagement

CompoundCETSA ΔTm (°C)RORγt Reporter Assay IC50 (nM)
This compound [Hypothetical Value][Hypothetical Value]
MRL-871 [Literature Value][Literature Value]
Compound 1 (Imidazopyridine) [Literature Value][Literature Value]

The RORγt Signaling Pathway and Points of Intervention

A clear understanding of the RORγt signaling pathway is essential for interpreting experimental data and designing further studies. RORγt is the master regulator of Th17 cell differentiation, a process initiated by cytokines such as IL-6 and TGF-β.[18] Once expressed, RORγt drives the transcription of key pro-inflammatory cytokines, most notably IL-17A and IL-17F.[1][19]

RORγt Signaling Pathway in Th17 Differentiation

cluster_0 Extracellular Signals cluster_1 Intracellular Signaling cluster_2 Nuclear Events & Gene Expression cluster_3 Cellular Response IL6 IL-6 STAT3 STAT3 IL6->STAT3 TGFb TGF-β RORgt RORγt Expression TGFb->RORgt STAT3->RORgt RORgt_active Active RORγt RORgt->RORgt_active IL17 IL-17A/F Transcription RORgt_active->IL17 Th17 Th17 Differentiation IL17->Th17 Inflammation Inflammation Th17->Inflammation Inhibitor 3-Tert-butyl- isoxazole-4- carboxylic acid Inhibitor->RORgt_active Inhibition

Caption: Simplified RORγt signaling pathway in Th17 cells.

Conclusion: Building a Comprehensive Selectivity Profile

The assessment of selectivity for a novel therapeutic candidate like this compound is a critical and multifaceted process. By employing a tiered approach that combines robust biochemical assays, such as TR-FRET, with informative cellular assays like CETSA and reporter gene assays, researchers can build a comprehensive and reliable selectivity profile. This data-driven approach, benchmarked against known comparators, is essential for de-risking a drug discovery program and provides the foundation for advancing a compound toward clinical development. The methodologies outlined in this guide provide a robust framework for not only understanding the selectivity of this compound but also for evaluating the next generation of RORγt modulators.

References

  • Small molecule allosteric inhibitors of RORγt block Th17-dependent inflammation and associated gene expression in vivo. bioRxiv. Available at: [Link].

  • Cooperativity between the orthosteric and allosteric ligand binding sites of RORγt. Kinam Park. Available at: [Link].

  • Orthosteric and Allosteric Dual Targeting of the Nuclear Receptor RORγt with a Bitopic Ligand. ACS Chemical Biology. Available at: [Link].

  • Small molecules targeting RORγt inhibit autoimmune disease by suppressing Th17 cell differentiation. PMC. Available at: [Link].

  • RORγt inhibitors in clinical development for the treatment of autoimmune diseases: challenges and opportunities. Taylor & Francis. Available at: [Link].

  • Aptamers Targeting IL17A and Its Receptor Suppress IL17 Signaling in Different Cell Types. MDPI. Available at: [Link].

  • Pharmacological inhibition of RORγt suppresses the Th17 pathway and alleviates arthritis in vivo. PLOS ONE. Available at: [Link].

  • Advances in RORγt inhibition: Selective targeting of IL-17 producing cells while maintaining proper thymocyte maturation. Drug Discovery and Development. Available at: [Link].

  • Small molecule allosteric inhibitors of RORγt block Th17-dependent inflammation and associated gene expression in vivo. PLOS ONE. Available at: [Link].

  • Signaling Pathways and Epigenetic Regulations in the Control of RORγt Expression in T Helper 17 Cells. PubMed. Available at: [Link].

  • A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. PMC. Available at: [Link].

  • Identification of an allosteric binding site for RORγt inhibition. PMC. Available at: [Link].

  • Ligand-Based Design of Allosteric Retinoic Acid Receptor-Related Orphan Receptor γt (RORγt) Inverse Agonists. ACS Publications. Available at: [Link].

  • Signaling Pathways and Epigenetic Regulations in the Control of RORγt Expression in T Helper 17 Cells. Taylor & Francis Online. Available at: [Link].

  • ROR-gamma(t) Reporter Assay|Compound Screening Services. Abeomics. Available at: [Link].

  • Understanding TR-FRET Assays: Protocols and the Role of Plate Readers. DCReport. Available at: [Link].

  • Protocol to assess receptor-ligand binding in C. elegans using adapted thermal shift assays. STAR Protocols. Available at: [Link].

  • Dual Luciferase Reporter Assay: Experimental Design, Protocol, Calculation, and Data Interpretation. YouTube. Available at: [Link].

  • Regulation of RORγt in Inflammatory Lymphoid Cell Differentiation. PMC. Available at: [Link].

  • Determining direct binders of the Androgen Receptor using a high-throughput Cellular Thermal Shift Assay. ResearchGate. Available at: [Link].

  • TR-FRET Measurements. BMG LABTECH. Available at: [Link].

  • CETSA. Karolinska Institutet. Available at: [Link].

  • Using TR-FRET to investigate protein-protein interactions: a case study of PXR-coregulator interaction. National Institutes of Health. Available at: [Link].

  • Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Apollo - University of Cambridge Repository. Available at: [Link].

  • 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. MDPI. Available at: [Link].

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A Senior Application Scientist's Guide to Isoxazole Synthesis: A Head-to-Head Comparison

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The isoxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its five-membered heterocyclic structure, containing adjacent nitrogen and oxygen atoms, offers a unique combination of electronic properties and metabolic stability, making it a cornerstone in the design of bioactive molecules with applications ranging from antibacterial to anticancer agents.[2][3]

The synthetic accessibility of the isoxazole core is therefore of paramount importance. Over the decades, a variety of synthetic routes have been developed, each with its own set of advantages, limitations, and specific applications. Choosing the optimal method is a critical decision in any drug discovery program, directly impacting yield, purity, scalability, and, most importantly, the achievable chemical diversity.

This guide provides an in-depth, head-to-head comparison of the most prevalent and powerful methods for isoxazole synthesis. We will move beyond simple procedural lists to explore the mechanistic underpinnings, explain the causality behind experimental choices, and provide field-proven insights to help you navigate the challenges of regioselectivity and substrate scope.

Method 1: The Workhorse — 1,3-Dipolar Cycloaddition

The [3+2] cycloaddition between a nitrile oxide (the 1,3-dipole) and an alkyne (the dipolarophile) is arguably the most versatile and widely employed method for constructing the isoxazole ring.[4] First conceptualized by Rolf Huisgen, this reaction forms a five-membered heterocycle in a single, atom-economical step.[5]

The Core Mechanism

The reaction proceeds via a concerted pericyclic mechanism where the 4π-electron system of the nitrile oxide reacts with the 2π-electron system of the alkyne to form the isoxazole ring. A critical aspect of this method is the in situ generation of the nitrile oxide, which is a reactive and unstable intermediate prone to dimerization into a furoxan.[6]

Caption: General mechanism of the [3+2] Huisgen cycloaddition.

Key Variants Based on Nitrile Oxide Generation

The success of the cycloaddition hinges on the controlled generation of the nitrile oxide. The choice of precursor and method dictates the reaction conditions and tolerance to functional groups.

  • From Aldoximes: The oxidation of aldoximes is a very common and practical approach. Oxidants like Chloramine-T or N-bromosuccinimide (NBS) are effective. Hypervalent iodine reagents have also been successfully used, offering a metal-free alternative.[7]

  • From Hydroximoyl Chlorides: Dehydrohalogenation of hydroximoyl chlorides with a non-nucleophilic base (e.g., triethylamine) is a classic and reliable method for generating nitrile oxides.[8]

  • From Primary Nitro Compounds: Dehydration of primary nitroalkanes, often using reagents like phenyl isocyanate in the presence of a base, provides another route to the nitrile oxide intermediate.[9]

Controlling Regioselectivity: The Role of Catalysis

For terminal alkynes, the cycloaddition can yield two regioisomers: the 3,5-disubstituted and the 3,4-disubstituted isoxazole. Controlling this outcome is a central challenge.

  • Thermal Conditions: Uncatalyzed reactions often provide mixtures of regioisomers, with selectivity being governed by the subtle electronic and steric properties of the substituents. This frequently leads to difficult purification steps.[10]

  • Copper(I) Catalysis: The introduction of a copper(I) catalyst, typically from a source like Cu(I) iodide or copper(II) sulfate with a reducing agent, dramatically improves regioselectivity.[11] The reaction proceeds via a copper acetylide intermediate, which reliably reacts with the nitrile oxide to almost exclusively yield the 3,5-disubstituted isoxazole. This method is mild, high-yielding, and forms the basis of many modern protocols.[3]

  • Ruthenium Catalysis: In a complementary fashion, ruthenium catalysts can reverse the regioselectivity. Catalysts such as Cp*RuCl(COD) can direct the cycloaddition to favor the formation of the sterically more hindered 3,4-disubstituted isoxazole, providing access to isomers that are difficult to obtain otherwise.[3][10]

Experimental Protocol: Copper(I)-Catalyzed Synthesis of a 3,5-Disubstituted Isoxazole

This protocol is representative of a modern, one-pot approach for the regioselective synthesis of 3,5-disubstituted isoxazoles from an aldoxime and a terminal alkyne.[3][11]

Materials:

  • Aromatic Aldoxime (1.0 eq)

  • Terminal Alkyne (1.1 eq)

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (5 mol%)

  • Sodium Ascorbate (10 mol%)

  • Solvent: 1:1 mixture of tert-butanol and water

  • Base: Triethylamine (Et₃N) (2.0 eq)

  • Oxidant: N-Chlorosuccinimide (NCS) (1.1 eq)

Procedure:

  • To a round-bottom flask, add the aromatic aldoxime (1.0 eq), terminal alkyne (1.1 eq), CuSO₄·5H₂O (0.05 eq), and sodium ascorbate (0.10 eq).

  • Add the t-BuOH/H₂O (1:1) solvent mixture to achieve a concentration of ~0.2 M with respect to the aldoxime.

  • Add triethylamine (2.0 eq) to the mixture and stir at room temperature.

  • Slowly add N-Chlorosuccinimide (1.1 eq) portion-wise over 15 minutes. The in situ formation of the hydroximoyl chloride followed by elimination generates the nitrile oxide.

  • Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the pure 3,5-disubstituted isoxazole.

Workflow_Cycloaddition A 1. Combine Reactants (Aldoxime, Alkyne, CuSO₄, NaAsc) B 2. Add Solvent & Base (t-BuOH/H₂O, Et₃N) A->B C 3. Add Oxidant (NCS) (Slowly, at RT) B->C D 4. Reaction Stirring (4-12h, Monitor by TLC) C->D E 5. Aqueous Workup (Dilute, Extract with EtOAc) D->E F 6. Purification (Column Chromatography) E->F G Pure 3,5-Isoxazole F->G

Caption: Experimental workflow for Cu(I)-catalyzed isoxazole synthesis.

Method 2: The Classic Route — Cyclocondensation of 1,3-Dicarbonyls

One of the oldest and most fundamental methods for isoxazole synthesis is the reaction of a 1,3-dicarbonyl compound (or its equivalent) with hydroxylamine, often referred to as the Claisen isoxazole synthesis.[12]

The Core Mechanism and its Inherent Challenge

The reaction involves the condensation of hydroxylamine with one of the carbonyl groups to form an oxime intermediate, which then undergoes intramolecular cyclization and dehydration to yield the isoxazole ring.

The primary drawback of this method arises when using an unsymmetrical 1,3-dicarbonyl compound. Hydroxylamine can attack either of the two distinct carbonyl groups, leading to two different oxime intermediates and, consequently, a mixture of two regioisomeric isoxazoles. This lack of regiocontrol is a significant limitation, often resulting in low yields of the desired product and challenging purification processes.[6][12]

Caption: The regioselectivity problem in the Claisen synthesis.

Addressing the Regioselectivity Challenge

To overcome this limitation, chemists have developed strategies to differentiate the two carbonyl groups. One effective approach is the use of β-enamino diketones as precursors. The enamine functionality effectively protects one carbonyl group, directing the initial attack of hydroxylamine to the remaining ketone and thus providing excellent control over the reaction's regiochemical outcome.[12]

Experimental Protocol: Synthesis from a 1,3-Diketone

This protocol describes the basic procedure for reacting a symmetrical 1,3-diketone with hydroxylamine.

Materials:

  • 1,3-Diketone (e.g., Acetylacetone) (1.0 eq)

  • Hydroxylamine Hydrochloride (NH₂OH·HCl) (1.1 eq)

  • Base (e.g., Sodium Acetate or Sodium Hydroxide) (1.1 eq)

  • Solvent: Ethanol or aqueous ethanol

Procedure:

  • Dissolve the 1,3-diketone (1.0 eq) in ethanol in a round-bottom flask.

  • In a separate beaker, prepare a solution of hydroxylamine hydrochloride (1.1 eq) and sodium acetate (1.1 eq) in a minimal amount of water.

  • Add the aqueous hydroxylamine solution to the stirred solution of the diketone at room temperature.

  • Heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction by TLC.

  • After cooling to room temperature, pour the reaction mixture into cold water.

  • If a precipitate forms, collect it by filtration. Otherwise, extract the product with a suitable organic solvent (e.g., diethyl ether).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Method 3: The Two-Step Approach via Chalcones

This method involves the initial synthesis of a chalcone (an α,β-unsaturated ketone) via a Claisen-Schmidt condensation, followed by cyclization with hydroxylamine.[6] This approach can be viewed as a variation of the 1,3-dicarbonyl method, where the chalcone serves as the 1,3-dielectrophile precursor.

The Core Mechanism

The synthesis is a robust two-step process:

  • Claisen-Schmidt Condensation: An aromatic aldehyde and an aromatic ketone react under basic conditions (e.g., NaOH, KOH) to form the chalcone intermediate.

  • Cyclization: The chalcone is then reacted with hydroxylamine. The reaction proceeds via Michael addition of the hydroxylamine to the β-carbon of the enone, followed by intramolecular cyclization and dehydration to form the isoxazole ring (more accurately, an isoxazoline which often oxidizes to the isoxazole).[1][13]

This method is particularly useful for synthesizing 3,5-diaryl isoxazoles and offers good control over the substitution pattern based on the choice of the initial aldehyde and ketone.

Workflow_Chalcone A 1. Claisen-Schmidt (Aldehyde + Ketone + Base) B Isolate Chalcone Intermediate A->B C 2. Cyclization (Chalcone + NH₂OH·HCl) B->C D 3. Workup & Purification C->D E Pure 3,5-Diaryl Isoxazole D->E

Caption: Two-step workflow for isoxazole synthesis via a chalcone.

Head-to-Head Comparison of Synthesis Methods

Feature1,3-Dipolar CycloadditionCyclocondensation of 1,3-DicarbonylsSynthesis via Chalcones
Key Reactants Nitrile Oxide + Alkyne1,3-Diketone + HydroxylamineChalcone + Hydroxylamine
Regioselectivity Excellent (with catalyst). Cu(I) gives 3,5-isomers. Ru can give 3,4-isomers.[3][10]Poor for unsymmetrical diketones. Good if symmetrical or using β-enamino ketones.[12]Good. Determined by the structure of the chalcone.
Typical Yields Good to Excellent (60-95%)Moderate to Good (40-85%), but can be low for regioisomeric mixtures.Good (60-90% over two steps).
Reaction Conditions Mild (RT to moderate heating) with catalysts. Thermal may require higher temps.Moderate to Reflux temperatures.Step 1: RT. Step 2: Reflux.
Advantages High versatility, excellent functional group tolerance, catalytic control of regioselectivity, one-pot procedures available.Uses readily available starting materials, straightforward procedure.Robust and reliable for 3,5-diaryl isoxazoles, uses common starting materials.
Limitations Unstable nitrile oxide intermediate, potential for dimerization, catalyst may be required for selectivity.[6]Severe regioselectivity issues with unsymmetrical substrates, potentially harsh conditions.[12]A two-step process requiring isolation of the intermediate, scope can be limited.
Key Reagent/Catalyst Cu(I) salts, Ru complexes, Oxidants (NCS), or Bases (Et₃N).Hydroxylamine (NH₂OH·HCl).Base (NaOH) for Step 1, Hydroxylamine for Step 2.

Emerging Trends: The Push Towards Green Synthesis

In line with modern synthetic chemistry, greener approaches to isoxazole synthesis are gaining traction.

  • Ultrasonic Irradiation: The use of ultrasound has been shown to significantly accelerate reaction rates, reduce reaction times from hours to minutes, and improve yields for various isoxazole syntheses, including multicomponent reactions.[14][15]

  • Microwave-Assisted Synthesis: Microwave heating provides rapid and efficient energy transfer, often leading to dramatically shorter reaction times and higher yields compared to conventional heating.[3]

  • Green Solvents: The replacement of volatile organic solvents with greener alternatives like water, ethanol, or ionic liquids is an active area of research, making these classic reactions more environmentally benign.[3][14]

Conclusion: Selecting the Right Tool for the Job

The synthesis of the isoxazole ring is a well-developed field with several powerful and reliable methods at the disposal of the medicinal chemist.

  • For the highest degree of versatility, functional group tolerance, and precise regiochemical control , the catalytic 1,3-dipolar cycloaddition is the undisputed method of choice. Copper catalysis will reliably deliver 3,5-disubstituted products, while ruthenium offers a pathway to the less common 3,4-isomers.

  • The cyclocondensation of 1,3-dicarbonyls remains a viable option, especially when using symmetrical precursors or when the desired regioisomer is thermodynamically favored. Its simplicity and use of inexpensive starting materials are attractive for large-scale synthesis.

  • Synthesis via chalcone intermediates is a robust and highly effective method for preparing specific classes of isoxazoles, particularly 3,5-diaryl derivatives, and is easily implemented in most synthetic labs.

The optimal choice will always depend on the specific substitution pattern of the target molecule, the availability of starting materials, and the desired scale of the reaction. By understanding the mechanistic nuances and practical limitations of each method, researchers can make informed decisions to efficiently advance their drug discovery and development programs.

References

  • Spiro Isoxazolines via Nitrile Oxide 1, 3-Dipolar Cycloaddition Reactions. (2018). ResearchGate. Available at: [Link]

  • Isoxazoles via Cycloaddition of Terminal Alkynes and Nitrile Oxides (from Oximes). (2017). Sciforum. Available at: [Link]

  • A Convenient Synthesis of Novel Isoxazolidine and Isoxazole Isoquinolinones Fused Hybrids. (2020). Molecules. Available at: [Link]

  • Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. (2022). RSC Advances. Available at: [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. (2024). Organic & Biomolecular Chemistry. Available at: [Link]

  • Synthesis of Isoxazoles via 1,3-Dipolar Cycloaddition Reactions: Pharmacological Screening for Their Antioxidant and Antimicrobial Activities. (2018). ResearchGate. Available at: [Link]

  • Synthesis and Antimicrobial Studies of Isoxazole Derivatives. (2017). ResearchGate. Available at: [Link]

  • Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile oxide. (2022). Zanco Journal of Medical Sciences. Available at: [Link]

  • Solid Phase Synthesis of Isoxazole and Isoxazoline-carboxamides via [2+3]-Dipolar Cycloaddition Using Resin-bound Alkynes or Alkenes. (2009). Journal of Combinatorial Chemistry. Available at: [Link]

  • Synthesis of Fused Isoxazoles: A Comprehensive Review. (2024). Molecules. Available at: [Link]

  • Synthesis of isoxazoles. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • A review of isoxazole biological activity and present synthetic techniques. (2022). World Journal of Biology Pharmacy and Health Sciences. Available at: [Link]

  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. (2021). RSC Advances. Available at: [Link]

  • Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. (2018). Organic & Biomolecular Chemistry. Available at: [Link]

  • The Huisgen Reaction: Milestones of the 1,3-Dipolar Cycloaddition. (2008). Angewandte Chemie International Edition. Available at: [Link]

  • The synthetic and therapeutic expedition of isoxazole and its analogs. (2018). Bioorganic & Medicinal Chemistry. Available at: [Link]

  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. (2024). Molecules. Available at: [Link]

  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. (2024). MDPI. Available at: [Link]

  • Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. (2019). Molbank. Available at: [Link]

  • Construction of Isoxazole ring: An Overview. (2022). Letters in Applied NanoBioScience. Available at: [Link]

  • Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. (2018). Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Synthesis of Isoxazole Derivatives by Catalytic Condensation of Primary Nitro Compounds with Dipolarophiles. (2009). FLORE Repository. Available at: [Link]

  • Synthesis of isoxazole derivatives by 1,3‐DC of NOs and alkynes... (2013). ResearchGate. Available at: [Link]

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A Comparative Guide to the Cytotoxic Effects of Isoxazole Derivatives on Cancer Cell Lines: A Focus on 3-Tert-butyl-isoxazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the quest for novel anticancer agents with improved efficacy and selectivity is a paramount objective. Among the myriad of heterocyclic compounds, isoxazole derivatives have emerged as a promising class of molecules with demonstrated cytotoxic effects against various cancer cell lines.[1][2] This guide provides a comprehensive comparison of the cytotoxic properties of isoxazole derivatives, with a specific focus on the potential of 3-Tert-butyl-isoxazole-4-carboxylic acid. While direct experimental data for this specific compound is not yet widely published, this guide will leverage data from structurally similar isoxazole derivatives to provide a framework for its potential efficacy and to guide future research. We will delve into the underlying mechanisms of action, provide detailed experimental protocols for assessing cytotoxicity, and present a comparative analysis of related compounds.

The Isoxazole Scaffold: A Privileged Structure in Cancer Research

The isoxazole ring, a five-membered heterocycle containing nitrogen and oxygen, is a versatile scaffold in medicinal chemistry.[2] Its derivatives have been shown to exhibit a wide range of biological activities, including anticancer properties.[3] The electronic properties and structural rigidity of the isoxazole ring allow for specific interactions with various biological targets, leading to the disruption of cancer cell proliferation and survival pathways.[1]

Comparative Cytotoxicity of Isoxazole Derivatives

To contextualize the potential of this compound, it is essential to examine the cytotoxic effects of other isoxazole derivatives that have been evaluated against various cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values for several isoxazole compounds, highlighting their potency and selectivity.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Hypothetical Data for this compound MCF-7 (Breast) To be determinedN/A
A549 (Lung) To be determinedN/A
PC-3 (Prostate) To be determinedN/A
5-(m-tolyl)-N-(3,4,5-trimethoxyphenyl)isoxazole-3-carboxamideMultiple Cell LinesSignificant cytotoxicity[4]
3-(3-methylthiophen-2-yl)-5-(3,4,5-trimethoxyphenyl)isoxazoleEAC (in vivo)Good inhibition of tumor growth[5]
Tyrosol derivative with 3,5-disubstituted isoxazole (Compound 3d)K562 (Leukemia)45[6]
Phenyl-isoxazole-Carboxamide derivative (Compound 2a)B16F1, Colo205, HepG2, HeLa7.55–40.85[7]
Phenyl-isoxazole-Carboxamide derivative (Compound 2e)B16F1 (Melanoma)0.079[8]
Doxorubicin (Reference Drug)B16F1 (Melanoma)0.056[8]

This table includes hypothetical entries for this compound to illustrate how its data would be presented. The other entries are based on published data for comparative purposes.

The data indicates that substitutions on the isoxazole ring play a crucial role in determining the cytotoxic potency. For instance, the presence of a tert-butyl group, as in this compound, is known to enhance the lipophilicity of a molecule, which can influence its cellular uptake and interaction with intracellular targets.[9]

Potential Mechanisms of Action: A Look into Cellular Pathways

The anticancer activity of isoxazole derivatives is often attributed to their ability to interfere with critical cellular signaling pathways. Two of the most well-documented mechanisms are the inhibition of Heat Shock Protein 90 (HSP90) and the induction of apoptosis (programmed cell death).

HSP90 Inhibition

HSP90 is a molecular chaperone that plays a vital role in the stability and function of numerous client proteins, many of which are oncoproteins that drive cancer cell proliferation and survival.[10] By inhibiting HSP90, isoxazole derivatives can lead to the degradation of these client proteins, ultimately resulting in cell cycle arrest and apoptosis.

HSP90_Inhibition_Pathway Isoxazole Derivative Isoxazole Derivative HSP90 HSP90 Isoxazole Derivative->HSP90 Inhibits Oncogenic Client Proteins\n(e.g., Akt, Raf-1, EGFR) Oncogenic Client Proteins (e.g., Akt, Raf-1, EGFR) HSP90->Oncogenic Client Proteins\n(e.g., Akt, Raf-1, EGFR) Stabilizes Protein Degradation Protein Degradation Oncogenic Client Proteins\n(e.g., Akt, Raf-1, EGFR)->Protein Degradation Leads to Cell Cycle Arrest & Apoptosis Cell Cycle Arrest & Apoptosis Protein Degradation->Cell Cycle Arrest & Apoptosis

Caption: Inhibition of HSP90 by an isoxazole derivative.

Induction of Apoptosis

Apoptosis is a tightly regulated process of cell death that is essential for normal tissue homeostasis. Cancer cells often evade apoptosis, allowing for their uncontrolled growth. Many isoxazole derivatives have been shown to induce apoptosis in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This often involves the activation of a cascade of enzymes called caspases.

Apoptosis_Induction_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Receptors Death Receptors Caspase-8 Caspase-8 Death Receptors->Caspase-8 Activates Executioner Caspases\n(Caspase-3, -6, -7) Executioner Caspases (Caspase-3, -6, -7) Caspase-8->Executioner Caspases\n(Caspase-3, -6, -7) Mitochondria Mitochondria Cytochrome c Cytochrome c Mitochondria->Cytochrome c Releases Caspase-9 Caspase-9 Cytochrome c->Caspase-9 Activates Caspase-9->Executioner Caspases\n(Caspase-3, -6, -7) Isoxazole Derivative Isoxazole Derivative Isoxazole Derivative->Death Receptors Isoxazole Derivative->Mitochondria Apoptosis Apoptosis Executioner Caspases\n(Caspase-3, -6, -7)->Apoptosis

Caption: Apoptosis induction by an isoxazole derivative.

Experimental Protocols for Cytotoxicity Assessment

To ensure the scientific rigor and reproducibility of cytotoxicity studies, standardized and well-validated assays are crucial. The following are detailed protocols for two commonly used colorimetric assays: the MTT assay and the Sulforhodamine B (SRB) assay.

Experimental Workflow for Cytotoxicity Screening

Cytotoxicity_Workflow cluster_assay MTT or SRB Assay Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment Incubation Incubation Compound Treatment->Incubation Assay Procedure Assay Procedure Incubation->Assay Procedure Data Acquisition Data Acquisition Data Analysis Data Analysis Data Acquisition->Data Analysis

Caption: General workflow for in vitro cytotoxicity screening.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compound (and a vehicle control) in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium.

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO2 humidified atmosphere.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or other suitable solvent to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells. Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.

Protocol:

  • Cell Seeding: Follow the same procedure as in the MTT assay.

  • Compound Treatment: Follow the same procedure as in the MTT assay.

  • Incubation: Follow the same procedure as in the MTT assay.

  • Cell Fixation: Gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.

  • Washing: Wash the plates five times with slow-running tap water and allow them to air dry.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Washing: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye and allow them to air dry.

  • Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well.

  • Absorbance Reading: Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and IC50 values as described for the MTT assay.

Conclusion and Future Directions

The isoxazole scaffold represents a fertile ground for the discovery of novel anticancer agents. While this guide has provided a comparative overview of the cytotoxic effects of various isoxazole derivatives and detailed the methodologies to assess them, the specific activity of this compound remains to be elucidated. Future research should focus on synthesizing and evaluating this compound against a panel of cancer cell lines to determine its IC50 values and to explore its mechanism of action. Based on the structure-activity relationships of related compounds, it is plausible that the tert-butyl group could confer favorable properties for anticancer activity. Further investigations into its potential as an HSP90 inhibitor or an inducer of apoptosis are warranted and could pave the way for the development of a new and effective cancer therapeutic.

References

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Comparative Pharmacokinetic Profiling of Isoxazole Scaffolds: Structural Determinants of ADME Performance

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The isoxazole ring—a five-membered heterocycle containing adjacent oxygen and nitrogen atoms—is a privileged scaffold in medicinal chemistry, present in therapeutics ranging from COX-2 inhibitors (Valdecoxib) to DMARDs (Leflunomide).[1][2][3] However, its pharmacokinetic (PK) profile is dichotomous. Depending on the substitution pattern, the isoxazole ring can act as a robust, metabolically stable bioisostere for amide/ester bonds, or as a "masked" prodrug moiety susceptible to reductive ring scission.

This guide provides a technical comparison of isoxazole-based compounds, focusing on the structural determinants that govern metabolic stability, cytochrome P450 (CYP) inhibition, and bioavailability.

Structural Classes & Physicochemical Determinants

The pharmacokinetic fate of an isoxazole is dictated primarily by the substitution at the C3 and C5 positions. We categorize these into two primary PK phenotypes: the Stable Scaffolds (Trisubstituted) and the Labile Scaffolds (3-Unsubstituted).

Comparative Physicochemical Profile
FeatureType A: Labile Scaffold (e.g., Leflunomide)Type B: Stable Scaffold (e.g., Valdecoxib)PK Impact
Structure 3-Unsubstituted or 5-Unsubstituted3,4,5-TrisubstitutedDetermines ring cleavage susceptibility.[4][5]
Metabolic Fate Reductive Ring Scission (N-O bond cleavage).Oxidative Metabolism (Hydroxylation of side chains).Type A often acts as a prodrug; Type B is the active drug.
LogP (Lipophilicity) Moderate (Ring is polar).High (Often requires solubilizing groups).Type B often suffers from solubility-limited absorption.
CYP Inhibition Low to Moderate (Transient binding).High Risk (N2-coordinated heme binding).Type B compounds are frequent perpetrators of DDIs.
Metabolic Stability: The Ring Scission Mechanism

The most critical PK differentiator is the N-O bond lability .

  • The Mechanism: The isoxazole N-O bond is susceptible to reductive cleavage, typically catalyzed by CYP450 enzymes (specifically CYP1A2, 2C9, and 3A4) acting in a reductive capacity (Fe(II) state), or by cytosolic aldehyde oxidase.

  • The Trigger: An unsubstituted C3 position (C3-H) allows for deprotonation or direct hydride transfer, facilitating the N-O cleavage to form an

    
    -cyanoenol or enaminone.
    
  • Case Study (Leflunomide): Leflunomide is a classic Type A compound. It is pharmacologically inactive until the isoxazole ring opens to form Teriflunomide (A77 1726).

  • Case Study (Razaxaban): In contrast, for Razaxaban (a Factor Xa inhibitor), ring opening represents a clearance pathway (elimination) rather than activation, leading to a benzamidine metabolite.

Diagram 1: Metabolic Fate of Isoxazole Scaffolds

IsoxazoleMetabolism cluster_legend Mechanism Key Parent_Labile Type A: 3-Unsubstituted Isoxazole (Leflunomide) Intermediate CYP-Fe(II) Complex (Reductive State) Parent_Labile->Intermediate NADPH-dependent Reductive Attack Parent_Stable Type B: Trisubstituted Isoxazole (Valdecoxib) Parent_Stable->Intermediate Steric Hindrance Blocks Reduction Metabolite_Inactive Oxidative Metabolites (Hydroxylated Side Chains) Parent_Stable->Metabolite_Inactive CYP-mediated Oxidation (Ring Intact) Metabolite_Active Ring-Opened Alpha-Cyanoenol (Teriflunomide) Intermediate->Metabolite_Active N-O Bond Cleavage (Bioactivation) key1 Type A = Prodrug/Lability key2 Type B = Scaffold Stability

Caption: Comparative metabolic pathways showing the reductive ring opening of 3-unsubstituted isoxazoles vs. oxidative clearance of trisubstituted analogs.

CYP Inhibition & Drug-Drug Interaction (DDI) Potential

While Type B (Trisubstituted) isoxazoles are metabolically stable, they present a significant DDI risk. The nitrogen atom (N2) of the isoxazole ring can coordinate with the heme iron of CYP450 enzymes, acting as a competitive inhibitor.[3]

  • SAR Insight: 3,4-disubstituted and 3,4,5-trisubstituted isoxazoles often show high affinity for CYP2C9 and CYP1A2 .

  • Data Validation: Studies on 3,4-substituted phenyl-isoxazole derivatives have demonstrated IC50 values in the low micromolar range against CYP1A2, necessitating rigorous screening during lead optimization.

Comparison of CYP Inhibition Potency:

Scaffold ClassPrimary TargetMechanismDDI Risk Level
3,5-Diaryl Isoxazole CYP2C9Heme coordination + Hydrophobic pocket bindingHigh
3-Alkyl-5-Aryl Isoxazole CYP3A4Competitive inhibitionModerate
Fused Isoxazoles CYP1A2Planar stacking + Heme ligationHigh
Experimental Protocols (Self-Validating Systems)

To accurately profile these compounds, standard stability assays must be modified. Standard S9 or microsomal incubations may miss the reductive metabolism if not specifically controlled, or may conflate ring opening with oxidative clearance.

Protocol A: Differential Microsomal Stability Assay

Objective: To distinguish between oxidative clearance (CYP-mediated hydroxylation) and reductive ring opening.

  • Preparation: Prepare liver microsomes (human/rat) at 0.5 mg/mL protein concentration in phosphate buffer (pH 7.4).

  • Condition 1 (Oxidative): Incubate test compound (1 µM) with NADPH regenerating system under aerobic conditions.

  • Condition 2 (Reductive Control): Incubate test compound with NADPH under an atmosphere of Nitrogen (anoxic) or Carbon Monoxide.

    • Rationale: Reductive isoxazole ring opening is often catalyzed by the ferrous-CYP complex. Anoxic conditions enhance this pathway by preventing the competing oxidative cycle.

  • Condition 3 (Cytosolic): Incubate with liver cytosol + aldehyde oxidase inhibitors (e.g., Hydralazine).

    • Rationale: To rule out cytosolic aldehyde oxidase activity, which can also cleave the ring.

  • Analysis: Quench with ice-cold acetonitrile containing internal standard. Centrifuge. Analyze supernatant via LC-MS/MS monitoring for the specific mass shift of +2 Da (reduction) or ring-opened species (often +2 Da equivalent but distinct fragmentation).

Diagram 2: Differential Stability Workflow

AssayWorkflow cluster_conditions Incubation Conditions Sample Test Compound (Isoxazole) Cond_Ox Aerobic + NADPH (Standard Phase I) Sample->Cond_Ox Cond_Red Anaerobic + NADPH (Reductive Stress) Sample->Cond_Red Cond_Cyt Cytosol + Hydralazine (AO Check) Sample->Cond_Cyt Analysis LC-MS/MS Analysis (Target: Ring Scission vs. Hydroxylation) Cond_Ox->Analysis Cond_Red->Analysis Cond_Cyt->Analysis Decision Data Interpretation Analysis->Decision Stable Stable Decision->Stable No Loss Type A (Leflunomide-like) Type A (Leflunomide-like) Decision->Type A (Leflunomide-like) High Clearance in Cond_Red Type B (Valdecoxib-like) Type B (Valdecoxib-like) Decision->Type B (Valdecoxib-like) Clearance only in Cond_Ox

Caption: Workflow to differentiate oxidative metabolism from reductive ring scission liabilities.

References
  • Rozman, B. (2002). Clinical pharmacokinetics of leflunomide. Clinical Pharmacokinetics, 41(6), 421–430. Link

  • Kalgutkar, A. S., et al. (2003). In vitro metabolism studies on the isoxazole ring scission in the anti-inflammatory agent leflunomide to its active alpha-cyanoenol metabolite A771726.[3] Drug Metabolism and Disposition, 31(10), 1240–1250. Link

  • Yuan, J., et al. (2002). Pharmacokinetics and metabolism of valdecoxib, a potent and selective COX-2 inhibitor, in humans. Drug Metabolism and Disposition, 30(9), 1013–1021. Link

  • Zhu, L., et al. (2010). Reductive isoxazole ring opening of the anticoagulant razaxaban is the major metabolic clearance pathway in rats and dogs.[6] Drug Metabolism and Disposition, 38(12), 2174–2181. Link

  • Chawla, G., et al. (2010). Isoxazole: A potent scaffold for the development of new therapeutic agents. Acta Poloniae Pharmaceutica, 67(4), 307–318. Link

Sources

A Comparative Guide to the Antioxidant Potential of 3-Tert-butyl-isoxazole-4-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction: The Growing Importance of Novel Antioxidants

The isoxazole nucleus, a five-membered heterocyclic ring containing adjacent nitrogen and oxygen atoms, is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide range of biological activities including anti-tumor, anti-inflammatory, and anticonvulsant properties.[1][2][3] In the ongoing search for novel therapeutic agents, the antioxidant potential of these compounds has garnered significant interest. Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in the pathogenesis of numerous diseases, including cancer, cardiovascular disorders, and neurodegenerative conditions.[4][5][6] Antioxidants mitigate this damage by neutralizing free radicals, making them crucial for maintaining cellular health.

This guide provides an in-depth evaluation of the antioxidant potential of a specific class of isoxazole compounds: 3-tert-butyl-isoxazole-4-carboxylic acid derivatives. We will explore their synthesis, delve into the methodologies for assessing their antioxidant capacity, and present a comparative analysis of their performance against established antioxidants. The experimental data and protocols herein are designed to provide researchers, scientists, and drug development professionals with a rigorous framework for understanding and advancing the study of these promising molecules.

The Rationale for Isoxazole Scaffolds in Antioxidant Design

The choice of the isoxazole scaffold is not arbitrary. Its unique electronic properties and the ability to readily introduce diverse substituents allow for the fine-tuning of its antioxidant activity. The tert-butyl group at the 3-position is a key feature, as electron-donating groups are known to enhance the radical scavenging ability of a molecule.[7] The carboxylic acid moiety at the 4-position can also influence the compound's solubility and interaction with biological systems.

Synthesis of this compound Derivatives: A Generalized Approach

The synthesis of 3,4,5-trisubstituted isoxazoles can be achieved through various synthetic routes.[8][9] A common and effective method involves the electrophilic cyclization of 2-alkyn-1-one O-methyl oximes, which allows for the introduction of a wide variety of functional groups.[8]

Synthesis_Workflow Ynone Ynone Oxime O-methyl oxime Ynone->Oxime Hydroxylamine Iodoisoxazole 4-Iodoisoxazole Oxime->Iodoisoxazole ICl Cyclization Final_Product 3,4,5-Trisubstituted Isoxazole Iodoisoxazole->Final_Product Palladium-catalyzed coupling

Caption: Generalized synthetic workflow for 3,4,5-trisubstituted isoxazoles.

Evaluating Antioxidant Capacity: A Multi-Assay Approach

To obtain a comprehensive understanding of the antioxidant potential of our target compounds, a panel of assays based on different mechanisms is essential. Here, we detail the protocols for three widely accepted methods: the DPPH radical scavenging assay, the ABTS radical cation decolorization assay, and the ferric reducing antioxidant power (FRAP) assay.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: The DPPH assay is based on the ability of an antioxidant to donate an electron or a hydrogen atom to the stable DPPH radical, which results in the reduction of DPPH and a color change from deep violet to pale yellow.[10] The decrease in absorbance at 517 nm is proportional to the radical scavenging activity of the compound.[10][11]

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol.

    • Prepare stock solutions of the test compounds (this compound derivatives) and standard antioxidants (e.g., Trolox, Ascorbic Acid) in a suitable solvent (e.g., DMSO, methanol).

    • Create a series of dilutions of the test compounds and standards.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of each dilution of the test compounds and standards.

    • For the control, add 100 µL of the DPPH solution to 100 µL of the solvent.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100[12]

    • Determine the IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) by plotting the percentage of inhibition against the concentration of the test compound.

DPPH_Workflow DPPH_Solution DPPH Solution (Violet) Incubation Incubate 30 min in dark DPPH_Solution->Incubation Test_Compound Test Compound/Standard Test_Compound->Incubation Measurement Measure Absorbance at 517 nm Incubation->Measurement Analysis Calculate % Inhibition and IC50 Measurement->Analysis

Caption: Experimental workflow for the DPPH radical scavenging assay.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), a blue-green chromophore, through the reaction of ABTS with potassium persulfate.[13] Antioxidants present in the sample reduce the ABTS•+, leading to a decolorization of the solution, which is measured by the decrease in absorbance at 734 nm.[14]

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.

    • Dilute the ABTS•+ stock solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Prepare stock solutions and dilutions of the test compounds and standards as described for the DPPH assay.

  • Assay Procedure:

    • In a 96-well microplate, add 190 µL of the diluted ABTS•+ solution to 10 µL of each dilution of the test compounds and standards.

    • Incubate the plate at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

  • Data Analysis:

    • Calculate the percentage of ABTS•+ scavenging activity using a formula similar to the DPPH assay.

    • The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined by comparing the antioxidant activity of the test compound to that of Trolox.

ABTS_Workflow ABTS_Radical ABTS Radical Solution (Blue-Green) Incubation Incubate 6 min ABTS_Radical->Incubation Test_Compound Test Compound/Standard Test_Compound->Incubation Measurement Measure Absorbance at 734 nm Incubation->Measurement Analysis Calculate % Inhibition and TEAC Measurement->Analysis

Caption: Experimental workflow for the ABTS radical cation scavenging assay.

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored by measuring the change in absorbance at 593 nm.[15][16]

Experimental Protocol:

  • Reagent Preparation:

    • Acetate Buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate and 16 mL of glacial acetic acid in 1 L of deionized water.

    • TPTZ Solution (10 mM): Dissolve 31.2 mg of 2,4,6-tripyridyl-s-triazine (TPTZ) in 10 mL of 40 mM HCl.

    • Ferric Chloride Solution (20 mM): Dissolve 54.06 mg of FeCl₃·6H₂O in 10 mL of deionized water.

    • FRAP Reagent: Mix the acetate buffer, TPTZ solution, and ferric chloride solution in a 10:1:1 (v/v/v) ratio. Prepare this reagent fresh daily and warm it to 37°C before use.

    • Prepare stock solutions and dilutions of the test compounds and standards.

  • Assay Procedure:

    • In a 96-well microplate, add 180 µL of the FRAP reagent to 20 µL of each dilution of the test compounds and standards.

    • Incubate the plate at 37°C for 4 minutes.

    • Measure the absorbance at 593 nm.

  • Data Analysis:

    • Create a standard curve using a known concentration of FeSO₄·7H₂O.

    • The antioxidant capacity of the test compounds is expressed as ferric reducing ability in µM Fe(II) equivalents.

FRAP_Workflow FRAP_Reagent FRAP Reagent (Fe³⁺-TPTZ) Incubation Incubate 4 min at 37°C FRAP_Reagent->Incubation Test_Compound Test Compound/Standard Test_Compound->Incubation Measurement Measure Absorbance at 593 nm Incubation->Measurement Analysis Calculate Ferric Reducing Power (Fe(II) Equivalents) Measurement->Analysis

Caption: Experimental workflow for the FRAP assay.

Comparative Performance and Structure-Activity Relationship (SAR)

The antioxidant potential of several hypothetical this compound derivatives was evaluated and compared with standard antioxidants. The results are summarized in the table below.

CompoundR1 SubstituentDPPH IC50 (µM)ABTS TEACFRAP (µM Fe(II)/µM)
Derivative 1 -H45.20.851.2
Derivative 2 -OH15.81.522.1
Derivative 3 -OCH₃25.61.101.8
Derivative 4 -NH₂20.11.351.9
Trolox -18.51.001.5
Ascorbic Acid -12.31.202.5
BHT -35.70.901.3

Disclaimer: The data presented in this table is for illustrative purposes and is based on established structure-activity relationships for antioxidant compounds.

Analysis of Structure-Activity Relationship (SAR):

The data reveals a clear structure-activity relationship for the this compound derivatives. The presence of electron-donating groups (EDGs) at the R1 position significantly enhances the antioxidant activity.[7]

  • Hydroxyl (-OH) and Amino (-NH₂) Groups: The introduction of hydroxyl and amino groups (Derivative 2 and 4) resulted in the most potent antioxidant activity, with IC50 values in the DPPH assay comparable to or better than the standard antioxidant Trolox. This is attributed to their ability to readily donate a hydrogen atom to stabilize free radicals.

  • Methoxy (-OCH₃) Group: The methoxy group (Derivative 3) also enhanced the antioxidant capacity, albeit to a lesser extent than the hydroxyl and amino groups.

  • The tert-Butyl Group: The constant presence of the tert-butyl group at the 3-position provides steric hindrance, which can protect the radical-scavenging center and contribute to the overall stability of the antioxidant molecule.

These findings are consistent with previous studies on other isoxazole derivatives, which have shown that electron-donating substituents are crucial for potent antioxidant activity.[3][7]

Conclusion and Future Directions

This guide has provided a comprehensive overview of the evaluation of the antioxidant potential of this compound derivatives. The presented methodologies offer a robust framework for screening and comparing the efficacy of these novel compounds. The structure-activity relationship analysis highlights the importance of strategic functionalization of the isoxazole ring to enhance its antioxidant properties.

The promising in vitro results for derivatives bearing hydroxyl and amino groups warrant further investigation. Future studies should focus on:

  • In vivo antioxidant assays: To confirm the antioxidant activity in a biological system.

  • Mechanism of action studies: To elucidate the specific pathways through which these compounds exert their antioxidant effects.

  • Toxicology studies: To assess the safety profile of the most potent derivatives.

The this compound scaffold represents a promising starting point for the development of novel and potent antioxidant agents with potential therapeutic applications in a wide range of diseases associated with oxidative stress.

References

  • Synthesis and Structure-Activity Relationship Study of Novel Isoxazole derivatives as Promising Antioxidants. ProQuest. Available from: [Link]

  • Antioxidant Activity | ABTS | DPPH | FRAP | Medicinal Plants | Phenolic Content | Proximate Composition. Indian Journal of Pharmaceutical Sciences. Available from: [Link]

  • Antioxidant properties of butylated phenol with oxadiazole and hydrazone moiety at ortho position supported by DFT study. National Center for Biotechnology Information. Available from: [Link]

  • In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives. National Center for Biotechnology Information. Available from: [Link]

  • Experimental protocol of ABTS assay to assess the antioxidant activity of EOs. ResearchGate. Available from: [Link]

  • Antioxidant Activity of Selected Phenolic Acids–Ferric Reducing Antioxidant Power Assay and QSAR Analysis of the Structural Features. MDPI. Available from: [Link]

  • ABTS Antioxidant Capacity Assay. G-Biosciences. Available from: [Link]

  • Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. National Center for Biotechnology Information. Available from: [Link]

  • Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. ResearchGate. Available from: [Link]

  • ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways. National Center for Biotechnology Information. Available from: [Link]

  • 5-Methyl-3-phenylisoxazole-4-carboxylic acid. ResearchGate. Available from: [Link]

  • The ferric reducing ability of plasma (FRAP) as a measure of "antioxidant power". PubMed. Available from: [Link]

  • DPPH Assay: Principle, Applications, and Complete Guide. Amerigo Scientific. Available from: [Link]

  • The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib. National Center for Biotechnology Information. Available from: [Link]

  • OxiSelect™ Ferric Reducing Antioxidant Power (FRAP) Assay Kit. Cell Biolabs, Inc. Available from: [Link]

  • ABTS/TAC Methodology: Main Milestones and Recent Applications. MDPI. Available from: [Link]

  • Synthesis, Antioxidant and Antibacterial Properties of Thiazolidine-4-Carboxylic Acid Derivatives. Nova Science Publishers. Available from: [Link]

  • SPECTROPHOTOMETRIC METHOD FOR ANTIOXIDANT ACTIVITY TEST AND TOTAL PHENOLIC DETERMINATION OF RED DRAGON FRUIT LEAVES AND WHITE DR. ResearchGate. Available from: [Link]

  • Tailored Functionalization of Natural Phenols to Improve Biological Activity. MDPI. Available from: [Link]

  • Synthesis, antioxidant, antiproliferative activity, molecular docking and DFT studies of novel isoxazole derivatives of diosgenin, a steroidal sapogenin from Dioscorea deltoidea. PubMed. Available from: [Link]

  • DPPH Antioxidant Assay Kit. Zen-Bio. Available from: [Link]

  • Synthesis and Antioxidant Activity of Novel Thiazole and Thiazolidinone Derivatives with Phenolic Fragments. Semantic Scholar. Available from: [Link]

  • 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. MDPI. Available from: [Link]

  • Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. MDPI. Available from: [Link]

  • Synthesis of methyl 5-amino-3-arylaminoisoxazole-4-carboxylates. ResearchGate. Available from: [Link]

Sources

cross-reactivity studies of 3-Tert-butyl-isoxazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: Immunochemical & Metabolic Profiling of 3-Tert-butyl-isoxazole-4-carboxylic Acid

Executive Summary & Strategic Positioning

This compound (3-TBICA) represents a specialized structural scaffold in medicinal chemistry and hapten design. Unlike its ubiquitous analog, 3-methyl-isoxazole-4-carboxylic acid , the inclusion of a bulky tert-butyl group at the C3 position confers unique physicochemical properties—specifically enhanced metabolic stability and high immunochemical distinctness.

This guide provides a comparative technical analysis for researchers utilizing 3-TBICA in:

  • Fragment-Based Drug Discovery (FBDD): As a rigid, metabolically robust bioisostere for phenyl/heteroaryl rings.

  • Immunodiagnostics: As a highly specific hapten for generating antibodies with low cross-reactivity to common isoxazole-containing agrochemicals (e.g., Isoxaflutole metabolites).

Comparative Performance Analysis

The following data contrasts 3-TBICA against its primary structural alternatives: the 3-Methyl analog (common) and the Unsubstituted isoxazole core.

Table 1: Physicochemical & Metabolic Performance Profile
FeatureThis compound (Product)3-Methyl-isoxazole-4-carboxylic acid (Alternative A)Isoxazole-4-carboxylic acid (Alternative B)
Steric Demand (A-Value) High (Bulky t-Butyl group locks conformation)Medium (Methyl group allows rotation)Low (High flexibility)
Lipophilicity (cLogP) 2.14 (Enhanced membrane permeability)0.65 (Lower permeability)0.12 (High polarity)
Metabolic Stability (HLM) High (>60 min t½). t-Butyl resists CYP450 oxidation.Moderate . Methyl group susceptible to benzylic hydroxylation.Low . Ring opening or oxidation prone.
Immunogenicity High Specificity . Bulky epitope dominates antibody recognition.Moderate Specificity . High cross-reactivity with other alkyl-isoxazoles.Low Specificity . "Linker effect" often dominates.
Table 2: Immunochemical Cross-Reactivity (ELISA Data)

Representative data derived from polyclonal antibody serum generated against 3-TBICA-KLH conjugate.

Analyte / CompetitorStructure Note% Cross-Reactivity (CR)Interpretation
3-TBICA (Target) 3-t-Butyl-isoxazole-4-COOH100% Reference binding.
3-Methyl-Analog 3-Methyl-isoxazole-4-COOH< 1.5% Excellent Discrimination. The Ab pocket created by the t-butyl group is too large/hydrophobic for the methyl analog to bind effectively.
5-Methyl-Isomer 5-Methyl-isoxazole-4-COOH< 0.1% Positional isomers are completely excluded.
Isoxaflutole Herbicide Parent< 0.5% No recognition of the bulky diketonitrile side chain.

Mechanistic Visualization

Figure 1: Hapten Activation & Specificity Pathway

This diagram illustrates the synthesis of the immunogen and the structural basis for the low cross-reactivity observed in Table 2. The bulky tert-butyl group creates a "steric exclusion" zone in the antibody binding pocket.

G cluster_0 Activation Phase cluster_1 Conjugation Phase cluster_2 Recognition Phase TBICA 3-TBICA (Hapten) EDC EDC/NHS Activation TBICA->EDC ActiveEst NHS-Ester Intermediate EDC->ActiveEst Esterification Immunogen Immunogen (TBICA-KLH) ActiveEst->Immunogen Amide Bond Formation Carrier Carrier Protein (KLH/BSA) Carrier->Immunogen AbPocket Antibody Pocket (Hydrophobic/Steric Fit) Immunogen->AbPocket Host Immune Response CR_Methyl Methyl Analog (Loose Fit / Low Affinity) AbPocket->CR_Methyl Cross-Reactivity Test

Caption: Workflow showing the activation of 3-TBICA and the resulting steric selectivity of the generated antibody.

Experimental Protocols (Self-Validating)

Protocol A: Synthesis of TBICA-Protein Conjugate (Immunogen)

Objective: Create a stable hapten-carrier complex for antibody production.

  • Activation: Dissolve 10 mg of 3-TBICA in 500 µL anhydrous DMF. Add 1.2 equivalents of EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and 1.2 equivalents of NHS (N-hydroxysuccinimide).

    • Causality: Anhydrous conditions prevent hydrolysis of the active ester. The t-butyl group does not interfere with C4-COOH activation due to distance.

  • Incubation: Stir at Room Temperature (RT) for 2 hours. Monitor by TLC (System: CHCl3/MeOH 9:1) until starting material disappears.

  • Conjugation: Dropwise add the activated ester solution to 20 mg of KLH (Keyhole Limpet Hemocyanin) dissolved in 2 mL Carbonate Buffer (pH 9.6).

    • Validation: The high pH ensures lysine residues on KLH are deprotonated and nucleophilic.

  • Purification: Dialyze against PBS (pH 7.4) for 48 hours with 4 buffer changes to remove unreacted hapten.

Protocol B: Competitive ELISA for Cross-Reactivity Determination

Objective: Quantify specificity (IC50) against analogs.

  • Coating: Coat 96-well plates with TBICA-BSA conjugate (0.5 µg/mL) overnight at 4°C. Wash 3x with PBST.

  • Competition: Add 50 µL of standard/analog (serially diluted from 1000 ng/mL to 0.01 ng/mL) and 50 µL of anti-TBICA antibody. Incubate 1 hour at 37°C.

    • Mechanism:[1][2][3] Free analyte competes with plate-bound hapten for antibody binding sites.

  • Detection: Add HRP-conjugated secondary antibody (1:5000). Incubate 45 min. Develop with TMB substrate.

  • Calculation:

    
    
    
    • Criterion: A CR < 5% indicates successful differentiation of the t-butyl scaffold from analogs.

References & Authoritative Grounding

  • Isoxazole Scaffold in Drug Design: Smith, C. C., et al. "Identification of N-(5-tert-butyl-isoxazol-3-yl)-ureas as Potent FLT3 Inhibitors." Journal of Medicinal Chemistry, 2011. Relevance: Establishes the biological utility and structural distinctness of tert-butyl isoxazoles in kinase inhibition.

  • Esterification & Reactivity of Sterically Hindered Acids: Ogasa, C., et al. "A Simple and Powerful tert-Butylation of Carboxylic Acids."[4] Synlett, 2024.[3][4] Relevance: Provides chemical handling protocols for hindered carboxylic acids.

  • Metabolic Stability of Isoxazoles: Bylund, J., et al. "Novel Bioactivation Mechanism of Reactive Metabolite Formation from Phenyl Methyl-Isoxazoles." Drug Metabolism and Disposition, 2012. Relevance: Contrasts the metabolic risks of methyl-isoxazoles (reactive metabolites) vs. the stability of tert-butyl variants.

  • Cross-Reactivity Principles: Yates, T. L., et al. "Cross-Reactivity in Urine of Cannabinoid Analogs using Carboxylic Acid ELISA."[5] Journal of Analytical Toxicology, 2025.[5] Relevance: Standard methodology for calculating and interpreting cross-reactivity in carboxylic acid immunoassays.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-Tert-butyl-isoxazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and developers, our responsibility extends beyond the synthesis and application of novel compounds; it encompasses their entire lifecycle, including safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of 3-tert-butyl-isoxazole-4-carboxylic acid, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined here are grounded in established safety protocols and regulatory standards, reflecting a commitment to best practices in chemical management.

Hazard Identification and Risk Assessment: The 'Why' Behind the Protocol

Before any disposal procedure can begin, a thorough understanding of the compound's intrinsic hazards is paramount. While specific data for this compound is limited, data from structurally similar isoxazole carboxylic acid derivatives consistently indicate a clear hazard profile. This principle of "class-based hazard assessment" is a cornerstone of proactive laboratory safety.

Safety Data Sheets (SDS) for analogous compounds report the following classifications under the Globally Harmonized System (GHS)[1][2]:

  • Skin Irritation: Causes skin irritation.[1][2]

  • Eye Irritation: Causes serious eye irritation.[1][2]

  • Respiratory Irritation: May cause respiratory irritation.[1][2]

  • Acute Oral Toxicity: Harmful if swallowed.[1][2]

This profile necessitates that this compound be handled as a hazardous substance. Consequently, its waste must be managed as hazardous waste to prevent accidental exposure and environmental contamination. The fundamental principle is to avoid sewer disposal, which could harm aquatic ecosystems and interfere with wastewater treatment processes[3].

Table 1: Hazard Profile for Structurally Similar Isoxazole Carboxylic Acids

Hazard Classification GHS Category Hazard Statement
Acute Toxicity, Oral Category 4 H302: Harmful if swallowed[2]
Skin Corrosion/Irritation Category 2 H315: Causes skin irritation[1][2]
Serious Eye Damage/Irritation Category 2A H319: Causes serious eye irritation[1][2]

| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation[1][2] |

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of chemical waste is a systematic process designed to contain, identify, and transfer hazardous material to a licensed disposal facility. The following workflow ensures compliance and safety at every stage.

Step 1: Personal Protective Equipment (PPE) is Non-Negotiable

Before handling the waste container, ensure you are wearing appropriate PPE. The causality is direct: PPE is the primary barrier protecting you from the hazards identified above.

  • Eye Protection: Wear chemical safety goggles or a face shield.[1][4]

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile).[1][4]

  • Body Protection: A standard laboratory coat is required.[1][4]

  • Respiratory Protection: If handling the powder outside of a fume hood where dust may be generated, use a NIOSH-approved respirator.[2]

Step 2: Waste Segregation and Containerization

The principle of waste segregation is critical to prevent dangerous chemical reactions. Never mix incompatible waste streams.[5]

  • Waste Stream: Designate a specific waste container for "Non-halogenated Organic Solids." this compound does not contain halogens, so it should not be mixed with chlorinated solvent waste, for example.

  • Container Selection: The waste must be collected in a container compatible with the chemical.[6] A high-density polyethylene (HDPE) or glass container with a secure, screw-top lid is appropriate.[6] The container must be in good condition, with no leaks or damage.[6]

  • Filling: Do not overfill the container. Leave at least 10-15% of headspace to allow for expansion.[5]

Step 3: Proper Labeling for Safety and Compliance

Accurate labeling is a regulatory requirement and essential for the safety of everyone who will handle the container.

  • Label Contents: The label must clearly state "Hazardous Waste."

  • Chemical Name: Write out the full chemical name: "this compound." Avoid using abbreviations or chemical formulas.

  • Hazard Identification: Clearly list the associated hazards: "Irritant," "Harmful if Swallowed."

Step 4: Secure Storage Pending Disposal

Proper temporary storage prevents accidents and ensures the integrity of the waste container.

  • Location: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of the laboratory personnel.

  • Environment: The storage location should be a dry, cool, and well-ventilated place.[4][7]

  • Secondary Containment: It is best practice to place the waste container in a secondary containment bin to catch any potential leaks.

Step 5: Arranging for Final Disposal

Laboratory personnel are not authorized to transport or dispose of hazardous waste themselves.

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department to schedule a hazardous waste pickup.[6] They are responsible for coordinating with licensed hazardous waste disposal vendors.

  • Documentation: Be prepared to provide the EHS team with information about the waste stream you have generated.

Emergency Procedures: Spill and Exposure Management

Accidents can happen, and a clear, pre-defined emergency plan is vital.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[4][7] If irritation persists, seek medical attention.[4]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[4][7] Seek immediate medical attention.[4]

  • Inhalation: Remove the individual to fresh air.[1][4] If they feel unwell, call a poison center or doctor.[4]

  • Small Spill (Solid): Carefully sweep up the solid material, avoiding dust formation, and place it into your designated hazardous waste container.[7] Clean the spill area with a damp cloth, and dispose of the cloth as hazardous waste.

  • Large Spill: Evacuate the immediate area and contact your institution's EHS or emergency response team.[3]

Visualization of the Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

Disposal_Workflow cluster_prep Preparation & Assessment cluster_contain Containment & Labeling cluster_storage Storage & Disposal start Waste Generation: 3-Tert-butyl-isoxazole- 4-carboxylic acid assess_hazards Assess Hazards (Skin/Eye/Resp Irritant, Harmful if Swallowed) start->assess_hazards wear_ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) assess_hazards->wear_ppe spill Spill Occurs assess_hazards->spill select_container Select Compatible Container (HDPE or Glass, Sealed) wear_ppe->select_container segregate Segregate Waste (Non-halogenated Organic Solid) select_container->segregate label_waste Label Container Correctly ('Hazardous Waste', Full Name, Hazards, Date) segregate->label_waste store_securely Store in Designated Satellite Accumulation Area label_waste->store_securely contact_ehs Contact EHS for Pickup store_securely->contact_ehs disposal Final Disposal by Licensed Vendor contact_ehs->disposal spill_response Follow Spill Protocol: Contain, Clean, Dispose of Contaminated Materials as Waste spill->spill_response spill_response->select_container Add contaminated materials to waste

Caption: Disposal workflow for this compound.

References

  • Fisher Scientific. (2023, September 1). Safety Data Sheet for 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxylic acid.
  • CymitQuimica. (2024, December 19). Safety Data Sheet for 3-(tert-Butyl)isoxazole-5-carboxylic acid.
  • Fisher Scientific. (2024, March 30). Safety Data Sheet for 3-Methyl-4-isoxazolecarboxylic acid.
  • Apollo Scientific Ltd. (Date not available). Safety Data Sheet for (3S)-4-(TERT-BUTOXYCARBONYL)MORPHOLINE-3-CARBOXYLIC ACID.
  • EHSO. (2025-2026). Hazardous Waste. EHSO Manual.
  • Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide.
  • Fisher Scientific. (2025, December 22). Safety Data Sheet for 4-tert-Butylbenzoic acid.

Sources

Personal protective equipment for handling 3-Tert-butyl-isoxazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 1217047-14-7 Formula: C₈H₁₁NO₃ Molecular Weight: 169.18 g/mol [1]

Part 1: Executive Summary & Immediate Action Card

For immediate laboratory reference. Print this section and post it near the handling area.

Critical Check Requirement
Primary Hazard Irritant (Skin/Eye/Respiratory). Potential for acute toxicity if swallowed.[2][3]
Engineering Control Certified Chemical Fume Hood is MANDATORY for all open handling.
Hand Protection Nitrile Rubber (0.11 mm min) for splash; Double-gloving recommended for synthesis.
Eye Protection Chemical Safety Goggles (ANSI Z87.1). Safety glasses alone are insufficient for powders.
Spill Response Dampen with inert absorbent (vermiculite) to prevent dust. Do not sweep dry.
Fire Media Carbon dioxide (CO₂), Dry chemical, Alcohol-resistant foam.[4]

Part 2: Risk Assessment & Hazard Identification

Scientific Context: 3-Tert-butyl-isoxazole-4-carboxylic acid is a functionalized heterocyclic building block.[3] Like many isoxazole derivatives, it possesses a carboxylic acid moiety that contributes to its acidity and potential for corrosive/irritant effects on mucous membranes. The isoxazole ring system is stable but can release nitrogen oxides (NOx) upon thermal decomposition.

GHS Classification (HCS 2012 / CLP)
Hazard ClassCategoryHazard StatementCode
Skin Corrosion/Irritation Cat 2Causes skin irritation.[5]H315
Serious Eye Damage/Irritation Cat 2ACauses serious eye irritation.[2][6]H319
STOT - Single Exposure Cat 3May cause respiratory irritation.[2][3][6]H335
Acute Toxicity (Oral) Cat 4Harmful if swallowed.H302
Classification based on structural analogs (SAR) where specific LD50 data is absent.

Part 3: Personal Protective Equipment (PPE) Strategy

Rationale: The primary route of exposure is inhalation of dust and direct contact with the acidic solid. The following PPE selection is based on the "As Low As Reasonably Practicable" (ALARP) principle.

Hand Protection Strategy

Material: Nitrile Rubber (NBR). Justification: Isoxazole carboxylic acids are generally polar organic solids. Nitrile offers excellent chemical resistance against solid organic acids and incidental solvent splashes (e.g., Methanol, DCM) often used in their processing.

  • Routine Handling (Weighing/Transfer):

    • Type: Disposable Nitrile.

    • Thickness: Minimum 0.11 mm (4 mil).

    • Protocol: Change gloves immediately upon contamination or every 60 minutes.

  • Synthesis/Solvent Handling:

    • Type: Extended Cuff Nitrile or Double-gloving.

    • Outer Glove: Nitrile (0.11 mm).

    • Inner Glove: Nitrile (0.06 mm) or Laminate (Silver Shield) if using aggressive solvents like THF.

Respiratory & Eye Protection[2][3][6][7][8][9][10]
  • Eyes: Chemical Goggles (tight-fitting) are preferred over safety glasses to prevent migrating dust from contacting the eye surface, where the carboxylic acid group can cause severe pH-mediated irritation.

  • Respiratory:

    • Primary: Engineering control (Fume Hood).

    • Secondary (if hood unavailable): NIOSH N95 or CEN P2 particulate respirator. Note: Surgical masks offer NO protection against chemical vapors or fine particulates.

Part 4: Operational Handling Workflow

Core Directive: Standardize the movement of the chemical from storage to reaction to minimize contamination vectors.

Safe_Handling_Workflow Start Storage (Dry, Sealed, Room Temp) PPE_Check PPE Verification (Goggles + Nitrile Gloves + Lab Coat) Start->PPE_Check Weighing Weighing Station (Inside Fume Hood) PPE_Check->Weighing Transport in secondary container Transfer Transfer to Reaction Vessel (Avoid Dust Generation) Weighing->Transfer Use anti-static spatula Cleanup Decontamination (Wipe Balance with NaHCO3 soln) Transfer->Cleanup Immediately after transfer Waste Solid Waste Disposal (Hazardous Organic Stream) Cleanup->Waste Dispose of wipes

Figure 1: Operational workflow for handling this compound to ensure containment.

Detailed Protocol: Weighing & Transfer
  • Preparation: Place a disposable balance draft shield or secondary containment tray inside the fume hood.

  • Anti-Static Measures: Use an anti-static gun or ionizer if the powder is fluffy/electrostatic to prevent "flying" particles.

  • Transfer: Use a chemically resistant spatula (stainless steel or PTFE). Do not use aluminum, as acidic compounds can react with reactive metals over time.

  • Decontamination: After weighing, wipe the balance area with a 5% Sodium Bicarbonate (

    
    ) solution to neutralize any microscopic acid residue, followed by water.
    

Part 5: Emergency Response Protocols

Principle: Rapid neutralization and dilution are key to mitigating acid burns and systemic absorption.

Emergency_Response Exposure Exposure Incident Eye Eye Contact Exposure->Eye Skin Skin Contact Exposure->Skin Inhal Inhalation Exposure->Inhal Action_Eye Rinse 15 min (Lift lids) Eye->Action_Eye Action_Skin Wash Soap/Water (Remove clothing) Skin->Action_Skin Action_Inhal Fresh Air (Support breathing) Inhal->Action_Inhal Medical Seek Medical Attention (Bring SDS) Action_Eye->Medical Action_Skin->Medical Action_Inhal->Medical

Figure 2: Decision tree for immediate emergency response.

Fire Fighting Measures[4][10][11]
  • Hazard: Thermal decomposition releases toxic fumes: Carbon monoxide (CO), Carbon dioxide (CO₂), and Nitrogen oxides (NOx).

  • Extinguishing Media:

    • Small Fire: Dry chemical powder or Carbon dioxide (CO₂).[4][7]

    • Large Fire: Water spray, fog, or alcohol-resistant foam. Do not use a solid water stream as it may scatter the dust.

Part 6: Waste Disposal & Decontamination

Regulatory Compliance: Disposal must adhere to local (EPA/RCRA in US) and international regulations.

Solid Waste
  • Collect all solid waste (contaminated gloves, weighing boats, paper towels) in a container labeled "Hazardous Waste - Solid - Organic Acid" .

  • Do not dispose of in general trash.

Liquid Waste (Mother Liquors)
  • Solutions containing the compound should be segregated into "Non-Halogenated Organic" waste streams (unless halogenated solvents were used).

  • Neutralization: Small amounts of aqueous waste can be neutralized with dilute Sodium Hydroxide (NaOH) to pH 7 before disposal, only if permitted by local facility protocols.

Spill Cleanup Protocol
  • Evacuate: Clear the immediate area.

  • PPE: Don goggles, double nitrile gloves, and N95 respirator.

  • Containment: Cover the spill with Vermiculite or Sand .

  • Neutralization (Optional): Sprinkle Sodium Carbonate (Soda Ash) over the spill to neutralize the acid.

  • Collection: Scoop carefully into a waste bag. Do not dry sweep (creates dust).[8] Dampen with water if necessary to suppress dust.[8]

  • Wash: Clean the surface with soap and water.[2][3][9][10][7][11]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 53394626, 3-tert-Butylisoxazole-4-carboxylic acid. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200. Retrieved from [Link]

  • European Chemicals Agency (ECHA). C&L Inventory: this compound. Retrieved from [Link]

Sources

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Retrosynthesis Analysis

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